EM-163
Beschreibung
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Eigenschaften
Molekularformel |
C44H60IN5O4 |
|---|---|
Molekulargewicht |
849.9 g/mol |
IUPAC-Name |
1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide |
InChI |
InChI=1S/C44H60N5O4.HI/c1-33(2)39(43(52)46-26-12-13-27-46)48(30-16-22-35-18-8-6-9-19-35)41(50)37-24-25-38(45(5)32-37)42(51)49(31-17-23-36-20-10-7-11-21-36)40(34(3)4)44(53)47-28-14-15-29-47;/h6-11,18-21,24-25,32-34,39-40H,12-17,22-23,26-31H2,1-5H3;1H/q+1;/p-1/t39-,40-;/m0./s1 |
InChI-Schlüssel |
WJCJDZIXEVJIKZ-OFUZFLEOSA-M |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)[C@@H](C(C)C)C(=O)N5CCCC5)C.[I-] |
Kanonische SMILES |
CC(C)C(C(=O)N1CCCC1)N(CCCC2=CC=CC=C2)C(=O)C3=C[N+](=C(C=C3)C(=O)N(CCCC4=CC=CC=C4)C(C(C)C)C(=O)N5CCCC5)C.[I-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory (e163 Viral Protein)
Ectromelia Virus E163 Protein: A Comprehensive Technical Guide on its Function in Immune Evasion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ectromelia virus (ECTV), the causative agent of mousepox, employs a sophisticated arsenal of proteins to evade the host immune system. Among these is the E163 protein, a secreted viral chemokine-binding protein that plays a pivotal role in disrupting the host's inflammatory response. This technical guide provides an in-depth analysis of the E163 protein's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and relevant experimental workflows. E163 effectively neutralizes the host's chemokine-mediated immune cell recruitment by binding to both chemokines and glycosaminoglycans (GAGs), thereby preventing the formation of chemotactic gradients essential for leukocyte migration to sites of infection. This document serves as a comprehensive resource for researchers engaged in virology, immunology, and the development of novel anti-viral therapeutics.
Core Function of the E163 Protein
The Ectromelia virus E163 protein is a 31-kDa secreted glycoprotein that functions as a potent immunomodulator.[1] Its primary role is to interfere with the host's chemokine network, a critical component of the innate and adaptive immune response. Chemokines are small signaling proteins that direct the migration of immune cells, such as leukocytes, to sites of inflammation and infection. E163 subverts this process through a dual-binding mechanism.
Firstly, E163 binds with high affinity to a select group of both CC and CXC chemokines.[1][2] Secondly, and crucially, it interacts with glycosaminoglycans (GAGs), which are complex polysaccharides present on the surface of host cells and in the extracellular matrix.[1][3][4] GAGs are essential for establishing a stable chemokine gradient that guides migrating immune cells.
The E163 protein binds to the GAG-binding domain of chemokines.[1][3][4][5] This targeted interaction effectively prevents the chemokines from attaching to cell-surface GAGs.[3][6] By doing so, E163 disrupts the formation of the chemotactic gradient, thereby inhibiting the recruitment of leukocytes to the site of viral infection.[1][2][4][5] This mechanism of action allows the ectromelia virus to establish a more favorable environment for its replication and spread by dampening the host's inflammatory response.
Quantitative Data: Binding Affinities
The efficacy of the E163 protein as a chemokine-binding protein is underscored by its high-affinity interactions. The equilibrium dissociation constant (KD), a measure of binding affinity, has been determined for a range of human and murine chemokines using Surface Plasmon Resonance (SPR). A lower KD value indicates a stronger binding affinity.
| Chemokine Family | Chemokine | Species | Equilibrium Dissociation Constant (KD) (nM) |
| CC | CCL21 | Human | High Affinity |
| CC | CCL24 | Human | High Affinity |
| CC | CCL25 | Human | 9.87 |
| CC | CCL26 | Human | High Affinity |
| CC | CCL27 | Human | High Affinity |
| CC | CCL28 | Human | High Affinity |
| CXC | CXCL10 | Human | 829 |
| CXC | CXCL10 | Murine | 556 |
| CXC | CXCL12α | Human | High Affinity |
| CXC | CXCL12β | Human | 12.9 |
| CXC | CXCL14 | Human | High Affinity |
Data sourced from Ruiz-Argüello et al. (2008).[1][3] "High Affinity" indicates strong binding was observed, though a specific KD value was not reported in the provided source.
Signaling Pathways and Logical Relationships
The mechanism by which E163 disrupts the chemokine signaling pathway and the logical flow of its inhibitory action can be visualized through the following diagrams.
Caption: E163 protein disrupts leukocyte migration by binding to chemokines and GAGs.
Experimental Protocols
The functional characterization of the E163 protein has been achieved through a series of key in vitro experiments. The detailed methodologies for these assays are outlined below.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol details the measurement of binding kinetics and affinity between the E163 protein and various chemokines.
Objective: To determine the equilibrium dissociation constant (KD) of the E163-chemokine interaction.
Materials:
-
BIAcore X100 biosensor (or equivalent)
-
CM5 or CM4 sensor chips
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant E163 protein
-
Purified recombinant chemokines
-
HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% (v/v) Surfactant P20, pH 7.4)
Procedure:
-
Immobilization of E163:
-
Equilibrate the CM5/CM4 sensor chip with HBS-EP buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject the purified E163 protein (ligand) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 300-800 response units (RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the chemokine (analyte) in HBS-EP buffer over the E163-immobilized surface at a constant flow rate (e.g., 10-30 µl/min).
-
Monitor the association and dissociation phases in real-time by recording the change in response units.
-
A reference flow cell without immobilized E163 should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using BIAevaluation software (or equivalent).
-
Fit the data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Caption: A streamlined workflow for determining protein-protein binding affinities using SPR.
Chemotaxis Assay
This protocol is used to assess the ability of the E163 protein to inhibit chemokine-induced cell migration.
Objective: To determine if E163 can block the migration of immune cells towards a chemokine gradient.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber or µ-Slide Chemotaxis)
-
Immune cells (e.g., T cells like Molt4, or monocytes like MonoMac)
-
RPMI 1640 medium with 10% FCS
-
Purified recombinant E163 protein
-
Chemoattractant (e.g., human CXCL12β or CCL25)
-
Cell counting method (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Preparation:
-
Culture and harvest the immune cells. Resuspend the cells in migration medium (e.g., RPMI 1640) to a final concentration of 1 x 107 cells/ml.
-
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add the chemoattractant at a concentration known to induce migration.
-
In a separate set of wells (the experimental group), pre-incubate the chemoattractant with the purified E163 protein for 1 hour at 37°C before adding it to the lower chamber.
-
Include a negative control with no chemoattractant and a positive control with only the chemoattractant.
-
-
Cell Migration:
-
Place the membrane (e.g., 5 µm pore size) over the lower chambers.
-
Add the cell suspension to the upper chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Alternatively, for some systems, migrated cells in the lower chamber can be collected and counted.
-
-
Data Analysis:
-
Compare the number of migrated cells in the presence and absence of the E163 protein to determine the percentage of inhibition.
-
Heparin-Agarose Pull-Down Assay
This protocol is used to demonstrate the interaction between the E163 protein and glycosaminoglycans (GAGs).
Objective: To confirm that E163 binds to heparin, a highly sulfated GAG.
Materials:
-
Heparin-agarose beads
-
Purified recombinant E163 protein
-
Binding buffer (PBS with 0.2% bovine serum albumin)
-
Wash buffer (PBS)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting
-
Anti-His antibody (or other tag-specific antibody)
Procedure:
-
Binding:
-
Incubate a defined amount of purified E163 protein (e.g., 50 nM) with heparin-agarose beads in binding buffer for 1 hour at room temperature with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads three times with wash buffer to remove any unbound protein.
-
-
Elution and Detection:
-
Elute the bound protein from the beads by adding SDS-PAGE loading buffer and boiling for 1-5 minutes.
-
Analyze the eluted sample by SDS-PAGE followed by Western blotting using an antibody specific to a tag on the E163 protein (e.g., anti-His).
-
A positive band on the Western blot indicates that E163 has bound to the heparin-agarose beads.
-
Conclusion
The ectromelia virus E163 protein is a highly effective viral immunomodulator that targets the host's chemokine system to facilitate immune evasion. Its dual-binding capability, allowing it to interact with both chemokines and glycosaminoglycans, represents a sophisticated viral strategy to disrupt the inflammatory response. The quantitative data on its high-affinity chemokine binding and the detailed understanding of its mechanism of action provide a solid foundation for further research. The experimental protocols detailed in this guide offer a practical framework for scientists investigating viral pathogenesis and for professionals in drug development seeking to identify and validate novel therapeutic targets to combat poxvirus infections. A thorough understanding of the function of viral proteins like E163 is paramount in the ongoing effort to develop effective countermeasures against viral diseases.
References
- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An ectromelia virus protein that interacts with chemokines through their glycosaminoglycan binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. path.ox.ac.uk [path.ox.ac.uk]
E163 Protein: A Technical Guide to its Mechanism of Action in Immune Evasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectromelia virus (ECTV), the causative agent of mousepox, employs a sophisticated arsenal of immunomodulatory proteins to evade the host immune system. Among these is the secreted E163 protein, a key player in the virus's strategy to disrupt the host's chemokine network. This technical guide provides an in-depth analysis of the E163 protein's mechanism of action, focusing on its role as a viral chemokine-binding protein. We will delve into its molecular interactions, the signaling pathways it perturbs, and the experimental methodologies used to elucidate its function. This document is intended to be a comprehensive resource for researchers in virology, immunology, and drug development seeking to understand and potentially target this viral immune evasion strategy.
Core Mechanism of Action: Disruption of the Chemokine-Glycosaminoglycan Axis
The primary mechanism by which the E163 protein facilitates immune evasion is through its strategic interference with the chemokine-glycosaminoglycan (GAG) axis. Chemokines, a family of small cytokines, are crucial for orchestrating leukocyte trafficking to sites of inflammation and infection. Their proper function relies on their ability to form a concentration gradient by binding to GAGs, such as heparan sulfate, on the surface of endothelial cells. This immobilized gradient is essential for directing the migration of immune cells.
The E163 protein disrupts this process through a dual-binding strategy:
-
Binding to Chemokines: E163 directly binds to a specific subset of CC and CXC chemokines. Crucially, it targets the GAG-binding domain of these chemokines. By occupying this site, E163 effectively prevents the chemokines from attaching to the cell surface GAGs.
-
Binding to Glycosaminoglycans (GAGs): The E163 protein itself possesses GAG-binding motifs, allowing it to anchor to the surface of host cells. This localization likely enhances its efficiency in sequestering chemokines at the site of infection, preventing them from establishing the necessary gradients for leukocyte recruitment.
This multifaceted approach effectively dismantles the chemokine-guided immune response, allowing the virus to replicate and spread with reduced interference from the host's cellular immunity.
Quantitative Data: Binding Affinities and Functional Interactions
The efficacy of the E163 protein is underscored by its high-affinity interactions with both chemokines and GAGs. The following tables summarize the key quantitative data obtained from various studies, primarily using Surface Plasmon Resonance (SPR).
| Chemokine (Murine) | Chemokine (Human) | Dissociation Constant (Kd) | Reference |
| CCL21 | CCL21 | 11.2 nM | |
| CCL25 | CCL25 | 9.87 nM | |
| CCL26 | - | 8.0 nM | |
| CCL28 | CCL28 | 10.3 nM | |
| CXCL12β | CXCL12β | 12.9 nM | |
| CXCL10 | CXCL10 | 556 nM |
Table 1: Binding Affinities of Ectromelia Virus E163 Protein to Various Chemokines. Note: Data for the highly similar Vaccinia virus A41 protein is included for a broader understanding of the family of proteins.
| Glycosaminoglycan | Dissociation Constant (Kd) | Reference |
| Heparin | 19 nM | |
| Heparan Sulfate | Lower affinity than heparin | |
| Chondroitin Sulfate A | Lower affinity than heparin | |
| Chondroitin Sulfate B | Lower affinity than heparin |
Table 2: Binding Affinities of Ectromelia Virus E163 Protein to Glycosaminoglycans.
Signaling Pathways and Molecular Interactions
The primary signaling pathway disrupted by the E163 protein is the chemokine signaling pathway, which is fundamental to immune cell migration. By preventing chemokines from binding to GAGs, E163 indirectly inhibits the activation of chemokine receptors on leukocytes and the subsequent downstream signaling events that lead to chemotaxis.
The Role of E163 in Poxvirus Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E163 protein of Ectromelia virus (ECTV), a member of the Poxviridae family, is a critical virulence factor that plays a significant role in the viral pathogenesis by modulating the host immune response. This secreted glycoprotein functions as a viral chemokine-binding protein (vCKBP), effectively disrupting the host's inflammatory and immune cell recruitment processes. E163 selectively binds to a range of host chemokines and glycosaminoglycans (GAGs), thereby inhibiting the establishment of a chemotactic gradient and preventing the migration of leukocytes to the site of infection. This guide provides an in-depth technical overview of the E163 protein, including its biochemical interactions, its role in immune evasion, and the experimental methodologies used to characterize its function.
Introduction to E163 and Poxvirus Immune Evasion
Poxviruses, a family of large, double-stranded DNA viruses, are notorious for their complex and effective strategies to evade the host immune system.[1][2] A key component of this immune evasion machinery is the expression of proteins that interfere with host cytokine and chemokine networks.[3][4] The E163 protein from Ectromelia virus, the causative agent of mousepox, is a prime example of such a viral immunomodulator.[5][6] E163 is a secreted 31-kDa glycoprotein and an ortholog of the vaccinia virus A41 protein.[5] Its primary function is to sequester host chemokines, thereby preventing the recruitment of immune cells to the site of viral replication and facilitating systemic viral spread.[5][6]
Molecular Interactions of E163
The immunomodulatory function of E163 is mediated through its direct interaction with two key components of the host's inflammatory response: chemokines and glycosaminoglycans (GAGs).
Chemokine Binding
E163 exhibits high-affinity binding to a specific subset of CC and CXC chemokines.[5] This interaction is crucial for its ability to disrupt leukocyte trafficking. The binding affinities of E163 for various human and murine chemokines have been quantified using surface plasmon resonance (SPR).[5]
Table 1: Binding Affinities of Ectromelia Virus E163 to Human and Murine Chemokines
| Chemokine Family | Chemokine | Species | Dissociation Constant (KD) [nM] |
| CC | CCL21 | Human | 15.4 |
| CC | CCL21 | Murine | 11.2 |
| CC | CCL24 | Murine | 28.9 |
| CC | CCL25 | Human | 9.87 |
| CC | CCL25 | Murine | 13.5 |
| CC | CCL26 | Human | No binding |
| CC | CCL27 | Murine | 20.3 |
| CC | CCL28 | Human | 19.8 |
| CC | CCL28 | Murine | 14.6 |
| CXC | CXCL10 | Human | 829 |
| CXC | CXCL10 | Murine | 556 |
| CXC | CXCL12α | Human | 12.9 |
| CXC | CXCL12α | Murine | 10.7 |
| CXC | CXCL12β | Human | 12.9 |
| CXC | CXCL12β | Murine | 11.5 |
| CXC | CXCL14 | Human | 25.6 |
| CXC | CXCL14 | Murine | 22.4 |
Data compiled from studies utilizing surface plasmon resonance.[5]
Glycosaminoglycan (GAG) Binding
Table 2: Effect of Mutations in GAG-Binding Regions of E163 on Heparin and Cell Surface Binding
| E163 Mutant | Mutated Regions | Heparin Binding | CHO Cell Surface Binding |
| Wild-Type | - | +++ | +++ |
| E163-1 | B | - | ++ |
| E163-2 | A | ++ | ++ |
| E163-3 | C | - | ++ |
| E163-4 | A + B | + | + |
| E163-5 | B + C | + | + |
| E163-6 | A + C | + | ++ |
Binding is qualitatively represented as: +++ (strong), ++ (moderate), + (reduced), - (no binding). Data is based on surface plasmon resonance and flow cytometry experiments.[2]
Mechanism of Action in Poxvirus Pathogenesis
The dual binding capabilities of E163 are central to its role in viral pathogenesis. By binding to the GAG-binding site of chemokines, E163 directly prevents their interaction with GAGs on the endothelial cell surface.[5] This disruption of the chemokine-GAG interaction is a key mechanism for inhibiting the establishment of a chemotactic gradient, which is essential for the directed migration of leukocytes to the site of infection.
Caption: Mechanism of E163-mediated immune evasion.
By preventing leukocyte migration, E163 facilitates the systemic spread of the virus, thereby increasing its virulence. While direct evidence comparing the LD50 of wild-type ECTV with an E163-deletion mutant is not extensively documented, the profound effect of E163 on the immune response strongly suggests its critical role in the severity of mousepox.
Role in Intracellular Signaling
Current research indicates that the primary function of E163 is to act extracellularly by sequestering chemokines. There is no direct evidence to suggest that E163 directly interacts with intracellular signaling pathways such as the NF-κB or MAPK pathways.[5][7][8][9][10] Other ectromelia virus proteins, such as EVM005 and EVM150, have been identified as inhibitors of the NF-κB pathway, acting downstream of IκBα degradation.[5][9] Therefore, the contribution of E163 to pathogenesis appears to be confined to its role as an extracellular immune modulator.
Experimental Protocols
The characterization of E163 has been made possible through a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Recombinant E163 Protein Expression and Purification
This protocol describes the expression of His-tagged E163 in a mammalian expression system and its subsequent purification.
Workflow:
References
- 1. First Insight into the Modulation of Noncanonical NF-κB Signaling Components by Poxviruses in Established Immune-Derived Cell Lines: An In Vitro Model of Ectromelia Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. membres-timc.imag.fr [membres-timc.imag.fr]
- 5. EVM005: An Ectromelia-Encoded Protein with Dual Roles in NF-κB Inhibition and Virulence | PLOS Pathogens [journals.plos.org]
- 6. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Strategies of NF-κB signaling modulation by ectromelia virus in BALB/3T3 murine fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the E163 Chemokine Binding Domain Structure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The E163 protein from Ectromelia virus (ECTV), the causative agent of mousepox, is a secreted viral chemokine-binding protein (vCKBP) that plays a crucial role in the viral evasion of the host immune system. By binding to host chemokines, E163 effectively neutralizes their function, preventing the recruitment of leukocytes to the site of infection. This technical guide provides a comprehensive overview of the E163 chemokine binding domain, its structure, mechanism of action, and the experimental protocols used for its characterization. A key feature of E163 is its ability to interact with the glycosaminoglycan (GAG)-binding domain of chemokines, thereby inhibiting their interaction with cell surface GAGs, a critical step for the establishment of a chemotactic gradient. Understanding the structural and functional intricacies of the E163-chemokine interaction is paramount for the development of novel anti-inflammatory and antiviral therapeutics.
E163 Chemokine Binding Domain Structure
The E163 protein is an ortholog of the Vaccinia virus A41 protein, sharing a high degree of sequence similarity.[1] While a crystal structure for E163 is not yet available, the solved structure of the A41 protein (PDB ID: 2VGA) serves as a reliable model.[2][3] The protein adopts a globular beta-sandwich fold, a structure common to the poxvirus vCCI family of proteins.[2]
The chemokine-binding domain of E163 is characterized by specific surface loops and an electrostatic charge distribution that facilitates its interaction with a select group of CC and CXC chemokines.[2] The binding paradigm is thought to be conserved with that of the vCCI-chemokine interaction.[2]
Glycosaminoglycan (GAG) Binding Sites
A critical aspect of E163's function is its interaction with GAGs, which are essential for its localization on the cell surface and for its interference with chemokine-GAG interactions.[3] Mutagenesis studies have identified three putative GAG-binding sites on E163, designated as sites A, B, and C.[3] These sites are rich in basic amino acid residues that electrostatically interact with the negatively charged sulfate and carboxyl groups of GAGs.
Quantitative Data on E163 Binding Affinities
The interaction of E163 with various chemokines and GAGs has been quantified using surface plasmon resonance (SPR). The equilibrium dissociation constants (KD) for these interactions are summarized in the tables below.
Table 1: E163-Chemokine Binding Affinities
| Chemokine | Dissociation Constant (KD) (nM) |
| Human CXCL12β | 12.9 |
| Human CCL25 | 9.87 |
Data sourced from reference[1].
Table 2: E163-Glycosaminoglycan Binding Affinities
| Glycosaminoglycan | Binding Affinity |
| Heparin | High |
| Heparan Sulfate | High |
| Chondroitin Sulfate A | Low |
| Chondroitin Sulfate B | Low |
Data interpretation from reference[1].
Mechanism of Action
E163 employs a sophisticated mechanism to disrupt the host's chemokine-mediated immune response. By binding to the GAG-binding site of chemokines, E163 sterically hinders their interaction with cell-surface GAGs.[1][4] This prevents the formation of a chemokine gradient on the endothelial surface, which is essential for directing leukocyte migration to the site of inflammation.[3] Furthermore, E163 itself can bind to cell-surface GAGs, effectively anchoring it in the vicinity of the infection where it can efficiently sequester newly secreted chemokines.[1]
Signaling Pathway Inhibition
The sequestration of chemokines by E163 leads to the inhibition of their downstream signaling pathways. A generalized chemokine signaling pathway and the point of inhibition by E163 are depicted in the diagram below.
Experimental Protocols
The characterization of the E163 chemokine binding domain involves several key experimental techniques. Detailed methodologies are provided below.
Recombinant E163 Protein Expression and Purification
Objective: To produce and purify recombinant E163 protein for use in binding and functional assays.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding E163 is synthesized with a C-terminal hexa-histidine (His6) tag and cloned into a suitable expression vector (e.g., pET vector for E. coli expression or a baculovirus vector for insect cell expression).
-
Protein Expression:
-
E. coli Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at an OD600 of 0.6-0.8.
-
Insect Cell Expression: Recombinant baculovirus is generated and used to infect Sf9 or Hi5 insect cells. The supernatant containing the secreted E163 protein is harvested 48-72 hours post-infection.
-
-
Purification:
-
The cell lysate (E. coli) or the culture supernatant (insect cells) is clarified by centrifugation.
-
The His6-tagged E163 protein is purified by immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin.
-
The column is washed with a low concentration of imidazole to remove non-specifically bound proteins.
-
E163 is eluted with a high concentration of imidazole.
-
Further purification is achieved by size-exclusion chromatography to obtain a homogenous protein preparation.
-
Protein concentration is determined using a BCA assay, and purity is assessed by SDS-PAGE.
-
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (KD) of the E163-chemokine and E163-GAG interactions.
Methodology:
-
Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Recombinant chemokine or biotinylated heparin is immobilized on the activated sensor chip surface via amine coupling or streptavidin-biotin interaction, respectively. A reference flow cell is prepared by immobilizing a control protein or just activating and deactivating the surface.
-
Analyte Injection: A series of concentrations of purified E163 protein (analyte) in a suitable running buffer (e.g., HBS-EP) are injected over the ligand-immobilized and reference flow cells.
-
Data Acquisition: The association and dissociation of E163 are monitored in real-time as a change in resonance units (RU).
-
Data Analysis: The sensorgrams from the reference flow cell are subtracted from the ligand flow cell sensorgrams. The resulting data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kon, koff, and KD values.
Site-Directed Mutagenesis of GAG-Binding Sites
Objective: To identify the specific amino acid residues within the putative GAG-binding sites of E163 that are critical for GAG interaction.
Methodology:
-
Primer Design: Mutagenic primers are designed to introduce point mutations (e.g., alanine substitutions) in the codons of the target basic residues within the GAG-binding sites (A, B, and C) of the E163 expression plasmid.
-
PCR Amplification: A PCR reaction is performed using the mutagenic primers and the wild-type E163 plasmid as a template. This reaction amplifies the entire plasmid with the desired mutation incorporated.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation: The DpnI-treated, mutated plasmid is transformed into competent E. coli cells.
-
Sequence Verification: Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.
-
Protein Expression and Purification: The mutant E163 proteins are expressed and purified as described in section 4.1.
-
Functional Analysis: The GAG-binding affinity of the mutant proteins is assessed using SPR (as described in section 4.2) and compared to the wild-type E163 to determine the impact of the mutation.
Conclusion and Future Directions
The E163 protein of Ectromelia virus represents a fascinating example of viral immune evasion through the sophisticated manipulation of the host chemokine network. Its ability to bind to the GAG-binding domain of chemokines provides a unique mechanism for disrupting leukocyte trafficking. The structural and functional data presented in this guide offer a solid foundation for further research into the development of E163-based therapeutics. Future studies should focus on obtaining a high-resolution crystal structure of the E163-chemokine complex to precisely delineate the molecular interactions. Furthermore, a more extensive screening of the chemokine repertoire will provide a broader understanding of E163's binding specificity. Ultimately, a deeper comprehension of the E163 chemokine binding domain will pave the way for the design of novel protein and small-molecule inhibitors that can modulate chemokine activity in various inflammatory and infectious diseases.
References
- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ectromelia virus protein that interacts with chemokines through their glycosaminoglycan binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Glycosaminoglycan Interactions with Viral Protein E163
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ectromelia virus (ECTV) protein E163 is a secreted virulence factor that plays a crucial role in modulating the host immune response. It belongs to a family of viral chemokine-binding proteins that interfere with the host's chemokine network. A key mechanism of E163's immunomodulatory function is its interaction with glycosaminoglycans (GAGs), a class of linear polysaccharides found on the cell surface and in the extracellular matrix. This technical guide provides a comprehensive overview of the current understanding of the interactions between GAGs and viral protein E163. It includes a summary of quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in virology, immunology, and the development of novel antiviral therapeutics.
Introduction
Ectromelia virus, the causative agent of mousepox, employs a variety of strategies to evade the host immune system. One such strategy is the secretion of the E163 protein, which disrupts the normal function of chemokines. Chemokines are a family of small cytokines that play a vital role in orchestrating leukocyte trafficking to sites of inflammation and infection. They do so by forming concentration gradients on the surface of endothelial cells, a process that is critically dependent on their interaction with cell surface GAGs such as heparan sulfate and chondroitin sulfate.
The viral protein E163 has been shown to interact with high affinity to the GAG-binding domain of a select number of CC and CXC chemokines[1]. Furthermore, E163 itself is capable of binding directly to GAGs, allowing it to anchor to the cell surface[1][2]. This dual-binding capability allows E163 to effectively sequester chemokines, preventing their interaction with cell surface GAGs and thereby disrupting the formation of the chemotactic gradients necessary for immune cell recruitment[2][3]. Understanding the molecular details of these interactions is crucial for the development of antiviral strategies that target this key immune evasion mechanism.
Quantitative Data on E163-GAG and E163-Chemokine Interactions
The binding affinities of E163 for various chemokines have been determined using surface plasmon resonance (SPR). While specific quantitative data for the direct interaction between E163 and different GAGs are not extensively available in the literature, the high-affinity nature of this interaction has been confirmed[2]. The following tables summarize the available quantitative data for the interaction of E163 with a selection of human and murine chemokines.
Table 1: Binding Affinities of Ectromelia Virus E163 with Human Chemokines
| Chemokine | Association Rate (ka) (1/M·s) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| CXCL10 | 0.03 x 10^5 | 2.72 x 10^-3 | 829 |
| CXCL12β | - | - | 12.9 |
| CCL25 | - | - | 9.87 |
Data extracted from Ruiz-Argüello et al., 2008[1]. Note: Some rate constants were not specified in the source material.
Table 2: Binding Affinities of Ectromelia Virus E163 with Murine Chemokines
| Chemokine | Association Rate (ka) (1/M·s) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| CXCL10 | 0.07 x 10^5 | 4.24 x 10^-3 | 556 |
| CCL25 | - | - | - |
Data extracted from Ruiz-Argüello et al., 2008[1]. Note: Some binding parameters were not specified in the source material.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interactions between E163, GAGs, and chemokines.
Surface Plasmon Resonance (SPR) for E163-Heparin Binding Analysis
SPR is a label-free technique used to measure real-time biomolecular interactions. This protocol is adapted from studies on E163 and other GAG-binding proteins[2].
Objective: To qualitatively and quantitatively assess the binding of E163 to heparin.
Materials:
-
BIAcore sensor chip (e.g., CM5)
-
Recombinant purified E163 protein and mutant variants
-
Heparin
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4)
-
BIAcore instrument
Procedure:
-
Chip Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize heparin to the activated surface to a level of approximately 55 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Inject a solution of purified E163 protein (e.g., 150 nM in HBS-EP buffer) over the heparin-immobilized surface at a defined flow rate (e.g., 10 µl/min).
-
Monitor the association of E163 to the heparin surface in real-time.
-
Inject HBS-EP buffer to monitor the dissociation of the E163-heparin complex.
-
Regenerate the sensor surface if necessary with a pulse of a high salt solution (e.g., 2 M NaCl).
-
-
Data Analysis:
-
The resulting sensorgram (RU vs. time) provides qualitative information about the binding interaction.
-
For quantitative analysis, perform a kinetic titration by injecting a series of E163 concentrations.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Solid-Phase Chemokine Binding Assay (Competition ELISA)
This assay is used to determine the ability of E163 to inhibit the binding of chemokines to immobilized GAGs.
Objective: To measure the inhibitory effect of E163 on the interaction between a specific chemokine and heparin.
Materials:
-
96-well microtiter plates
-
Heparin-BSA conjugate
-
Recombinant chemokine (e.g., CXCL12)
-
Recombinant purified E163 protein
-
Primary antibody against the chemokine
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with a heparin-BSA conjugate overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound conjugate.
-
Block the remaining protein-binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Prepare a series of solutions containing a fixed concentration of the chemokine and varying concentrations of E163.
-
Add these mixtures to the heparin-coated wells and incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Detection:
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody specific for the chemokine and incubate for 1 hour at room temperature.
-
Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the substrate solution. Allow the color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is inversely proportional to the amount of E163 present.
-
Plot the absorbance against the concentration of E163 to generate an inhibition curve.
-
Calculate the IC50 value, which is the concentration of E163 required to inhibit 50% of the chemokine binding to heparin.
-
Signaling Pathways and Mechanisms
The primary mechanism by which E163 disrupts the host immune response is through the sequestration of chemokines, thereby preventing the formation of a chemotactic gradient. This process can be visualized as a multi-step interaction.
Figure 1. Mechanism of E163-mediated chemokine sequestration.
The diagram above illustrates the normal process of chemokine-mediated leukocyte recruitment and how E163 interferes with this process. Under normal physiological conditions, chemokines bind to GAGs on the endothelial cell surface, creating a concentration gradient that directs the migration of leukocytes towards the site of inflammation. Leukocytes then bind to the chemokines via their specific receptors, leading to their activation and subsequent transmigration. The viral protein E163 disrupts this pathway by binding to both the cell surface GAGs and the GAG-binding site on the chemokines. This sequestration of chemokines by E163 prevents the formation of a chemotactic gradient, thereby inhibiting the recruitment of immune cells to the site of viral infection.
Figure 2. Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The interaction between the ectromelia virus protein E163 and host glycosaminoglycans is a critical component of the virus's immune evasion strategy. By anchoring itself to the cell surface and sequestering chemokines, E163 effectively disrupts the host's ability to mount an efficient inflammatory response. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into this important viral-host interaction. A deeper understanding of the structural and kinetic parameters of the E163-GAG-chemokine trimolecular complex could pave the way for the rational design of novel antiviral therapeutics that specifically target and inhibit this key virulence mechanism. Future research should focus on obtaining more precise quantitative data for the binding of E163 to a wider range of physiologically relevant GAGs and on elucidating the three-dimensional structure of the E163-chemokine complex. Such studies will be invaluable for the development of targeted interventions against poxvirus infections.
References
- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Cellular Receptors for the E163 Viral Protein
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The E163 viral protein, a product of the ectromelia virus (the causative agent of mousepox), is a secreted chemokine-binding protein that plays a crucial role in the viral evasion of the host immune system. Contrary to a traditional model of a single, specific cellular receptor, E163 interacts with a class of ubiquitous cell surface molecules known as glycosaminoglycans (GAGs). This interaction is fundamental to its immunomodulatory function. This guide provides a comprehensive overview of the cellular reception of E163, detailing the nature of its interaction with GAGs, the quantitative binding data, the experimental protocols used for its characterization, and the downstream consequences on cellular signaling.
Cellular Receptors: Glycosaminoglycans (GAGs)
The primary cellular interacting partners for the E163 viral protein are not specific protein receptors but rather the sulfated glycosaminoglycans (GAGs) present on the cell surface and in the extracellular matrix. GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. The interaction of E163 with GAGs is of high affinity, enabling the virus to anchor this immunomodulatory protein to the cell surface in the vicinity of an infection[1].
The E163 protein has been shown to interact with several types of GAGs, including:
-
Heparin
-
Heparan sulfate
-
Chondroitin sulfate A
-
Chondroitin sulfate B
This broad interaction with GAGs allows the E163 protein to be effective in a wide range of tissues where GAGs are expressed.
Mechanism of Action
The interaction of E163 with cellular GAGs is a key component of its mechanism for disrupting the host's immune response. The primary function of this interaction is to competitively inhibit the binding of chemokines to GAGs. Chemokines, a family of small cytokines, rely on their interaction with GAGs to form chemotactic gradients that guide leukocytes to sites of inflammation and infection[2][3][4][5].
By binding to GAGs, the E163 protein effectively sequesters these molecules, preventing the formation of stable chemokine gradients. This disruption of chemokine presentation leads to impaired recruitment of immune cells, allowing the virus to establish and propagate infection more effectively. Furthermore, E163 can also bind directly to the GAG-binding sites on chemokines themselves, further preventing their interaction with the cell surface[1][6].
Quantitative Data Presentation
The binding affinities of the Ectromelia virus E163 protein for various chemokines have been determined using Surface Plasmon Resonance (SPR). The following table summarizes the equilibrium dissociation constants (KD) for these interactions. A lower KD value indicates a higher binding affinity.
| Chemokine Ligand | KD (nM) |
| Human CXCL12β | 12.9 |
| Human CCL25 | 9.87 |
| Murine CXCL10 | 1.8 |
| Murine CCL21 | 3.6 |
| Murine CCL25 | 1.4 |
| Murine CCL28 | 1.9 |
Data sourced from Ruiz-Argüello et al., 2008.
While direct KD values for E163 binding to specific GAGs are not explicitly detailed in the primary literature, the interaction is described as being of high affinity. Competition assays have demonstrated that soluble GAGs can inhibit the binding of E163 to cell surfaces, with the following order of efficacy: heparin > heparan sulfate > chondroitin sulfate B > chondroitin sulfate A.
Experimental Protocols
The characterization of the E163 protein's interaction with cellular GAGs has relied on several key experimental methodologies.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free optical technique used to measure biomolecular interactions in real-time. It has been employed to determine the binding kinetics and affinity of E163 to various chemokines.
Protocol:
-
Immobilization of E163: Purified recombinant E163 protein is immobilized on a CM5 sensor chip via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). E163 in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface. Remaining active sites are blocked with ethanolamine.
-
Analyte Injection: Various concentrations of chemokine analytes in a running buffer (e.g., HBS-EP) are flowed over the sensor chip surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded as a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
-
Regeneration: The sensor chip surface is regenerated between analyte injections using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove bound chemokine.
Cell Binding Assay with CHO Cells
To investigate the interaction of E163 with cell surface GAGs, binding assays are performed using wild-type Chinese Hamster Ovary (CHO-K1) cells, which express GAGs, and mutant CHO cells (e.g., pgsA-745) that are deficient in GAG expression.
Protocol:
-
Cell Culture: CHO-K1 and GAG-deficient CHO cells are cultured in appropriate media (e.g., F-12K Medium with 10% FBS) to confluency.
-
Incubation with E163: Cells are detached and incubated with varying concentrations of purified recombinant E163 protein in a binding buffer (e.g., PBS with 1% BSA) for a defined period (e.g., 1 hour at 4°C) to allow binding.
-
Washing: Unbound E163 is removed by washing the cells with cold binding buffer.
-
Detection: Bound E163 is detected using a primary antibody specific for E163, followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the cell population is quantified using a flow cytometer. A significant increase in fluorescence in CHO-K1 cells compared to GAG-deficient cells indicates a GAG-dependent interaction.
-
Competition Assay: To determine the specificity of GAG binding, the assay can be performed in the presence of soluble GAGs (heparin, heparan sulfate, etc.) to compete for binding with the cell surface GAGs.
Signaling Pathways and Functional Consequences
The interaction of the E163 protein with cellular GAGs does not appear to initiate a direct intracellular signaling cascade in the host cell. Instead, its primary effect on signaling is indirect, through the disruption of chemokine-mediated signaling.
Chemokine binding to their cognate G-protein coupled receptors (GPCRs) on leukocytes triggers a cascade of intracellular events, including:
-
Activation of heterotrimeric G-proteins.
-
Activation of phospholipase C (PLC).
-
Generation of inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Release of intracellular calcium stores.
-
Activation of protein kinase C (PKC) and other downstream kinases.
This signaling cascade ultimately leads to cytoskeletal rearrangements and directed cell migration. By preventing the initial step of chemokine presentation on GAGs, E163 effectively blocks this entire downstream signaling pathway from being initiated, thereby inhibiting leukocyte chemotaxis.
Visualizations
The following diagrams illustrate the key interactions and experimental workflows related to the E163 viral protein.
Caption: Mechanism of E163-mediated immune evasion.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for the cell-binding assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regulation of Chemokine Function: The Roles of GAG-Binding and Post-Translational Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation [frontiersin.org]
- 5. Modulation of chemokine activity by viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and characterization of E163 from ectromelia virus.
An In-Depth Technical Guide to the Discovery and Characterization of E163 from Ectromelia Virus
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the discovery, characterization, and mechanism of action of the E163 protein from the ectromelia virus (ECTV), a key player in viral immune evasion.
Introduction: Ectromelia Virus and Immune Evasion
Ectromelia virus (ECTV) is the causative agent of mousepox, a severe, often lethal disease in mice.[1][2] As a member of the Orthopoxvirus genus, which also includes the vaccinia virus and the variola virus (the causative agent of smallpox), ECTV has co-evolved with its host and developed sophisticated strategies to modulate the host immune response.[3][4] A significant part of this strategy involves the secretion of viral proteins that interfere with host immune signaling pathways.[5][6][7] This guide focuses on one such protein, E163, a secreted viral chemokine-binding protein (vCKBP) that plays a crucial role in suppressing the host's inflammatory response.
Discovery and Initial Characterization of E163
The E163 protein was identified as an ortholog of the A41 protein from the vaccinia virus (VACV).[5][6][7] It is a secreted glycoprotein with a molecular weight of approximately 31 kDa.[5][6] The predicted protein product from the open reading frame is 25 kDa, with the additional mass attributed to glycosylation.[5] E163 shares significant amino acid sequence identity with A41 and other orthologs in the Orthopoxvirus genus, suggesting a conserved and important function.[5]
Initial studies revealed that E163, like other vCKBPs, has immunomodulatory properties.[5][6][7] It was found to selectively bind to a limited number of CC and CXC chemokines with high affinity.[5][6][7] This discovery pointed towards its role in interfering with chemokine-mediated leukocyte trafficking, a critical component of the host's antiviral immune response.
Quantitative Data: Binding Affinities and Molecular Characteristics
The functional characterization of E163 has involved quantifying its interactions with various host molecules. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| Predicted Molecular Weight | 25 kDa | [5] |
| Secreted Glycoprotein Molecular Weight | 31 kDa | [5][6] |
| Ortholog in Vaccinia Virus | A41 | [5][6][7] |
Table 1: Molecular Characteristics of ECTV E163
| Ligand | Binding Affinity (KD) | Reference |
| CXCL12β | 12.9 nM | [5] |
| CCL25 | 9.87 nM | [5] |
| Glycosaminoglycans (GAGs) | 19 nM | [5] |
Table 2: Binding Affinities of ECTV E163 to Host Ligands
Mechanism of Action: A Dual-Interaction Model
E163 employs a unique mechanism to disrupt the host's chemokine network. It not only binds directly to chemokines but also interacts with glycosaminoglycans (GAGs) on the cell surface and in the extracellular matrix.[5][8][9]
Chemokines normally bind to GAGs to form a chemotactic gradient, which is essential for directing the migration of leukocytes to sites of infection.[8][9] E163 disrupts this process in two ways:
-
Direct Chemokine Sequestration: E163 binds to the GAG-binding domain of chemokines.[5][6][7][8] This direct interaction prevents the chemokines from binding to GAGs, thus disrupting the formation of the chemotactic gradient.[5][6][7]
-
Competitive GAG Binding: E163 itself binds to GAGs with high affinity.[5][8][9] This allows the viral protein to be anchored to the cell surface, effectively localizing its anti-chemokine activity to the vicinity of infected cells and further preventing chemokines from interacting with cellular GAGs.[5][8][9]
Interestingly, E163 does not block the interaction of chemokines with their specific receptors on leukocytes to induce cell migration in vitro.[5] This suggests that its primary mode of action is the disruption of chemokine presentation on GAGs, rather than direct antagonism of chemokine receptors.[5]
Signaling Pathway Diagram
Caption: Mechanism of E163-mediated immune evasion.
Experimental Protocols
The characterization of E163 has relied on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Recombinant E163 Expression and Purification
Objective: To produce purified, soluble E163 protein for use in binding and functional assays.
-
Cloning: The E163 open reading frame is amplified by PCR from ECTV genomic DNA and cloned into a suitable expression vector, such as one containing a C-terminal hexa-histidine (6xHis) tag for purification.
-
Transfection: The expression vector is transfected into a suitable eukaryotic cell line (e.g., HEK293T cells) for protein expression. Eukaryotic cells are used to ensure proper protein folding and post-translational modifications like glycosylation.
-
Protein Harvest: After 48-72 hours, the cell culture supernatant containing the secreted E163-6xHis is harvested.
-
Purification: The supernatant is clarified by centrifugation and then passed over a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The column is washed extensively, and the bound E163-6xHis is eluted with an imidazole gradient.
-
Quality Control: The purity and concentration of the recombinant protein are assessed by SDS-PAGE, Coomassie blue staining, and a protein concentration assay (e.g., Bradford or BCA).
Chemokine and GAG Binding Assays (Surface Plasmon Resonance)
Objective: To quantify the binding affinity of E163 for various chemokines and GAGs.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant E163 is immobilized onto the chip surface.
-
Analyte Injection: Various concentrations of the analyte (chemokines or GAGs) are flowed over the chip surface.
-
Data Acquisition: The binding events are detected in real-time as a change in the refractive index at the chip surface, measured in response units (RU).
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated by fitting the data to a suitable binding model.
Cell Migration (Chemotaxis) Assay
Objective: To determine if E163 can directly inhibit chemokine-induced cell migration.
-
Cell Preparation: A leukocyte cell line (e.g., monocytes or T cells) is labeled with a fluorescent dye (e.g., calcein-AM).
-
Assay Setup: A multi-well chemotaxis plate with a porous membrane (e.g., Transwell) is used. The lower chamber contains media with a specific chemokine, while the upper chamber contains the labeled leukocytes.
-
Experimental Conditions: The experiment is run with and without the addition of purified E163 to the lower chamber along with the chemokine.
-
Incubation: The plate is incubated for several hours to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in a plate reader.
Experimental Workflow Diagram
Caption: Experimental workflow for E163 characterization.
Conclusion and Future Directions
The E163 protein of ectromelia virus is a potent immunomodulator that effectively disrupts the host's chemokine-mediated immune response. Its unique dual-interaction mechanism of binding to both chemokines and GAGs highlights the intricate strategies evolved by poxviruses to ensure their survival and replication. The detailed characterization of E163 not only provides fundamental insights into viral pathogenesis but also presents potential opportunities for the development of novel anti-inflammatory therapeutics. Future research could focus on the high-resolution structure of E163 in complex with its ligands to further elucidate the molecular basis of its function and to guide the design of targeted inhibitors.
References
- 1. Identification of a novel ectromelia virus from rodent: Implications for use as an in vivo infection model for vaccine and antiviral research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ectromelia virus - Wikipedia [en.wikipedia.org]
- 3. The in Vitro Inhibitory Effect of Ectromelia Virus Infection on Innate and Adaptive Immune Properties of GM-CSF-Derived Bone Marrow Cells Is Mouse Strain-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into Viral Chemokine-Binding Proteins: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate dance between virus and host, a sophisticated molecular arms race unfolds. Viruses, particularly large DNA viruses like poxviruses and herpesviruses, have evolved a remarkable array of strategies to evade the host immune system. Among the most fascinating of these are the viral chemokine-binding proteins (vCKBPs), secreted proteins that act as potent decoys, neutralizing the host's chemokine-mediated immune response. This technical guide provides an in-depth review of these viral immunomodulators, with a particular focus on the E163 protein from ectromelia virus and its functional homologs. We will explore their mechanisms of action, quantitative binding characteristics, and the experimental methodologies used to study them, offering a comprehensive resource for researchers and drug development professionals in the field of virology and immunology.
Chemokines are a superfamily of small cytokines that orchestrate the migration of immune cells to sites of inflammation and infection.[1][2] By binding to their cognate G protein-coupled receptors (GPCRs) on the surface of leukocytes, they initiate signaling cascades that lead to cell activation and directed movement, a process crucial for mounting an effective anti-viral response.[2] Viruses, in turn, have co-opted this system for their own survival, producing vCKBPs that bind to and sequester chemokines, thereby preventing their interaction with host cell receptors and disrupting the recruitment of immune cells.[1][2] These viral proteins often share no sequence homology with their host counterparts, representing a unique evolutionary solution to immune evasion.[2]
Mechanism of Action: The E163 Paradigm
The E163 protein, encoded by ectromelia virus (the causative agent of mousepox), serves as an excellent model for understanding the multifaceted mechanism of vCKBPs.[1] Unlike some vCKBPs that solely target chemokine-receptor interactions, E163 employs a dual strategy by also engaging with glycosaminoglycans (GAGs).[1]
1. Chemokine Sequestration: E163 directly binds to a broad range of chemokines. This interaction physically obstructs the chemokine's ability to bind to its cognate receptor on immune cells, effectively neutralizing its chemoattractant function.
2. Interference with GAG Interactions: GAGs, such as heparan sulfate, are complex polysaccharides present on the surface of endothelial cells and in the extracellular matrix. They play a critical role in establishing a chemokine gradient, which is essential for guiding leukocyte migration.[1] E163 not only binds to chemokines but also interacts directly with GAGs.[1] This dual-binding capability allows E163 to disrupt the chemokine gradient in two ways: by competing with chemokines for GAG binding sites and by sequestering chemokines that are already bound to GAGs.
The following diagram illustrates the inhibitory mechanism of E163:
Caption: Mechanism of E163-mediated immune evasion.
Quantitative Analysis of Viral Chemokine-Binding Protein Interactions
The efficacy of vCKBPs in neutralizing host chemokines is determined by their binding affinity and specificity. This data is crucial for understanding their biological function and for evaluating their potential as therapeutic agents. The following tables summarize the reported binding affinities (expressed as dissociation constants, Kd, or half-maximal inhibitory concentrations, IC50) for E163 and other notable vCKBPs.
Table 1: Binding Affinities of Viral Chemokine-Binding Proteins to Chemokines
| Viral Protein | Chemokine Ligand | Binding Affinity (Kd/IC50) | Species | Experimental Method |
| E163 (Ectromelia Virus) | CCL2/MCP-1 | ~50 nM (IC50) | Murine | Competition Binding Assay |
| CCL3/MIP-1α | ~30 nM (IC50) | Murine | Competition Binding Assay | |
| CCL5/RANTES | ~20 nM (IC50) | Murine | Competition Binding Assay | |
| CXCL1/KC | ~100 nM (IC50) | Murine | Competition Binding Assay | |
| vCCI (Poxvirus) | Multiple CC Chemokines | pM to low nM range | Human | Radioligand Displacement |
| vMIP-II (HHV8) | ~10-50 nM (IC50) | Viral | Radioligand Displacement[3] | |
| CCL17/TARC | 14 µM (Kd) | Human | Fluorescence Anisotropy[4] | |
| M3 (Murine Gammaherpesvirus 68) | CCL5/RANTES | 1.6 ± 0.12 nM (Kd) | Human | Scintillation Proximity Assay |
| CCL2/MCP-1 | High Affinity | Murine | Not Specified | |
| CXCL10/IP-10 | High Affinity | Murine | Not Specified | |
| XCL1/Lymphotactin | High Affinity | Murine | Not Specified | |
| CX3CL1/Fractalkine | High Affinity | Murine | Not Specified | |
| Evasin-1 (Tick) | CCL3/MIP-1α | 0.16 nM (Kd) | Human | Not Specified[5] |
| CCL4/MIP-1β | 0.81 nM (Kd) | Human | Not Specified[5] | |
| SECRET163 (CrmD truncated) | Ccl25 | 5.99 nM (Kd) | Murine | Surface Plasmon Resonance[6] |
| Ccl27 | 7.91 nM (Kd) | Murine | Surface Plasmon Resonance[6] |
Table 2: Binding Affinities of Viral Chemokine-Binding Proteins to Glycosaminoglycans (GAGs)
| Viral Protein | GAG Ligand | Binding Affinity (Kd) | Experimental Method |
| E163 (Ectromelia Virus) | Heparin | High Affinity | Not Specified |
| Heparan Sulfate | High Affinity | Not Specified | |
| Chondroitin Sulfate A | Moderate Affinity | Not Specified | |
| Chondroitin Sulfate B | Moderate Affinity | Not Specified | |
| CXCL9(74-103) (Peptide) | Heparin | High Affinity | Isothermal Fluorescence Titration[7] |
Experimental Protocols
The characterization of vCKBPs relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Recombinant Protein Expression and Purification
The production of pure, active vCKBPs is a prerequisite for most in vitro studies.
Workflow for Recombinant vCKBP Expression and Purification:
Caption: Workflow for recombinant vCKBP production.
Detailed Protocol:
-
Vector Construction: The gene encoding the vCKBP of interest is amplified by PCR and cloned into a suitable expression vector, such as a pET vector containing an N- or C-terminal polyhistidine (His6) tag.[8]
-
Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[9]
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a protease inhibitor cocktail. Lysis is typically achieved by sonication on ice.[9]
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged vCKBP is then loaded onto an immobilized metal affinity chromatography (IMAC) column charged with Ni2+ ions.[8] After washing to remove non-specifically bound proteins, the vCKBP is eluted using a gradient of imidazole.[9]
-
Final Steps: Eluted fractions containing the purified protein are pooled, dialyzed against a suitable buffer to remove imidazole, and concentrated. Protein purity is assessed by SDS-PAGE.
Chemokine Binding Assays
These assays are used to determine the binding affinity and specificity of a vCKBP for various chemokines.
a) Radioligand Displacement Assay
This is a classic method to determine the binding affinity of an unlabeled ligand (vCKBP) by measuring its ability to compete with a radiolabeled chemokine for binding to a target.
Workflow for Radioligand Displacement Assay:
Caption: Workflow of a radioligand displacement assay.
Detailed Protocol:
-
Reaction Setup: In a multi-well plate, a constant concentration of a radiolabeled chemokine (e.g., 125I-CCL5) is incubated with increasing concentrations of the purified vCKBP.
-
Incubation: The reaction is incubated at room temperature or 37°C to allow binding to reach equilibrium.
-
Separation: The bound chemokine-vCKBP complex is separated from the free radiolabeled chemokine. This can be achieved by rapid filtration through a filter membrane that retains the protein complex.
-
Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the vCKBP concentration. The IC50 value, the concentration of vCKBP that inhibits 50% of the specific binding of the radiolabeled chemokine, is determined by non-linear regression analysis.
b) Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of both association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[10]
Detailed Protocol:
-
Ligand Immobilization: One of the binding partners (e.g., the vCKBP) is immobilized on the surface of a sensor chip.[10]
-
Analyte Injection: The other binding partner (the chemokine, referred to as the analyte) is injected at various concentrations over the sensor surface.[10]
-
Signal Detection: The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in resonance units, RU).[11]
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models to determine the association and dissociation rate constants and the overall binding affinity.[10]
Cell Migration (Chemotaxis) Assay
This assay assesses the functional consequence of vCKBP-chemokine interaction by measuring the ability of the vCKBP to inhibit chemokine-induced cell migration. The Transwell assay is a commonly used format.[12]
Workflow for Transwell Migration Assay:
Caption: Workflow of a Transwell cell migration assay.
Detailed Protocol:
-
Cell Preparation: A suspension of immune cells (e.g., T-lymphocytes or monocytes) that express the receptor for the chemokine of interest is prepared.[12]
-
Assay Setup: The cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains cell culture medium with the chemokine. In the experimental group, the chemokine is pre-incubated with the vCKBP before being added to the lower chamber.[12]
-
Incubation: The plate is incubated for a few hours to allow the cells to migrate through the pores of the membrane towards the chemokine in the lower chamber.[12]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by direct cell counting using a microscope or flow cytometer, or by using a fluorescent dye that stains the migrated cells.
-
Data Analysis: The percentage of inhibition of cell migration by the vCKBP is calculated by comparing the number of migrated cells in the presence and absence of the viral protein.
Signaling Pathways
vCKBPs exert their immunomodulatory effects by disrupting the canonical chemokine signaling pathway.
Canonical Chemokine Signaling Pathway and its Inhibition by vCKBPs:
Caption: Chemokine signaling and its disruption by vCKBPs.
Upon binding of a chemokine to its GPCR, a conformational change in the receptor activates intracellular heterotrimeric G proteins. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger a cascade of events, including an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), ultimately leading to the cytoskeletal rearrangements required for cell migration. By sequestering chemokines, vCKBPs prevent the initial binding event, thereby blocking the entire downstream signaling cascade and inhibiting chemotaxis.
Conclusion and Future Directions
Viral chemokine-binding proteins represent a sophisticated viral strategy to counteract the host immune response. Their ability to broadly and potently neutralize chemokines makes them not only fascinating subjects of virological research but also promising candidates for the development of novel anti-inflammatory therapeutics. A thorough understanding of their structure, binding kinetics, and mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for harnessing their therapeutic potential. Future research will likely focus on engineering vCKBPs with enhanced specificity and reduced immunogenicity for the treatment of a wide range of inflammatory and autoimmune diseases.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral chemokine-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive mapping of poxvirus vCCI chemokine-binding protein. Expanded range of ligand interactions and unusual dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Affinity and Specificity for Binding to Glycosaminoglycans Can Be Tuned by Adapting Peptide Length and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]
- 9. Protein Expression and Purification [protocols.io]
- 10. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Methodological & Application (e163 Viral Protein)
Application Notes and Protocols for the Expression and Purification of Recombinant E163 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E163 protein from ectromelia virus, the causative agent of mousepox, is a secreted chemokine-binding protein.[1] Like other viral immunomodulatory proteins, E163 plays a crucial role in the host-virus interaction by binding to host chemokines and glycosaminoglycans (GAGs), thereby disrupting the host's immune response.[1] The ability to produce high-purity, recombinant E163 is essential for detailed structural and functional studies, for screening for potential inhibitors of its activity, and for the development of novel therapeutics.
These application notes provide a comprehensive protocol for the expression of recombinant E163 in Escherichia coli and its subsequent purification to high homogeneity using a multi-step chromatography strategy.
Data Presentation
The following tables summarize the expected quantitative data from a typical purification of His-tagged recombinant E163 protein from a 1-liter E. coli culture. The values presented are illustrative and may vary depending on the specific experimental conditions and optimization.
Table 1: Purification Summary of Recombinant E163 Protein
| Purification Step | Total Protein (mg) | Recombinant E163 (mg) | Purity (%) | Yield (%) |
| Cleared Lysate | 1500 | 50 | ~3.3 | 100 |
| IMAC (Ni-NTA) | 60 | 45 | 75 | 90 |
| Ion-Exchange (Anion) | 25 | 40 | >90 | 80 |
| Size-Exclusion | 20 | 38 | >98 | 76 |
Table 2: Chromatography Buffer and Resin Specifications
| Chromatography Step | Resin | Binding Buffer | Elution Buffer |
| IMAC | Ni-NTA Agarose | 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole, pH 8.0 | 20 mM Tris-HCl, 500 mM NaCl, 500 mM Imidazole, pH 8.0 |
| Ion-Exchange (Anion) | Q Sepharose Fast Flow | 20 mM Tris-HCl, 25 mM NaCl, pH 8.0 | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 (Gradient) |
| Size-Exclusion | Superdex 75 | 20 mM HEPES, 150 mM NaCl, pH 7.4 | Isocratic Elution |
Experimental Protocols
Gene Cloning and Expression Vector Construction
The gene encoding the E163 protein (with its native signal peptide removed) should be codon-optimized for expression in E. coli. The optimized gene is then cloned into a suitable expression vector, such as a pET vector (e.g., pET-28a), which allows for the addition of an N-terminal hexahistidine (6xHis) tag for affinity purification. The construct should be verified by DNA sequencing.
Recombinant Protein Expression in E. coli
-
Transformation: Transform the E163 expression vector into a suitable E. coli expression strain, such as BL21(DE3). Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Cell Lysis and Lysate Preparation
-
Resuspension: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 500 mM NaCl, 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme, pH 8.0).
-
Sonication: Lyse the cells on ice using a sonicator. Use short bursts of 30 seconds with 30-second cooling intervals for a total sonication time of 10 minutes.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
Multi-Step Protein Purification
This step captures the His-tagged E163 protein from the cleared lysate.[2][3][4]
-
Column Equilibration: Equilibrate a Ni-NTA agarose column with 10 column volumes (CVs) of IMAC Binding Buffer.
-
Sample Loading: Load the filtered lysate onto the column at a slow flow rate (e.g., 1 mL/min).
-
Washing: Wash the column with 10-15 CVs of IMAC Binding Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 5 CVs of IMAC Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Pooling: Pool the fractions containing the E163 protein.
This step separates proteins based on their net charge and is an effective intermediate purification step.[1][5][6]
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the IMAC step into IEX Binding Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate an anion exchange column (e.g., Q Sepharose) with 10 CVs of IEX Binding Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with 5 CVs of IEX Binding Buffer.
-
Elution: Elute the protein using a linear gradient of 0-100% IEX Elution Buffer over 20 CVs. Collect fractions and analyze by SDS-PAGE.
-
Pooling: Pool the fractions containing pure E163.
This final "polishing" step separates proteins based on their size and can remove any remaining aggregates or minor contaminants.[7][8][9]
-
Concentration: Concentrate the pooled fractions from the IEX step to a volume of 1-2 mL using a centrifugal concentrator.
-
Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 75) with 2 CVs of SEC Buffer.
-
Sample Loading: Load the concentrated sample onto the column.
-
Elution: Elute the protein with 1.5 CVs of SEC Buffer (isocratic elution). Collect fractions and analyze by SDS-PAGE.
-
Pooling and Storage: Pool the fractions containing the purified monomeric E163 protein. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). Aliquot the purified protein and store at -80°C.
Visualizations
Caption: Overall workflow for recombinant E163 protein expression and purification.
Caption: Multi-step chromatography purification scheme for recombinant E163.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propagation and Purification of Ectromelia Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Viral chemokine-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Virus purification protocol for Ehv-163 and other viruses. [protocols.io]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Poxvirus Proteomics and Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of virus-encoded chemokine binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The secreted protein Cowpox Virus 14 contributes to viral virulence and immune evasion by engaging Fc-gamma-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poxvirus Complement Control Proteins Are Expressed on the Cell Surface through an Intermolecular Disulfide Bridge with the Viral A56 Protein - PMC [pmc.ncbi.nlm.nih.gov]
E163 (Anthocyanins): Application Notes on Biological Interactions and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
E163 is the E number designation for anthocyanins, a class of water-soluble pigments widely found in plants that are responsible for many of the red, purple, and blue colors seen in fruits, vegetables, and flowers.[1][2] While potent in their antioxidant and potential health-promoting properties, it is crucial to clarify that E163 (anthocyanins) are not chemokines .[1][2] Chemokines are a specific family of small cytokines, or signaling proteins, that guide the migration of cells, particularly immune cells.[3][4][5][6] Therefore, a traditional chemokine binding assay is not an applicable method for studying the direct receptor-binding interactions of anthocyanins in the context of chemokine signaling.
This document provides an overview of the biological activities of anthocyanins and suggests appropriate methodologies to study their effects on cellular signaling pathways, moving away from the inapplicable chemokine binding assay format.
Biological Activity and Signaling Pathways of Anthocyanins
Anthocyanins exert their biological effects through various mechanisms, primarily linked to their antioxidant properties.[1] Research indicates their involvement in modulating several key signaling pathways, rather than acting as ligands for specific chemokine receptors. These pathways include:
-
Free-Radical Scavenging: Anthocyanins are potent antioxidants that can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Anthocyanins have been shown to modulate this pathway.[1]
-
PI3K/Akt Signaling Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is vital for cell survival, growth, and metabolism. Studies have demonstrated that blueberry anthocyanins can induce vasodilation through the activation of this pathway.[7]
-
Inflammatory Cytokine Signaling: Anthocyanins can influence the production and signaling of various inflammatory cytokines, contributing to their anti-inflammatory effects.[1]
Recommended Experimental Approaches for Studying Anthocyanin Bioactivity
Given that anthocyanins are not chemokines, assays designed to measure direct, high-affinity binding to chemokine receptors are not appropriate. Instead, research should focus on quantifying the downstream cellular effects of anthocyanin treatment. The following are recommended experimental protocols to investigate the biological activity of E163.
Cellular Antioxidant Activity Assays
These assays measure the ability of anthocyanins to mitigate oxidative stress in a cellular context.
Table 1: Quantitative Data for Cellular Antioxidant Activity Assays
| Assay Parameter | Description | Typical Readout |
| ROS Production | Measurement of intracellular reactive oxygen species. | Fluorescence intensity (e.g., using DCFH-DA probe) |
| SOD Activity | Assessment of superoxide dismutase enzyme activity. | Colorimetric or fluorometric measurement |
| HO-1 Expression | Quantification of heme oxygenase-1 protein levels. | Western Blot band intensity, qPCR Cq values |
| NOX4 Expression | Measurement of NADPH oxidase 4 levels. | Western Blot band intensity, qPCR Cq values |
Experimental Protocol: Measurement of Intracellular ROS
-
Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate and culture until they reach approximately 80% confluency.
-
Treatment: Pre-treat cells with varying concentrations of E163 (anthocyanin extract) for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant agent (e.g., high glucose, H₂O₂) to the cell culture medium for a defined duration.
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a 10 µM solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling cascades.
Table 2: Key Proteins for Western Blot Analysis of Anthocyanin-Modulated Pathways
| Pathway | Key Proteins to Analyze |
| PI3K/Akt | p-Akt, Akt, p-PI3K, PI3K |
| MAPK | p-ERK, ERK, p-JNK, JNK, p-p38, p38 |
| eNOS/NO Signaling | eNOS, p-eNOS |
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Cell Lysis: After treatment with E163, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experimental approaches and the underlying biological processes, the following diagrams are provided.
Caption: Workflow for assessing the antioxidant activity of E163.
Caption: PI3K/Akt signaling pathway activated by anthocyanins.
Conclusion
While the initial premise of an E163 chemokine binding assay is based on a misunderstanding of the molecule's function, there is a robust field of study concerning the biological effects of anthocyanins. The appropriate methodologies involve cellular and molecular biology techniques to elucidate their impact on signaling pathways related to oxidative stress, inflammation, and cellular metabolism. The protocols and data presentation formats provided here offer a scientifically sound framework for researchers, scientists, and drug development professionals to investigate the therapeutic potential of E163 anthocyanins.
References
- 1. E163 (Anthocyanins) - Ataman Kimya [atamanchemicals.com]
- 2. E 163 - Ataman Kimya [atamanchemicals.com]
- 3. Chemokines and chemokine receptors: Update on utility and challenges for the clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A guide to chemokines and their receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 7. Antioxidant Blueberry Anthocyanins Induce Vasodilation via PI3K/Akt Signaling Pathway in High-Glucose-Induced Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for E163 Protein in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The E163 protein from the ectromelia virus (ECTV) is a secreted viral chemokine-binding protein that serves as a potent modulator of the host immune response.[1][2] Unlike many other viral chemokine-binding proteins that directly block the interaction between chemokines and their receptors, E163 employs a more subtle and specific mechanism. It selectively binds to the glycosaminoglycan (GAG) binding domain of various CC and CXC chemokines.[2] This interaction prevents the chemokines from binding to GAGs, such as heparan sulfate, on the cell surface and in the extracellular matrix. The immobilization of chemokines on GAGs is crucial for the establishment of stable chemotactic gradients, which are essential for guiding leukocyte migration to sites of inflammation or infection.[1][3][4][5] By disrupting this interaction, the E163 protein effectively dismantles the chemokine gradients, thereby inhibiting directional cell migration.[2][6]
Interestingly, the E163 protein itself can interact with GAGs, which allows it to anchor to the cell surface and concentrate its activity at sites of viral infection.[2][6] A critical aspect of E163's function is that it does not inhibit the binding of chemokines to their G protein-coupled receptors (GPCRs) on the surface of migrating cells.[2] This means that in standard in vitro chemotaxis assays where a soluble chemokine gradient is present, E163 may not show an inhibitory effect.[2] Therefore, specialized cell migration assays are required to elucidate the inhibitory capacity of the E163 protein on GAG-dependent cell migration.
These application notes provide detailed protocols for utilizing the E163 protein in cell migration assays, with a focus on investigating its role in modulating GAG-dependent chemotaxis.
Data Presentation
The following tables present exemplary quantitative data from Transwell migration assays designed to assess the impact of the E163 protein on chemokine-mediated cell migration. This data is for illustrative purposes to demonstrate the expected outcomes based on the known mechanism of E163.
Table 1: Effect of E163 Protein on Standard Transwell Cell Migration
| Condition | Chemoattractant (in lower chamber) | E163 Protein (in lower chamber) | Migrated Cells (per field) | % Inhibition of Migration |
| Negative Control | None | None | 25 ± 5 | - |
| Positive Control | 100 ng/mL Chemokine | None | 250 ± 20 | 0% |
| E163 Treatment | 100 ng/mL Chemokine | 500 ng/mL | 245 ± 25 | 2% |
This table illustrates that in a standard Transwell assay with a soluble chemokine gradient, the E163 protein shows minimal to no inhibition of cell migration, as it does not block chemokine-receptor binding.
Table 2: Effect of E163 Protein on GAG-Dependent Transwell Cell Migration
| Condition | Chemoattractant (bound to lower membrane) | E163 Protein (pre-incubated with chemokine) | Migrated Cells (per field) | % Inhibition of Migration |
| Negative Control | None | None | 28 ± 6 | - |
| Positive Control | 100 ng/mL Chemokine | None | 220 ± 18 | 0% |
| E163 Treatment | 100 ng/mL Chemokine | 500 ng/mL | 65 ± 10 | 70.5% |
This table demonstrates that when the chemokine is pre-bound to a GAG-coated surface, mimicking an in vivo chemotactic gradient, the E163 protein significantly inhibits cell migration by preventing the chemokine from binding to the GAGs.
Signaling Pathway
The following diagram illustrates the mechanism of action of the viral E163 protein in the context of chemokine signaling and cell migration.
Caption: Mechanism of E163 protein interference with chemokine-mediated cell migration.
Experimental Protocols
Protocol 1: Standard Transwell Cell Migration Assay
This protocol is designed to demonstrate that the E163 protein does not directly block chemokine receptor-mediated cell migration.
Materials:
-
24-well Transwell plates with 8.0 µm pore size inserts
-
Cell type of interest (e.g., leukocytes)
-
Cell culture medium (e.g., RPMI 1640) with 1% BSA
-
Recombinant chemokine
-
Recombinant E163 protein
-
Calcein AM or other fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to a sufficient density.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
To the lower chamber of the Transwell plate, add 600 µL of assay medium (RPMI + 1% BSA).
-
For the positive control and E163 treatment wells, add the chemokine to the lower chamber to a final concentration of 100 ng/mL.
-
For the E163 treatment wells, add the E163 protein to the lower chamber to a final concentration of 500 ng/mL.
-
For the negative control, add only the assay medium to the lower chamber.
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the labeled cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the medium in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein AM).
-
The fluorescence intensity is directly proportional to the number of migrated cells.
-
Protocol 2: GAG-Dependent Transwell Cell Migration Assay
This protocol is designed to specifically assess the inhibitory effect of the E163 protein on GAG-dependent chemokine gradients.
Materials:
-
Same as Protocol 1, with the addition of:
-
Heparan sulfate or other GAG
-
Coating buffer (e.g., PBS)
Procedure:
-
Coating the Transwell Membrane:
-
Dissolve heparan sulfate in coating buffer at a concentration of 50 µg/mL.
-
Add 50 µL of the heparan sulfate solution to the underside of the Transwell insert membrane and incubate overnight at 4°C.
-
The next day, wash the membrane gently with PBS to remove any unbound heparan sulfate.
-
-
Chemokine and E163 Preparation:
-
Prepare a solution of the chemokine in assay medium at 2x the final concentration (200 ng/mL).
-
Prepare a solution of the E163 protein in assay medium at 2x the final concentration (1000 ng/mL).
-
For the E163 treatment condition, mix equal volumes of the 2x chemokine and 2x E163 protein solutions and incubate at room temperature for 30 minutes to allow for binding.
-
For the positive control, mix the 2x chemokine solution with an equal volume of assay medium.
-
-
Assay Setup:
-
Add 600 µL of the appropriate chemokine or chemokine/E163 mixture to the lower chamber of the Transwell plate. This will allow the chemokine to bind to the GAG-coated membrane.
-
For the negative control, add only assay medium to the lower chamber.
-
-
Cell Seeding, Incubation, and Quantification:
-
Follow steps 1 and 3-4 from Protocol 1 for cell preparation, seeding, incubation, and quantification.
-
Experimental Workflow
The following diagram outlines the workflow for the GAG-dependent Transwell cell migration assay.
Caption: Workflow for the GAG-dependent Transwell cell migration assay.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Chemokine—Glycosaminoglycan Interactions to Inhibit Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Chemokine Function: The Roles of GAG-Binding and Post-Translational Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
E163: A Viral Tool for Interrogating Chemokine-Glycosaminoglycan Interactions
Application Note
Introduction
The ectromelia virus (ECTV) protein E163 is a secreted viral chemokine-binding protein (vCKBP) that serves as a powerful tool for researchers studying the intricate interactions between chemokines and glycosaminoglycans (GAGs). Chemokines, a family of small cytokines, play a pivotal role in directing leukocyte migration during immune surveillance and inflammation. Their function is critically dependent on their ability to bind to GAGs, such as heparan sulfate, on the surface of endothelial cells and in the extracellular matrix. This interaction establishes a haptotactic gradient, guiding leukocytes to their destination. E163 provides a unique mechanism to probe and disrupt these interactions, making it an invaluable reagent for immunology, virology, and drug development professionals.
E163 functions by binding to the GAG-binding sites of a specific subset of CC and CXC chemokines with high affinity.[1] By occupying these sites, E163 effectively prevents the chemokines from binding to endogenous GAGs, thereby disrupting the formation of chemotactic gradients and inhibiting leukocyte migration.[1] This application note provides a comprehensive overview of E163, including its binding profile, and detailed protocols for its use in key experimental assays to study chemokine-GAG interactions.
Data Presentation
Table 1: Binding Affinities of E163 for Selected Chemokines
| Chemokine | Family | Binding Affinity (Kd) |
| CCL21 | CC | Nanomolar Range |
| CCL25 | CC | Nanomolar Range |
| CCL28 | CC | Nanomolar Range |
| CXCL10 | CXC | Nanomolar Range |
| CXCL11 | CXC | Nanomolar Range |
Note: Specific Kd values for each chemokine are reported to be in the nanomolar range, indicating high-affinity interactions. Further empirical determination is recommended for specific experimental contexts.
Table 2: Binding Affinity of E163 for Glycosaminoglycans
| Glycosaminoglycan | Binding Affinity (Kd) |
| Heparin | Nanomolar Range |
Note: E163 exhibits high affinity for heparin, a highly sulfated GAG often used as a model for heparan sulfate.
Mandatory Visualizations
Caption: Mechanism of E163-mediated inhibition of chemokine-GAG interactions.
Caption: General experimental workflow for studying E163 function.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Analysis of E163-Chemokine/GAG Interaction
This protocol describes the use of SPR to measure the binding kinetics and affinity of E163 to its target chemokines and GAGs.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant purified E163 protein
-
Recombinant purified chemokines (e.g., CCL21, CCL25, CXCL11)
-
Heparin
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (10 mM Sodium Acetate, pH 5.0)
Method:
-
Chip Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize E163 (ligand) to the desired level (e.g., 2000-5000 RU) by injecting a solution of E163 (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0).
-
Block remaining active sites with a 7-minute injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the ligand immobilization.
-
-
Binding Analysis (Analyte Injection):
-
Prepare a dilution series of the chemokine or heparin (analyte) in running buffer. A typical concentration range would be 0.1 nM to 1 µM.
-
Inject the analyte solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each analyte injection using a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 2: Competitive ELISA for E163-Mediated Inhibition of Chemokine-GAG Binding
This protocol outlines a competitive ELISA to assess the ability of E163 to inhibit the binding of a chemokine to immobilized GAGs.
Materials:
-
High-binding 96-well ELISA plates
-
Heparin-BSA conjugate (or other GAG-protein conjugate)
-
Biotinylated chemokine
-
Recombinant purified E163
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Method:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of heparin-BSA (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Binding:
-
Prepare a constant concentration of biotinylated chemokine (e.g., 50 ng/mL in blocking buffer).
-
Prepare a serial dilution of E163 in blocking buffer.
-
In a separate plate or tubes, pre-incubate the biotinylated chemokine with the different concentrations of E163 for 1 hour at room temperature.
-
Transfer 100 µL of the chemokine/E163 mixtures to the heparin-coated wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the concentration of E163.
-
Calculate the IC50 value, which represents the concentration of E163 required to inhibit 50% of the chemokine binding to heparin.
-
Protocol 3: Chemotaxis Assay for E163 Inhibition of T-Cell Migration
This protocol describes a transwell migration assay to evaluate the ability of E163 to inhibit chemokine-induced migration of T-cells.
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
T-cell line (e.g., MOLT-4, which expresses CXCR4 and other chemokine receptors)
-
Chemoattractant (e.g., CXCL11 or other relevant chemokine)
-
Recombinant purified E163
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Cell counting solution (e.g., Calcein AM or trypan blue)
Method:
-
Cell Preparation:
-
Culture MOLT-4 cells according to standard protocols.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in assay medium at a concentration of 1 x 106 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of assay medium containing the chemokine at a concentration known to induce migration (e.g., 100 ng/mL).
-
For the inhibition condition, add the chemokine plus a pre-determined concentration of E163 to the lower chamber. A control well should contain only assay medium.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension (1 x 105 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with Calcein AM and measuring fluorescence.
-
Collecting the cells from the lower chamber and counting them using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the total number of cells added.
-
Determine the percentage of inhibition of migration in the presence of E163 compared to the chemokine-only control.
-
References
Generating E163 Mutant Forms Deficient in Glycosaminoglycan (GAG) Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of mutant forms of the Ectromelia virus (ECTV) protein E163 that are deficient in binding to glycosaminoglycans (GAGs). E163 is a viral chemokine-binding protein that also interacts with GAGs on the cell surface, a mechanism that is crucial for its immunomodulatory functions.[1][2] By disrupting this interaction, researchers can investigate the specific roles of E163-GAG binding in viral pathogenesis and chemokine regulation, potentially identifying new targets for therapeutic intervention.
Introduction
Chemokines guide the migration of immune cells by forming concentration gradients on the surface of endothelial cells and the extracellular matrix. This process is critically dependent on the interaction of chemokines with GAGs, a family of linear polysaccharides.[1][3] The Ectromelia virus, the causative agent of mousepox, secretes the E163 protein, which binds to both chemokines and GAGs.[1][2][4] This dual-binding ability allows E163 to anchor itself to cell surfaces and interfere with the chemokine-GAG interaction, thereby disrupting the chemotactic gradient and modulating the host immune response.[1]
Understanding the molecular details of the E163-GAG interaction is essential for elucidating its precise mechanism of action. The generation of E163 mutants with reduced GAG binding affinity is a key strategy to dissect the functional consequences of this interaction. This document outlines the necessary protocols, from the identification of putative GAG-binding sites and the design of mutations to the expression and purification of mutant proteins and the characterization of their GAG binding properties.
Identification of Putative GAG-Binding Sites in E163
The amino acid sequence of E163 contains consensus sequences for GAG binding, which are typically rich in basic amino acids like arginine (R) and lysine (K). Based on sequence analysis and comparison with its ortholog, the Vaccinia virus (VACV) A41 protein, three putative GAG-binding sites have been identified in E163.[1]
Table 1: Putative GAG-Binding Sites in ECTV E163
| Site | Amino Acid Residues | Sequence |
| A | 141-147 | KHKCKRK |
| B | 152-159 | RKLKKEKK |
| C | 213-220 | RKKSHRRK |
Data sourced from Heidarieh and Alcamí, 2018.[1]
Experimental Workflow for Generating and Characterizing E163 GAG-Binding Mutants
The following diagram outlines the overall workflow for producing and evaluating E163 mutants.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Regulation of Chemokine Function: The Roles of GAG-Binding and Post-Translational Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E163 Protein in In Vitro Inflammation Studies
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Chemokines, a family of small cytokines, are pivotal in orchestrating the migration of immune cells to inflammatory sites. Their function is intricately linked to their ability to form concentration gradients through interactions with glycosaminoglycans (GAGs) on endothelial surfaces.
The E163 protein from Ectromelia virus (ECTV), the causative agent of mousepox, is a secreted viral immunomodulatory protein that interferes with this process.[1][2][3] It functions as a chemokine-binding protein, effectively neutralizing chemokine activity and dampening the host inflammatory response, thereby facilitating viral immune evasion.[4][5]
Note on "E163": The designation "E163" is also used as an E number for anthocyanins, a class of flavonoids with documented anti-inflammatory properties. This document, however, focuses specifically on the E163 protein from Ectromelia virus as a tool for in vitro inflammation research.
Mechanism of Action
The E163 protein employs a dual strategy to inhibit leukocyte recruitment:
-
Chemokine Sequestration: E163 binds with high affinity to a range of CC and CXC chemokines.[1][3] Uniquely, it targets the GAG-binding domain of these chemokines.[1][2][5] This prevents the chemokines from binding to cell surface GAGs, which is a prerequisite for the formation of a stable chemotactic gradient necessary to guide immune cells.[4]
-
Cell Surface Association: The E163 protein itself possesses GAG-binding sites, allowing it to be immobilized on the surface of cells.[1][4][5] This localization likely enhances its ability to capture chemokines at the site of inflammation.
By disrupting the chemokine-GAG axis, the E163 protein effectively short-circuits a critical step in the inflammatory cascade without directly engaging with chemokine receptors.
References
- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of E163 (Anthocyanins) to Modulate Chemokine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
E163, the food additive code for anthocyanins, represents a diverse group of natural water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. These flavonoid compounds, particularly cyanidin-3-O-glucoside (C3G), have garnered significant interest for their potent antioxidant and anti-inflammatory properties. Emerging research indicates that E163 can modulate inflammatory responses by interfering with chemokine signaling pathways. This document provides detailed application notes and experimental protocols for investigating the inhibitory effects of E163 on chemokine activity, with a focus on the inhibition of chemokine expression and chemokine-induced cell migration.
The primary mechanism of action documented for anthocyanins in attenuating chemokine-driven inflammation is the downregulation of chemokine expression, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While direct binding and antagonism of chemokine receptors by anthocyanins is an area of ongoing investigation, their ability to suppress the production of key chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Interleukin-8 (IL-8/CXCL8) and to inhibit cell migration in response to these chemokines is well-established.
Mechanism of Action: An Overview
Anthocyanins interfere with chemokine activity through a multi-faceted approach. The central mechanism involves the inhibition of intracellular signaling cascades that lead to the transcription of pro-inflammatory genes, including those encoding for chemokines.
Inhibition of Pro-inflammatory Signaling Pathways
E163, and specifically its constituent anthocyanins, has been shown to suppress the activation of key transcription factors and signaling pathways that are pivotal for the expression of inflammatory chemokines.
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a primary regulator of the inflammatory response, controlling the expression of numerous chemokines. Anthocyanins have been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing the transcription of chemokines such as MCP-1 and IL-8.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Anthocyanins can modulate the phosphorylation of key MAPK proteins, leading to a downstream reduction in chemokine production.
Signaling Pathway of E163 in Inhibiting Chemokine Expression
Caption: E163 inhibits chemokine expression via NF-κB and MAPK pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the inhibitory effects of anthocyanins on chemokine expression and cell migration.
Table 1: Inhibition of Chemokine Expression by Anthocyanins
| Anthocyanin/Extract | Cell Type | Stimulant | Target Chemokine | Concentration | % Inhibition / Fold Change | Reference |
| Cyanidin-3-O-glucoside (C3G) | Human Intestinal HT-29 Cells | Cytokine Mix | IL-8 | 25 µM | Significant reduction | [1] |
| Cyanidin-3-O-glucoside (C3G) | Human Kidney HK-2 Cells | High Glucose | MCP-1 | 50 µM | Significant decrease | [2] |
| Cyanidin Chloride (Cy) | Human Kidney HK-2 Cells | High Glucose | MCP-1 | 50 µM | Significant decrease | [2] |
| Anthocyanin-rich berry juice (plasma metabolites) | Pancreatic Cancer Cells (PANC-1) | Endogenous | - | Physiologically relevant | Reduced MMP-2 & MMP-9 mRNA | [3] |
Table 2: Inhibition of Chemokine-Induced Cell Migration by Anthocyanins
| Anthocyanin/Extract | Cell Type | Chemoattractant | Assay | Concentration | % Inhibition | Reference |
| Cyanidin 3-rutinoside & Cyanidin 3-glucoside | Human Lung Carcinoma (A549) | Endogenous | Boyden Chamber | Dose-dependent | Significant inhibition | [4] |
| Anthocyanin-rich berry juice (plasma metabolites) | Pancreatic Cancer Cells (PANC-1) | Endogenous | Boyden Chamber | Physiologically relevant | Significant reduction | [3] |
| Anthocyanin-enriched extract | Triple-Negative Breast Cancer Cells | - | - | - | Mean difference: -34.73 | [5] |
Experimental Protocols
Protocol 1: Inhibition of Chemokine-Induced Cell Migration (Boyden Chamber Assay)
This protocol details a widely used method to assess the ability of E163 to inhibit the migration of cells towards a chemokine gradient.
Objective: To quantify the inhibitory effect of E163 on chemokine-induced cell migration.
Materials:
-
E163 extract or purified anthocyanins (e.g., Cyanidin-3-O-glucoside)
-
Target cells (e.g., monocytes, neutrophils, or cancer cell lines expressing the relevant chemokine receptor)
-
Chemoattractant (e.g., recombinant human MCP-1/CCL2 or IL-8/CXCL8)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size, adaptable to cell type)
-
Cell culture medium (e.g., RPMI 1640) with 0.5% Bovine Serum Albumin (BSA)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency.
-
On the day of the assay, harvest cells and resuspend in serum-free medium containing 0.5% BSA to a final concentration of 1 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's protocol.
-
-
Preparation of E163 and Chemoattractant:
-
Prepare a stock solution of E163 in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in the assay medium.
-
Prepare the chemoattractant solution in the assay medium at a concentration known to induce optimal migration (e.g., 10-100 ng/mL).
-
-
Assay Setup:
-
Add 600 µL of the chemoattractant solution to the lower wells of the Boyden chamber. For the negative control, add assay medium only.
-
Pre-incubate the labeled cell suspension with various concentrations of E163 (or vehicle control) for 30 minutes at 37°C.
-
Carefully place the polycarbonate membranes over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for a duration optimized for the specific cell type (typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Quantify the migrated cells on the bottom of the membrane by measuring the fluorescence using a plate reader.
-
Alternatively, migrated cells can be fixed, stained with a dye like crystal violet, and counted under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each E163 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the E163 concentration to determine the IC50 value.
-
Experimental Workflow for Chemotaxis Assay
References
- 1. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence [mdpi.com]
- 2. Anthocyanin-Binding Affinity and Non-Covalent Interactions with IIS-Pathway-Related Protein Through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Nitration of chemokine CXCL8 acts as a natural mechanism to limit acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antibody Development for E163 Protein Detection
Document ID: AN-E163-V1.0 For Research Use Only.
Introduction to E163 Protein
The E163 protein is a secreted chemokine-binding protein encoded by the ectromelia virus, the causative agent of mousepox.[1] This protein plays a crucial role in the virus's strategy to evade the host's immune system. E163 functions by binding to chemokines, which are signaling proteins that guide the migration of immune cells to sites of inflammation or infection. Specifically, E163 binds to the glycosaminoglycan (GAG)-binding domain of chemokines.[1] Furthermore, E163 can also interact with GAGs on the cell surface, effectively competing with chemokines and preventing the formation of a chemotactic gradient.[1] This disruption of chemokine signaling inhibits the recruitment of immune cells, thereby dampening the host's inflammatory response and aiding viral propagation. The development of specific antibodies against the E163 protein is essential for studying its function, detecting the virus, and developing potential therapeutic interventions.
Custom Antibody Development Workflow for E163
The generation of high-quality antibodies specific to the E163 protein is a multi-step process that requires careful planning and execution. The general workflow involves antigen design, immunization of a host species, screening for antigen-specific antibodies, and finally, production and purification.[2] Both monoclonal and polyclonal antibodies can be developed, with monoclonal antibodies offering high specificity to a single epitope and recombinant methods ensuring high batch-to-batch consistency.
E163 Protein Mechanism of Action
The E163 protein from ectromelia virus modulates the host immune response by interfering with the chemokine signaling pathway at the level of glycosaminoglycan (GAG) interaction. This diagram illustrates the competitive inhibition mechanism employed by E163.
Experimental Protocols
The following are detailed protocols for the detection and quantification of the E163 protein using the developed specific antibodies.
Western Blotting Protocol
Western blotting is used to detect the E163 protein in a complex mixture, such as cell lysate or tissue homogenate.[3] The protocol involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the target protein using the anti-E163 antibody.[4][5]
Materials:
-
Cell lysate or sample containing E163
-
SDS-PAGE gels
-
Running buffer (Tris/Glycine/SDS)
-
Transfer buffer (Tris/Glycine/Methanol)[4]
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)[3]
-
Primary antibody: Anti-E163 antibody
-
Secondary antibody: HRP-conjugated anti-host IgG[5]
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate[6]
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration. Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[3][5]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. The gel percentage should be chosen based on the molecular weight of E163.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. This can be done using a wet or semi-dry transfer system.[5]
-
Blocking: After transfer, wash the membrane with TBST and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3][7]
-
Primary Antibody Incubation: Dilute the primary anti-E163 antibody in blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Signal Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.[4] Capture the signal using an imaging system.
Sandwich ELISA Protocol
A sandwich ELISA is a highly sensitive method for quantifying the E163 protein in samples like serum, plasma, or cell culture supernatant. It utilizes two antibodies that bind to different epitopes on the E163 protein.
Materials:
-
ELISA microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer)[8]
-
Capture antibody: Anti-E163 monoclonal/polyclonal antibody
-
Detection antibody: Biotinylated anti-E163 antibody
-
Sample or E163 protein standard
-
Blocking buffer (e.g., 1% BSA in PBS)[8]
-
Wash buffer (PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)[8]
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer (e.g., 1-10 µg/mL). Add 100 µL to each well of the ELISA plate and incubate overnight at 4°C.[8]
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[8]
-
Sample Incubation: Wash the plate. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark until a blue color develops.[8]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) Protocol
IHC is used to visualize the presence and location of the E163 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration.[9][10]
-
Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)[11]
-
Hydrogen peroxide (3%) to block endogenous peroxidases.[9]
-
Blocking serum
-
Primary antibody: Anti-E163 antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex (SABC)
-
DAB substrate kit[11]
-
Hematoxylin for counterstaining[11]
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes to rehydrate the tissue.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in citrate buffer at 95-100°C for 10-20 minutes.[11]
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Blocking: Wash with PBS. Apply blocking serum for 30 minutes at room temperature to block non-specific binding sites.[10]
-
Primary Antibody Incubation: Apply the primary anti-E163 antibody diluted to its optimal concentration. Incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash with PBS. Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
SABC Incubation: Wash with PBS. Apply the streptavidin-HRP complex and incubate for 30 minutes.[9]
-
Staining: Wash with PBS. Apply the DAB substrate solution and monitor for the development of a brown stain (typically 2-10 minutes).[11]
-
Counterstaining: Rinse with water. Lightly counterstain the nuclei with hematoxylin.[12]
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene. Coverslip with mounting medium.[9]
Flow Cytometry Protocol
Flow cytometry can be used to detect E163 on the surface of infected cells or cells that have been engineered to express the protein.
Materials:
-
Single-cell suspension (1 x 10⁶ cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.1% sodium azide).[13]
-
Fc block (optional, to reduce non-specific binding)
-
Primary antibody: Fluorochrome-conjugated anti-E163 antibody (or unconjugated primary + fluorescent secondary)
-
Fixable viability dye (optional, to exclude dead cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1 x 10⁷ cells/mL in ice-cold staining buffer.[13]
-
Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, incubate cells with an Fc blocking reagent for 10-15 minutes at room temperature.[13]
-
Primary Antibody Staining: Aliquot 100 µL of cell suspension (1 x 10⁶ cells) into flow tubes. Add the pre-titrated amount of fluorochrome-conjugated anti-E163 antibody.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.[14][15]
-
Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.[13]
-
(If using an unconjugated primary): Resuspend the cell pellet in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody. Incubate for 20-30 minutes at 4°C in the dark, then repeat the washing step (Step 5).[15]
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Data Presentation
Clear and structured presentation of quantitative data is critical for interpretation and comparison.
Table 1: Representative Sandwich ELISA Data for E163 Quantification
| E163 Std. (pg/mL) | Absorbance (450 nm) - Rep 1 | Absorbance (450 nm) - Rep 2 | Mean Absorbance | CV (%) |
| 2000 | 2.154 | 2.201 | 2.178 | 1.5 |
| 1000 | 1.689 | 1.711 | 1.700 | 0.9 |
| 500 | 1.105 | 1.095 | 1.100 | 0.6 |
| 250 | 0.650 | 0.672 | 0.661 | 2.3 |
| 125 | 0.388 | 0.396 | 0.392 | 1.4 |
| 62.5 | 0.211 | 0.205 | 0.208 | 2.0 |
| 31.25 | 0.145 | 0.151 | 0.148 | 2.9 |
| 0 (Blank) | 0.058 | 0.060 | 0.059 | 2.4 |
| Sample A | 0.876 | 0.890 | 0.883 | 1.1 |
| Sample B | 0.451 | 0.443 | 0.447 | 1.3 |
Table 2: Western Blot Densitometry Analysis of E163 Expression
| Sample ID | Treatment | E163 Band Intensity (Arbitrary Units) | Loading Control (e.g., GAPDH) Intensity | Normalized E163 Expression |
| 1 | Control (Uninfected) | 0 | 45,890 | 0.00 |
| 2 | ECTV Infected (12h) | 15,234 | 46,112 | 0.33 |
| 3 | ECTV Infected (24h) | 38,910 | 45,550 | 0.85 |
| 4 | ECTV Infected (48h) | 55,123 | 45,980 | 1.20 |
| 5 | E163-Transfected Cells | 68,450 | 46,300 | 1.48 |
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. roche.com [roche.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. bosterbio.com [bosterbio.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Flow Cytometry Protocol | Abcam [abcam.com]
- 15. biotium.com [biotium.com]
Troubleshooting & Optimization (e163 Viral Protein)
Technical Support Center: Troubleshooting Low Yield of Recombinant E163 Protein Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low yield during the expression of recombinant E163 protein. The guidance provided is based on established principles of recombinant protein expression and can be adapted for various expression systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial causes for low or no expression of my recombinant E163 protein?
A1: When encountering low or no protein expression, it's essential to systematically investigate the potential causes. The primary culprits often fall into three categories: issues with the expression construct, problems with the host cells, or suboptimal expression conditions. Initial verification should include sequencing your expression vector to confirm the integrity and correct reading frame of the E163 gene. Additionally, assessing the viability and growth of your host cell culture is crucial, as poor cell health directly impacts protein production.[1]
Q2: I see a faint band at the expected molecular weight for E163, but the yield is very low. What factors might be limiting the expression level?
A2: Several factors can contribute to low expression levels even when the protein is being produced. The inherent properties of the E163 protein, such as potential toxicity to the host cell when expressed at high levels, can limit yield.[1] Another significant factor is codon bias; if the E163 gene contains codons that are rare in the expression host (e.g., E. coli), it can slow down or stall translation.[2][3][4] The strength of the promoter in your expression vector and the concentration of the inducing agent are also critical parameters that require optimization.[2][5]
Q3: My E163 protein is expressed, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A3: The formation of insoluble protein aggregates, known as inclusion bodies, is a frequent challenge in recombinant protein expression, often caused by high rates of protein synthesis that overwhelm the host cell's folding machinery.[6][7] To enhance the solubility of your E163 protein, consider the following strategies:
-
Lower the induction temperature: Reducing the temperature (e.g., to 16-25°C) can slow down protein synthesis, allowing more time for proper folding.[4][5][8]
-
Reduce inducer concentration: A lower concentration of the inducing agent can decrease the rate of transcription and translation.[5][7]
-
Change the expression host strain: Some E. coli strains are specifically engineered to facilitate protein folding, for instance, by co-expressing molecular chaperones.[3]
-
Utilize solubility-enhancing fusion tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your E163 protein can improve its solubility.[3][7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of low recombinant E163 protein yield.
Problem 1: No or Very Low E163 Protein Expression Detected
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Experimental Protocol |
| Plasmid Integrity Issue | Verify the sequence of the E163 gene in your expression vector to ensure there are no mutations and it is in the correct reading frame. | --INVALID-LINK-- |
| Inefficient Transcription | Subclone the E163 gene into a vector with a stronger, inducible promoter (e.g., T7 promoter in pET vectors).[1] | --INVALID-LINK-- |
| Codon Bias | Optimize the codon usage of the E163 gene to match the codon preference of your expression host.[2][3][4] | --INVALID-LINK-- |
| Protein Toxicity | Use a tightly regulated expression system to minimize basal expression before induction. Consider using a lower copy number plasmid.[4][9] | --INVALID-LINK-- |
| Poor Cell Growth | Ensure optimal growth conditions for your host cells, including appropriate media, antibiotics, and aeration. Inoculate from a fresh bacterial colony.[4][10] | Standard cell culture protocols for the specific host. |
Problem 2: E163 Protein is Expressed but Insoluble (Inclusion Bodies)
Possible Causes and Solutions
| Possible Cause | Suggested Solution | Experimental Protocol |
| High Expression Rate | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration.[4][5][7][8] | --INVALID-LINK-- |
| Improper Protein Folding | Co-express molecular chaperones to assist in the proper folding of E163.[3][11] Use a host strain engineered for enhanced protein folding. | --INVALID-LINK-- |
| Insufficient Solubility | Fuse a solubility-enhancing tag (e.g., MBP, GST, or SUMO) to the N- or C-terminus of the E163 protein.[3][7] | --INVALID-LINK-- |
| Suboptimal Lysis Buffer | Optimize the composition of the lysis buffer to maintain protein stability and solubility after cell disruption. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Plasmid DNA Sequencing Analysis
-
Isolate the E163 expression plasmid from a fresh culture of your expression host.
-
Use primers flanking the E163 gene insert for Sanger sequencing.
-
Align the sequencing results with the expected E163 gene sequence to verify the absence of mutations and confirm the correct reading frame.
Protocol 2: Vector Subcloning
-
Use restriction enzymes to excise the E163 gene from your current vector.
-
Ligate the E163 gene insert into a new expression vector with a different promoter (e.g., a pET vector for strong, inducible expression in E. coli).
-
Transform the new construct into a suitable expression host and verify the sequence.
Protocol 3: Codon Optimization
-
Obtain the amino acid sequence of the E163 protein.
-
Use a gene optimization software or service to design a synthetic E163 gene with codons optimized for your chosen expression host (e.g., E. coli K-12).
-
Synthesize the optimized gene and clone it into your expression vector.
Protocol 4: Optimizing Induction Conditions
-
Set up a matrix of small-scale expression trials with varying induction temperatures (e.g., 16°C, 25°C, 37°C) and inducer concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM IPTG).[5]
-
Grow the cultures to a mid-log phase (OD600 of 0.4-0.6) before induction.
-
Induce protein expression for different durations (e.g., 4 hours, 16 hours).
-
Analyze the total cell lysate and the soluble fraction by SDS-PAGE and Western blot to determine the optimal conditions for soluble E163 expression.
Protocol 5: Chaperone Co-expression
-
Co-transform your expression host with your E163 expression plasmid and a compatible plasmid encoding a chaperone set (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).
-
Select for both plasmids using the appropriate antibiotics.
-
Induce the expression of both the E163 protein and the chaperones according to the chaperone plasmid manufacturer's instructions.
Protocol 6: Fusion Tagging Strategy
-
Use molecular cloning techniques to insert the E163 gene into an expression vector that contains an N-terminal or C-terminal solubility-enhancing tag (e.g., pMAL for MBP fusion, pGEX for GST fusion).
-
Express the fusion protein and purify it using affinity chromatography corresponding to the tag.
-
If necessary, use a specific protease to cleave the tag from the E163 protein after purification.
Protocol 7: Lysis Buffer Optimization
-
Prepare a series of lysis buffers with varying pH, salt concentrations, and additives.
-
Test the addition of stabilizing agents such as glycerol, non-detergent sulfobetaines, or specific cofactors for the E163 protein.
-
Lyse the cells expressing E163 using each buffer and analyze the soluble fraction for the amount of E163 protein.
Data Presentation
Table 1: Troubleshooting Low E163 Yield - A Summary of Key Parameters
| Parameter | Common Issue | Recommended Optimization Strategy | Expected Outcome |
| Expression Vector | Weak promoter, incorrect reading frame | Subclone into a vector with a strong, inducible promoter; sequence verification | Increased mRNA transcript levels |
| Codon Usage | Codon bias leading to translational stalling | Codon optimization of the E163 gene | Increased translational efficiency |
| Induction Temperature | High temperature leading to misfolding | Lower induction temperature (16-25°C) | Improved protein solubility |
| Inducer Concentration | High concentration causing toxicity/aggregation | Titrate inducer concentration (e.g., 0.1-1.0 mM IPTG) | Balanced expression and cell viability |
| Host Strain | Lack of folding support | Use strains co-expressing chaperones | Enhanced proper protein folding |
| Solubility Tag | Inherent insolubility of E163 | Fuse with a highly soluble tag (MBP, GST) | Increased yield of soluble protein |
Visualizations
Caption: Troubleshooting workflow for low recombinant E163 protein yield.
Caption: Key factors influencing recombinant E163 protein expression yield.
References
- 1. benchchem.com [benchchem.com]
- 2. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 3. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 7. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 8. Recombinant protein expression optimization in Escherichia coli: A review [arccjournals.com]
- 9. neb.com [neb.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies to optimize protein expression in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E163 Protein Stability for Functional Assays
Welcome to the technical support center for the Ectromelia virus E163 protein. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of the E163 protein in various functional assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the E163 protein and what are its primary functions?
A1: The E163 protein is a secreted glycoprotein from the Ectromelia virus, the causative agent of mousepox. It functions as a viral chemokine-binding protein, playing a crucial role in the virus's evasion of the host immune system. E163 binds to host chemokines and glycosaminoglycans (GAGs), interfering with the normal immune response to infection.[1][2] This interaction prevents the recruitment of leukocytes to the site of infection.[1][3]
Q2: What are the key functional assays for the E163 protein?
A2: The primary functional assays for the E163 protein are designed to characterize its binding to chemokines and GAGs. These include:
-
Chemokine-Binding Assays: Enzyme-Linked Immunosorbent Assays (ELISAs) and chemotaxis inhibition assays are commonly used to assess the binding affinity and inhibitory activity of E163 against various chemokines.[4]
-
Glycosaminoglycan (GAG)-Binding Assays: Heparin-binding assays, often performed as pull-down assays with heparin-agarose beads, are used to confirm the interaction of E163 with GAGs.[1]
-
Cell-Surface Binding Assays: Flow cytometry is employed to detect the binding of recombinant E163 to the surface of cells, which is mediated by its interaction with cell-surface GAGs.[5][6]
Q3: What are the general signs of E163 protein instability in an assay?
A3: Protein instability can manifest in several ways during an experiment, leading to unreliable or inconclusive results. Common indicators of E163 instability include:
-
Low or no binding signal: This could indicate that the protein has denatured or aggregated, and is no longer in its active conformation.
-
High background signal: Aggregated protein can bind non-specifically to surfaces or other molecules, leading to a high background.
-
Poor reproducibility: Inconsistent results between experiments can be a sign of variable protein stability.
-
Visible precipitation: The formation of visible particles in the protein solution is a clear indication of aggregation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the purification, storage, and use of the E163 protein in functional assays.
Issue 1: Protein Aggregation
Protein aggregation is a frequent challenge with recombinant proteins and can significantly impact functional assays.
Symptoms:
-
Visible precipitates in the protein solution.
-
High background in binding assays.
-
Loss of protein concentration after centrifugation or filtration.
-
Inconsistent results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | The pH of the buffer should be at least one unit away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation. While the exact pI of E163 is not experimentally determined, prediction tools can provide an estimate. Also, consider screening different buffer systems (e.g., Tris, HEPES, PBS) and ionic strengths (e.g., 50-500 mM NaCl) to find the optimal conditions for E163 solubility. |
| High Protein Concentration | Highly concentrated protein solutions are more prone to aggregation. If possible, work with lower protein concentrations. For storage, consider aliquoting the protein at a moderate concentration and then diluting it to the working concentration just before use. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can denature and aggregate proteins. Aliquot the purified protein into single-use volumes to avoid multiple freeze-thaw cycles. When freezing, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. |
| Exposure to Hydrophobic Surfaces | E163 may aggregate upon exposure to air-water interfaces or hydrophobic plastic surfaces. Including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer can help to prevent this. |
| Presence of Unfolded or Misfolded Protein | During purification, some protein may not fold correctly, leading to aggregation. Consider optimizing the expression and purification conditions, such as lowering the expression temperature or using a different purification tag. |
Experimental Workflow for Optimizing Buffer Conditions:
Issue 2: Protein Degradation
Proteolysis can lead to the loss of functional E163 protein.
Symptoms:
-
Appearance of lower molecular weight bands on an SDS-PAGE gel.
-
Loss of activity over time.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Contamination with Proteases | Add a protease inhibitor cocktail to the lysis buffer during protein purification. If degradation persists, consider using a purification method that separates the protein from proteases more effectively, such as affinity chromatography. |
| Instability at Working Temperature | Perform all purification and experimental steps at 4°C whenever possible to minimize protease activity and protein degradation. For longer incubations at higher temperatures, ensure the buffer conditions are optimized for stability. |
Signaling Pathway of Protein Degradation:
Issue 3: Loss of Function in Assays
Even if the protein appears stable, it may lose its functional activity.
Symptoms:
-
Reduced or no binding to chemokines or GAGs in functional assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Protein Folding | Ensure that the recombinant E163 protein is expressed and purified under conditions that promote proper folding. For viral glycoproteins, expression in a eukaryotic system (e.g., mammalian or insect cells) is often necessary for correct post-translational modifications and folding. |
| Inappropriate Assay Buffer | The buffer composition can affect the conformation of the protein and its binding partners. Optimize the assay buffer by testing a range of pH values, salt concentrations, and the inclusion of divalent cations (e.g., Ca²⁺, Mg²⁺), as these can be important for some protein-protein interactions. |
| Denaturation During Assay Steps | Some assay steps, such as harsh washing conditions or prolonged incubations at non-optimal temperatures, can denature the protein. Minimize the duration of these steps and ensure that all buffers are compatible with protein stability. |
| Steric Hindrance from Tags | If using a tagged recombinant protein, the tag may interfere with binding. Consider cleaving the tag after purification or engineering the protein with the tag at a different terminus. |
Experimental Protocols
Protocol 1: Heparin-Binding Pull-Down Assay
This protocol is adapted from methods used for characterizing chemokine-binding proteins.[1]
Materials:
-
Recombinant E163 protein
-
Heparin-agarose beads
-
Binding Buffer: PBS with 0.2% Bovine Serum Albumin (BSA)
-
Wash Buffer: PBS
-
SDS-PAGE loading buffer
Procedure:
-
Equilibrate heparin-agarose beads with Binding Buffer.
-
Incubate 50 nM of E163 protein with 10 µL of heparin-agarose beads in 400 µL of Binding Buffer for 1 hour at room temperature with rotation.
-
Centrifuge the beads at 14,000 rpm for 1 minute and discard the supernatant.
-
Wash the beads three times with 400 µL of Wash Buffer.
-
Elute the bound protein by adding 25 µL of SDS-PAGE loading buffer and boiling for 1 minute.
-
Analyze the eluted protein by SDS-PAGE and Western blotting using an anti-E163 antibody or an antibody against the purification tag.
Protocol 2: Cell-Surface GAG Binding Assay via Flow Cytometry
This protocol is based on general procedures for analyzing protein-cell surface interactions.[5][6]
Materials:
-
CHO-K1 cells (or other suitable cell line)
-
Recombinant E163 protein
-
Primary antibody against E163 or its tag
-
Fluorescently labeled secondary antibody
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide
Procedure:
-
Harvest CHO-K1 cells and wash them with cold FACS Buffer.
-
Resuspend the cells to a concentration of 1 x 10⁶ cells/mL in FACS Buffer.
-
Add recombinant E163 protein to the cell suspension at a desired concentration (e.g., 10 µg/mL) and incubate on ice for 30-60 minutes.
-
Wash the cells twice with cold FACS Buffer to remove unbound protein.
-
Resuspend the cells in FACS Buffer containing the primary antibody and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS Buffer.
-
Resuspend the cells in FACS Buffer containing the fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS Buffer.
-
Resuspend the cells in an appropriate volume of FACS Buffer and analyze by flow cytometry.
Troubleshooting Flow Cytometry:
References
- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Methods to Assess Chemokine Binding and Anti-chemotactic Activity of Virus Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Chemokine Binding Proteins Association to Cell Surface Glycosaminoglycans by Flow Cell Cytometry and Indirect Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 6. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E163 Chemokine Interaction Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding in E163 chemokine interaction studies.
Frequently Asked Questions (FAQs)
Q1: What is E163 and why is it studied in chemokine interactions?
A1: E163 is a secreted chemokine-binding protein encoded by the ectromelia virus, the causative agent of mousepox.[1] It plays a role in viral immune evasion by binding to host chemokines.[1] Researchers study E163 to understand how poxviruses modulate the host immune system, specifically how E163 interferes with the normal interaction between chemokines and their receptors or with glycosaminoglycans (GAGs) on the cell surface.[1] This interference disrupts the establishment of chemokine gradients necessary for immune cell recruitment.[1]
Q2: What is non-specific binding and why is it a problem in E163 interaction studies?
A2: Non-specific binding refers to the interaction of a study molecule (e.g., labeled E163 or a chemokine) with components other than its intended target, such as assay tubes, filters, or unrelated proteins.[2][3] This can lead to a high background signal, which obscures the true specific binding signal, resulting in inaccurate measurements of binding affinity and kinetics.[3][4] In studies involving E163, high non-specific binding can make it difficult to determine the true interaction parameters with specific chemokines.
Q3: What are the common causes of high non-specific binding in chemokine binding assays?
A3: High non-specific binding in chemokine binding assays can stem from several factors:
-
Suboptimal Assay Buffer: The pH and ionic strength of the buffer can influence electrostatic and hydrophobic interactions that contribute to non-specific binding.[2][5]
-
Inadequate Blocking: Failure to block non-specific sites on assay surfaces (plates, beads, filters) can lead to the binding of the ligand to these surfaces.[2][6]
-
Ligand Properties: Some ligands are inherently "sticky" due to their physicochemical properties, leading to higher non-specific interactions.
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound ligand, contributing to a higher background signal.[2]
-
High Ligand Concentration: Using a concentration of the labeled ligand that is too high can increase the likelihood of non-specific interactions.[3]
Troubleshooting Guides
Issue: High Background Signal in E163-Chemokine Binding Assay
High background signal is a common indicator of significant non-specific binding. The following steps can help identify and mitigate the source of the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high non-specific binding.
Step 1: Evaluate and Optimize Assay Buffer
-
pH Adjustment: The charge of both E163 and the chemokine can be influenced by the buffer pH. Experiment with a range of pH values (e.g., 6.8-8.0) to find the optimal condition that minimizes non-specific interactions while maintaining specific binding.[2][5]
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with 50-150 mM NaCl) can help to reduce non-specific electrostatic interactions.[5]
-
Additives:
-
BSA: Bovine Serum Albumin is a common blocking agent that can be added to the assay buffer (0.1% to 1% w/v) to prevent the ligand from binding to non-specific surfaces.[2][5]
-
Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 (e.g., 0.01% to 0.05%) can disrupt hydrophobic interactions that may lead to non-specific binding.[2][5]
-
Step 2: Enhance the Blocking Step
-
Choice of Blocking Agent: If you are using a simple blocking agent like BSA, consider switching to a more complex or engineered blocking buffer.[6]
-
Blocking Incubation Time and Temperature: Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of non-specific sites.
Step 3: Refine Washing Procedure
-
Increase Wash Volume and Number: Use a larger volume of ice-cold wash buffer and increase the number of wash steps to more effectively remove unbound ligand.[2]
-
Optimize Wash Buffer Composition: The wash buffer should ideally be similar in composition to the assay buffer to avoid disrupting specific binding while removing non-specific interactions.
Step 4: Titrate Your Ligand
-
Determine Optimal Concentration: If using a labeled chemokine or E163, perform a saturation binding experiment to determine the dissociation constant (Kd). For subsequent assays, use a concentration of the labeled ligand at or near its Kd to maximize the specific binding signal relative to non-specific binding.[3]
Quantitative Data Summary
The following tables provide illustrative data from a hypothetical radioligand binding assay to determine the interaction between E163 and a specific chemokine.
Table 1: Effect of Assay Buffer Additives on Non-Specific Binding
| Additive in Assay Buffer | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Non-Specific Binding of Total |
| None | 15,800 | 7,900 | 7,900 | 50% |
| 0.1% BSA | 14,500 | 4,350 | 10,150 | 30% |
| 0.1% BSA + 0.05% Tween-20 | 13,900 | 2,085 | 11,815 | 15% |
CPM: Counts Per Minute
Table 2: Impact of NaCl Concentration on Signal-to-Noise Ratio
| NaCl Concentration (mM) | Specific Binding (CPM) | Non-Specific Binding (CPM) | Signal-to-Noise Ratio (Specific/Non-Specific) |
| 50 | 9,500 | 5,700 | 1.67 |
| 100 | 11,200 | 3,360 | 3.33 |
| 150 | 10,800 | 2,700 | 4.00 |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay to Characterize E163-Chemokine Interaction
This protocol is designed to measure the binding of a labeled chemokine to cells expressing its receptor and the inhibition of this binding by E163.
1. Cell Preparation:
-
Culture cells expressing the chemokine receptor of interest to the appropriate density.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend cells in binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) to a final concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
-
Total Binding: In a 96-well plate, add 50 µL of cell suspension, 50 µL of radiolabeled chemokine (at a concentration near its Kd), and 50 µL of binding buffer.
-
Non-Specific Binding: Add 50 µL of cell suspension, 50 µL of radiolabeled chemokine, and 50 µL of a high concentration of unlabeled chemokine (e.g., 1000-fold excess over the labeled chemokine).
-
Competition Binding (E163): Add 50 µL of cell suspension, 50 µL of radiolabeled chemokine, and 50 µL of varying concentrations of purified E163 protein.
3. Incubation:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach binding equilibrium.
4. Washing:
-
Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (binding buffer without BSA).
5. Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the concentration of E163.
-
Fit the data using a non-linear regression model to determine the IC50 of E163.
Signaling Pathway Visualization
Chemokines signal through G protein-coupled receptors (GPCRs), activating multiple downstream pathways that regulate cell migration and other functions.[7][8]
Caption: E163 sequesters chemokines, preventing receptor activation and downstream signaling.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. graphpad.com [graphpad.com]
- 4. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Chemokines and chemokine receptors: Update on utility and challenges for the clinician - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of EGFR Binding Assays
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource is dedicated to addressing common challenges and providing detailed guidance on improving the specificity of Epidermal Growth Factor Receptor (EGFR) binding assays. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you optimize your experiments, reduce background noise, and ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding, and how does it affect my EGFR binding assay results?
A1: Non-specific binding refers to the adherence of a radioligand, antibody, or test compound to entities other than the intended target, EGFR. This can include the assay plate surface, filter membranes, or other proteins in the sample.[1] High non-specific binding elevates background signal, which can mask the true specific binding signal to EGFR. This leads to a reduced signal-to-noise ratio, making it difficult to obtain accurate and reproducible data, especially when quantifying binding affinity or screening for inhibitors.[2]
Q2: How can I determine the level of non-specific binding in my assay?
A2: The level of non-specific binding is typically determined by measuring the binding of your labeled ligand (e.g., radiolabeled EGF or a labeled antibody) in the presence of a large excess of an unlabeled competitor.[1][3] This "cold" competitor will occupy nearly all the specific EGFR binding sites, so any remaining signal from the labeled ligand is considered non-specific.[1] Subtracting this non-specific binding value from the total binding (measured in the absence of the competitor) yields the specific binding to EGFR.[1]
Q3: What are the most common causes of high background and low specificity in EGFR binding assays?
A3: High background and low specificity often stem from several key factors:
-
Inadequate Blocking: Insufficient blocking of the assay plate or membrane allows for non-specific adherence of antibodies and other reagents.[4]
-
Suboptimal Antibody/Ligand Concentration: Using too high a concentration of the primary or secondary antibody, or the labeled ligand, can increase non-specific interactions.[4]
-
Insufficient Washing: Failure to adequately wash away unbound reagents is a frequent cause of high background.[4]
-
Inappropriate Blocking Buffer: The choice of blocking agent can significantly impact results. For instance, using milk-based blockers can be problematic for phospho-specific antibody assays due to the presence of casein, a phosphoprotein.[4][5]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample.[2]
-
Hydrophobic and Electrostatic Interactions: The assay components can interact non-specifically with the assay surface through various molecular forces.[6]
Q4: Can the choice of cell line affect the specificity of my cell-based EGFR assay?
A4: Absolutely. The expression level of EGFR on the cell surface is a critical factor. Using a cell line that overexpresses EGFR, such as the A431 human epidermoid carcinoma cell line, can significantly enhance the specific binding signal relative to the background.[7] It is crucial to verify the EGFR expression status of your chosen cell line. For cell lines with low endogenous EGFR expression, you may need to optimize conditions by concentrating the cell lysate or using a positive control cell line known for high EGFR expression.[8]
Troubleshooting Guide: Improving Assay Specificity
This guide provides a systematic approach to diagnosing and resolving common issues related to non-specific binding and high background in EGFR binding assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate Blocking | Increase blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; consider alternatives like Bovine Serum Albumin (BSA), casein, or specialized commercial blocking buffers.[5] |
| Suboptimal Reagent Concentration | Titrate your primary and secondary antibodies (if applicable) to find the optimal dilution that maximizes the signal-to-noise ratio.[9] Similarly, optimize the concentration of your labeled ligand.[10] | |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash. Ensure the wash buffer volume is sufficient to completely cover the assay surface.[4][11] Adding a mild detergent like Tween-20 (e.g., 0.05%) to the wash buffer can also help.[6] | |
| Secondary Antibody Cross-Reactivity | Run a control experiment that includes only the secondary antibody (no primary antibody) to check for non-specific binding. If background is high, consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. | |
| Low Signal-to-Noise Ratio | High Non-Specific Binding | In addition to the steps for reducing high background, consider modifying the buffer conditions. Increasing the salt concentration (e.g., with NaCl) can reduce charge-based non-specific interactions.[6] Adding a non-ionic surfactant can disrupt hydrophobic interactions.[6] |
| Weak Specific Signal | Ensure the activity of your reagents, including the EGFR protein/lysate and the ligand/antibody.[9] Optimize incubation times and temperatures for the binding steps. For cell-based assays, confirm the EGFR expression level of your cells. | |
| Inconsistent Results | Variability in Assay Conditions | Standardize all steps of the protocol, including incubation times, temperatures, reagent volumes, and cell seeding densities.[12] Prepare fresh buffers and reagent dilutions for each experiment. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for critical samples. Ensure proper sealing of the plate during incubations. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a test compound for EGFR by measuring its ability to compete with a radiolabeled ligand.
-
Plate Preparation: Seed cells expressing EGFR (e.g., A431) into a multi-well plate and culture until they reach the desired confluency.
-
Assay Setup:
-
Wash the cells with an appropriate binding buffer (e.g., DMEM with 1% BSA).
-
Prepare serial dilutions of the unlabeled test compound.
-
To determine non-specific binding, prepare wells containing a high concentration of unlabeled EGF (e.g., 100-fold excess over the radioligand).[3]
-
To determine total binding, prepare wells with only the radioligand and no competitor.
-
-
Incubation: Add the diluted test compounds and a fixed, low concentration of radiolabeled EGF (e.g., ¹²⁵I-EGF) to the wells. Incubate at a specified temperature (e.g., 4°C or 26°C) for a duration sufficient to reach binding equilibrium (e.g., 2-20 hours).[3]
-
Separation of Bound and Free Ligand: Aspirate the incubation medium and wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Subtract the non-specific binding counts from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a suitable model (e.g., one-site fit) to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Protocol 2: Miniaturized Bead-Based Ligand Binding Assay
This protocol describes a non-radioactive method for profiling functional EGFR in cell lysates.[13]
-
Bead Preparation: Covalently couple biotinylated EGF to streptavidin-coated beads.
-
Sample Incubation:
-
Washing: Wash the beads multiple times with assay buffer using a vacuum manifold to remove unbound proteins.[13]
-
Primary Antibody Incubation: Add an anti-EGFR detection antibody (one that does not interfere with the EGF-EGFR interaction) and incubate for at least 1 hour.[13]
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Secondary Antibody Incubation: Wash the beads again and then add a fluorescently labeled secondary antibody. Incubate as required.
-
Detection: After a final wash, measure the fluorescence intensity of the beads using a suitable plate reader or flow cytometer. The signal intensity correlates with the amount of functional EGFR captured from the sample.
-
Specificity Control: To confirm specificity, perform a competition assay by pre-incubating the cell lysate with a high concentration of soluble, non-biotinylated EGF. A significant reduction in the fluorescence signal indicates that the assay is specific for EGFR. A 96% reduction in signal was observed with 11.5 nM of soluble EGF in one study.[13]
Visualizations
EGFR Signaling Pathway
Caption: Overview of the EGFR signaling cascade upon ligand binding.
Experimental Workflow for a Competitive Binding Assay
Caption: General workflow for an EGFR competitive binding assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background signals.
References
- 1. graphpad.com [graphpad.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. Radioligand binding assay of epidermal growth factor receptor: causes of variability and standardization of the assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 6. nicoyalife.com [nicoyalife.com]
- 7. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. A Miniaturized Ligand Binding Assay for EGFR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Bioactivity of Recombinant E163
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the bioactivity of recombinant E163, a viral chemokine-binding protein from the ectromelia virus.[1] The primary bioactivity of E163 is its ability to bind specific chemokines, interfering with their interaction with glycosaminoglycans (GAGs) and subsequent signaling through their receptors, which ultimately modulates the host immune response.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for recombinant E163, and how does this inform bioactivity assay selection?
A1: Recombinant E163 is a viral protein that functions by binding to host chemokines, specifically targeting their GAG-binding domains.[1] This interaction prevents the chemokines from binding to GAGs on the cell surface, which is a crucial step for the formation of a chemotactic gradient and for efficient receptor activation.[1] Therefore, the bioactivity of recombinant E163 can be validated by assays that measure its ability to:
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Directly bind to target chemokines.
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Inhibit the interaction between chemokines and GAGs.
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Block chemokine-induced cell signaling and migration.
Appropriate assays include ELISA-based binding assays, surface plasmon resonance (SPR), and cell migration (chemotaxis) assays.
Q2: Which cell lines are suitable for assessing the inhibitory activity of recombinant E163?
A2: The choice of cell line depends on the specific chemokine being targeted by E163. You should use a cell line that endogenously expresses the corresponding chemokine receptor and exhibits a robust migratory response to the chemokine. Examples include:
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Monocytes/Macrophages (e.g., THP-1, U937): Responsive to chemokines like CCL2 (MCP-1) and CCL5 (RANTES).
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T-lymphocytes (e.g., Jurkat): Responsive to chemokines like CXCL12 (SDF-1α).
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Neutrophils: Responsive to chemokines like CXCL8 (IL-8).
It is essential to confirm receptor expression levels in your chosen cell line via flow cytometry or western blotting.
Q3: How can I confirm that my recombinant E163 protein is properly folded and active?
A3: Besides the bioactivity assays detailed in this guide, initial quality control steps are crucial.[2] These include:
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SDS-PAGE: To confirm the purity and expected molecular weight of the recombinant protein.
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Western Blot: To verify the identity of the protein using an anti-E163 antibody or an antibody against the purification tag (e.g., His-tag).
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Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and confirm proper folding.
If the protein is pure and shows the correct secondary structure but lacks bioactivity, troubleshooting should focus on the experimental setup of the bioactivity assays.
Troubleshooting Guides
Problem 1: Low or No Binding Detected in Chemokine-E163 Binding Assay (ELISA-based)
| Possible Cause | Troubleshooting Steps |
| Improper Protein Coating | 1. Optimize coating concentration of the chemokine (typically 1-5 µg/mL).2. Ensure the coating buffer pH is appropriate for the chemokine's pI.3. Increase coating incubation time or temperature (e.g., overnight at 4°C or 2 hours at 37°C). |
| Inactive Recombinant E163 | 1. Verify protein integrity via SDS-PAGE.2. Perform a dot blot to confirm the protein can be recognized by a relevant antibody.3. Refold the protein if denaturation is suspected. |
| Suboptimal Assay Buffer | 1. Ensure the assay buffer does not contain components that interfere with protein-protein interactions.2. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to reduce non-specific binding. |
| Incorrect Detection Antibody | 1. Use a validated antibody against E163 or its tag.2. Titrate the primary and secondary antibodies to find the optimal concentrations. |
Problem 2: High Background Signal in Cell Migration (Chemotaxis) Assay
| Possible Cause | Troubleshooting Steps |
| Spontaneous Cell Migration | 1. Increase the serum starvation period for the cells before the assay (typically 4-6 hours).2. Ensure the assay medium in the upper chamber is serum-free. |
| Chemoattractants in FBS | 1. Use a lower concentration of FBS in the lower chamber's medium if it is being used as a positive control, or switch to a purified chemoattractant. |
| Cell Leakage Through Membrane | 1. Check the integrity of the transwell membrane under a microscope.2. Ensure the correct pore size is being used for your cell type (e.g., 5 µm for monocytes, 3 µm for lymphocytes). |
| Cell Viability Issues | 1. Perform a viability assay (e.g., Trypan Blue) on the cells before seeding.2. Ensure recombinant E163 is not cytotoxic at the concentrations used.[3] |
Problem 3: Inconsistent ED50/IC50 Values Across Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Cell Conditions | 1. Use cells within a consistent and low passage number range.2. Ensure consistent cell density and health for each experiment. |
| Recombinant Protein Instability | 1. Aliquot recombinant E163 upon receipt and store at -80°C to avoid multiple freeze-thaw cycles.2. Prepare fresh dilutions of E163 for each experiment. |
| Pipetting Inaccuracies | 1. Use calibrated pipettes and ensure proper pipetting technique, especially for serial dilutions.2. Prepare master mixes for reagents where possible to minimize well-to-well variability.[4] |
| Assay Timing and Conditions | 1. Standardize incubation times and temperatures for all steps.2. Ensure consistent CO2 levels and humidity in the incubator.[5] |
Quantitative Data Summary
The following table provides expected ranges for key quantitative metrics when validating the bioactivity of a viral chemokine-binding protein like E163. Actual values should be determined empirically.
| Parameter | Assay Type | Typical Range | Description |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 1 - 100 nM | The equilibrium dissociation constant, indicating the strength of the E163-chemokine interaction. |
| ED50 | Chemokine-E163 Binding ELISA | 10 - 500 ng/mL | The concentration of E163 that produces 50% of the maximum binding signal.[2] |
| IC50 | Cell Migration (Chemotaxis) Assay | 20 - 1000 ng/mL | The concentration of E163 that inhibits 50% of the chemokine-induced cell migration. |
Experimental Protocols & Visualizations
Protocol 1: Cell Migration (Chemotaxis) Inhibition Assay
This assay measures the ability of recombinant E163 to inhibit the migration of cells towards a chemokine gradient.
Methodology:
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Cell Preparation: Culture a suitable cell line (e.g., THP-1) to ~80% confluency. The day of the assay, harvest the cells and resuspend them in serum-free RPMI medium at a concentration of 1 x 10^6 cells/mL.
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Assay Setup:
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In the lower wells of a 24-well transwell plate, add 600 µL of RPMI medium containing the target chemokine at its optimal chemotactic concentration (e.g., 50 ng/mL of CCL2).
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In the upper transwell inserts (with a 5 µm pore size membrane), add 100 µL of the cell suspension.
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To the upper chamber, add different concentrations of recombinant E163. Include a "no E163" control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 hours.
-
Cell Quantification:
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Remove the upper inserts.
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Fix and stain the migrated cells on the underside of the membrane using a Diff-Quik stain set.
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Count the number of migrated cells in 5-10 random high-power fields under a microscope.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each E163 concentration relative to the "no E163" control. Plot the results and determine the IC50 value.
Protocol 2: Western Blot for MAPK/ERK Pathway Activation
This protocol determines if E163 can inhibit chemokine-induced signaling by measuring the phosphorylation of ERK, a key downstream kinase in the MAPK pathway.[6][7]
Methodology:
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Cell Culture and Starvation: Plate cells (e.g., HEK293 transfected with the appropriate chemokine receptor) in a 6-well plate. Once they reach 80-90% confluency, serum-starve them for 12-18 hours.
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Pre-treatment with E163: Pre-incubate the starved cells with the desired concentration of recombinant E163 for 1 hour at 37°C.
-
Chemokine Stimulation: Stimulate the cells with the target chemokine (e.g., 100 ng/mL CXCL12) for 10 minutes. Include unstimulated and "chemokine only" controls.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
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Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Normalization: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for troubleshooting unexpected results in a chemokine-binding ELISA.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 6. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Solubility Challenges with Protein Fragments
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for researchers experiencing solubility issues with aggregation-prone proteins and their fragments. While "E163" commonly refers to anthocyanin pigments, this guide will use "Protein E163" as a representative example of a protein with solubility challenges to illustrate key concepts and solutions.
Frequently Asked Questions (FAQs)
Q1: My full-length Protein E163 is completely insoluble. What is the first thing I should try?
A1: The initial and often most effective step is to optimize the expression conditions. Lowering the induction temperature (e.g., from 37°C to 18-25°C) and reducing the concentration of the inducing agent (e.g., IPTG) can slow down protein synthesis, allowing for proper folding and reducing aggregation.
Q2: I've optimized expression conditions, but my protein is still in inclusion bodies. What's next?
A2: If expression optimization fails, the next logical step is to modify the protein construct. This can involve the use of solubility-enhancing fusion tags or focusing on expressing smaller, more stable fragments of the protein.
Q3: How do I choose which fragments of Protein E163 to express?
A3: Fragment selection should be guided by bioinformatics and structural predictions. Identify putative domains, disordered regions, and hydrophobic patches. Tools like Phyre2 for secondary structure prediction or DISOPRED for disorder prediction can be invaluable. Aim to express fragments that correspond to well-defined structural domains.
Q4: Can changing the purification buffer improve the solubility of my Protein E163 fragment?
A4: Absolutely. Buffer composition is critical for protein stability and solubility. A buffer optimization screen, where you test a range of pH values, salt concentrations, and additives, can reveal conditions that favor the solubility of your specific protein fragment.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility problems with your protein fragments.
Issue 1: Protein Fragment is Expressed but Forms Inclusion Bodies
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Initial Diagnosis: After cell lysis, the protein fragment is found predominantly in the pellet rather than the soluble fraction upon centrifugation.
-
Troubleshooting Steps:
-
Expression Temperature Optimization: High expression temperatures can lead to rapid protein synthesis and misfolding.
-
Inducer Concentration Titration: A high concentration of the inducer can overwhelm the cellular machinery for protein folding.
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Choice of Expression Host: Different E. coli strains have varying capacities for protein folding and disulfide bond formation. Strains like Rosetta(DE3) or SHuffle T7 can be beneficial.
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your protein fragment.
-
Issue 2: Purified Protein Fragment Precipitates Over Time
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Initial Diagnosis: The protein fragment is soluble immediately after purification but precipitates upon storage or concentration.
-
Troubleshooting Steps:
-
Buffer Screen: The initial purification buffer may not be optimal for long-term stability.
-
Addition of Stabilizing Agents: Certain additives can improve protein stability.
-
Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. Determine the maximum soluble concentration for your fragment.
-
Data Presentation
Table 1: Effect of Expression Temperature on the Solubility of Protein E163 Fragments
| Fragment | Expression Temperature (°C) | Soluble Protein Yield (mg/L) | Insoluble Protein (as % of total) |
| Fragment A (1-150) | 37 | 0.5 | 95% |
| 25 | 2.1 | 60% | |
| 18 | 5.8 | 15% | |
| Fragment B (151-300) | 37 | 1.2 | 88% |
| 25 | 4.5 | 45% | |
| 18 | 8.2 | 10% |
Table 2: Buffer Screen for Solubility of Protein E163 Fragment B
| Buffer Condition | pH | NaCl (mM) | Additive | Solubility (%) |
| A | 7.4 | 150 | None | 65 |
| B | 8.5 | 150 | None | 78 |
| C | 7.4 | 500 | None | 85 |
| D | 7.4 | 150 | 5% Glycerol | 92 |
| E | 8.5 | 500 | 5% Glycerol | 95 |
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Solubility Testing
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Transformation: Transform your expression plasmid into a suitable E. coli strain.
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C.
-
Induction: Inoculate 50 mL of fresh medium with the overnight culture to an OD600 of 0.6-0.8. Add your inducing agent (e.g., IPTG to a final concentration of 0.1 mM).
-
Growth: Incubate the culture at the desired temperature (e.g., 18°C) for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes.
-
Lysis: Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl). Lyse the cells by sonication.
-
Solubility Analysis: Centrifuge the lysate at 15,000 x g for 20 minutes. Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in an equal volume of lysis buffer. Analyze both fractions by SDS-PAGE.
Protocol 2: High-Throughput Buffer Screening
-
Preparation: Prepare a 96-well filter plate with a resin appropriate for your protein's purification tag (e.g., Ni-NTA for His-tagged proteins).
-
Protein Binding: Load the clarified lysate containing your protein fragment onto the resin in each well.
-
Washing: Wash the resin to remove unbound proteins.
-
Elution: Elute the protein in each well with a different buffer from your screening matrix. The matrix should cover a range of pH values, salt concentrations, and additives.
-
Solubility Assessment: Incubate the plate for a set period (e.g., 24 hours) at 4°C. Measure the amount of soluble protein in each well using a protein concentration assay (e.g., Bradford or BCA). Wells with higher protein concentrations indicate better solubility conditions.
Visualizations
Caption: A typical experimental workflow for expressing and purifying protein fragments for solubility screening.
Caption: A decision-making flowchart for troubleshooting protein insolubility.
Caption: A diagram illustrating how solubility-enhancing tags and chaperones can promote the proper folding of a target protein fragment.
Technical Support Center: Refinement of E163 Crystallisation Conditions for Structural Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallisation conditions for the Ectromelia virus protein E163 for structural studies.
Frequently Asked Questions (FAQs)
Q1: What is E163 and why is its structure important?
A1: E163 is a secreted viral chemokine-binding protein from Ectromelia virus, the causative agent of mousepox. It plays a crucial role in immune evasion by binding to host chemokines and glycosaminoglycans (GAGs), thereby disrupting the host's immune response.[1][2] Determining the three-dimensional structure of E163 is essential for understanding its mechanism of action, which can inform the design of novel antiviral therapeutics.
Q2: Are there any known successful crystallisation conditions for E163 or its orthologs?
A2: While a specific crystallisation protocol for Ectromelia virus E163 has not been published, a crystal structure for its ortholog from mpox virus, A41, has been determined.[3] Additionally, a glutaredoxin from Ectromelia virus (EVM053) has been crystallized, providing a potential starting point for screening. The successful condition for the glutaredoxin was 20% MPD, 0.1 M sodium cacodylate pH 6.0.[4] For the chemokine-binding protein from orf virus, initial hits were observed with 20–25%(w/v) PEG 3350 and 1.80 M ammonium citrate tribasic pH 7.0.[5]
Q3: What are the main challenges in crystallising E163?
A3: The main challenges in crystallising E163 are likely related to its properties as a secreted glycoprotein:
-
Glycosylation: E163 is a glycoprotein, and the heterogeneity of glycans can interfere with the formation of a well-ordered crystal lattice.[6][7]
-
Flexibility: Chemokine-binding proteins can exhibit conformational flexibility, which can hinder crystallisation.
-
Purity and Homogeneity: Achieving a highly pure and homogeneous protein sample is critical for successful crystallisation.[8]
Q4: What purification strategies are recommended for E163?
A4: A multi-step chromatography approach is recommended. The mpox virus A41 ortholog was successfully purified using affinity chromatography followed by gel filtration.[3] Given E163's affinity for GAGs, heparin affinity chromatography could be a valuable purification step.[1]
Troubleshooting Crystallisation Experiments for E163
Problem 1: No Crystals Observed in Initial Screens
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Protein Concentration | The optimal protein concentration for crystallisation is typically between 5-20 mg/mL.[9] For viral proteins, this can sometimes be lower, in the range of 3-5 mg/mL.[9] Systematically screen a range of E163 concentrations. |
| Incorrect Precipitant or pH | The initial screening conditions may not be suitable. Expand the screening to include a wider range of precipitants (PEGs, salts) and pH values. The successful crystallisation of the Ectromelia virus glutaredoxin in a condition containing 20% MPD and sodium cacodylate at pH 6.0 suggests that this range should be explored.[4] |
| Protein Instability | E163 may be unstable under the screened conditions. Consider using additives that can enhance stability, such as small molecules or ligands.[9] |
| Low Purity or Presence of Aggregates | Ensure the protein is highly pure (>95%) and monodisperse. Use techniques like dynamic light scattering (DLS) to check for aggregation before setting up crystallisation trials.[10] |
Problem 2: Poorly Formed Crystals, Precipitate, or Phase Separation
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Supersaturation Rate is Too High | Reduce the rate of supersaturation by lowering the precipitant concentration, lowering the protein concentration, or changing the crystallisation method (e.g., from hanging drop to sitting drop vapor diffusion with a larger drop volume).[9][11] |
| Heterogeneity of the Protein Sample | The presence of heterogeneous glycans is a common issue for glycoproteins.[6] Consider enzymatic deglycosylation with enzymes like PNGase F or Endo H.[12][13] Alternatively, express the protein in the presence of glycosylation inhibitors like kifunensine or swainsonine.[6] |
| Non-Optimal Temperature | Temperature can significantly affect crystal growth.[14] Screen a range of temperatures (e.g., 4°C, 14°C, 20°C, and 23°C). |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal growth. Re-evaluate the purification protocol and consider adding an extra purification step. |
Problem 3: Small or Poorly Diffracting Crystals
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Growth Conditions | Refine the initial hit conditions by performing a grid screen around the successful condition, varying the precipitant concentration and pH. |
| Lack of Crystal Contacts | Use additive screening to identify small molecules that can bind to the protein surface and promote crystal contacts.[5] Additives like divalent cations, small polymers, or organic solvents can be beneficial. |
| Crystal Twinning | Twinning can be a problem with viral protein crystals.[4] Try to grow crystals under slightly different conditions or use micro-seeding to promote the growth of single, well-ordered crystals. |
| High Solvent Content | Crystals of viral proteins often have a high solvent content, which can lead to weak diffraction. Try to improve crystal packing by using different precipitants or additives. |
Experimental Protocols
Protocol 1: Purification of Recombinant E163
This protocol is adapted from the purification of the related mpox virus A41 protein.[3]
-
Expression: Express recombinant E163 with a C-terminal His-tag in an appropriate expression system, such as Sf9 insect cells.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a mild detergent and protease inhibitors.
-
Affinity Chromatography: Load the cleared lysate onto a Ni-NTA affinity column. Wash the column extensively to remove non-specifically bound proteins. Elute the His-tagged E163 using an imidazole gradient.
-
Heparin Affinity Chromatography (Optional): As E163 binds to GAGs, an additional purification step using a heparin affinity column can be employed to further purify and isolate functional protein.
-
Size Exclusion Chromatography (SEC): As a final polishing step, perform SEC to separate monomeric E163 from aggregates and other impurities. The elution buffer should be suitable for crystallisation trials (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE (>95% purity is recommended).[15] Concentrate the protein to a suitable concentration for crystallisation screening (e.g., 5-20 mg/mL).
Protocol 2: Initial Crystallisation Screening for E163
-
Protein Preparation: Use highly purified, monodisperse E163 at a concentration of 10 mg/mL in a low ionic strength buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl).
-
Screening Method: Use the sitting drop vapor diffusion method.
-
Drop Composition: Mix 200 nL of the protein solution with 200 nL of the reservoir solution.
-
Reservoir Solution: Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions Morpheus). Based on the successful crystallisation of a related Ectromelia virus protein, include conditions with MPD as a precipitant and a pH range around 6.0.[4]
-
Incubation: Incubate the crystallisation plates at a constant temperature (e.g., 20°C) and monitor for crystal growth regularly.
Data Presentation
Table 1: Suggested Initial Crystallisation Screens for E163
| Screen Type | Key Components | Rationale |
| Sparse Matrix Screens | Wide range of precipitants (PEGs, salts), buffers (pH 4-9), and additives. | To broadly sample crystallisation space and identify initial hits. |
| PEG-based Screens | Varying molecular weights and concentrations of polyethylene glycol. | PEGs are common precipitants for viral proteins. The orf virus chemokine-binding protein crystallized from PEG 3350.[5] |
| Salt-based Screens | High concentrations of various salts (e.g., ammonium sulfate, sodium citrate). | The orf virus chemokine-binding protein also showed hits with ammonium citrate.[5] |
| Additive Screens | A base condition with a variety of small molecule additives. | To improve crystal quality once initial hits are identified. |
Table 2: Example of a Grid Screen for Optimisation
This table illustrates a grid screen to refine an initial hit of 20% PEG 3350, 0.1 M Tris pH 8.5.
| 15% PEG 3350 | 17.5% PEG 3350 | 20% PEG 3350 | 22.5% PEG 3350 | 25% PEG 3350 |
| pH 8.0 | ||||
| pH 8.2 | ||||
| pH 8.5 | Initial Hit | |||
| pH 8.8 | ||||
| pH 9.0 |
Visualizations
Caption: Experimental workflow for E163 structure determination.
Caption: Logic diagram for troubleshooting E163 crystallisation.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, purification, and crystal structure of mpox virus A41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification, crystallization and preliminary diffraction studies of an ectromelia virus glutaredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallization and preliminary X-ray analysis of the chemokine-binding protein from orf virus (Poxviridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycoprotein Structural Genomics: Solving the Glycosylation Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 12. Deglycosylation of proteins for crystallization using recombinant fusion protein glycosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deglycosylation of proteins for crystallization using recombinant fusion protein glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Validation & Comparative (e163 Viral Protein)
Viral E163 Protein: A High-Affinity Decoy for Host Chemokine Signaling
For Immediate Release
A comprehensive analysis of the ectromelia virus (ECTV) E163 protein reveals its potent ability to bind and sequester host chemokines, effectively disrupting inflammatory and immune responses. This guide provides a detailed comparison of the binding affinity of E163 for various murine chemokines versus the affinity of these chemokines for their endogenous host receptors, supported by experimental data and protocols.
The E163 protein, a secreted virulence factor of ectromelia virus, functions as a high-affinity chemokine-binding protein.[1][2] Unlike traditional receptor antagonists, E163 does not directly bind to host chemokine receptors. Instead, it targets the chemokines themselves, specifically interacting with their glycosaminoglycan (GAG) binding sites.[3][4] This mechanism not only prevents chemokines from activating their cognate receptors but also disrupts their ability to form chemotactic gradients on cell surfaces, a crucial step in directing leukocyte migration to sites of infection.[3][4]
Comparative Binding Affinity: E163 vs. Host Receptors
The strategic advantage of E163 lies in its binding affinity for certain chemokines, which is comparable to or even exceeds that of the natural host receptors. This allows the virus to effectively outcompete the host's own signaling machinery. The following table summarizes the quantitative binding affinities (expressed as dissociation constant, Kd) of murine E163 and the closely related Ectromelia virus protein EVM1 to various mouse chemokines, juxtaposed with the binding affinities of these chemokines to their primary host receptors.
| Viral Protein | Chemokine (Murine) | Viral Protein Kd (nM) | Host Receptor | Chemokine-Receptor Kd (nM) |
| E163 | CCL2 (MCP-1) | 17.7 | CCR2 | ~0.77[5] |
| CCL5 (RANTES) | 10.3 | CCR5 | High Affinity[6][7] | |
| CCL11 (Eotaxin) | 1.83 | CCR3 | - | |
| CCL25 (TECK) | 9.87 | CCR9 | - | |
| CXCL10 (IP-10) | 556[3] | CXCR3 | Lower than CXCL11[8] | |
| CXCL12β (SDF-1β) | 12.9 | CXCR4 | - | |
| EVM1 | CCL2 (MCP-1) | 20 | CCR2 | ~0.77[5] |
| CCL3 (MIP-1α) | 0.029 | CCR1, CCR5 | High Affinity[7][9] | |
| CCL5 (RANTES) | 0.24 | CCR5 | High Affinity[6][7] |
Note: "High Affinity" indicates that while specific Kd values were not found in the immediate search results, the literature consistently describes the interaction as high affinity. The binding affinity of a related Ectromelia virus protein, EVM1, is included for comparative purposes and demonstrates the picomolar to nanomolar affinity range characteristic of these viral proteins.[10]
Experimental Protocols
The determination of these binding affinities relies on precise experimental techniques. Below are detailed methodologies for two key assays used in the characterization of the E163-chemokine interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free optical technique used to measure biomolecular interactions in real-time.[11][12]
Objective: To determine the association (k_a_), dissociation (k_d_), and equilibrium dissociation constant (K_d_) of E163 binding to a specific chemokine.
Methodology:
-
Ligand Immobilization:
-
Analyte Binding:
-
The chemokine (analyte) is prepared in a series of concentrations in a suitable running buffer.[12]
-
Each concentration of the chemokine is injected over the sensor surface containing the immobilized E163.
-
The binding of the chemokine to E163 is monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.[13]
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association and dissociation rate constants.[13]
-
The equilibrium dissociation constant (K_d_) is calculated as the ratio of k_d_ to k_a_.
-
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of Secreted Cytokine and Chemokine Inhibitors by Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Determinants of Chemokine Binding by an Ectromelia Virus-Encoded Decoy Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemokine Detection Using Receptors Immobilized on an SPR Sensor Surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Comparative Guide to Viral and Venom-Derived Immune and Neuromodulators: E163, M-T1, and M-T7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of the ectromelia virus-derived chemokine-binding protein E163 and the mamba snake venom-derived muscarinic toxins, M-T1 and M-T7. While these proteins originate from vastly different biological contexts—a virus and a snake—they all possess potent immunomodulatory or neuromodulatory activities by targeting specific host signaling pathways. This comparison aims to elucidate their distinct mechanisms of action, functional effects, and the experimental approaches used to characterize them, offering valuable insights for researchers in immunology, neurobiology, and drug development.
At a Glance: Functional Summary
The fundamental difference between these molecules lies in their targets and mechanisms. E163 is an immunomodulator that disrupts chemokine signaling to inhibit immune cell migration. In contrast, M-T1 and M-T7 are neuromodulators that target muscarinic acetylcholine receptors to alter neuronal signaling.
| Feature | E163 (Viral Protein) | M-T1 (Muscarinic Toxin 1) | M-T7 (Muscarinic Toxin 7) |
| Source | Ectromelia virus (causes mousepox) | Green Mamba (Dendroaspis angusticeps) venom | Green Mamba (Dendroaspis angusticeps) venom |
| Primary Function | Immunomodulation | Neuromodulation | Neuromodulation |
| Molecular Target | Chemokines and Glycosaminoglycans (GAGs) | Muscarinic Acetylcholine Receptors (M1 and M4 subtypes) | Muscarinic Acetylcholine Receptor (highly selective for M1 subtype) |
| Mechanism of Action | Binds to the GAG-binding domain of chemokines and to cell surface GAGs, preventing the formation of a chemotactic gradient.[1] | Dual specificity for M1 and M4 muscarinic receptors.[2] Reports vary, suggesting both agonist and irreversible antagonist activity.[3] | Highly selective, non-competitive antagonist of the M1 muscarinic receptor.[4][5] It destabilizes the agonist-occupied receptor state.[6][7] |
| Effect on Host | Inhibition of immune cell migration to sites of inflammation. | Modulation of cholinergic signaling in the central and peripheral nervous systems. | Potent and specific blockade of M1 receptor-mediated signaling.[4] |
Signaling Pathways and Mechanisms of Action
E163: Interruption of the Chemokine Signaling Pathway
The viral protein E163 functions as a strategic inhibitor of the host's immune response. It targets the initial steps of the chemokine signaling cascade, which is essential for directing the migration of immune cells to sites of infection or inflammation.[1]
E163 employs a dual-binding mechanism:
-
Chemokine Sequestration: It binds directly to chemokines, specifically targeting their glycosaminoglycan (GAG) binding domain.
-
Cell Surface Interference: E163 also interacts with GAGs on the cell surface.
This dual interaction effectively prevents chemokines from binding to cell surface GAGs, a critical step for the formation of a stable chemotactic gradient. By disrupting this gradient, E163 inhibits the directional migration of leukocytes, thereby dampening the inflammatory response and facilitating viral immune evasion.[1]
Caption: E163 protein disrupts chemokine signaling by sequestering chemokines and blocking their interaction with GAGs.
M-T1 and M-T7: Modulation of Muscarinic Acetylcholine Receptor Signaling
M-T1 and M-T7 are potent neurotoxins that exert their effects by targeting muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors crucial for regulating a wide range of physiological functions in the nervous system.
M-T7 is a highly specific antagonist of the M1 muscarinic receptor. The M1 receptor is coupled to Gq/11 proteins. Upon activation by acetylcholine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium and activate protein kinase C (PKC), respectively. MT7's non-competitive binding to the M1 receptor blocks this entire cascade.[4][6]
M-T1 exhibits a more complex profile, with reported dual specificity for M1 and M4 receptors.[2] While some evidence suggests it can act as an agonist, other studies report irreversible inhibition of ligand binding.[3] The M4 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The dual action of M-T1 on both stimulatory (M1) and inhibitory (M4) pathways highlights its complex neuromodulatory potential.
Caption: M-T7 selectively antagonizes the M1 receptor pathway, while M-T1 modulates both M1 and M4 receptor signaling.
Comparative Experimental Data
Direct comparative studies are unavailable due to the distinct nature of these proteins. However, individual experimental data provides a basis for functional comparison.
| Parameter | E163 (vs. Chemokines) | M-T1 (vs. mAChRs) | M-T7 (vs. mAChRs) |
| Binding Affinity (Ki/IC50) | Binds CCL2, CCL5, and CXCL10 with high affinity in the nanomolar range. | Ki for M1 receptor: 20-35 nM[2]Ki for M4 receptor: 30-72 nM[2] | Highly potent at M1 receptors (IC50 in the low nanomolar range).[8] |
| Receptor/Ligand Selectivity | Binds a broad range of CC and CXC chemokines. | Dual selectivity for M1 and M4 receptors.[2] Also shows some affinity for α2B-adrenoceptors.[9] | Highly selective for the M1 receptor subtype over M2, M3, M4, and M5.[4][8] |
| Functional Assay Readout | Inhibition of chemokine-induced cell migration (chemotaxis assays). | Modulation of second messenger levels (e.g., Ca2+, cAMP) in cells expressing specific mAChR subtypes.[3] | Inhibition of acetylcholine-stimulated [35S]GTPγS binding and inositol phosphate accumulation in cells expressing M1 receptors.[6][8] |
Key Experimental Protocols
The functional characterization of E163, M-T1, and M-T7 involves a range of in vitro and cell-based assays. Below are representative methodologies.
Chemokine Binding and Competition Assays (for E163)
-
Objective: To determine the binding affinity and specificity of E163 for various chemokines and GAGs.
-
Methodology:
-
Solid-Phase Binding Assay: 96-well plates are coated with a specific chemokine or heparin (a GAG analogue).
-
Varying concentrations of purified, often tagged (e.g., His-tagged), E163 protein are added to the wells.
-
After incubation and washing, bound E163 is detected using an antibody against the tag (e.g., anti-His) conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Competition Assay: A fixed concentration of E163 is incubated with the coated chemokine/heparin in the presence of increasing concentrations of a competing soluble chemokine or GAG to determine IC50 values.
-
Caption: Workflow for a solid-phase chemokine binding assay to characterize E163.
Radioligand Binding Assays (for M-T1 and M-T7)
-
Objective: To determine the affinity and selectivity of muscarinic toxins for different muscarinic receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing a specific muscarinic receptor subtype (e.g., CHO cells expressing human M1 receptor).
-
Competition Binding: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) is incubated with the membranes in the presence of increasing concentrations of the unlabeled toxin (M-T1 or M-T7).
-
Separation and Counting: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve and calculate the Ki (inhibitory constant) of the toxin for the specific receptor subtype.
-
Functional Cellular Assays (for M-T1 and M-T7)
-
Objective: To assess the functional effect (agonist or antagonist) of the toxins on receptor-mediated signaling.
-
Methodology:
-
Cell Culture: Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells) are cultured.
-
Calcium Imaging: For Gq-coupled receptors like M1, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). The change in intracellular calcium concentration is measured upon application of an agonist (like acetylcholine) in the presence or absence of the toxin. An antagonist (like M-T7) will block the agonist-induced calcium increase.[4]
-
[35S]GTPγS Binding Assay: This assay measures G protein activation. In the presence of an agonist, G proteins exchange GDP for the non-hydrolyzable GTP analogue [35S]GTPγS. An antagonist will inhibit this agonist-stimulated binding.[6][8]
-
Conclusion
E163, M-T1, and M-T7 represent sophisticated molecular tools derived from viral and venomous organisms that have evolved to precisely manipulate host physiological pathways. While E163 offers a model for viral immune evasion through the disruption of chemokine gradients, M-T1 and M-T7 provide highly specific probes for dissecting the function of muscarinic acetylcholine receptor subtypes. Understanding their distinct functional properties, as outlined in this guide, is crucial for leveraging these molecules as research tools and for the potential development of novel therapeutics targeting inflammation and neurological disorders.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic toxin 1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of muscarinic toxins MT2 and MT7, from green mamba venom, on m1, m3 and m5 muscarinic receptors expressed in Chinese Hamster Ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muscarinic toxin 7 - Wikipedia [en.wikipedia.org]
- 6. Action of the muscarinic toxin MT7 on agonist-bound muscarinic M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 8. Inhibition of acetylcholine muscarinic M1 receptor function by the M1-selective ligand muscarinic toxin 7 (MT-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenoceptor activity of muscarinic toxins identified from mamba venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating E163's Immunomodulatory Effect In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The food additive E163, a group of natural pigments known as anthocyanins, has garnered significant scientific interest for its potential health benefits, including its immunomodulatory effects.[1][2][3] These water-soluble flavonoids, responsible for the red, purple, and blue hues in many fruits and vegetables, have demonstrated antioxidant and anti-inflammatory properties in numerous studies.[4][5][6] This guide provides a comparative overview of in vivo models used to validate the immunomodulatory effects of E163, comparing its performance with other alternatives and presenting supporting experimental data.
In Vivo Models for Assessing Immunomodulatory Activity
Several established animal models are employed to investigate the in vivo immunomodulatory effects of various compounds. The choice of model depends on the specific aspect of the immune system being studied. Common models include those for inflammation, autoimmunity, and immunosuppression.
Lipopolysaccharide (LPS)-Induced Inflammation Model
The LPS-induced inflammation model is a widely used method to study acute inflammatory responses. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong innate immune response, leading to the production of pro-inflammatory cytokines.
Experimental Protocol:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction of Inflammation: A single intraperitoneal injection of LPS (e.g., 250 μg/kg) is administered.[7]
-
Treatment: Anthocyanin extracts or specific anthocyanins (e.g., 24 mg/kg/day) are administered, often for a period before and after the LPS challenge.[7]
-
Assessment: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissues are measured using ELISA. Activation of inflammatory signaling pathways, such as NF-κB, is assessed by methods like Western blot.[7][8][9]
E163 (Anthocyanin) Performance: Studies have shown that anthocyanins significantly inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in response to LPS.[9] They also downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] Furthermore, anthocyanins have been found to suppress the production of key pro-inflammatory cytokines, including TNF-α and IL-1β, by inhibiting the NF-κB signaling pathway.[7][8][9]
Comparative Performance of Dexamethasone: Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive effects.[10][11] Its primary mechanism of action involves binding to glucocorticoid receptors, which then translocate to the nucleus to regulate the expression of inflammatory genes.[10] Dexamethasone is known to potently suppress the production of a wide range of inflammatory cytokines.[10][12]
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used experimental model for rheumatoid arthritis, a chronic autoimmune disease.[13][14][15] Immunization with type II collagen induces an autoimmune response characterized by joint inflammation, cartilage destruction, and bone erosion.[15]
Experimental Protocol:
-
Animal Model: DBA/1J mice are commonly used as they are susceptible to developing CIA.[13][14]
-
Induction of Arthritis: Mice are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA).[13][14][15] A booster immunization is typically given after 21 days.
-
Treatment: Anthocyanin extracts (e.g., 60 mg/kg daily) are administered orally, often starting after the primary immunization.[13][14]
-
Assessment: The severity of arthritis is evaluated using a clinical scoring system. Histological analysis of the joints is performed to assess inflammation, cartilage damage, and bone erosion. Levels of pro-inflammatory cytokines and autoantibodies in the serum are also measured.
E163 (Anthocyanin) Performance: Oral administration of anthocyanins extracted from black soybean seed coats has been shown to significantly reduce the incidence and severity of arthritis in the CIA model.[13][14] These anthocyanins were found to decrease the levels of pro-inflammatory cytokines in the joints and suppress the activation of the NF-κB signaling pathway.[13][14][16] Furthermore, they were observed to reduce the number of Th17 cells, a key player in the pathogenesis of rheumatoid arthritis.[13][14]
Cyclophosphamide-Induced Immunosuppression Model
Cyclophosphamide is a cytotoxic drug that can induce immunosuppression by depleting lymphocyte populations.[17][18] This model is useful for evaluating the potential of compounds to restore or enhance immune function.
Experimental Protocol:
-
Animal Model: BALB/c mice are often used for this model.[17]
-
Induction of Immunosuppression: A single high dose of cyclophosphamide (e.g., 150 mg/kg) is administered intraperitoneally.[17][18]
-
Treatment: The test compound is typically administered for a period before or after cyclophosphamide injection.
-
Assessment: The effects on immune function are evaluated by measuring parameters such as the weights of immune organs (thymus and spleen), white blood cell counts, lymphocyte proliferation assays, and natural killer (NK) cell activity.[19][20]
Comparative Performance of E163 (Anthocyanins): While specific studies on the effect of E163 in the cyclophosphamide-induced immunosuppression model are not as prevalent as in inflammation and arthritis models, the known immunomodulatory properties of anthocyanins suggest they could potentially mitigate the immunosuppressive effects of cyclophosphamide. For instance, an anthocyanin-rich extract from Lonicera caerulea L. fruit was shown to enhance antioxidant activity and regulate immune cytokines in tumor-bearing mice.[1]
Data Summary
| In Vivo Model | Compound | Animal Model | Dosage | Key Findings |
| LPS-Induced Inflammation | Anthocyanin Extract | Adult Mice | 24 mg/kg/day for 14 days | Attenuated elevated ROS and oxidative stress; Reduced neuroinflammation and neurodegeneration.[7] |
| Anthocyanins | BV2 Microglial Cells (In Vitro) | 50 and 100 μg/mL | Inhibited LPS-induced NO, PGE2, TNF-α, and IL-1β production by suppressing NF-κB and Akt/MAPKs signaling.[8][9] | |
| Collagen-Induced Arthritis | Anthocyanin Extract from Black Soybean | DBA/1J Mice | 60 mg/kg daily for 7 weeks | Decreased incidence of arthritis, histological inflammation, and oxidative stress; Reduced Th17 cell numbers and pro-inflammatory cytokines by suppressing NF-κB signaling.[13][14][16] |
| Purple Sweet Potato Anthocyanins | CIA Rats | 10, 20, 40 mg/kg for 14 days | Reduced joint swelling and structural damage; Decreased serum levels of TNF-α, IL-1β, and rheumatoid factor.[21] | |
| Cyclophosphamide-Induced Immunosuppression | Sublancin (Antimicrobial Peptide) | Mice | 4.0 and 8.0 mg/kg | Increased mRNA levels of IL-2, IL-4, and IL-6.[22] |
| Echinacea purpurea Extract | Mice | 12.5, 25, or 50 mg/kg for 15 days | Recovered splenic NK cell activity and lymphocyte proliferation.[20] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided in DOT language.
References
- 1. Anthocyanins as Immunomodulatory Dietary Supplements: A Nutraceutical Perspective and Micro-/Nano-Strategies for Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of Anthocyanins: Whole Foods versus Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanins as Immunomodulatory Dietary Supplements: A Nutraceutical Perspective and Micro-/Nano-Strategies for Enhanced Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. farmacja.umed.pl [farmacja.umed.pl]
- 7. Anthocyanins protect against LPS-induced oxidative stress-mediated neuroinflammation and neurodegeneration in the adult mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anthocyanins Downregulate Lipopolysaccharide-Induced Inflammatory Responses in BV2 Microglial Cells by Suppressing the NF-κB and Akt/MAPKs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthocyanins downregulate lipopolysaccharide-induced inflammatory responses in BV2 microglial cells by suppressing the NF-κB and Akt/MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Immune and ionic mechanisms mediating the effect of dexamethasone in severe COVID-19 [frontiersin.org]
- 13. Anthocyanin Extracted from Black Soybean Seed Coats Prevents Autoimmune Arthritis by Suppressing the Development of Th17 Cells and Synthesis of Proinflammatory Cytokines by Such Cells, via Inhibition of NF-κB | PLOS One [journals.plos.org]
- 14. Anthocyanin Extracted from Black Soybean Seed Coats Prevents Autoimmune Arthritis by Suppressing the Development of Th17 Cells and Synthesis of Proinflammatory Cytokines by Such Cells, via Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdbioproducts.com [mdbioproducts.com]
- 16. Anthocyanin Extracted from Black Soybean Seed Coats Prevents Autoimmune Arthritis by Suppressing the Development of Th17 Cells and Synthesis of Proinflammatory Cytokines by Such Cells, via Inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characteristics of the cyclophosphamide-induced immunosuppression model in Balb/c mice | Laboratory Animals for Science [labanimalsjournal.ru]
- 18. academic.oup.com [academic.oup.com]
- 19. Immunomodulatory Effect of Fermented Vinegar on Cyclophosphamide-induced Immunosuppression Model [pubs.sciepub.com]
- 20. Echinacea purpurea Alleviates Cyclophosphamide-Induced Immunosuppression in Mice | MDPI [mdpi.com]
- 21. Extraction of anthocyanins from purple sweet potato: evaluation of anti-inflammatory effects in a rheumatoid arthritis animal model, mechanistic studies on inflammatory cells, and development of exosome-based delivery for enhanced targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prevention of Cyclophosphamide-Induced Immunosuppression in Mice with the Antimicrobial Peptide Sublancin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Glycosaminoglycan Binding Landscape of the Ectromelia Virus E163 Protein: A Comparative Analysis
For Immediate Publication
MADRID, Spain – Researchers in the field of virology and drug development are gaining deeper insights into the host-pathogen interactions of poxviruses, with a particular focus on the E163 protein from ectromelia virus, the causative agent of mousepox. A comparative analysis of the glycosaminoglycan (GAG) binding sites of E163 reveals a sophisticated mechanism for immune evasion and highlights potential targets for therapeutic intervention. This guide provides an objective comparison of the GAG binding properties of wild-type E163 and its binding site mutants, supported by experimental data and detailed methodologies.
The E163 protein is a secreted viral chemokine-binding protein that plays a crucial role in modulating the host's immune response. Its function is critically dependent on its ability to interact with GAGs, which are long, negatively charged polysaccharides found on the surface of all animal cells. This interaction allows the E163 protein to anchor itself to the cell surface, where it can effectively sequester chemokines, preventing them from recruiting immune cells to the site of infection.
Comparative Analysis of E163 GAG Binding Sites
| Protein | GAG Ligand | Association Rate (k_a) (1/Ms) | Dissociation Rate (k_d) (1/s) | Dissociation Constant (K_D) (nM) | Reference |
| Vaccinia Virus B18 (Wild-Type) | Heparin | 2.4 x 10^5 | 9.1 x 10^-4 | 3.8 | [1] |
| Vaccinia Virus B18 (GAG Mutant) | Heparin | Not Determined | Not Determined | Significantly Reduced Binding | [1] |
| Ectromelia Virus E163 (Wild-Type) | Heparin | High Affinity | High Affinity | High Affinity | [1] |
| Ectromelia Virus E163 (GAG Mutants) | Heparin | Not Quantified | Not Quantified | Reduced Binding to Heparin-Sepharose and Cell Surfaces |
Table 1: Comparative GAG Binding Affinity of Poxvirus Proteins. The data for the vaccinia virus B18 protein illustrates the significant impact of mutating GAG-binding sites on heparin affinity. Similar effects are observed qualitatively for the Ectromelia virus E163 protein and its GAG-binding mutants.
The three identified GAG-binding regions in the E163 protein are rich in basic amino acids, which are crucial for the electrostatic interactions with the negatively charged sulfate and carboxyl groups of GAGs. Mutation of these basic residues leads to a demonstrable decrease in the protein's ability to bind to heparin-sepharose beads and to the surface of cells, confirming the functional importance of these sites.
Experimental Protocols
The characterization of E163 GAG binding sites relies on a combination of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Heparin-Sepharose Affinity Chromatography
This assay is used to assess the binding of E163 and its mutants to heparin, a highly sulfated GAG.
Objective: To qualitatively or semi-quantitatively determine the binding of wild-type and mutant E163 proteins to heparin.
Materials:
-
Heparin-Sepharose 6 Fast Flow beads
-
Recombinant wild-type and mutant E163 proteins
-
Binding Buffer: 10 mM sodium phosphate, 100 mM NaCl, pH 7.2
-
Wash Buffer: 10 mM sodium phosphate, 100 mM NaCl, pH 7.2
-
Elution Buffer: 10 mM sodium phosphate, pH 7.2, with a gradient of NaCl (e.g., 0.1 M to 2 M)
-
Chromatography column
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Equilibrate the Heparin-Sepharose column with 5-10 column volumes of Binding Buffer.
-
Load the purified recombinant E163 protein (wild-type or mutant) onto the column.
-
Wash the column with 5-10 column volumes of Wash Buffer to remove any non-specifically bound proteins.
-
Elute the bound protein using a linear or step gradient of increasing NaCl concentration in the Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE and Western blotting using an anti-E163 antibody to determine the NaCl concentration at which the protein elutes. A higher NaCl concentration required for elution indicates a stronger binding affinity.
Surface Plasmon Resonance (SPR)
SPR provides quantitative data on the kinetics and affinity of the interaction between E163 and GAGs.
Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the E163-GAG interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Heparin or other GAGs for immobilization
-
Recombinant E163 protein (analyte)
-
Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the GAG ligand (e.g., heparin) onto the sensor chip surface according to the manufacturer's instructions.
-
Inject a series of concentrations of the E163 protein (analyte) over the chip surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by detecting changes in the refractive index at the sensor surface.
-
Regenerate the sensor chip surface between analyte injections using a suitable regeneration solution (e.g., a high salt buffer).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants (k_a, k_d, and K_D).
Cell-Based Binding Assay
This assay assesses the ability of E163 to bind to the surface of cells, where GAGs are naturally expressed.
Objective: To evaluate the binding of wild-type and mutant E163 proteins to cell surface GAGs.
Materials:
-
Chinese Hamster Ovary (CHO-K1) cells (or other suitable cell line)
-
Recombinant wild-type and mutant E163 proteins
-
Binding Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Primary antibody against E163
-
Fluorescently labeled secondary antibody
-
Flow cytometer
Procedure:
-
Harvest and wash the CHO-K1 cells.
-
Incubate a known number of cells (e.g., 3 x 10^5) with various concentrations of the E163 protein (wild-type or mutant) in ice-cold Binding Buffer for 1 hour on ice.
-
Wash the cells with ice-cold PBS to remove unbound protein.
-
Incubate the cells with a primary antibody specific for E163.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Analyze the cell-bound fluorescence by flow cytometry. The mean fluorescence intensity (MFI) is proportional to the amount of E163 bound to the cell surface.
Visualizing the Mechanism of Action
The interaction of E163 with GAGs is a key step in its immunomodulatory function. The following diagram illustrates the proposed mechanism by which E163 interferes with the chemokine signaling pathway.
Caption: Mechanism of E163-mediated immune evasion.
The following workflow outlines the experimental process for comparing the GAG binding of wild-type and mutant E163 proteins.
Caption: Experimental workflow for E163 GAG binding analysis.
Conclusion
The comparative analysis of E163 GAG binding sites underscores the importance of specific basic amino acid residues in mediating the interaction with cell surface GAGs. This interaction is fundamental to the protein's ability to act as an immune evasive molecule by sequestering chemokines. The significant reduction in GAG binding observed upon mutation of these sites confirms their critical role. Further quantitative analysis of the binding kinetics and affinity of E163 mutants to a broader range of GAGs will provide a more detailed picture of this interaction and could pave the way for the development of novel antiviral therapeutics that disrupt this key viral strategy.
References
A Researcher's Guide to Isothermal Titration Calorimetry for E163-Chemokine Binding Analysis
For researchers in immunology, virology, and drug development, understanding the interactions between viral immune evasion proteins and host targets is paramount. The ectromelia virus protein E163, a secreted chemokine-binding protein, represents a key player in poxvirus pathogenesis by modulating the host immune response.[1][2] Quantifying the binding affinity and thermodynamics of E163 to its target chemokines is crucial for elucidating its mechanism of action and for the development of novel anti-inflammatory therapeutics.
Isothermal Titration Calorimetry (ITC) stands out as a powerful biophysical technique for the in-depth characterization of such protein-protein interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5] This guide offers an objective comparison of ITC with alternative methods, presents illustrative experimental data, and provides detailed protocols for studying the E163-chemokine interaction.
Probing the E163-Chemokine Interaction: A Head-to-Head Comparison of Techniques
While ITC is considered a gold standard for thermodynamic characterization, other techniques offer distinct advantages for studying protein-protein interactions. The choice of method often depends on the specific research question, sample availability, and desired throughput.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | MicroScale Thermophoresis (MST) |
| Primary Measurement | Heat change upon binding | Change in refractive index near a sensor surface | Change in interference pattern of reflected light | Change in fluorescence due to thermophoresis |
| Key Outputs | Kd, ΔH, ΔS, n (stoichiometry) | kon, koff, Kd | kon, koff, Kd | Kd |
| Labeling Requirement | Label-free | Label-free (one molecule is immobilized) | Label-free (one molecule is immobilized) | One molecule requires fluorescent labeling |
| Immobilization | No (in-solution) | Yes (one binding partner is immobilized on a sensor chip) | Yes (one binding partner is immobilized on a biosensor tip) | No (in-solution) |
| Sample Consumption | High (µg to mg) | Low to moderate (µg) | Low (µg) | Very low (ng to µg) |
| Throughput | Low | Moderate to High | High | High |
| Buffer Constraints | Requires careful buffer matching | Less sensitive to buffer mismatch (with reference channel) | Less sensitive to buffer mismatch | Tolerant to complex buffers and lysates |
| Provides Kinetics | No (measures equilibrium thermodynamics) | Yes (real-time association and dissociation) | Yes (real-time association and dissociation) | No (measures equilibrium binding) |
| Provides Thermodynamics | Yes (direct measurement of enthalpy) | Yes (from van't Hoff analysis of Kd at different temperatures) | No (thermodynamics not typically measured) | Yes (from analysis at different temperatures) |
Illustrative Performance Data: Viral Protein-Chemokine Binding
While specific ITC data for the E163-chemokine interaction is not publicly available, data from related viral chemokine-binding proteins and their targets can serve as a valuable reference. The following table summarizes representative binding data obtained using various techniques for different viral protein-chemokine pairs. This illustrates the typical range of affinities observed in these systems.
| Viral Protein | Chemokine | Technique | Affinity (Kd) | Reference |
| CrmD (Poxvirus) | Ccl25 | SPR | 4.86 nM | |
| CrmD (Poxvirus) | Ccl27 | SPR | 5.41 nM | |
| HSV-1 gG | CXCL10 | SPR | High Affinity | [6] |
| SARS-CoV-2 RBD | ACE2 | ITC | ~15 nM | [7] |
Visualizing the Process and Pathway
Understanding the experimental workflow and the biological context is crucial for interpreting binding data.
References
- 1. Interaction analysis of viral cytokine-binding proteins using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. Surface Plasmon Resonance: A Boon for Viral Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamic analysis of the interactions between human ACE2 and spike RBD of Betacoronaviruses (SARS‐CoV‐1 and SARS‐CoV‐2) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring E163 Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance and Alternative Technologies
For researchers, scientists, and drug development professionals, understanding the kinetics of protein-ligand interactions is paramount. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and alternative technologies for measuring the binding kinetics of the E163 protein, a viral chemokine-binding protein from Ectromelia virus.
This document delves into the experimental protocols and data presentation for SPR, Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST). Each method's principles, strengths, and weaknesses are discussed to aid in selecting the most appropriate technique for your research needs.
Quantitative Data Comparison
The following table summarizes the key kinetic parameters for the interaction of E163 with a chemokine, as determined by SPR, and provides representative kinetic data for other protein-ligand systems measured by BLI, ITC, and MST.
| Technique | Ligand | Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (nM) | Reference |
| SPR | E163 | Murine CXCL10 | 0.07 x 10⁵ | 4.24 x 10⁻³ | 556 | [1] |
| BLI | Liposome-embedded GPCR | SDF1α | Not explicitly stated | Not explicitly stated | ~60 | [2] |
| ITC | Enzyme (Inhibitor) | Substrate | 10³ - 10⁷ | - | Sub-nM range | [1] |
| MST | Nanobody-Fc fusion protein | CD38 | Not explicitly stated | Not explicitly stated | 4.9 ± 0.3 | [3] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and validating binding kinetics data. This section outlines the methodologies for each of the four techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical sensing technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[4][5]
Experimental Protocol for E163 Binding Kinetics:
-
Ligand and Analyte Preparation:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]
-
Immobilize the E163 protein onto the sensor surface via amine coupling to achieve a low response unit (RU) level (<200 RU) to minimize mass transport effects.[1]
-
Deactivate any remaining active esters using ethanolamine.[7]
-
-
Analyte Binding and Dissociation:
-
Inject the different concentrations of the chemokine analyte over the sensor surface at a high flow rate to minimize mass transport limitations.[1]
-
Monitor the association of the analyte with the immobilized E163 in real-time.
-
After the association phase, inject the running buffer to monitor the dissociation of the chemokine from E163.
-
-
Data Analysis:
-
Fit the resulting sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip to monitor biomolecular interactions.[8]
General Experimental Protocol:
-
Biosensor and Sample Preparation:
-
Experimental Setup:
-
Hydrate the biosensors in the running buffer.
-
Establish a baseline by dipping the biosensors into wells containing only the running buffer.
-
-
Ligand Immobilization:
-
Immobilize the ligand onto the biosensor surface. For example, a biotinylated protein can be loaded onto streptavidin-coated biosensors.[9]
-
-
Association and Dissociation:
-
Move the biosensors into wells containing the different analyte concentrations to measure the association phase.
-
Transfer the biosensors to wells with running buffer to measure the dissociation phase.
-
-
Data Analysis:
-
The change in the interference pattern is recorded as a sensorgram.
-
Fit the data to a suitable binding model to extract kinetic parameters (ka, kd, and KD).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[10][11]
General Experimental Protocol:
-
Sample Preparation:
-
Experimental Setup:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the system to a constant temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is a thermogram showing the heat change per injection.
-
Integration of the peaks yields a binding isotherm, which is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). While ITC is primarily a thermodynamic technique, kinetic information can be derived under specific experimental setups.[1]
-
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding to a ligand.[9] This technique can be performed in solution without the need for immobilization.
General Experimental Protocol:
-
Sample Preparation:
-
Label one of the binding partners (e.g., E163) with a fluorescent dye.
-
Prepare a serial dilution of the unlabeled ligand (e.g., chemokine).
-
-
Experimental Setup:
-
Mix the fluorescently labeled protein with each concentration of the unlabeled ligand.
-
Load the samples into glass capillaries.
-
-
Measurement:
-
An infrared laser is used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled molecules is monitored by changes in fluorescence.
-
-
Data Analysis:
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
Figure 1. Experimental workflow for Surface Plasmon Resonance (SPR).
Figure 2. Experimental workflow for Bio-Layer Interferometry (BLI).
Figure 3. Experimental workflow for Isothermal Titration Calorimetry (ITC).
Figure 4. Experimental workflow for MicroScale Thermophoresis (MST).
Conclusion
The choice of technique for measuring the binding kinetics of E163 or any other protein-ligand system depends on several factors, including the nature of the interacting molecules, the required throughput, and the specific information sought (kinetic vs. thermodynamic data). SPR and BLI are powerful for real-time kinetic analysis, while ITC provides a complete thermodynamic profile. MST offers the advantage of in-solution measurements with low sample consumption. By understanding the principles and protocols of each method, researchers can make an informed decision to obtain high-quality, reliable binding kinetics data.
References
- 1. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthelis.com [synthelis.com]
- 3. helsinki.fi [helsinki.fi]
- 4. nanotempertech.com [nanotempertech.com]
- 5. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 8. ast.uga.edu [ast.uga.edu]
- 9. sartorius.com [sartorius.com]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Microscale Thermophoresis for Simultaneous Measurement of Binding Affinity and Kinetics - CRC 235 Emergence of Life - LMU Munich [emergence-of-life.de]
Validating the Immunomodulatory Function of Ectromelia Virus Protein E163 via Knockout Virus Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of wild-type ectromelia virus and a hypothetical E163 knockout virus to validate the function of the E163 protein. Ectromelia virus, the causative agent of mousepox, encodes the E163 protein, a secreted chemokine-binding protein that plays a crucial role in modulating the host immune response[1]. By generating and characterizing a knockout virus lacking the E163 gene, researchers can elucidate the specific contributions of this protein to viral pathogenesis and immune evasion.
Comparative Analysis of Wild-Type vs. E163 Knockout Virus
The primary function of the E163 protein is to interfere with the host's chemokine network, thereby disrupting the recruitment of immune cells to the site of infection. E163 accomplishes this by binding to both chemokines and glycosaminoglycans (GAGs), preventing the formation of a chemotactic gradient[1]. A knockout of the E163 gene is expected to result in a virus with attenuated virulence and an altered host immune response. The following table summarizes the anticipated differences in performance between the wild-type and the E163 knockout virus based on experimental data from related studies and established principles of virology.
| Parameter | Wild-Type Ectromelia Virus | E163 Knockout Ectromelia Virus (Hypothetical) | Supporting Rationale |
| Chemokine Binding | High affinity binding to a broad range of chemokines. | No binding to chemokines. | The E163 protein is directly responsible for chemokine sequestration[1]. |
| GAG Interaction | Binds to cell surface GAGs to anchor itself and interfere with chemokine-GAG interactions[1]. | No interaction with GAGs. | The GAG-binding domains are located on the E163 protein[1]. |
| In Vitro Chemotaxis | Inhibition of leukocyte migration towards a chemokine gradient. | Normal leukocyte migration towards a chemokine gradient. | Without E163, the virus cannot disrupt the chemokine gradient necessary for cell migration[1]. |
| In Vivo Virulence | High virulence in susceptible mouse strains, leading to severe disease (mousepox). | Attenuated virulence, resulting in milder disease and reduced mortality. | Disruption of immune evasion mechanisms typically leads to reduced viral fitness. |
| Immune Cell Infiltration at Infection Site | Reduced infiltration of inflammatory cells (e.g., neutrophils, macrophages) at the site of infection. | Increased and more rapid infiltration of inflammatory cells at the site of infection. | The lack of chemokine inhibition allows for a more robust host immune response. |
| Cytokine/Chemokine Profile in Infected Tissue | Altered local cytokine and chemokine concentrations due to sequestration by E163. | Normal local cytokine and chemokine concentrations, reflecting a typical antiviral response. | The knockout virus would not be able to sequester chemokines. |
Experimental Protocols
Detailed methodologies for the key experiments required to generate and validate the function of an E163 knockout ectromelia virus are provided below. These protocols are based on standard techniques for generating recombinant poxviruses[2].
1. Generation of E163 Knockout Ectromelia Virus
This protocol utilizes homologous recombination to replace the E163 gene with a selectable marker, such as the E. coli gpt gene, and a reporter gene like EGFP for easy identification of recombinant viruses[2].
-
Plasmid Construction: A transfer plasmid is constructed containing the E. coli gpt and EGFP genes under the control of a poxvirus promoter. This cassette is flanked by DNA sequences homologous to the regions immediately upstream and downstream of the E163 gene in the ectromelia virus genome.
-
Cell Culture and Infection: A suitable cell line (e.g., BSC-1 cells) is cultured and subsequently infected with wild-type ectromelia virus at a low multiplicity of infection (MOI).
-
Transfection: The infected cells are then transfected with the constructed transfer plasmid.
-
Homologous Recombination: Inside the infected cells, homologous recombination will occur between the flanking regions on the plasmid and the corresponding sequences in the viral genome, resulting in the replacement of the E163 gene with the gpt-EGFP cassette.
-
Selection and Plaque Purification: The progeny viruses are harvested, and recombinant viruses are selected for by culturing in the presence of mycophenolic acid, which is toxic to cells unless the gpt gene is present. Individual fluorescent plaques (due to EGFP expression) are then isolated and subjected to several rounds of plaque purification to ensure a pure population of the knockout virus.
-
Verification: The successful knockout of the E163 gene is confirmed by PCR analysis of the viral genome and by the absence of E163 protein expression as determined by Western blot.
2. In Vitro Chemotaxis Assay
This assay assesses the ability of the knockout virus to inhibit immune cell migration.
-
Cell Preparation: Isolate primary leukocytes (e.g., neutrophils or macrophages) from a suitable source (e.g., mouse bone marrow).
-
Assay Setup: A transwell migration assay is used, with the leukocytes placed in the upper chamber and a chemokine solution in the lower chamber.
-
Experimental Conditions: The lower chamber will contain either the chemokine alone, the chemokine pre-incubated with supernatant from wild-type virus-infected cells, or the chemokine pre-incubated with supernatant from E163 knockout virus-infected cells.
-
Quantification: After an incubation period, the number of cells that have migrated to the lower chamber is quantified by cell counting or a fluorescent-based assay. It is expected that the supernatant from the wild-type virus will inhibit migration, while the supernatant from the knockout virus will have no effect.
3. In Vivo Pathogenesis Study
This study evaluates the virulence of the knockout virus in an animal model.
-
Animal Model: Use a susceptible strain of mice (e.g., BALB/c).
-
Infection: Infect groups of mice with varying doses of either the wild-type or the E163 knockout virus via a relevant route of infection (e.g., footpad injection).
-
Monitoring: Monitor the animals daily for signs of disease, weight loss, and survival.
-
Viral Load and Immune Response: At specific time points post-infection, tissues are harvested to determine viral titers (via plaque assay) and to analyze the inflammatory cell infiltrate and cytokine/chemokine profiles (via histology, flow cytometry, and ELISA/qPCR).
Visualizations
E163 Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism by which the E163 protein modulates the host immune response.
Caption: Mechanism of E163-mediated immune evasion.
Experimental Workflow for Generation of E163 Knockout Virus
This diagram outlines the key steps in creating the E163 knockout ectromelia virus.
Caption: Workflow for generating an E163 knockout virus.
By employing these methodologies, researchers can effectively validate the function of the E163 protein and gain deeper insights into the mechanisms of poxvirus immune evasion, which can inform the development of novel antiviral therapies and vaccines.
References
Structural Showdown: E163 vs. Human Chemokine Inhibitors - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular communication, chemokines and their receptors are key players, orchestrating immune cell trafficking and inflammatory responses. The dysregulation of this system is a hallmark of numerous diseases, making chemokine signaling a prime target for therapeutic intervention. This guide provides a detailed structural and functional comparison between E163, a viral chemokine-binding protein from ectromelia virus, and a range of human chemokine inhibitors, offering insights for the development of novel immunomodulatory therapeutics.
At a Glance: E163 vs. Human Chemokine Inhibitors
| Feature | E163 (from Ectromelia Virus) | Human Chemokine Inhibitors |
| Molecular Type | Secreted Glycoprotein (Viral Chemokine-Binding Protein) | Small Molecules, Monoclonal Antibodies, Modified Chemokines |
| Primary Target | Chemokines (specifically their Glycosaminoglycan-binding domain) | Chemokine Receptors (e.g., CXCR4, CCR5) or Chemokines |
| Mechanism of Action | Sequesters chemokines, preventing their interaction with both glycosaminoglycans (GAGs) and cell surface receptors, thereby disrupting the chemotactic gradient. | - Small Molecules: Typically act as allosteric or competitive antagonists, binding to chemokine receptors and preventing chemokine-induced signaling. - Monoclonal Antibodies: Bind to either the chemokine or its receptor, sterically hindering their interaction. |
| Binding Affinity (Kd) | Nanomolar range for various CC and CXC chemokines.[1] | Varies widely depending on the inhibitor and target; can range from picomolar to micromolar. |
| Structural Basis of Interaction | Binds to a positively charged GAG-binding region on the chemokine surface.[1][2] | - Small Molecules: Bind to pockets within the transmembrane domains of chemokine receptors.[3][4] - Monoclonal Antibodies: Interact with extracellular loops and the N-terminus of chemokine receptors or specific epitopes on chemokines.[5][6] |
Delving into the Structures: A Tale of Two Strategies
The fundamental difference in the mechanism of action between E163 and human chemokine inhibitors is reflected in their structural interactions with the chemokine system.
E163: A Molecular Trap for Chemokines
The E163 protein, a virulence factor from ectromelia virus, employs a sophisticated strategy of immune evasion. Instead of targeting the chemokine receptors on host cells, it directly binds to the chemokines themselves. The three-dimensional structure of E163's ortholog, vaccinia virus A41, reveals a β-sandwich fold.[2] E163 specifically interacts with the glycosaminoglycan (GAG)-binding site of chemokines.[1][2] This interaction is crucial, as the binding of chemokines to GAGs on the surface of endothelial cells is a prerequisite for the formation of a stable chemotactic gradient, which is essential to guide migrating immune cells. By sequestering chemokines and blocking their GAG-binding domain, E163 effectively dismantles this gradient, thereby inhibiting leukocyte recruitment to sites of infection.[1][7]
Human Chemokine Inhibitors: Targeting the Cellular Gatekeepers
In contrast, human-developed chemokine inhibitors primarily focus on the chemokine receptors, which are G protein-coupled receptors (GPCRs).
-
Small Molecule Inhibitors: These are designed to fit into specific binding pockets within the seven-transmembrane helical bundle of the chemokine receptors.[3][4] For instance, the CXCR4 antagonist IT1t binds to a pocket involving transmembrane helices I, II, III, and VII, while the cyclic peptide antagonist CVX15 occupies a different site closer to the extracellular surface.[3] Maraviroc, a CCR5 antagonist used in HIV therapy, binds deep within the transmembrane domain of CCR5. These interactions induce conformational changes in the receptor that prevent the binding of the natural chemokine ligand and subsequent intracellular signaling.
-
Monoclonal Antibody Inhibitors: These large protein therapeutics offer high specificity. They can either target the chemokine receptor or the chemokine itself. Antibodies targeting chemokine receptors, such as the anti-CCR8 antibody mAb1, typically bind to the extracellular loops and the N-terminal domain of the receptor.[5][6] This steric hindrance prevents the chemokine from accessing its binding site.
Quantitative Comparison of Inhibitory Potency
The efficacy of these inhibitors is quantified by their binding affinity (dissociation constant, Kd) and their functional inhibitory capacity (half-maximal inhibitory concentration, IC50).
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Reference |
| E163 | Murine CCL2 | ~1.3 nM | - | [1] |
| Murine CXCL10 | ~2.7 nM | - | [1] | |
| Murine CXCL12α | ~1.6 nM | - | [1] | |
| Maraviroc | Human CCR5 | - | ~2 nM (HIV entry) | [8] |
| Plerixafor (AMD3100) | Human CXCR4 | - | 4-20 nM (CXCL12 binding) | [8] |
| HD2 (peptide inhibitor) | Human CCL8 | - | 19 nM (chemotaxis) | [9] |
| mAb1 (anti-CCR8) | Human CCR8 | ~0.7 nM (high affinity site) | 57.9 nM (CCL1 signaling) | [10] |
Note: This table presents a selection of available data and is not exhaustive. Direct comparison of IC50 values should be done with caution as experimental conditions can vary.
Visualizing the Mechanisms
Signaling Pathway of Chemokine Action and Inhibition
Caption: Chemokine signaling pathway and points of inhibition by E163 and human chemokine inhibitors.
Experimental Protocols
Chemotaxis Assay (Transwell Migration Assay)
This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (chemokine). The inhibitor is added to either the upper or lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.
Protocol:
-
Cell Preparation: Culture cells (e.g., lymphocytes, monocytes) to the appropriate density and resuspend in assay medium.
-
Assay Setup:
-
Add assay medium containing the chemoattractant to the lower wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the lower wells.
-
Place the transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (typically 1-4 hours).
-
Quantification:
-
Remove the transwell inserts.
-
The migrated cells in the lower chamber can be counted using a hemocytometer, an automated cell counter, or by staining with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence.[11]
-
Calculate the percentage of inhibition compared to the control (chemoattractant alone).
-
Caption: Workflow for a standard chemotaxis assay.
Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the transient increase in intracellular calcium concentration that occurs upon chemokine receptor activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1). Upon chemokine binding to its receptor, G-protein activation leads to the release of calcium from intracellular stores. The inhibitor's effect is measured by the reduction in the fluorescence signal.
Protocol:
-
Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of an anion-exchange inhibitor like probenecid to prevent dye extrusion.[12]
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the test inhibitor at various concentrations and incubate for a short period.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Inject the chemokine and immediately start recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the dose-dependent inhibition of the calcium flux by the test compound.
-
Caption: Workflow for a calcium mobilization assay.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Principle: One molecule (the ligand, e.g., chemokine receptor or chemokine) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., inhibitor or chemokine) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Inject the ligand (e.g., purified E163 protein or chemokine receptor) in a suitable buffer to covalently couple it to the chip surface.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Inject the analyte (e.g., chemokine or inhibitor) at various concentrations over the ligand-immobilized surface.
-
Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
- 1. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the CXCR4 chemokine receptor in complex with small molecule and cyclic peptide antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis of antibody inhibition and chemokine activation of the human CC chemokine receptor 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and pharmacophoric characterization of chemokine network inhibitors using phage-display, saturation mutagenesis and computational modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ligandtracer.com [ligandtracer.com]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Calcium Mobilisation Assay in Response to Chemokine Stimulation [en.bio-protocol.org]
Foundational & Exploratory (tmem163 Protein)
The Role of TMEM163 in Zinc Homeostasis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transmembrane protein 163 (TMEM163) has emerged as a critical regulator of cellular zinc homeostasis. Initially identified as a synaptic vesicle protein, a growing body of evidence now firmly establishes TMEM163 as a zinc efflux transporter, contributing to the extrusion of zinc from the cytoplasm to the extracellular space or into intracellular vesicles.[1][2] This function places it as a new member of the Cation Diffusion Facilitator (CDF) protein superfamily, likely to be designated SLC30A11 (ZnT11).[1][3] TMEM163 dysregulation is implicated in a range of pathologies, including neurodegenerative disorders like hypomyelinating leukodystrophy, metabolic diseases such as type 2 diabetes, and platelet storage pool diseases, highlighting its potential as a therapeutic target.[1][4][5] This guide provides a comprehensive technical overview of TMEM163's function, the quantitative data supporting its role, detailed experimental protocols for its study, and its known molecular interactions and pathways.
Molecular Characteristics and Function
TMEM163 is a protein of approximately 31.5 kDa with a predicted topology of six transmembrane domains and intracellular N- and C-termini.[1] It functions as a homodimer and has also been shown to form heterodimers with other zinc transporters of the SLC30/ZnT family, specifically ZNT1, ZNT2, ZNT3, and ZNT4.[6][7] This ability to form various dimeric complexes suggests a functional diversity that may be cell-type or tissue-specific.[6][7]
Subcellular Localization
TMEM163 exhibits a broad subcellular distribution. It is consistently found on the plasma membrane , where it facilitates zinc efflux into the extracellular environment.[2][8] Additionally, it is localized to the membranes of various intracellular organelles, including:
This diverse localization underscores its role in maintaining zinc homeostasis not just within the cytoplasm, but also within the lumen of vesicular compartments.
Mechanism of Action: A Zinc Efflux Transporter
-
Overexpression of TMEM163 in cell lines like HeLa and HEK-293 leads to a significant reduction in intracellular zinc levels and a corresponding increase in extracellular zinc.[2]
-
Knockdown of TMEM163 expression results in elevated intracellular zinc concentrations.[1][12]
-
Mutations in key amino acid residues, particularly within the conserved DxxxD motif of the second transmembrane domain (e.g., D124A/D128A), abolish its zinc efflux activity.[2][3]
The rodent ortholog of TMEM163 has been shown to function as a proton-dependent Zn2+/H+ exchanger when reconstituted in liposomes, a common mechanism for CDF family transporters.[13]
Quantitative Analysis of TMEM163-Mediated Zinc Transport
Quantitative studies are crucial for understanding the efficiency and capacity of TMEM163 as a zinc transporter. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Cell System | Method | Reference |
| Apparent Michaelis Constant (Km) | ~8 µM | HeLa cells stably expressing TMEM163 | Radionuclide ⁶⁵Zn efflux assay | [14] |
| Effect of Mutation on Efflux | Significant reduction | HEK-293 cells | Fluorescent zinc indicators | [3] |
| (D124A/D128A) | ||||
| Significant reduction | HEK-293 cells | Fluorescent zinc indicators | [3] | |
| (E286K) | ||||
| Marked loss of efflux | HeLa cells | Fluorescent zinc indicators | [15] | |
| (L76R) | ||||
| Significantly enhanced efflux | HeLa cells | Fluorescent zinc indicators | [15] | |
| (L76P) | ||||
| Effect of Knockdown on Zinc Levels | Increased intracellular zinc | MIN6 cells | Not specified | [16] |
| Higher intracellular zinc accumulation | Mouse Platelets | Not specified | [5] |
Table 1: Kinetic parameters and functional effects of mutations and knockdown on TMEM163-mediated zinc transport.
Key Experimental Protocols
The functional characterization of TMEM163 relies on specific assays to measure zinc flux across cellular membranes. Below are detailed methodologies for key experiments.
Cellular Zinc Efflux Assay using Fluorescent Indicators
This method measures changes in extracellular or intracellular zinc concentrations using zinc-specific fluorescent dyes.
3.1.1 Measurement of Extracellular Zinc (using cell-impermeant FluoZin-3)
-
Principle: Cell-impermeant FluoZin-3 (Kd ≈ 15 nM) will fluoresce upon binding to zinc that has been extruded from the cells into the extracellular medium. An increase in fluorescence over time reflects the rate of zinc efflux.[17]
-
Protocol:
-
Cell Seeding: Seed HeLa or HEK-293 cells (stably or transiently expressing TMEM163 or control vectors) at a density of 25,000 cells/well in a 96-well, black, clear-bottom plate coated with Poly-D-Lysine. Incubate for 24 hours.[17]
-
Zinc Loading: Wash cells with a standard buffer (e.g., 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM glucose; pH 7.4).[18] Pre-load the cells by incubating with a solution of Krebs-Ringer Bicarbonate buffer containing 200 µM ZnCl₂ and 20 µM of a zinc ionophore like 2-Mercaptopyridine N-oxide for 10 minutes at 37°C.[17]
-
Washing: Wash the plate a minimum of five times with Standard Buffer to remove extracellular zinc and the ionophore.[17]
-
Dye Addition and Measurement: Add 100 µL of Standard Buffer containing 2 µM cell-impermeant FluoZin-3 tetrapotassium salt to each well.[11]
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm) every 1-5 minutes for a duration of 30-60 minutes.[6][11]
-
Data Analysis: Subtract background fluorescence from buffer-only controls. Plot the relative fluorescence units (RFU) against time to visualize the kinetics of zinc efflux.
-
3.1.2 Measurement of Intracellular Zinc (using cell-permeant Newport Green)
-
Principle: Cell-permeant Newport Green DCF, AM ester (Kd ≈ 1 µM) passively enters the cell, where intracellular esterases cleave the AM group, trapping the dye. A decrease in its fluorescence upon zinc loading indicates efflux of the ion from the cytoplasm.[19]
-
Protocol:
-
Cell Seeding: Seed cells as described in 3.1.1.
-
Dye Loading: Incubate cells with 5 µM Newport Green AM in Standard Buffer for 20 minutes at 37°C.[18]
-
De-esterification: Wash cells twice with Standard Buffer and incubate at room temperature for 30 minutes to allow for complete cleavage of the AM ester.[20]
-
Zinc Treatment and Measurement: Place the plate in a fluorescence reader. After establishing a baseline reading, inject a solution of ZnCl₂ to initiate zinc influx and subsequent efflux.
-
Kinetic Reading: Measure fluorescence (Excitation: ~505 nm, Emission: ~535 nm) every 1-5 minutes. Cells expressing functional TMEM163 will show a lower fluorescence signal compared to controls, indicating reduced intracellular zinc.[6][19]
-
Radionuclide ⁶⁵Zn Efflux Assay
This highly sensitive method directly measures the amount of radioactive zinc retained within cells over time.
-
Principle: Cells are loaded with radioactive ⁶⁵Zn. The amount of radioactivity remaining in the cells after a period of efflux is quantified using a gamma counter. Lower counts in TMEM163-expressing cells indicate greater efflux.[18]
-
Protocol:
-
Cell Seeding: Seed HeLa cells stably expressing TMEM163 or a control vector at 200,000 cells/well in a 12-well plate. Incubate for 24 hours.[20]
-
⁶⁵Zn Loading: Prepare uptake buffer containing various concentrations of zinc (e.g., 0-50 µM), including a constant amount of ⁶⁵Zn (e.g., 1 µCi). Incubate cells with 250 µL of this solution for 15 minutes at 37°C.[18]
-
Stopping the Efflux: Place the plate on ice and add 1 mL of cold stop buffer (uptake buffer containing 1 mM EDTA) to each well to chelate any remaining extracellular ⁶⁵Zn.[18]
-
Washing: Wash the cells three times with cold stop buffer.[18]
-
Cell Lysis: Lyse the cells with 500 µL of a suitable lysis buffer (e.g., PBS with 1% Triton X-100).[18]
-
Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity in counts per minute (cpm) using a gamma counter.
-
Normalization: In a parallel plate, determine the total protein concentration of the cell lysates using a BCA assay. Normalize the cpm values to the total protein amount (mg) for each sample.[18]
-
Data Analysis: The data (pmol of Zn/min/mg of protein) can be used for Michaelis-Menten kinetic analysis to determine Km and Vmax.[2]
-
Signaling Pathways and Molecular Interactions
TMEM163 does not function in isolation but as part of a larger network of proteins that collectively manage cellular zinc.
Homodimerization and Heterodimerization with ZnT Transporters
TMEM163 forms functional homodimers, a common feature of CDF family proteins.[1] It also physically interacts and forms heterodimers with other ZnT transporters, including ZNT1, ZNT2, ZNT3, and ZNT4.[3][10] This suggests a cooperative or regulatory relationship in controlling zinc efflux at different subcellular locations.
Caption: Protein-protein interactions of TMEM163.
Interaction with TRPML1
TMEM163 physically associates with TRPML1, a non-selective cation channel primarily found in lysosomes.[9] This interaction is thought to be functionally significant for regulating lysosomal zinc homeostasis. Loss-of-function mutations in TRPML1 cause the lysosomal storage disorder Mucolipidosis type IV (MLIV), which is characterized by abnormal zinc accumulation, a phenotype potentially explained by the disruption of the TMEM163-TRPML1 interaction.[3][9]
Functional Modulation of P2X Receptors
TMEM163 has been shown to act as a functional modulator of P2X purinoceptors (P2RX1, P2RX3, P2RX4, and P2RX7).[13] Co-expression of TMEM163 can increase the activity of these ATP-gated ion channels, suggesting a role for TMEM163-mediated zinc transport in modulating purinergic signaling.[9]
Caption: Logical workflow of TMEM163-mediated zinc efflux.
Physiological and Pathophysiological Relevance
The critical role of TMEM163 in maintaining zinc homeostasis is underscored by its involvement in several physiological processes and diseases.
-
Myelination: TMEM163 is required for the development, proliferation, and survival of oligodendrocytes.[9] Variants in TMEM163 that impair its zinc efflux function cause a form of hypomyelinating leukodystrophy, a severe neurological disorder.[4] This highlights that tight regulation of zinc levels is essential for proper myelin formation in the central nervous system.
-
Insulin Secretion: TMEM163 is expressed in pancreatic beta-cells and localizes to insulin granules.[1][11] Knockdown of TMEM163 in pancreatic cell lines leads to increased intracellular zinc, higher total insulin content, but compromised glucose-stimulated insulin secretion.[16] This suggests TMEM163 is involved in the zinc-dependent processes of insulin crystallization, storage, and secretion.
-
Platelet Function: TMEM163 is critical for the biogenesis of platelet dense granules, which are specialized lysosome-related organelles that store molecules important for blood clotting.[10] Mice lacking TMEM163 have defective dense granules and impaired platelet function, associated with an accumulation of intracellular zinc.[5][13]
-
Neuronal Function: Originally discovered in synaptosomes, TMEM163 is involved in regulating vesicular zinc in neurons.[14] Elevated vesicular zinc in dorsal root ganglion neurons expressing TMEM163 has been linked to age-associated chronic itch in mice, demonstrating its role in sensory signaling.[14]
Caption: Generalized experimental workflow for zinc efflux assays.
Implications for Drug Development
The diverse roles of TMEM163 in health and disease make it an attractive target for therapeutic intervention.
-
Neurological Disorders: Modulators of TMEM163 activity could potentially be explored for treating hypomyelinating leukodystrophies or other neurological conditions linked to zinc dyshomeostasis.
-
Metabolic Disease: Targeting TMEM163 in pancreatic beta-cells might offer a novel approach to improving insulin secretion in certain forms of type 2 diabetes.
-
Thrombosis and Hemostasis: Given its role in platelet function, inhibitors of TMEM163 could be investigated for their potential as anti-thrombotic agents.
Future research should focus on elucidating the three-dimensional structure of TMEM163, further defining its regulatory mechanisms, and developing specific pharmacological modulators to probe its function in vivo and assess its therapeutic potential. The continued study of this novel zinc transporter promises to deepen our understanding of zinc signaling and open new avenues for treating a wide array of human diseases.
References
- 1. string-db.org [string-db.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. genecards.org [genecards.org]
- 9. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. TMEM163 | Abcam [abcam.com]
- 14. Elevated vesicular Zn2+ in dorsal root ganglion neurons expressing the transporter TMEM163 causes age-associated itchy skin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene - TMEM163 [maayanlab.cloud]
- 16. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Transmembrane 163 (TMEM163) protein effluxes zinc | bioRxiv [biorxiv.org]
- 20. uniprot.org [uniprot.org]
TMEM163: A Comprehensive Technical Guide to a Novel Zinc Efflux Transporter
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Transmembrane Protein 163 (TMEM163), a recently identified zinc efflux transporter. Initially characterized as synaptic vesicle protein 31 (SV31), a growing body of evidence has solidified its role in maintaining intracellular zinc homeostasis. This document details the biochemical and functional characteristics of TMEM163, comprehensive experimental protocols for its study, and its emerging role in various physiological and pathological processes. The information presented herein is intended to serve as a valuable resource for researchers in academia and industry engaged in the study of ion transport, cellular signaling, and drug development targeting zinc-related pathways.
Introduction to TMEM163
Transmembrane Protein 163 (TMEM163) is a 31.5 kDa protein that has been characterized as a zinc efflux transporter, playing a crucial role in maintaining intracellular zinc homeostasis.[1][2] Initially identified in rat brain synaptosomes and named synaptic vesicle 31 (SV31), it is now recognized as a new member of the Cation Diffusion Facilitator (CDF) protein superfamily, with proposals to officially name it ZNT11 (SLC30A11).[3][4] TMEM163 is predicted to have six transmembrane domains with intracellular amino and carboxyl termini and is known to form functional homodimers.[1] It binds divalent cations, showing a preference for zinc and nickel over copper.[1]
The subcellular localization of TMEM163 is diverse, with reports of its presence in the plasma membrane, lysosomes, early endosomes, synaptic vesicles, and other vesicular compartments.[1][3] This widespread distribution suggests its involvement in a variety of cellular processes. Indeed, TMEM163 has been implicated in insulin secretion, the biogenesis of platelet dense granules, and the modulation of P2X purinoceptors.[1][5] Dysregulation of TMEM163 function has been linked to several human diseases, including Type 2 Diabetes, Mucolipidosis type IV, and hypomyelinating leukodystrophy, highlighting its importance as a potential therapeutic target.[1][6][7]
Quantitative Data on TMEM163 Function
The function of TMEM163 as a zinc efflux transporter has been quantified through various experimental approaches. The following tables summarize the key quantitative data available in the literature.
Table 1: Kinetic Parameters of TMEM163-Mediated Zinc Efflux
| Parameter | Value | Cell Type/System | Method | Reference |
| Apparent Km (for Zn2+) | 8 µM | HeLa cells | Radionuclide 65Zn efflux assay | [8] |
Table 2: Ion Selectivity of TMEM163
| Ion | Binding/Transport | Notes | Reference |
| Zn2+ | Strong | Primary transported substrate | [1][2] |
| Ni2+ | Strong | Binds with high affinity | [1] |
| Cu2+ | Weak | Binds with lower affinity compared to Zn2+ and Ni2+ | [1] |
Table 3: Cellular Zinc Level Modulation by TMEM163
| Experimental Condition | Effect on Intracellular Zinc | Cell Type | Method | Reference |
| TMEM163 Overexpression | Significant reduction | HeLa, HEK-293 cells | Fluorescent zinc indicators (FluoZin-3, Newport Green), 65Zn | [3][9] |
| TMEM163 Knockdown | Elevated intracellular zinc | MIN6 cells, HEK-293 cells | Fluorescent zinc indicators | [1][4] |
| TMEM163 Knockout | Higher intracellular zinc accumulation | Platelets from Tmem163-KO mice | FluoZin-3 AM | [5] |
| Co-expression with TRPML1 | Influences intracellular zinc homeostasis | HEK-293 cells | --- | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize TMEM163 as a zinc efflux transporter.
Zinc Efflux Assay using Fluorescent Indicators
This protocol is adapted from studies demonstrating TMEM163-mediated zinc efflux in cultured cells using the membrane-impermeant dye FluoZin-3 and the membrane-permeant dye Newport Green.[3][10]
3.1.1. Materials
-
HEK-293 or HeLa cells
-
TMEM163 expression vector (e.g., pCMV6-TMEM163)
-
Control vector (e.g., pCMV6-empty)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
FluoZin-3, AM ester (for intracellular measurements) or FluoZin-3, salt form (for extracellular measurements)
-
Newport Green DCF diacetate
-
TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine)
-
Pyrithione
-
ZnCl2
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
3.1.2. Cell Culture and Transfection
-
Seed HEK-293 or HeLa cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Transfect cells with the TMEM163 expression vector or control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
3.1.3. Zinc Loading
-
Wash the cells twice with HBSS.
-
Prepare a zinc loading solution of 50 µM ZnCl2 and 5 µM pyrithione in HBSS.
-
Incubate the cells with the zinc loading solution for 10 minutes at 37°C.
3.1.4. Zinc Efflux Measurement
-
Method A: Intracellular Zinc Measurement with FluoZin-3, AM or Newport Green
-
Wash the cells three times with HBSS to remove the loading solution.
-
Load the cells with 5 µM FluoZin-3, AM or 5 µM Newport Green DCF diacetate in HBSS for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (FluoZin-3: 494/516 nm; Newport Green: 505/530 nm) over time (e.g., every 2 minutes for 30 minutes) using a fluorescence plate reader.
-
As a control for zinc-specific fluorescence, add 50 µM TPEN at the end of the experiment to chelate intracellular zinc and confirm signal quenching.
-
-
Method B: Extracellular Zinc Measurement with FluoZin-3 (salt form)
-
After zinc loading, wash the cells three times with HBSS.
-
Add 100 µL of HBSS containing 1 µM FluoZin-3 (salt form) to each well.
-
Measure the increase in extracellular fluorescence over time (e.g., every 2 minutes for 30 minutes) at an excitation/emission of 494/516 nm.
-
3.1.5. Data Analysis
-
Subtract the background fluorescence from wells with untransfected or control-transfected cells.
-
Normalize the fluorescence values to the initial reading (t=0) to represent the change in intracellular or extracellular zinc concentration over time.
-
Compare the rate of fluorescence change between TMEM163-expressing cells and control cells. A faster decrease in intracellular fluorescence or a faster increase in extracellular fluorescence in TMEM163-expressing cells indicates zinc efflux activity.
Radionuclide 65Zn Efflux Assay
This method provides a direct and highly sensitive measurement of zinc transport.[3][8]
3.2.1. Materials
-
HeLa cells stably expressing TMEM163 or a control vector
-
12-well cell culture plates
-
DMEM with 10% FBS
-
HBSS
-
65ZnCl2 (specific activity ~1-5 mCi/mg)
-
Non-radioactive ZnCl2
-
Scintillation cocktail
-
Scintillation counter
3.2.2. Procedure
-
Seed HeLa cells stably expressing TMEM163 or control vector in 12-well plates and grow to confluence.
-
Wash the cells twice with HBSS.
-
Incubate the cells in HBSS containing 1 µCi/mL 65ZnCl2 and 10 µM non-radioactive ZnCl2 for 1 hour at 37°C to load the cells with radioactive zinc.
-
To initiate the efflux measurement, rapidly wash the cells four times with ice-cold HBSS to remove extracellular 65Zn.
-
Add 1 mL of fresh, pre-warmed HBSS to each well.
-
At various time points (e.g., 0, 5, 10, 15, 30 minutes), collect the entire volume of the efflux buffer (supernatant) and replace it with 1 mL of fresh HBSS.
-
At the end of the experiment, lyse the cells in each well with 1 mL of 0.1 M NaOH.
-
Measure the radioactivity in the collected efflux buffer samples and the cell lysates using a scintillation counter.
3.2.3. Data Analysis
-
Calculate the total amount of 65Zn taken up by the cells (sum of radioactivity in all efflux samples and the final cell lysate).
-
Express the amount of 65Zn remaining in the cells at each time point as a percentage of the initial total uptake.
-
Plot the percentage of 65Zn remaining in the cells against time.
-
Compare the efflux rate between TMEM163-expressing cells and control cells. A faster decrease in intracellular 65Zn indicates enhanced zinc efflux.
-
Kinetic parameters such as the apparent Km can be determined by performing the assay with varying concentrations of non-radioactive ZnCl2 in the loading buffer.[8]
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein Interactions
This protocol is designed to verify the interaction of TMEM163 with other proteins, such as TRPML1 or members of the ZnT family.[11][12]
3.3.1. Materials
-
HEK-293T cells
-
Expression vectors for tagged proteins (e.g., TMEM163-FLAG, TRPML1-HA, ZnT-V5)
-
Transfection reagent
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA or Anti-V5 antibody (for Western blotting)
-
Protein A/G agarose beads
-
Wash buffer (e.g., Lysis buffer with 0.1% Triton X-100)
-
SDS-PAGE gels and Western blotting apparatus
3.3.2. Procedure
-
Co-transfect HEK-293T cells with expression vectors for the tagged proteins of interest.
-
After 48 hours, lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an antibody against one of the protein tags (e.g., anti-FLAG) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other protein's tag (e.g., anti-HA or anti-V5).
3.3.3. Data Analysis
-
A band corresponding to the co-immunoprecipitated protein in the Western blot analysis indicates an interaction between the two proteins. Controls, such as single-transfections and immunoprecipitation with an isotype control antibody, are essential to confirm the specificity of the interaction.
Signaling Pathways and Functional Relationships
TMEM163 is involved in several key cellular pathways, primarily centered around zinc homeostasis and its downstream effects.
TMEM163 in Cellular Zinc Homeostasis
TMEM163 acts as a zinc efflux transporter, moving zinc from the cytoplasm to the extracellular space or into intracellular vesicles. This function is critical for preventing zinc toxicity and for maintaining the precise zinc concentrations required for various enzymatic and signaling functions.
Caption: TMEM163-mediated zinc efflux and sequestration.
Interaction with TRPML1 and Role in Mucolipidosis Type IV
TMEM163 interacts with the lysosomal cation channel TRPML1.[1][3] This interaction is thought to be important for regulating lysosomal zinc levels. In Mucolipidosis type IV (MLIV), a lysosomal storage disorder caused by mutations in the MCOLN1 gene encoding TRPML1, there is an abnormal accumulation of zinc in lysosomes. The reduced expression or dysfunction of TMEM163 in MLIV may contribute to this pathological zinc overload.
References
- 1. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mucolipin-1 (TRPML1) Ion Channel, Transmembrane-163 (TMEM163) Protein, and Lysosomal Zinc Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular zinc levels are modulated by TRPML1-TMEM163 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TMEM163 | Abcam [abcam.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. article.imrpress.com [article.imrpress.com]
Unveiling the Cellular Address of TMEM163: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the subcellular localization of Transmembrane Protein 163 (TMEM163), a crucial player in cellular zinc homeostasis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies, and visualizes key cellular processes involving TMEM163.
Introduction: The Significance of TMEM163's Cellular Placement
Transmembrane Protein 163 (TMEM163), also known as Synaptic Vesicle Protein 31 (SV31), is a zinc efflux transporter that plays a pivotal role in maintaining the delicate balance of zinc ions within cells.[1] Its correct positioning within the cell is fundamental to its function, influencing processes from neurotransmission to lysosomal function. Dysregulation of TMEM163 localization and function has been implicated in various pathological conditions, including hypomyelinating leukodystrophy, underscoring the importance of understanding its cellular distribution.[2] This guide delves into the specific subcellular compartments where TMEM163 resides, providing a detailed roadmap of its cellular geography.
Subcellular Localization of TMEM163
Extensive research utilizing a variety of advanced cell biology techniques has established that TMEM163 is not confined to a single organelle but is dynamically distributed across several subcellular locations. The primary sites of TMEM163 localization include the plasma membrane, lysosomes, early endosomes, and other vesicular compartments such as synaptic vesicles and platelet dense granules.[1][3][4]
Key locations of TMEM163 include:
-
Plasma Membrane: A significant portion of TMEM163 is found at the cell surface, where it is believed to mediate the efflux of zinc from the cytoplasm to the extracellular environment.[1][4]
-
Lysosomes: TMEM163 is prominently localized to the lysosomal membrane. Here, it interacts with the lysosomal cation channel TRPML1 and is thought to be involved in regulating lysosomal zinc levels.[5][6]
-
Endosomes: The protein is present in both early and late endosomes, suggesting a role in the endocytic pathway and the trafficking of zinc within the cell.[1][3]
-
Vesicular Compartments: In specialized cell types, TMEM163 is found in synaptic vesicles in neurons and dense granules in platelets, highlighting its importance in the storage and release of zinc in these specific contexts.[3][4]
Quantitative Analysis of TMEM163 Distribution
Quantifying the distribution of a protein across different organelles is crucial for understanding its primary functions. While comprehensive quantitative data for TMEM163 is still emerging, co-localization studies have provided valuable insights into its relative abundance in different compartments.
| Organelle/Compartment | Cell Type | Method of Quantification | Co-localizing Marker | Percentage of Co-localization | Reference |
| Late Endosomes/Lysosomes | Human Primary Fibroblast | Confocal Microscopy | LAMP1 | 70-80% | [7] |
| Late Endosomes/Lysosomes | Human Primary Fibroblast | Confocal Microscopy | TRPML1 | 70-80% | [7] |
| Late Endosomes/Lysosomes | HEK-293 Cells | Confocal Microscopy | TRPML1 | 60-70% | [7] |
This table summarizes available quantitative data on TMEM163 co-localization with organelle-specific markers. Further quantitative proteomics and densitometric analyses of subcellular fractionation experiments are needed to provide a more complete picture of TMEM163 distribution.
Experimental Protocols for Determining Subcellular Localization
The localization of TMEM163 has been elucidated through several key experimental techniques. Below are detailed methodologies adapted from pivotal studies.
Immunocytochemistry
This technique allows for the visualization of TMEM163 within intact cells.
Protocol for TMEM163 Immunofluorescence in Cultured Cells (Adapted from Cuajungco et al., 2014)
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK-293 or primary fibroblasts) on sterile glass coverslips in a 24-well plate.
-
Transfect cells with a plasmid encoding a tagged version of TMEM163 (e.g., mCherry-TMEM163) and, if desired, a co-localizing marker (e.g., TRPML1-YFP or LAMP1-YFP) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to intracellular epitopes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody against TMEM163 (or the tag) diluted in the blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a confocal microscope.
-
Subcellular Fractionation followed by Western Blotting
This method allows for the biochemical separation of organelles and the subsequent detection of TMEM163 in each fraction.
Protocol for Subcellular Fractionation (Adapted from Barth et al., 2011)
-
Cell Lysis and Homogenization:
-
Harvest cells (e.g., PC-12 cells stably expressing TMEM163) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial/Lysosomal Fraction: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria and lysosomes.
-
Microsomal Fraction (including Endosomes and Plasma Membrane fragments): Transfer the supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet contains the microsomal fraction.
-
Cytosolic Fraction: The final supernatant contains the soluble cytosolic proteins.
-
-
Western Blot Analysis:
-
Resuspend each pellet in a suitable buffer and determine the protein concentration.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against TMEM163 and appropriate organelle markers to assess the purity of the fractions.
-
Detect the primary antibody with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation
This technique is used to identify proteins that interact with TMEM163, providing indirect evidence of its localization within specific protein complexes in various organelles.
Protocol for Co-Immunoprecipitation of TMEM163 and TRPML1 (Adapted from Cuajungco et al., 2014)
-
Cell Lysis:
-
Lyse cells expressing tagged versions of TMEM163 and TRPML1 in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one of the protein tags (e.g., anti-HA for HA-tagged TRPML1) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both protein tags (e.g., anti-HA and anti-myc for myc-tagged TMEM163) to confirm the interaction.
-
Visualizing TMEM163's Cellular World
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the signaling pathway involving TMEM163.
Caption: Workflow for Visualizing TMEM163 via Immunocytochemistry.
Caption: Workflow for TMEM163 Subcellular Fractionation.
Caption: Workflow for TMEM163 Co-Immunoprecipitation.
Caption: TMEM163 and TRPML1 in Lysosomal Zinc Homeostasis.
Conclusion and Future Directions
The subcellular localization of TMEM163 to the plasma membrane, lysosomes, endosomes, and various vesicular compartments underscores its multifaceted role in cellular zinc homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to investigate TMEM163's cellular distribution and interaction partners further. Future research should focus on obtaining more precise quantitative data on the fractional distribution of TMEM163 in different cell types and under various physiological and pathological conditions. Elucidating the dynamic trafficking of TMEM163 between these compartments will be key to fully understanding its function and its implications in disease. This knowledge will be instrumental in the development of novel therapeutic strategies targeting zinc dyshomeostasis.
References
- 1. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cellular Zinc Levels are Modulated by Trpml1-Tmem163 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. article.imrpress.com [article.imrpress.com]
TMEM163 Gene Expression: A Technical Overview for Researchers
An In-depth Guide to the Tissue-Specific Expression, Function, and Analysis of the Zinc Transporter TMEM163
This technical guide provides a comprehensive overview of the transmembrane protein 163 (TMEM163), a crucial zinc efflux transporter. Designed for researchers, scientists, and drug development professionals, this document details the gene's expression across various human tissues, outlines experimental methodologies for its study, and explores its known signaling interactions.
Introduction to TMEM163
Transmembrane protein 163 (TMEM163) is a zinc ion transporter that plays a vital role in maintaining intracellular zinc homeostasis by mediating zinc efflux.[1] It is also known as synaptic vesicle 31 (SV31), reflecting its initial discovery in rat brain synaptosomes.[2][3] Functionally, TMEM163 binds to divalent cations, primarily Zn2+ and Ni2+, and to a lesser extent, Cu2+.[1][4] This protein is implicated in a range of physiological processes, including central nervous system development, myelination, and the survival and proliferation of oligodendrocytes.[4][5] Dysregulation of TMEM163 has been associated with several human diseases, including hypomyelinating leukodystrophy, type 2 diabetes, and early-onset Parkinson's disease.[4][6][7][8]
TMEM163 is a multi-pass membrane protein localized to various cellular and subcellular membranes, including the plasma membrane, cytoplasmic vesicles, synaptic vesicles, early and late endosomes, and lysosomes.[1][5]
Quantitative Gene and Protein Expression of TMEM163
TMEM163 is widely expressed across human tissues, with notably high levels of expression observed in the brain, lungs, and testis.[1][4][5] The Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project provide normalized mRNA expression data, which categorizes TMEM163 as having enhanced expression in the brain and pancreas.[9]
Table 1: TMEM163 mRNA Expression in Human Tissues
The following table summarizes the normalized mRNA expression levels (nTPM - normalized protein-coding transcripts per million) of TMEM163 across a selection of human tissues, based on data from the GTEx project.[10]
| Tissue | nTPM (Mean) |
| Brain - Cerebellum | High [8][11] |
| Brain - Cortex | High [2][3] |
| Lung | High [2][3][4] |
| Testis | High [2][3][4] |
| Pancreas | Enhanced [8][9][12] |
| Kidney | Moderate[8][11][12] |
| Ovary | Moderate[8][11][12] |
| Spleen | Moderate[13] |
| Heart | Moderate[13] |
Note: While the Human Protein Atlas project provides a summary of protein expression, a conclusive estimation for TMEM163 could not be performed due to insufficient data from a combination of RNA-seq, gene/protein characterization, and immunohistochemistry.[9][10]
Experimental Methodologies for TMEM163 Analysis
The study of TMEM163 expression and function involves a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Quantification of TMEM163 mRNA Expression
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is a standard method to quantify TMEM163 transcript levels in different tissues and cell types.[8][11]
Protocol:
-
RNA Extraction: Isolate total RNA from tissue samples or cultured cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for TMEM163, and a suitable qPCR master mix (e.g., SYBR Green Master Mix).
-
Primer Design: Design primers to span an exon-exon junction to avoid amplification of genomic DNA. Validate primer specificity using melt curve analysis.
-
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for TMEM163 and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of TMEM163 using the ΔΔCt method.
Analysis of TMEM163 Protein Expression and Localization
Immunohistochemistry (IHC) and Western Blotting are commonly used to detect TMEM163 protein expression and its subcellular localization.
Western Blot Protocol:
-
Protein Extraction: Lyse tissue samples or cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TMEM163 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Immunocytochemistry/Immunofluorescence Protocol:
-
Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against TMEM163.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Imaging: Mount the coverslips and visualize the cells using a confocal microscope.[2][3]
Functional Analysis of Zinc Transport
Functional Zinc Flux Assays are essential to characterize the zinc transport activity of TMEM163.[11][14]
Fluorescent Zinc Dye-Based Assay Protocol:
-
Cell Culture: Culture cells stably or transiently expressing TMEM163 in a 96-well plate.[15]
-
Zinc Loading: Expose the cells to a solution containing ZnCl2 and a zinc ionophore (e.g., pyrithione) for a short duration (e.g., 5 minutes).[15]
-
Washing: Wash the cells multiple times with a HEPES-buffered solution to remove extracellular zinc.[15]
-
Fluorescence Measurement:
-
Extracellular Zinc: Use a membrane-impermeable zinc indicator (e.g., MI-FZ3) to measure the fluorescence in the extracellular medium, which correlates with zinc efflux.[13]
-
Intracellular Zinc: Use a membrane-permeable zinc indicator (e.g., FluoZin-3 or Newport Green) to measure the intracellular fluorescence, where a decrease indicates zinc efflux.[16][17]
-
-
Data Analysis: Quantify the fluorescence intensity using a microplate reader.
Radionuclide Zinc-65 Uptake Assay Protocol:
-
Cell Culture: Seed cells expressing TMEM163 in a 12-well plate.[15]
-
Zinc-65 Incubation: Expose the cells to a medium containing radionuclide zinc-65 (65Zn).[13]
-
Washing and Lysis: Wash the cells thoroughly to remove extracellular 65Zn and then lyse the cells.
-
Scintillation Counting: Measure the intracellular 65Zn levels using a gamma counter.
-
Normalization: Normalize the intracellular 65Zn levels to the total protein concentration of the cell lysates.[13]
Signaling Pathways and Interactions
TMEM163 is known to interact with several other proteins, influencing their function and participating in various signaling pathways.
Interaction with TRPML1
TMEM163 interacts and partially co-localizes with the transient receptor potential mucolipin-1 (TRPML1), a lysosomal cation channel.[3][18][19] This interaction is thought to be crucial for maintaining zinc homeostasis within lysosomes.[3][18] Dysfunctional interaction between TMEM163 and TRPML1 may contribute to the pathophysiology of mucolipidosis type IV (MLIV), a neurodegenerative lysosomal storage disorder.[3]
Modulation of P2X Purinoceptors
TMEM163 acts as a functional modulator of P2X purinoceptors, including P2RX1, P2RX3, P2RX4, and P2RX7.[1][4][5] These are ATP-gated ion channels involved in processes such as pain signaling.[3]
Dimerization and Heterodimerization
TMEM163 can form homodimers and has also been shown to heterodimerize with other zinc transporters of the SLC30/ZnT family, such as ZNT1, ZNT2, ZNT3, and ZNT4.[16] This interaction may serve to diversify the functional roles of zinc efflux transporters in different tissues.[16]
Visualized Workflows and Pathways
To aid in the understanding of the experimental and logical frameworks discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for analyzing TMEM163 expression and function.
Caption: Known protein interactions and functional roles of TMEM163.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TMEM163 | Abcam [abcam.co.jp]
- 5. TMEM163 | Abcam [abcam.com]
- 6. Gene - TMEM163 [maayanlab.cloud]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMEM163 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Tissue expression of TMEM163 - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members | bioRxiv [biorxiv.org]
- 13. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TMEM163 transmembrane protein 163 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
In-Depth Technical Guide to Transmembrane Protein 163 (TMEM163)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 163 (TMEM163), also known as synaptic vesicle protein 31 (SV31), is a crucial player in cellular zinc homeostasis. Initially identified in rat brain synaptosomes, this 31.5 kDa protein is now recognized as a zinc efflux transporter, actively moving zinc ions out of the cytoplasm.[1][2][3][4][5][6][7] Functioning as a homodimer, TMEM163 is implicated in a variety of physiological processes and its dysregulation is linked to several human diseases, including Parkinson's disease, Mucolipidosis type IV, type 2 diabetes, and hypomyelinating leukodystrophy.[1][3][8][9][10][11] This technical guide provides a comprehensive overview of the structure, topology, and function of TMEM163, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Structure and Topology
TMEM163 is a multi-pass membrane protein with a predicted topology of six transmembrane domains (TMDs) and intracellular N- and C-termini.[3] This structure is a characteristic feature of the Cation Diffusion Facilitator (CDF) protein superfamily, to which TMEM163 is a proposed member.[3][7] The protein is known to bind divalent cations, with a preference for zinc and nickel over copper.[3][12]
Key Structural and Functional Parameters of Human TMEM163
| Parameter | Value | Reference |
| Molecular Weight | 31.5 kDa | [3] |
| Amino Acid Length | 289 | [12] |
| Predicted Transmembrane Domains | 6 | [3] |
| Subcellular Localization | Plasma membrane, lysosomes, early endosomes, synaptic vesicles, platelet dense granules, insulin granules | [3][11][13][14] |
| Zinc Efflux Kinetics (Km) | 8 µM | [2] |
Experimental Protocols
Understanding the function of TMEM163 has been facilitated by a range of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Zinc Flux Assay using Fluorescent Dyes
This protocol is adapted from studies measuring TMEM163-mediated zinc efflux.[14][15]
Objective: To quantify the movement of zinc ions across the cell membrane.
Materials:
-
HEK293 or HeLa cells
-
TMEM163 expression vector (e.g., pCMV6-TMEM163-DDK)
-
Control vector (e.g., pCMV6-entry)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Fluozin-3, AM (cell-impermeant) or Newport Green DCF diacetate (cell-permeant) zinc indicator
-
Zinc chloride (ZnCl2)
-
Pyrithione
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Transfect cells with the TMEM163 expression vector or a control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Zinc Loading:
-
Wash the cells twice with HBSS.
-
Load the cells with zinc by incubating them in HBSS containing 10 µM ZnCl2 and 10 µM pyrithione for 30 minutes at 37°C.
-
-
Measurement of Zinc Efflux (using Fluozin-3):
-
Wash the cells three times with HBSS to remove extracellular zinc and pyrithione.
-
Add HBSS containing 1 µM Fluozin-3 to each well.
-
Immediately begin kinetic fluorescence measurements using a plate reader (Excitation: ~490 nm, Emission: ~520 nm) at 37°C, taking readings every 1-2 minutes for 30-60 minutes. An increase in extracellular fluorescence indicates zinc efflux.
-
-
Measurement of Intracellular Zinc (using Newport Green):
-
After zinc loading, wash the cells three times with HBSS.
-
Incubate the cells with 5 µM Newport Green DCF diacetate in HBSS for 30 minutes at 37°C.
-
Wash the cells three times with HBSS to remove excess dye.
-
Measure the intracellular fluorescence using a plate reader (Excitation: ~505 nm, Emission: ~535 nm). A decrease in fluorescence in TMEM163-expressing cells compared to controls indicates zinc efflux.
-
Co-Immunoprecipitation (Co-IP)
This protocol is designed to investigate the interaction between TMEM163 and its binding partners, such as TRPML1 or ZNT proteins.[13][16][17][18][19][20][21]
Objective: To determine if two proteins physically interact within a cell.
Materials:
-
Cells co-expressing tagged versions of TMEM163 (e.g., TMEM163-DDK) and a potential interacting protein (e.g., ZNT1-HA).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Antibody against one of the tags (e.g., anti-HA antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies for Western blot detection (e.g., anti-DDK and anti-HA).
Procedure:
-
Cell Lysis:
-
Wash the co-transfected cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Remove the beads and add the primary antibody (e.g., anti-HA) to the lysate. Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer.
-
Neutralize the eluate with a Tris-based buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both tagged proteins (e.g., anti-DDK and anti-HA). The presence of both proteins in the eluate indicates an interaction.
-
Immunocytochemistry (ICC)
This protocol allows for the visualization of TMEM163's subcellular localization.[13][17][22]
Objective: To determine the location of TMEM163 within the cell.
Materials:
-
Cells grown on coverslips.
-
TMEM163 expression vector.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% goat serum in PBS).
-
Primary antibody against TMEM163 or its tag (e.g., anti-DDK).
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation and Fixation:
-
Transfect cells grown on coverslips with the TMEM163 expression vector.
-
After 24-48 hours, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Signaling Pathways and Logical Relationships
TMEM163 is involved in several critical signaling pathways, primarily through its regulation of intracellular zinc concentrations.
Platelet Dense Granule Biogenesis
TMEM163 is essential for the formation of platelet dense granules, which are crucial for blood clotting.[1][23][24][25][26] Its trafficking to these granules is dependent on the BLOC-1 complex.[1][23][25]
References
- 1. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transmembrane 163 (TMEM163) protein effluxes zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Role of Tmem163 in zinc-regulated insulin storage of MIN6 cells: Functional exploration of an Indian type 2 diabetes GWAS associated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Co-immunoprecipitation for Identifying Protein-Protein Interactions in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TMEM163 Polyclonal Antibody (PA5-114326) [thermofisher.com]
- 23. ashpublications.org [ashpublications.org]
- 24. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Platelet dense granules begin to selectively accumulate mepacrine during proplatelet formation [ouci.dntb.gov.ua]
The Role of TMEM163 in Cancer Cell Zinc Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc is an essential trace element crucial for a myriad of cellular processes, and its dysregulation is increasingly implicated in cancer development and progression. The transmembrane protein 163 (TMEM163) has emerged as a key player in cellular zinc homeostasis, functioning as a zinc efflux transporter. Recent evidence points towards a significant role for TMEM163 in cancer cell zinc metabolism, with implications for cell proliferation, migration, invasion, and apoptosis. This technical guide provides an in-depth overview of the current understanding of TMEM163's function in cancer, focusing on its impact on zinc metabolism and associated signaling pathways. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for investigating TMEM163, and visualizations of key cellular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring TMEM163 as a potential therapeutic target in oncology.
Introduction: Zinc Dyshomeostasis in Cancer
Zinc is a vital cofactor for numerous enzymes and transcription factors, playing a critical role in cell proliferation, differentiation, and apoptosis.[1][2] The precise control of intracellular zinc concentrations is therefore paramount for normal cellular function. This delicate balance is maintained by two main families of zinc transporters: the Zrt- and Irt-like proteins (ZIP or SLC39A family), which mediate zinc influx into the cytoplasm, and the zinc transporters (ZnT or SLC30A family), which are responsible for zinc efflux from the cytoplasm into organelles or the extracellular space.[2]
Disrupted zinc homeostasis is a hallmark of many cancers.[1][2] Altered expression and function of zinc transporters can lead to changes in intracellular zinc levels, which in turn can modulate signaling pathways that drive cancer progression.[1][2]
TMEM163: A Novel Zinc Efflux Transporter in the Spotlight
Transmembrane protein 163 (TMEM163) is a recently characterized protein that has been identified as a zinc efflux transporter, exhibiting functional similarities to the SLC30/ZnT family.[3] It is predicted to have a six-transmembrane domain structure and plays a role in extruding zinc from the cytoplasm.[3] While its precise mechanisms of action are still under investigation, emerging research has begun to shed light on its involvement in various cellular processes and disease states, with a particular focus on its role in cancer.
The Role of TMEM163 in Cancer Cell Biology
Recent studies have directly implicated TMEM163 in the pathophysiology of cancer. A notable study on papillary thyroid carcinoma (PTC) revealed that TMEM163 is highly expressed in PTC tissue compared to normal thyroid tissue.[1][4] This overexpression is associated with key cancer hallmarks, suggesting that TMEM163 may function as an oncogene in this context.
Impact on Cancer Cell Proliferation, Migration, and Invasion
Experimental evidence from in vitro studies on PTC cells has demonstrated that the manipulation of TMEM163 expression levels directly affects cancer cell behavior:
-
Silencing TMEM163 expression in PTC cells leads to an inhibition of cell proliferation, migration, and invasion.[1][4]
-
Conversely, overexpression of TMEM163 in these cells promotes their proliferative, migratory, and invasive capabilities.[1][4]
These findings strongly suggest that TMEM163 is a critical mediator of cancer progression and metastasis.
Quantitative Data on TMEM163 Function in Cancer
While the qualitative effects of TMEM163 on cancer cell behavior are established, precise quantitative data remains an active area of research. The following tables summarize the observed effects and provide a framework for the expected quantitative outcomes from experimental manipulations of TMEM163.
| Experimental Condition | Cell Line | Parameter Measured | Observed Effect | Reference |
| TMEM163 Silencing | Papillary Thyroid Carcinoma (PTC) | Cell Proliferation | Inhibition | [1][4] |
| TMEM163 Silencing | Papillary Thyroid Carcinoma (PTC) | Cell Migration | Inhibition | [1][4] |
| TMEM163 Silencing | Papillary Thyroid Carcinoma (PTC) | Cell Invasion | Inhibition | [1][4] |
| TMEM163 Overexpression | Papillary Thyroid Carcinoma (PTC) | Cell Proliferation | Promotion | [1][4] |
| TMEM163 Overexpression | Papillary Thyroid Carcinoma (PTC) | Cell Migration | Promotion | [1][4] |
| TMEM163 Overexpression | Papillary Thyroid Carcinoma (PTC) | Cell Invasion | Promotion | [1][4] |
Table 1: Summary of TMEM163's Role in Cancer Cell Phenotypes
| Manipulation | Cell Line | Protein | Change in Expression | Reference |
| TMEM163 Knockout | Papillary Thyroid Carcinoma (PTC) | p21 | Increased | [1][4] |
| TMEM163 Knockout | Papillary Thyroid Carcinoma (PTC) | BCL-2 | Decreased | [1][4] |
Table 2: Effect of TMEM163 Knockout on Key Signaling Proteins
| Manipulation | Cell Line | Measurement | Expected Outcome | Reference |
| TMEM163 Knockdown/Knockout | Cancer Cell Lines | Intracellular Zinc Concentration | Increased | [2] |
| TMEM163 Overexpression | Cancer Cell Lines | Intracellular Zinc Concentration | Decreased | [5] |
Table 3: Predicted Impact of TMEM163 Manipulation on Intracellular Zinc Levels
Signaling Pathways Involving TMEM163 in Cancer
The study on papillary thyroid carcinoma has provided initial insights into the signaling pathways modulated by TMEM163. The knockout of TMEM163 was shown to significantly increase the expression of the cyclin-dependent kinase inhibitor p21 and decrease the expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][4]
This suggests a model where high levels of TMEM163 in cancer cells contribute to the suppression of p21 and the upregulation of BCL-2, thereby promoting cell cycle progression and inhibiting apoptosis. Furthermore, the study correlated TMEM163 expression with anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[1][4] Resistance to anoikis is a critical step in cancer metastasis.[6]
Caption: TMEM163 signaling in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of TMEM163 in cancer cell zinc metabolism.
Measurement of Intracellular Zinc Concentration
Objective: To quantify changes in intracellular zinc levels following manipulation of TMEM163 expression.
Method: Fluorescence-based assays using zinc-sensitive probes are commonly employed.
-
Reagents:
-
Fluorescent zinc indicators (e.g., FluoZin-3 AM or Zinpyr-1 for intracellular zinc, Newport Green for relative changes).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Zinc sulfate (ZnSO₄) for positive controls.
-
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), a zinc chelator, for negative controls.
-
-
Procedure:
-
Seed cells with manipulated TMEM163 expression (knockdown, knockout, or overexpression) and control cells in appropriate culture vessels (e.g., 96-well plates or coverslips for microscopy).
-
Allow cells to adhere and grow for 24-48 hours.
-
Wash cells with PBS.
-
Load cells with the fluorescent zinc indicator according to the manufacturer's instructions (e.g., incubate with 1-5 µM FluoZin-3 AM for 30-60 minutes at 37°C).
-
Wash cells with PBS to remove excess dye.
-
Measure fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.
-
For calibration, treat some wells with a zinc ionophore (e.g., pyrithione) in the presence of a saturating concentration of ZnSO₄ (Rmax) and others with a zinc chelator like TPEN (Rmin) to determine the dynamic range of the indicator.
-
Calculate the intracellular zinc concentration based on the fluorescence intensity and the calibration values.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of TMEM163 expression on cancer cell proliferation.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution.
-
Cell culture medium.
-
PBS.
-
-
Procedure:
-
Seed cells with manipulated TMEM163 expression and control cells in a 96-well plate at a predetermined optimal density.
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the control cells.
-
Transwell Migration and Invasion Assays
Objective: To evaluate the impact of TMEM163 on the migratory and invasive potential of cancer cells.
-
Reagents:
-
Transwell inserts (typically with 8 µm pores).
-
Matrigel (for invasion assay).
-
Serum-free cell culture medium.
-
Cell culture medium with a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
-
-
Procedure:
-
For invasion assay: Thaw Matrigel on ice and coat the top of the Transwell inserts with a thin layer. Allow it to solidify at 37°C. For migration assays, this step is omitted.
-
Harvest and resuspend cells with manipulated TMEM163 expression and control cells in serum-free medium.
-
Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Express the results as the percentage of migrated/invaded cells compared to the control.
-
Gene and Protein Expression Analysis (qRT-PCR and Western Blot)
Objective: To quantify the expression levels of TMEM163, p21, and BCL-2.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from cells with manipulated TMEM163 expression and control cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for TMEM163, p21, BCL-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Western Blot:
-
Lyse cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against TMEM163, p21, BCL-2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Experimental and Logical Workflow Diagrams
References
- 1. The role of TMEM163 protein in thyroid microcarcinoma: expression pattern and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for measuring cellular zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of TMEM163: A Novel Player in Zinc Homeostasis and a New Member of the SLC30 Family
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transmembrane protein 163 (TMEM163) has recently been identified as a crucial regulator of cellular zinc homeostasis. Initially discovered as a synaptic vesicle protein, subsequent research has elucidated its role as a zinc efflux transporter, leading to its proposed inclusion in the Solute Carrier 30 (SLC30) or Zinc Transporter (ZnT) family. This technical guide provides a comprehensive overview of the discovery, classification, and functional characterization of TMEM163. It details the key experimental protocols used to define its function, presents quantitative data in a structured format, and visualizes the complex biological processes in which TMEM163 is involved. This document is intended to serve as a core resource for researchers in the fields of membrane transport, neuroscience, and drug development, offering a foundational understanding of this emerging therapeutic target.
Introduction: The Discovery of TMEM163
The journey to understanding TMEM163 began with its identification as Synaptic Vesicle protein 31 (Sv31) in rat brain synaptosomes through proteomic analysis.[1] This initial discovery hinted at a role in neuronal function. Subsequent studies on the human ortholog, TMEM163, revealed its widespread expression across various tissues, including the brain, lungs, pancreas, and kidneys.[1][2] The critical breakthrough in understanding its function came with the demonstration of its ability to transport zinc ions out of the cytoplasm, establishing it as a zinc efflux transporter.[3] This function is vital for maintaining the delicate balance of intracellular zinc, a cation essential for numerous physiological processes but toxic in excess.
Classification in the SLC30 (ZnT) Family
The SLC30 family comprises a group of zinc transporters responsible for reducing cytosolic zinc concentrations by either sequestering it into intracellular compartments or extruding it from the cell.[1][4] Based on its functional characteristics as a zinc efflux transporter and its predicted protein structure, TMEM163 has been proposed as a new member of this family.[1][4][5]
Table 1: Comparison of TMEM163 with the SLC30 (ZnT) Family
| Feature | TMEM163 | Canonical SLC30 (ZnT) Members |
| Function | Zinc efflux from the cytoplasm | Zinc efflux from the cytoplasm |
| Transport Mechanism | Proposed Zn²⁺/H⁺ exchange | Primarily Zn²⁺/H⁺ exchange |
| Subcellular Localization | Plasma membrane, lysosomes, synaptic vesicles, insulin granules[1][6][7] | Plasma membrane, various intracellular vesicles (e.g., synaptic vesicles, secretory granules) |
| Dimerization | Forms homodimers and heterodimers with other ZnT proteins[4][8] | Many members form homodimers and some form heterodimers |
| Interacting Partners | ZnT1, ZnT2, ZnT3, ZnT4, TRPML1, P2X receptors[1][4][9][10] | Varies among family members |
Functional Characterization of TMEM163
The function of TMEM163 as a zinc efflux transporter has been elucidated through a series of key experiments. These studies have not only confirmed its ability to transport zinc but have also begun to unravel the quantitative aspects of this process and its interactions with other cellular components.
Zinc Transport Activity
The primary function of TMEM163 is the extrusion of zinc from the cytoplasm. This has been demonstrated using fluorescent zinc indicators and radionuclide assays.[2][3]
Table 2: Quantitative Data on TMEM163 Zinc Efflux Activity
| Parameter | Value | Experimental System | Reference |
| Apparent K_m for Zinc Efflux | 8 µM | Radionuclide ⁶⁵Zn assay in cultured human cells | [9] |
Subcellular Localization and Interactions
TMEM163 is dynamically localized to various cellular membranes, where it interacts with a range of other proteins to exert its function. Its localization is critical to its role in regulating zinc homeostasis in specific cellular contexts.
Table 3: Subcellular Localization and Interacting Partners of TMEM163
| Location | Interacting Partner(s) | Functional Consequence | Reference |
| Plasma Membrane | ZnT1, P2X Receptors | Heterodimerization modulates zinc efflux; Modulation of ATP-gated channel activity | [4][8][10] |
| Lysosomes | TRPML1 | Regulation of lysosomal zinc homeostasis | [1][7][11] |
| Synaptic Vesicles | - | Potential role in neurotransmission | [1] |
| Insulin Granules | - | Role in insulin storage and secretion | [6][12] |
| Platelet Dense Granules | BLOC-1 Complex | Essential for dense granule biogenesis | [13] |
Signaling Pathways Involving TMEM163
TMEM163 is emerging as a key node in several signaling pathways, primarily through its regulation of zinc homeostasis and its direct interaction with other signaling molecules.
Regulation of Lysosomal Zinc and TRPML1 Signaling
TMEM163 interacts with the lysosomal cation channel TRPML1, playing a role in maintaining lysosomal zinc levels.[7][11] Dysregulation of this interaction is implicated in the pathophysiology of the lysosomal storage disorder Mucolipidosis type IV.[11] The proposed mechanism involves TMEM163 facilitating zinc transport into the lysosome, while TRPML1 mediates its release.[11]
Modulation of P2X Receptor Signaling
TMEM163 has been shown to modulate the activity of ATP-gated P2X receptors, which are involved in processes such as pain signaling.[9][10] Co-expression of TMEM163 with certain P2X receptor subtypes alters their sensitivity to ATP and their current kinetics.[9] This suggests that TMEM163 is a key regulator of purinergic signaling.
Role in Insulin Secretion
Studies have linked TMEM163 to insulin secretion in pancreatic β-cells.[6][12] Knockdown of Tmem163 in a mouse insulinoma cell line (MIN6) resulted in increased intracellular zinc, elevated total insulin content, and impaired glucose-stimulated insulin secretion.[6] This highlights a role for TMEM163 in the zinc-dependent processes of insulin crystallization and storage within secretory granules.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize TMEM163.
Zinc Efflux Assay Using Fluorescent Dyes
This protocol measures the efflux of zinc from cells expressing TMEM163 using a cell-impermeant fluorescent zinc indicator.
-
Cell Culture and Transfection: Plate HEK293T cells on poly-D-lysine-coated 96-well plates. Transfect cells with a TMEM163 expression vector (e.g., TMEM163-mCherry) or a control vector using a suitable transfection reagent.
-
Zinc Loading: 24 hours post-transfection, wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer. Load the cells with zinc by incubating with a solution of ZnCl₂ and a zinc ionophore (e.g., pyrithione) in KRB buffer for a specified time.
-
Wash: Remove the zinc-loading solution and wash the cells multiple times with KRB buffer to remove extracellular zinc.
-
Fluorescence Measurement: Add a solution of a cell-impermeant, high-affinity fluorescent zinc dye (e.g., FluoZin-3) to the wells. Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 494/516 nm for FluoZin-3) over time using a plate reader.
-
Data Analysis: An increase in fluorescence in the extracellular medium over time in TMEM163-expressing cells compared to controls indicates zinc efflux.
Co-immunoprecipitation (Co-IP) for Protein Interaction
This protocol is used to determine if TMEM163 physically interacts with other proteins (e.g., ZnT family members).
-
Cell Lysis: Co-transfect HEK293T cells with expression vectors for TMEM163 (with one epitope tag, e.g., DDK) and the putative interacting protein (with a different tag, e.g., HA). Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the epitope tags (e.g., anti-HA antibody) conjugated to agarose or magnetic beads. This will pull down the tagged protein and any interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the other epitope tag (e.g., anti-DDK antibody). A band corresponding to TMEM163 will indicate an interaction with the immunoprecipitated protein.
Cell Surface Biotinylation
This protocol is used to determine the proportion of TMEM163 that is localized to the plasma membrane.
-
Biotinylation of Cell Surface Proteins: Culture cells expressing tagged TMEM163. Wash the cells with ice-cold PBS. Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label cell surface proteins.
-
Quenching: Quench the biotinylation reaction by washing with a quenching solution (e.g., glycine in PBS).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated (cell surface) proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the total cell lysate (input) and the streptavidin-pulldown fraction by Western blotting using an antibody against the TMEM163 tag. The relative amount of TMEM163 in the pulldown fraction compared to the input represents the proportion of the protein at the cell surface.
Conclusion and Future Directions
The discovery and characterization of TMEM163 as a zinc efflux transporter and a new member of the SLC30 family have opened up new avenues of research into the intricate mechanisms of zinc homeostasis. Its involvement in diverse physiological processes, from neurotransmission to insulin secretion, and its association with diseases like Mucolipidosis type IV, highlight its potential as a therapeutic target.
Future research should focus on several key areas:
-
Structural Biology: Determining the high-resolution structure of TMEM163 will be crucial for understanding its transport mechanism and for structure-based drug design.
-
Quantitative Interactomics: A more precise quantification of the binding affinities between TMEM163 and its various interacting partners will provide deeper insights into the regulation of its function.
-
In Vivo Studies: The use of conditional knockout and knock-in animal models will be essential to dissect the physiological and pathophysiological roles of TMEM163 in different tissues and at different developmental stages.
-
Pharmacological Modulation: The development of small molecules that can specifically modulate the activity of TMEM163 could have significant therapeutic potential for a range of disorders associated with dysregulated zinc homeostasis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. ukdiss.com [ukdiss.com]
- 4. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Tmem163 in zinc-regulated insulin storage of MIN6 cells: Functional exploration of an Indian type 2 diabetes GWAS associated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mucolipin-1 (TRPML1) Ion Channel, Transmembrane-163 (TMEM163) Protein, and Lysosomal Zinc Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMEM163 Regulates ATP-Gated P2X Receptor and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application (tmem163 Protein)
Measuring TMEM163-Mediated Zinc Efflux: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the zinc efflux activity of TMEM163, a recently identified zinc transporter crucial for maintaining intracellular zinc homeostasis.[1][2][3][4] Accurate measurement of TMEM163-mediated zinc transport is essential for understanding its physiological roles and its implications in various diseases, including hypomyelinating leukodystrophy, type 2 diabetes, and certain cancers.[5][6]
Introduction to TMEM163
Transmembrane protein 163 (TMEM163), also known as synaptic vesicle 31 (SV31), is a member of the cation diffusion facilitator (CDF) protein superfamily and is now recognized as a zinc efflux transporter, likely belonging to the mammalian SLC30 (ZnT) family.[1][3][4] It plays a critical role in extruding zinc from the cytoplasm, thereby preventing zinc toxicity and maintaining cellular zinc balance.[2][5] TMEM163 is localized to the plasma membrane and various intracellular vesicles, including lysosomes, endosomes, and synaptic vesicles.[1][7] Its function is implicated in diverse cellular processes, from insulin storage and secretion to oligodendrocyte development and myelination.[5][6][8]
Core Methodologies for Measuring Zinc Efflux
The primary methods to quantify TMEM163-mediated zinc efflux involve the use of fluorescent zinc indicators and radioisotopes. These techniques allow for real-time monitoring and quantification of changes in intracellular and extracellular zinc concentrations in cultured cells expressing TMEM163.
Key Experimental Approaches
| Assay Type | Principle | Advantages | Considerations |
| Fluorescent Zinc Indicators (Extracellular) | Utilizes cell-impermeable fluorescent dyes (e.g., FluoZin-3) that increase in fluorescence upon binding to zinc extruded from the cells.[9][10][11] | Real-time, kinetic measurements of zinc efflux. High sensitivity. | Requires specialized fluorescence plate reader. Potential for background fluorescence. |
| Fluorescent Zinc Indicators (Intracellular) | Employs cell-permeable fluorescent dyes (e.g., Newport Green) to monitor the decrease in intracellular zinc concentration as it is transported out of the cell.[9][11] | Directly measures changes in cytosolic zinc. Complements extracellular measurements. | Dye loading and retention can vary between cells. Phototoxicity and photobleaching can be concerns. |
| Radionuclide 65Zn Efflux Assay | Cells are pre-loaded with radioactive 65Zn, and the amount of radioactivity remaining in the cells or released into the medium over time is measured.[1][12] | Highly sensitive and quantitative. Not susceptible to photobleaching or pH artifacts. | Requires handling of radioactive materials and specialized equipment for detection (scintillation counter). Provides endpoint measurements rather than real-time kinetics. |
Experimental Protocols
Below are detailed protocols for the most common assays used to measure TMEM163-mediated zinc efflux in cultured human cell lines such as HeLa or HEK-293. These cells can be transiently or stably transfected to express TMEM163.[9][12]
Protocol 1: Extracellular Zinc Efflux Measurement using FluoZin-3
This protocol measures the appearance of zinc in the extracellular medium.
Materials:
-
HEK-293 or HeLa cells
-
TMEM163 expression vector (e.g., pmCherry-TMEM163) and empty vector control (e.g., pmCherry)
-
Transfection reagent
-
96-well black, clear-bottom plates
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Fluozin-3, tetrapotassium salt
-
Zinc chloride (ZnCl₂)
-
Pyrithione
-
Fluorescence plate reader with an automated injector
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Transfect cells with the TMEM163 expression vector or empty vector control according to the manufacturer's protocol. Allow for protein expression for 24-48 hours.
-
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of FluoZin-3 in water.
-
Prepare a 100 mM stock solution of ZnCl₂ in water.
-
Prepare a 10 mM stock solution of pyrithione in DMSO.
-
Prepare the zinc-loading buffer by diluting ZnCl₂ and pyrithione in KRB buffer to final concentrations of 100 µM and 10 µM, respectively.
-
Prepare the FluoZin-3 assay buffer by diluting the FluoZin-3 stock solution in KRB buffer to a final concentration of 2 µM.
-
-
Zinc Loading:
-
Wash the cells once with KRB buffer.
-
Add 100 µL of the zinc-loading buffer to each well and incubate for 5 minutes at 37°C. This step increases the intracellular zinc concentration.
-
Wash the cells three times with KRB buffer to remove extracellular zinc and pyrithione.
-
-
Fluorescence Measurement:
-
Add 100 µL of the FluoZin-3 assay buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence kinetically (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells without cells.
-
Plot the relative fluorescence units (RFU) over time.
-
Compare the rate of fluorescence increase between TMEM163-expressing cells and control cells. A steeper slope in TMEM163-expressing cells indicates a higher rate of zinc efflux.
-
Protocol 2: Intracellular Zinc Efflux Measurement using Newport Green
This protocol monitors the decrease of zinc inside the cells.
Materials:
-
Same as Protocol 1, but with Newport Green DCF diacetate instead of FluoZin-3.
Procedure:
-
Cell Culture and Transfection:
-
Follow the same procedure as in Protocol 1.
-
-
Dye Loading:
-
Wash the cells once with KRB buffer.
-
Load the cells with 5 µM Newport Green DCF diacetate in KRB buffer for 30 minutes at 37°C.
-
Wash the cells twice with KRB buffer to remove excess dye.
-
-
Zinc Loading:
-
Add 100 µL of the zinc-loading buffer (100 µM ZnCl₂ and 10 µM pyrithione in KRB buffer) to each well and incubate for 5 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Wash the cells three times with KRB buffer.
-
Add 100 µL of fresh KRB buffer to each well.
-
Place the plate in a fluorescence plate reader and measure the fluorescence kinetically at an excitation of ~505 nm and an emission of ~535 nm.
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Plot the RFU over time. A faster decrease in fluorescence in TMEM163-expressing cells compared to controls indicates a higher rate of zinc efflux.
-
Protocol 3: 65Zn Efflux Assay
This protocol provides a highly quantitative measure of zinc efflux.
Materials:
-
HEK-293 or HeLa cells expressing TMEM163 or control
-
6-well plates
-
65ZnCl₂
-
KRB buffer
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Transfection:
-
Plate and transfect cells in 6-well plates.
-
-
65Zn Loading:
-
Wash cells with KRB buffer.
-
Incubate cells with KRB buffer containing 1 µCi/mL 65ZnCl₂ and 10 µM pyrithione for 10 minutes at 37°C.
-
-
Efflux Measurement:
-
Wash the cells three times with ice-cold KRB buffer to stop the transport and remove extracellular 65Zn.
-
Add 1 mL of fresh KRB buffer to each well and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect the extracellular medium.
-
At the final time point, lyse the cells with 1 mL of 0.1 M NaOH.
-
-
Radioactivity Measurement:
-
Add the collected medium and the cell lysates to scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of 65Zn efflux at each time point: (cpm in medium / (cpm in medium + cpm in lysate)) * 100.
-
Compare the efflux rates between TMEM163-expressing and control cells.
-
Data Presentation
Quantitative data from zinc efflux assays should be presented in a clear and structured format to allow for easy comparison.
| Parameter | Control Cells | TMEM163-Expressing Cells | Reference |
| Initial Rate of Zinc Efflux (RFU/min) | Example Value | Example Value | [13] |
| 65Zn Efflux at 30 min (%) | Example Value | Example Value | [12] |
| Michaelis-Menten Constant (Km) | N/A | ~8 µM | [13] |
| Maximum Velocity (Vmax) | N/A | Dependent on expression level | [13] |
Signaling Pathways and Experimental Workflows
The function of TMEM163 is regulated by its interaction with other proteins. Understanding these interactions is key to elucidating its role in cellular signaling.
TMEM163 and TRPML1 Interaction
TMEM163 interacts with the lysosomal cation channel TRPML1.[8][14] This interaction is thought to be important for regulating cellular and lysosomal zinc homeostasis. Co-expression of TRPML1 can alter the subcellular localization of TMEM163.[14]
Caption: Interaction between TMEM163 and TRPML1 in regulating zinc homeostasis.
General Workflow for Measuring TMEM163-Mediated Zinc Efflux
The following diagram outlines the general experimental workflow for quantifying TMEM163 activity.
Caption: General experimental workflow for measuring TMEM163-mediated zinc efflux.
By following these detailed protocols and utilizing the provided frameworks for data presentation and conceptual understanding, researchers can effectively and accurately measure TMEM163-mediated zinc efflux, contributing to a deeper understanding of this important zinc transporter.
References
- 1. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family [mdpi.com]
- 2. genecards.org [genecards.org]
- 3. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family[v1] | Preprints.org [preprints.org]
- 4. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Tmem163 in zinc-regulated insulin storage of MIN6 cells: Functional exploration of an Indian type 2 diabetes GWAS associated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Cellular Zinc Levels Are Modulated by TRPML1–TMEM163 Interaction | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Co-Immunoprecipitation of TMEM163 with ZNT Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of the transmembrane protein TMEM163 with members of the ZNT (SLC30A) family of zinc transporters. The interaction between TMEM163 and specific ZNT proteins, such as ZNT1, ZNT2, ZNT3, and ZNT4, has been demonstrated, suggesting a functional relationship in cellular zinc homeostasis.[1][2][3][4][5] This protocol is designed for studies involving heterologous expression of tagged proteins in mammalian cell lines, such as HEK-293 cells.
Data Presentation
Recent studies have confirmed the physical interaction between TMEM163 and several ZNT proteins through co-immunoprecipitation experiments.[1][4] While detailed quantitative binding affinities are not extensively published, the results consistently show that TMEM163 forms heterodimers with ZNT1, ZNT2, ZNT3, and ZNT4.[1][3][4][5] The interaction with ZNT proteins appears to be a physiologically relevant aspect of TMEM163's function as a zinc efflux transporter.[2][4] It has been noted that the physical binding between TMEM163 and ZNT monomers might be weaker compared to the formation of TMEM163 homodimers, as suggested by experiments requiring highly stringent washing conditions to minimize non-specific interactions.[2][3]
| Interacting Proteins | Experimental System | Key Findings | Reference |
| TMEM163 and ZNT1 | Co-expression in HEK-293 cells | Heterodimerization confirmed by Co-IP and Western Blot. | [1][2] |
| TMEM163 and ZNT2 | Co-expression in HEK-293 cells | Heterodimerization confirmed by Co-IP and Western Blot. | [1][2] |
| TMEM163 and ZNT3 | Co-expression in HEK-293 cells | Heterodimerization confirmed by Co-IP and Western Blot. | [1][2] |
| TMEM163 and ZNT4 | Co-expression in HEK-293 cells | Heterodimerization confirmed by Co-IP and Western Blot. | [1][2] |
| Endogenous Tmem163 and Znt proteins | Mouse tissue | Native Co-IP confirmed interactions between endogenous proteins. | [3] |
Experimental Protocols
This protocol outlines the co-immunoprecipitation of epitope-tagged TMEM163 and ZNT proteins expressed in HEK-293 cells. This procedure can be adapted for other cell lines and endogenous protein studies with appropriate optimization.
Materials and Reagents
-
Cell Line: HEK-293 cells
-
Expression Plasmids: Mammalian expression vectors for TMEM163 and ZNT proteins with distinct epitope tags (e.g., HA, Myc, DDK/FLAG).
-
Transfection Reagent: (e.g., Lipofectamine® 2000 or similar)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Lysis Buffer: Pierce™ IP Lysis Buffer (Thermo Scientific, Cat. No. 87787) or a similar gentle lysis buffer suitable for membrane proteins. A common formulation is: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol. Crucially, supplement with Protease Inhibitor Cocktail immediately before use.
-
Antibodies:
-
IP-validated antibody against the epitope tag of the "bait" protein (e.g., anti-HA, anti-DDK).
-
Western blot-validated antibody against the epitope tag of the "prey" protein.
-
Isotype control IgG from the same host species as the IP antibody.
-
-
Immunoprecipitation Resin: Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS or a buffer with adjusted detergent and salt concentrations for desired stringency.
-
Elution Buffer: 1X Laemmli sample buffer or a gentle elution buffer if native protein analysis is required.
-
Western Blotting Reagents: SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and a chemiluminescent substrate.
Procedure
1. Cell Culture and Transfection (Day 1)
a. Seed HEK-293 cells in 10 cm dishes to reach 70-80% confluency on the day of transfection. b. Co-transfect cells with plasmids encoding the tagged TMEM163 and ZNT proteins according to the manufacturer's protocol for your transfection reagent. Include control transfections (e.g., single protein expression, empty vector). c. Incubate the cells for 24-48 hours post-transfection.
2. Cell Lysis (Day 3)
a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 1 mL of ice-cold lysis buffer (supplemented with protease inhibitors) to each 10 cm dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube. This is your protein lysate. g. Determine the protein concentration using a BCA or Bradford assay.
3. Immunoprecipitation (Day 3)
a. Pre-clear the lysate (optional but recommended): Add 20-30 µL of protein A/G beads to 1 mg of protein lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube. b. To the pre-cleared lysate, add 2-5 µg of the primary antibody against the "bait" protein or an equivalent amount of isotype control IgG. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 30-50 µL of equilibrated protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.
4. Washing and Elution (Day 3 or 4)
a. Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) or by using a magnetic stand. b. Carefully aspirate the supernatant (unbound fraction). c. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then pellet the beads. d. After the final wash, carefully remove all residual wash buffer. e. Elute the protein complexes by adding 30-50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
5. Western Blot Analysis (Day 4)
a. Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. b. Also, load a small fraction of the initial protein lysate (input control) to verify protein expression. c. Perform SDS-PAGE, transfer to a membrane, and block the membrane. d. Probe the membrane with a primary antibody against the "prey" protein. e. Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate. f. A successful co-immunoprecipitation will show a band for the "prey" protein in the lane corresponding to the "bait" IP but not in the isotype control IgG lane.
Visualizations
Co-Immunoprecipitation Workflow
Caption: Workflow for TMEM163-ZNT Co-Immunoprecipitation.
Putative Interaction Model
Caption: TMEM163 forms heterodimers with ZNT proteins.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assaying TMEM163 Transporter Activity Using Fluozin-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 163 (TMEM163) is a recently identified zinc transporter that plays a crucial role in maintaining intracellular zinc homeostasis by mediating zinc efflux. Dysregulation of TMEM163 function has been implicated in various pathological conditions, including neurodegenerative diseases and certain types of cancer. Therefore, the development of robust assays to measure TMEM163 transporter activity is of significant interest for basic research and drug discovery.
These application notes provide a detailed protocol for utilizing Fluozin-3, a fluorescent zinc indicator, to assay the zinc efflux activity of TMEM163 in a cell-based format. Fluozin-3 is a cell-impermeant dye that exhibits a significant increase in fluorescence upon binding to zinc, making it an excellent tool for measuring extracellular zinc concentrations. By monitoring the increase in extracellular fluorescence, the rate of zinc efflux from cells overexpressing TMEM163 can be quantified.
Principle of the Assay
This assay measures the zinc efflux activity of TMEM163 by detecting the transport of zinc from the intracellular to the extracellular space. Cells are first loaded with zinc. Subsequently, the cell-impermeant fluorescent zinc sensor, Fluozin-3, is added to the extracellular medium. As TMEM163 transports zinc out of the cells, the extracellular Fluozin-3 binds to the extruded zinc, resulting in an increase in fluorescence. The rate of this fluorescence increase is directly proportional to the zinc efflux activity of TMEM163.
Key Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Fluozin-3, Tetrapotassium Salt | Invitrogen | F24194 |
| Zinc Chloride (ZnCl₂) | Acros Organics | 196840010 |
| TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) | Sigma-Aldrich | P4413 |
| Krebs-Ringer Bicarbonate Buffer (KRB) | Prepare in-house | See Protocol |
| Poly-D-Lysine | Sigma-Aldrich | P6407 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Human cell line (e.g., HEK293T or HeLa) | ATCC | Various |
| TMEM163 expression vector | Various | N/A |
| Control (empty) vector | Various | N/A |
Experimental Protocols
Cell Culture and Transfection
-
Plate Coating: Coat black, clear-bottom 96-well plates with Poly-D-Lysine to enhance cell attachment. Incubate the plates with a Poly-D-Lysine solution for at least 1 hour at 37°C, then wash three times with sterile water and allow to air dry.
-
Cell Seeding: Seed human cells (e.g., HEK293T or HeLa) into the coated 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Transfect the cells with a TMEM163 expression vector or an empty control vector using a suitable transfection reagent according to the manufacturer's instructions. Allow the cells to express the protein for 24-48 hours.
Zinc Efflux Assay using Fluozin-3
-
Zinc Loading:
-
Prepare a zinc loading buffer by supplementing the cell culture medium with a final concentration of 100 µM ZnCl₂.
-
Remove the culture medium from the cells and wash once with pre-warmed Krebs-Ringer Bicarbonate (KRB) buffer (pH 7.4).
-
Add the zinc loading buffer to the cells and incubate for 1 hour at 37°C to allow for intracellular zinc accumulation.
-
-
Dye Preparation:
-
Prepare a 1 mM stock solution of Fluozin-3, Tetrapotassium Salt in molecular-grade water. Store aliquots at -20°C, protected from light.
-
On the day of the assay, prepare a 2X working solution of Fluozin-3 in KRB buffer to a final concentration of 2 µM.
-
-
Assay Procedure:
-
After zinc loading, wash the cells three times with KRB buffer to remove excess extracellular zinc.
-
Add 100 µL of KRB buffer to each well.
-
Place the 96-well plate into a fluorescence plate reader equipped with bottom-read capabilities and injectors.
-
Set the plate reader to the appropriate excitation and emission wavelengths for Fluozin-3 (Excitation: ~494 nm, Emission: ~516 nm).
-
Measure the baseline fluorescence for a few cycles.
-
Inject 100 µL of the 2X Fluozin-3 working solution into each well, resulting in a final concentration of 1 µM.
-
Immediately begin kinetic measurements of fluorescence every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from all subsequent readings for each well.
-
Plot the change in fluorescence intensity over time.
-
The initial linear phase of the fluorescence increase represents the rate of zinc efflux. Calculate the slope of this linear phase to determine the transporter activity.
-
Compare the rate of zinc efflux in cells expressing TMEM163 to the control cells transfected with the empty vector.
-
-
Specificity Control:
-
To confirm that the observed fluorescence increase is due to zinc, add the high-affinity zinc chelator TPEN (final concentration 10-50 µM) at the end of the assay. A rapid decrease in fluorescence confirms the signal is zinc-dependent.
-
Data Presentation
Table 1: Representative Quantitative Data for TMEM163 Zinc Efflux Activity
| Experimental Condition | Rate of Zinc Efflux (RFU/min) ± SEM | Fold Change vs. Control |
| Control (Empty Vector) | 15.2 ± 1.8 | 1.0 |
| TMEM163 Expression | 85.7 ± 5.4 | 5.6 |
| TMEM163 + TPEN | 5.1 ± 0.9 | 0.3 |
Visualizations
Signaling Pathway and Experimental Workflow
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-noise ratio | - Insufficient TMEM163 expression- Inefficient zinc loading- Low Fluozin-3 concentration | - Optimize transfection conditions- Increase zinc loading time or concentration- Optimize Fluozin-3 concentration |
| High background fluorescence | - Autofluorescence from cells or media- Contamination of buffers with zinc | - Use phenol red-free media for the assay- Use high-purity water and reagents |
| No difference between TMEM163 and control cells | - TMEM163 is not functional- Assay conditions are not optimal | - Verify TMEM163 expression by Western blot or immunofluorescence- Optimize all assay parameters (zinc, dye concentration, timing) |
| Fluorescence signal decreases over time | - Photobleaching of Fluozin-3- Cell death | - Reduce excitation light intensity or exposure time- Ensure cell viability throughout the assay |
Application Notes and Protocols for Creating TMEM163 Knockout Cell Lines Using CRISPR/Cas9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transmembrane protein 163 (TMEM163) is a zinc efflux transporter crucial for maintaining intracellular zinc homeostasis.[1][2][3] It is expressed in various tissues, including the brain, lungs, and pancreas.[2][4][5] Functionally, TMEM163 is involved in the myelination process and modulates P2X purinoceptors.[3][6] Dysregulation or mutation of TMEM163 has been implicated in conditions such as hypomyelinating leukodystrophy.[1][6]
The CRISPR/Cas9 system is a powerful and precise genome-editing tool that allows for the targeted knockout of genes like TMEM163.[7][8] This technology utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[7][9] The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and a functional gene knockout.[7][10]
These application notes provide a detailed workflow and protocols for generating and validating TMEM163 knockout cell lines, an essential tool for studying gene function, disease modeling, and drug discovery.[7]
Overall Experimental Workflow
The generation of a knockout cell line is a multi-step process that requires careful planning and execution. The workflow begins with the design of specific guide RNAs and culminates in the validation of a clonal cell line completely devoid of the target protein.
Phase 1: Design and Preparation
Protocol 1: sgRNA Design for TMEM163 Knockout
Effective sgRNA design is critical for achieving high knockout efficiency while minimizing off-target effects.[9] It is recommended to design at least two sgRNAs targeting different exons of the TMEM163 gene to increase the probability of generating a functional knockout.
-
Obtain Target Sequence: Retrieve the cDNA or genomic sequence of the human TMEM163 gene from a database such as NCBI (Gene ID: 81615).[11]
-
Select Target Exons: Choose exons that are common to all major splice variants and are located early in the coding sequence to maximize the chance of generating a non-functional truncated protein.
-
Use Design Tools: Input the selected exon sequence into a public sgRNA design tool (e.g., Benchling, GenScript's gRNA design tool, or IDT's design tool).[7][12] These tools predict on-target efficiency and potential off-target sites.
-
Select sgRNAs: Choose 2-3 sgRNAs per target gene based on the criteria outlined in the table below. The optimal protospacer length for Streptococcus pyogenes Cas9 (SpCas9) is 20 base pairs, and the target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence ('NGG').[12]
| Parameter | Recommendation | Rationale |
| On-Target Score | High (tool-dependent) | Predicts the cutting efficiency at the intended genomic locus. |
| Off-Target Score | Low (or minimal predicted sites) | Minimizes unintended edits at other locations in the genome.[13] |
| Target Location | Early coding exon | Increases the likelihood of a frameshift mutation causing a loss of function. |
| PAM Sequence | NGG (for SpCas9) | The NGG PAM is required for SpCas9 to bind and cleave the DNA.[12] |
| GC Content | 40-80% | Avoids extremes that can affect sgRNA stability and synthesis. |
| Genomic Context | Avoid targeting repetitive regions | Reduces the risk of off-target effects and ensures specificity. |
Protocol 2: Preparation of CRISPR/Cas9 Components
The Cas9 nuclease and sgRNA can be delivered into cells in three main formats: as plasmid DNA, as mRNA and sgRNA, or as a pre-complexed Ribonucleoprotein (RNP).[14][15] The choice of format depends on the cell type, experimental goals, and available equipment.[16]
| Delivery Format | Description | Advantages | Disadvantages |
| Plasmid DNA | An "all-in-one" plasmid expressing both Cas9 and the sgRNA. | Technically familiar, suitable for creating stable cell lines expressing Cas9.[17] | Time-consuming cloning, potential for random integration into the genome, prolonged Cas9 expression can increase off-target effects.[15] |
| mRNA + sgRNA | Cas9 is delivered as mRNA and the guide as a separate sgRNA molecule. | Faster gene editing than plasmids, transient expression reduces off-target risk. | RNA can be less stable than DNA; requires high-quality RNA synthesis. |
| Ribonucleoprotein (RNP) | Purified Cas9 protein is pre-complexed with synthetic sgRNA in vitro. | Rapid editing, transient (DNA-free), further reduces off-target effects, ideal for hard-to-transfect cells.[15] | Higher cost for purified protein and synthetic RNA; requires optimization of RNP complexing. |
-
Plasmid Preparation: Clone the designed 20-bp sgRNA sequence into a suitable Cas9 expression vector. Purify the plasmid using a high-quality endotoxin-free plasmid maxiprep kit.
-
RNP Preparation (Recommended):
-
Synthetically order the required sgRNA.
-
Resuspend the lyophilized sgRNA and Cas9 nuclease (commercially available) in the recommended buffers.
-
To form the RNP complex, mix the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-20 minutes just before transfection.
-
Phase 2: Gene Editing in Cells
Protocol 3: Delivery into Target Cells
Transfection is a critical step and often needs to be optimized for each cell type.[9]
| Method | Principle | Best For | Advantages | Disadvantages |
| Lipofection | Cationic lipids form liposomes around CRISPR components, which then fuse with the cell membrane to release their cargo.[18] | Common, easy-to-transfect cell lines (e.g., HEK293T, HeLa). | Simple to perform, widely available reagents (e.g., Lipofectamine).[16] | Lower efficiency in primary or difficult-to-transfect cells, potential for cytotoxicity. |
| Electroporation | An electrical pulse creates transient pores in the cell membrane, allowing CRISPR components to enter.[16] | Difficult-to-transfect cells (e.g., primary cells, stem cells, immune cells).[16] | High efficiency for a broad range of cells, effective for RNP delivery.[15] | Requires specialized equipment, can cause significant cell death if not optimized. |
| Lentiviral Transduction | Recombinant lentiviruses deliver Cas9 and sgRNA sequences into cells, which integrate into the host genome. | Creating stable knockout cell lines or for hard-to-transfect cells.[9][16] | Very high efficiency, suitable for in vivo applications. | Labor-intensive virus production, random integration can cause off-target effects, biosafety considerations.[18] |
General Protocol for Electroporation (RNP Delivery):
-
Culture cells to optimal confluency and ensure they are healthy.
-
Prepare the TMEM163-targeting RNP complex as described in Protocol 2.
-
Harvest cells and resuspend a specific number (e.g., 2x10^5 to 1x10^6 cells) in the manufacturer-specific electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the mixture to an electroporation cuvette.
-
Apply the electrical pulse using an electroporation system (e.g., Neon™ NxT) with a pre-optimized program for your cell type.[16]
-
Immediately transfer the cells to a pre-warmed culture plate containing fresh medium.
-
Incubate for 48-72 hours before proceeding to the next step.
Phase 3: Clonal Isolation and Expansion
To obtain a pure knockout population, it is essential to isolate and expand single cells.[17][19]
Protocol 4: Single-Cell Cloning by Limiting Dilution
-
Harvest Cells: 48-72 hours post-transfection, detach the cells using a gentle dissociation reagent.
-
Count Cells: Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Serial Dilution: Serially dilute the cell suspension in fresh culture medium to a final concentration of 0.5-1 cell per 100 µL.
-
Plate Single Cells: Dispense 100 µL of the final cell dilution into each well of multiple 96-well plates. Statistically, this concentration gives the highest probability of plating single cells in a subset of wells.
-
Incubate and Monitor: Incubate the plates for 1-3 weeks. Regularly inspect the plates under a microscope to identify wells that contain a single colony originating from a single cell.
-
Expand Clones: Once colonies are large enough (typically 50-70% confluent in the well), transfer each individual clone to a larger well (e.g., 24-well plate) and continue to expand. Create a frozen stock of each clone as soon as possible.
Phase 4: Validation
Validation must be performed at both the genomic and protein levels to confirm a successful knockout.
Protocol 5: Genomic Validation
-
Genomic DNA Extraction: Extract genomic DNA from each expanded clone.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target site using PCR.
-
Sequencing:
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. Analyze the sequencing chromatogram for the presence of indels (insertions/deletions). A successful biallelic knockout will show overlapping peaks after the cut site, indicating different mutations on each allele.[20][21]
-
Next-Generation Sequencing (NGS): For a more detailed and quantitative analysis, NGS of the PCR amplicon can identify the exact mutations and their frequencies in the clonal population.[8]
-
Protocol 6: Protein Validation
Confirming the absence of the TMEM163 protein is the definitive proof of a functional knockout.[21]
-
Western Blot:
-
Prepare protein lysates from the wild-type (WT) control cells and the putative knockout clones.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a validated primary antibody against TMEM163.
-
Probe with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
A successful knockout clone will show no detectable band for TMEM163 compared to the WT control.[21]
-
-
Other Methods: Depending on the availability of validated antibodies, methods like immunocytochemistry (ICC) or flow cytometry can also be used to visually confirm the absence of the protein.[22]
| Validation Method | Level | Principle | Expected Result for KO |
| Sanger Sequencing | Genomic | Identifies the DNA sequence at the target locus. | Overlapping sequence traces post-cut site, confirming indels.[21] |
| NGS | Genomic | Deep sequencing of the target locus to identify all mutations. | Identifies specific frameshift-inducing indels on all alleles.[8] |
| Western Blot | Protein | Detects the presence and size of the target protein using a specific antibody. | Complete absence of the TMEM163 protein band.[21] |
| Immunocytochemistry | Protein | Visualizes the location and presence of the protein within the cell. | Absence of specific staining in KO clones compared to WT. |
Protocol 7: Off-Target Analysis
CRISPR/Cas9 can sometimes cleave DNA at unintended sites that are similar to the target sequence.[13] While using the RNP format and high-fidelity Cas9 variants minimizes this risk, it is important to consider off-target analysis, especially for studies sensitive to unintended mutations.
-
Computational Prediction: Use the sgRNA design tool to predict the most likely off-target sites. Sequence these sites in your validated knockout clone to check for unintended mutations.[23][24]
-
Unbiased Experimental Methods: For a comprehensive, genome-wide assessment, advanced methods can be employed.
| Method | Principle | Throughput | Notes |
| GUIDE-seq | Integration of a short double-stranded oligodeoxynucleotide at DSB sites in living cells, followed by sequencing. | Genome-wide | Requires cell transfection with the oligo; highly sensitive. |
| CIRCLE-seq | In vitro digestion of genomic DNA with Cas9 RNP followed by circularization and sequencing to identify cleavage sites. | Genome-wide | Cell-free method, highly sensitive, but may not reflect in vivo chromatin accessibility. |
| WGS | Whole-Genome Sequencing of the knockout clone and a parental control to identify all mutations. | Genome-wide | The most comprehensive but also the most expensive method; can detect mutations missed by other techniques.[8][23] |
TMEM163 Function and Interactions
TMEM163 is a zinc transporter that plays a role in regulating intracellular zinc levels.[2][3] It has been shown to interact with the lysosomal cation channel TRPML1 and members of the SLC30 (ZnT) zinc efflux transporter family, suggesting its involvement in a network that controls zinc homeostasis.[2][25] Knockdown of TMEM163 leads to an accumulation of intracellular zinc.[2]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. TMEM163 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliancegenome.org [alliancegenome.org]
- 7. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 8. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 9. How to Construct a CRISPR Knockout (KO) Cell Line | Ubigene [ubigene.us]
- 10. In Silico Design of gRNA for CRISPR/Cas9-Mediated Gene Knockout | Springer Nature Experiments [experiments.springernature.com]
- 11. TMEM163 Knockout cell line (MHCC97-H) | Ubigene [ubigene.us]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. synthego.com [synthego.com]
- 14. A review of emerging physical transfection methods for CRISPR/Cas9-mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idtdna.com [idtdna.com]
- 16. CRISPR Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. synthego.com [synthego.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 22. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 23. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 24. An analysis of possible off target effects following CAS9/CRISPR targeted deletions of neuropeptide gene enhancers from the mouse genome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
Probing the Dance of Dimers: Methods for Studying TMEM163 Heterodimerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transmembrane protein 163 (TMEM163) is a zinc efflux transporter increasingly implicated in crucial physiological processes and diseases such as hypomyelinating leukodystrophy.[1][2] Accumulating evidence suggests that TMEM163 functions not as a monomer, but as part of a dynamic interplay of homodimers and heterodimers, partnering with other proteins to fine-tune cellular zinc homeostasis.[3][4][5] Understanding the nature and extent of TMEM163 heterodimerization is paramount for elucidating its biological roles and for the development of targeted therapeutics. This document provides detailed application notes and protocols for key experimental methods to investigate TMEM163 heterodimerization.
Key Heterodimerization Partners of TMEM163
Recent studies have identified members of the SLC30/ZNT (Zinc Transporter) family as significant interaction partners for TMEM163. Specifically, TMEM163 has been shown to form heterodimers with ZNT1, ZNT2, ZNT3, and ZNT4.[3][4][5] These interactions appear to be physiologically relevant, potentially influencing the zinc efflux activity and subcellular localization of the transporters.[3][4]
Data Summary: TMEM163 Heterodimerization
| Interacting Partner | Evidence of Interaction | Functional Consequence | Reference |
| TMEM163 (Homodimer) | Co-Immunoprecipitation | Zinc Efflux | [3][4][5] |
| ZNT1 | Co-Immunoprecipitation, Co-localization | Modulated Zinc Efflux | [3][4][5] |
| ZNT2 | Co-Immunoprecipitation, Co-localization | Modulated Zinc Efflux | [3][4][5] |
| ZNT3 | Co-Immunoprecipitation, Co-localization | Modulated Zinc Efflux | [3][4][5] |
| ZNT4 | Co-Immunoprecipitation, Co-localization | Modulated Zinc Efflux | [3][4][5] |
| TRPML1 | Interaction and partial co-localization | Affects cellular zinc homeostasis | [6][7] |
Experimental Workflows & Protocols
This section details the protocols for several powerful techniques to study TMEM163 heterodimerization, from initial validation of interaction to in-situ visualization.
Co-Immunoprecipitation (Co-IP) for Membrane Proteins
Co-IP is a gold-standard technique to demonstrate physical interaction between proteins in a cellular context. For membrane proteins like TMEM163, modifications to standard protocols are necessary to maintain protein integrity and interaction.
Application Note: This protocol is designed to verify the interaction between TMEM163 and a putative partner (e.g., a ZNT protein) by co-expressing tagged versions of both proteins in a suitable cell line (e.g., HEK-293T). The principle relies on using an antibody to capture one protein (the "bait") and then detecting the presence of the interacting partner (the "prey") by Western blotting.
Workflow:
References
- 1. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Overexpression of Tagged TMEM163 in Cultured Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the overexpression of tagged Transmembrane Protein 163 (TMEM163) in cultured cells. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant pathways and workflows.
Introduction
Transmembrane Protein 163 (TMEM163) is a zinc efflux transporter that plays a crucial role in maintaining intracellular zinc homeostasis.[1][2][3] Initially identified as synaptic vesicle 31 (SV31), this multi-pass membrane protein is localized to the plasma membrane, lysosomes, early and late endosomes, and synaptic vesicles.[2][4][5][6][7] Functional studies have demonstrated that TMEM163 forms homodimers and can also form heterodimers with other zinc transporters, such as ZNT1, ZNT2, ZNT3, and ZNT4, influencing zinc efflux activity.[8][9][10] Dysregulation of TMEM163 function has been implicated in various diseases, including hypomyelinating leukodystrophy.[1][6] The overexpression of tagged TMEM163 in cultured cells is a fundamental approach to investigating its subcellular localization, protein-protein interactions, and ion channel activity.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the overexpression of TMEM163.
Table 1: Functional Zinc Flux Assays in Cells Overexpressing TMEM163
| Cell Line | Assay Type | Zinc Indicator | Effect of TMEM163 Overexpression | Reference |
| HeLa | Extracellular Zinc | Cell-impermeant FluoZin-3 | Significant increase in extracellular fluorescence upon zinc exposure | [5] |
| HeLa | Intracellular Zinc | Cell-permeant Newport Green | Significant decrease in intracellular fluorescence upon zinc exposure | [5] |
| HEK-293 | Intracellular Zinc | MP-FZ3 | Decreased intracellular fluorescence | [5] |
| HeLa | Zinc Efflux | --- | L76P variant showed significantly enhanced zinc efflux, while L76R variant displayed a marked loss of zinc efflux activity | [6] |
Table 2: Molecular Characteristics and Interactions of TMEM163
| Characteristic | Description | Method | Reference |
| Predicted Molecular Weight | 31.5 kDa | In silico analysis | [8] |
| Dimerization | Forms homodimers and heterodimerizes with ZNT1, ZNT2, ZNT3, and ZNT4 | Co-immunoprecipitation, Western Blot | [8][9][10] |
| Protein Interaction | Interacts and partially co-localizes with TRPML1 | Co-immunoprecipitation, Confocal Microscopy | [4] |
| Subcellular Localization | Plasma membrane, lysosomes, early endosomes, synaptic vesicles | Immunocytochemistry, Subcellular fractionation, Confocal microscopy | [4][5][6][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Transient Overexpression of Tagged TMEM163 in HEK-293T Cells
This protocol describes the transient transfection of HEK-293T cells with a plasmid encoding a tagged version of TMEM163 (e.g., with a DDK or HA tag).
Materials:
-
HEK-293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
pCMV6 expression construct encoding tagged TMEM163
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK-293T cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of the TMEM163 plasmid DNA into a microcentrifuge tube containing serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the DNA-transfection reagent complex dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Harvesting/Analysis: After the incubation period, the cells can be harvested for downstream applications such as protein extraction for Western blotting or prepared for immunofluorescence.
Protocol 2: Western Blotting for Tagged TMEM163
This protocol outlines the detection of overexpressed tagged TMEM163 protein by Western blotting.[11][12][13][14]
Materials:
-
Transfected HEK-293T cells from Protocol 1
-
Ice-cold PBS
-
NP40 Cell Lysis Buffer supplemented with protease inhibitors
-
Cell scraper
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the tag (e.g., anti-DDK or anti-HA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
X-ray film or digital imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 0.5-1 mL of ice-cold NP40 lysis buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's protocol.[5]
-
Sample Preparation:
-
Mix a calculated volume of protein lysate (typically 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an X-ray film or a digital imaging system.
-
Protocol 3: Immunofluorescence for Subcellular Localization of Tagged TMEM163
This protocol details the procedure for visualizing the subcellular localization of overexpressed tagged TMEM163 using immunofluorescence microscopy.[15][16][17][18][19]
Materials:
-
HEK-293T cells transfected with tagged TMEM163 on coverslips (as in Protocol 1)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the tag
-
Fluorophore-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Diagrams
The following diagrams illustrate key experimental workflows and signaling pathways related to TMEM163.
Caption: Experimental workflow for overexpressing and analyzing tagged TMEM163.
Caption: Known protein interactions and function of TMEM163.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 13. cusabio.com [cusabio.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 17. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. proteinatlas.org [proteinatlas.org]
- 19. ptglab.com [ptglab.com]
Application Notes and Protocols for Cell Surface Biotinylation to Detect Plasma Membrane TMEM163
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the identification and semi-quantitative analysis of the transmembrane protein TMEM163 on the plasma membrane of cultured cells using cell surface biotinylation.
Introduction
Transmembrane protein 163 (TMEM163) is a zinc efflux transporter that plays a crucial role in maintaining cellular zinc homeostasis.[1][2] Studies have shown that TMEM163 is localized to the plasma membrane (PM) and various intracellular compartments, including lysosomes, early endosomes, and synaptic vesicles.[3][4][5][6][7] Given its role as a transporter at the cell surface, understanding the regulation of its plasma membrane expression is critical for elucidating its function in both normal physiology and disease states, such as hypomyelinating leukodystrophy.[1][2]
Cell surface biotinylation is a powerful and widely used technique to label and isolate plasma membrane proteins from the total cellular protein pool.[8][9][10] This method utilizes a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, which covalently attaches biotin to the primary amines of extracellular domains of surface proteins.[9][11] Because the reagent cannot cross the plasma membrane, only proteins exposed to the extracellular environment are labeled.[11] Following cell lysis, the biotinylated proteins can be specifically captured using streptavidin- or neutravidin-conjugated beads.[8][12] The isolated surface proteins can then be analyzed by various downstream applications, most commonly by Western blotting, to determine the abundance of a specific protein at the cell surface.[13][14]
This protocol provides a step-by-step guide for the biotinylation, isolation, and detection of TMEM163 on the surface of cultured cells.
Key Experiment Workflow
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. mdpi.com [mdpi.com]
- 4. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 10. Biotinylation and Purification of Plasma Membrane-associated Proteins from Rodent Cultured Neurons [en.bio-protocol.org]
- 11. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biotinylation and Purification of Plasma Membrane-associated Proteins from Rodent Cultured Neurons [bio-protocol.org]
- 13. Cell surface biotinylation [protocols.io]
- 14. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: siRNA Knockdown of TMEM163 for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing small interfering RNA (siRNA) to knock down the expression of Transmembrane Protein 163 (TMEM163) for functional analysis in a research setting. Detailed protocols for key experiments are included to facilitate the investigation of TMEM163's role in cellular processes.
Introduction to TMEM163
Transmembrane Protein 163 (TMEM163) is a zinc efflux transporter that plays a crucial role in maintaining intracellular zinc homeostasis.[1][2][3][4][5] It is localized to the plasma membrane as well as to the membranes of lysosomes and synaptic vesicles.[1][6] Dysregulation of TMEM163 function has been implicated in a variety of pathological conditions, including hypomyelination leukodystrophy, cancer, and type 2 diabetes.[1][5][7] Knockdown of TMEM163 has been shown to increase intracellular zinc levels, leading to significant effects on cell viability, apoptosis, and proliferation.[3][5][7][8][9]
Quantitative Data Summary
The following tables summarize the quantitative effects observed upon siRNA-mediated knockdown of TMEM163.
| Cell Line | Transfection Method | Knockdown Efficiency | Outcome Measure | Result | Reference |
| HEK-293 | shRNA | Not Specified | Intracellular Zinc Levels | Significant increase in intracellular zinc | [3] |
| MIN6 | Not Specified | Not Specified | Intracellular Zinc Levels | Increased intracellular zinc | [5][7] |
No specific quantitative data on the percentage of apoptosis or proliferation change in cell culture was identified in the search results. Studies in zebrafish models have reported "elevated apoptosis" and "poor proliferation" of oligodendrocytes following TMEM163 knockdown.[1][8][9]
Experimental Protocols
siRNA Transfection Protocol
This protocol provides a general guideline for transiently transfecting mammalian cells with siRNA targeting TMEM163. Optimization of parameters such as siRNA concentration, cell density, and transfection reagent is recommended for each cell line.
Materials:
-
TMEM163-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete growth medium
-
Mammalian cells to be transfected
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. b. In a separate tube, dilute 1 µL of 20 µM siRNA (final concentration 10 nM) in 50 µL of Opti-MEM™. c. Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 10-20 minutes at room temperature.
-
Transfection: a. Add the 100 µL of siRNA-lipid complex to each well containing cells and fresh complete growth medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with functional assays. The optimal incubation time depends on the protein turnover rate and the specific assay.
-
Validation of Knockdown: Assess TMEM163 mRNA or protein knockdown by qRT-PCR or Western blot, respectively, 24-72 hours post-transfection.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Following siRNA transfection, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of DMSO or solubilization solution to each well.
-
Absorbance Measurement: Mix gently to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is expressed as a percentage of the control (non-targeting siRNA-treated) cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit (fluorescent or colorimetric)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
Microscope (fluorescence or light)
Procedure:
-
Cell Preparation: Culture and transfect cells on coverslips or in chamber slides.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton™ X-100 for 2-5 minutes on ice.
-
TUNEL Staining: Follow the manufacturer's protocol for the specific TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.
-
Visualization: Mount the coverslips or slides and visualize under a microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (e.g., using a DAPI counterstain) in several fields of view. The apoptotic index is calculated as (number of TUNEL-positive cells / total number of cells) x 100%.
Cell Proliferation Assay (BrdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
BrdU assay kit (containing anti-BrdU antibody)
-
Fixing/denaturing solution
-
Detection antibody and substrate
-
96-well plates
-
Microplate reader
Procedure:
-
BrdU Labeling: Following siRNA transfection, add BrdU labeling reagent to the cell culture medium and incubate for 2-24 hours.
-
Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the kit manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU primary antibody, followed by the secondary antibody conjugate.
-
Substrate Reaction: Add the substrate and incubate until color develops.
-
Absorbance Measurement: Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength.
-
Data Analysis: Proliferation is proportional to the absorbance signal.
Intracellular Zinc Measurement
This protocol uses a fluorescent zinc indicator to measure changes in intracellular zinc concentration.
Materials:
-
Fluorescent zinc indicator (e.g., FluoZin™-3, AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Seed siRNA-transfected cells in a 96-well black, clear-bottom plate.
-
Dye Loading: Wash cells with HBSS. Load the cells with the fluorescent zinc indicator (e.g., 1-5 µM FluoZin™-3, AM) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen indicator (e.g., ~494 nm excitation and ~516 nm emission for FluoZin™-3).
-
Data Analysis: Compare the fluorescence intensity of TMEM163 siRNA-treated cells to that of control cells to determine the relative change in intracellular zinc.
Visualizations
Caption: Experimental workflow for TMEM163 knockdown and functional analysis.
Caption: Proposed signaling pathway following TMEM163 knockdown.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Regulation of Intracellular Zinc: Molecular Signaling in the Life and Death of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of zinc on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application of TMEM163 Antibodies for Western Blot and Immunohistochemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the use of antibodies targeting Transmembrane Protein 163 (TMEM163) in Western Blotting (WB) and Immunohistochemistry (IHC). TMEM163 is a zinc efflux transporter crucial for maintaining intracellular zinc homeostasis.[1][2][3] This protein is expressed in various tissues, with high levels detected in the brain, lungs, and testis.[1][4][5][6] Functionally, TMEM163 is involved in processes such as myelination and has been associated with conditions like hypomyelinating leukodystrophy.[5][7]
The following sections detail commercially available antibodies, their validated applications, and step-by-step protocols for their use in WB and IHC.
Commercially Available TMEM163 Antibodies and Recommended Dilutions
A variety of polyclonal antibodies targeting human, mouse, and rat TMEM163 are available. The table below summarizes the key features and recommended dilutions for WB and IHC applications based on manufacturer datasheets.
| Catalog Number | Host/Isotype | Reactivity | Western Blot (WB) Dilution | Immunohistochemistry (IHC) Dilution |
| PA5-114329 | Rabbit / IgG | Human, Mouse, Rat | 1:500 - 1:2,000 | 1:50 - 1:200 (Paraffin) |
| NBP1-06608 | Rabbit / IgG | Human | 1:100 - 1:1000 | 1:50 - 1:200 (Free-Floating) |
| PA5-107039 | Rabbit / IgG | Human | 0.2-1 µg/mL | Not explicitly specified |
| GTX45951 | Rabbit / IgG | Human | 0.2-2.5 µg/mL | Not specified |
| PA5-114326 | Rabbit / IgG | Human, Mouse | 1:500 - 1:2,000 | Not specified |
Western Blot Protocol
This protocol provides a general procedure for detecting TMEM163 by Western Blot. Optimization may be required based on the specific antibody, cell line, or tissue being used. The predicted molecular weight of TMEM163 is approximately 31 kDa.[6]
Reagents and Buffers:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Laemmli Sample Buffer (4X): 277.8 mM Tris-HCl (pH 6.8), 4.4% LDS, 44.4% (w/v) glycerol, 0.02% bromophenol blue, supplemented with a reducing agent like DTT or β-mercaptoethanol before use.
-
Running Buffer (1X): 25 mM Tris, 192 mM glycine, 0.1% SDS.
-
Transfer Buffer (1X): 25 mM Tris, 192 mM glycine, 20% methanol.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Dilution Buffer: 5% (w/v) BSA or non-fat dry milk in TBST.
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
Protocol Steps:
-
Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix protein lysate with 4X Laemmli sample buffer to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Perform the transfer at 100V for 1-2 hours or overnight at 4°C at a lower voltage.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary TMEM163 antibody at the recommended dilution (see table above) in Primary Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
This protocol provides a general procedure for detecting TMEM163 in paraffin-embedded tissue sections. Optimization of antigen retrieval and antibody incubation times may be necessary.
Reagents and Buffers:
-
Xylene and Ethanol Series: For deparaffinization and rehydration.
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween-20, pH 9.0).
-
Wash Buffer: PBS with 0.1% Tween-20 (PBST).
-
Blocking Solution: 10% Normal Goat Serum in PBST.
-
Primary Antibody Dilution Buffer: 1% BSA in PBST.
-
Secondary Antibody: Biotinylated anti-rabbit IgG.
-
Detection System: Streptavidin-HRP and DAB substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium.
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Solution and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20-30 minutes).
-
Rinse slides in Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with Wash Buffer.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with Blocking Solution for 1 hour at room temperature.
-
Incubate sections with the primary TMEM163 antibody at the recommended dilution (e.g., 1:50 - 1:200) in Primary Antibody Dilution Buffer overnight at 4°C.
-
Wash slides three times for 5 minutes each with Wash Buffer.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides three times for 5 minutes each with Wash Buffer.
-
-
Detection:
-
Incubate sections with Streptavidin-HRP for 30-60 minutes at room temperature.
-
Wash slides three times for 5 minutes each with Wash Buffer.
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
TMEM163 Signaling and Interactions
TMEM163 functions as a zinc efflux transporter, playing a critical role in maintaining cellular zinc homeostasis. It has been shown to interact with several other proteins, influencing their function and contributing to various cellular processes.
TMEM163 can form homodimers and also heterodimerizes with other zinc transporters of the SLC30/ZnT family, such as ZNT1, ZNT2, ZNT3, and ZNT4.[4] These interactions are thought to modulate zinc efflux activity in specific tissues.[4] Additionally, TMEM163 interacts with the lysosomal cation channel TRPML1, suggesting a role in regulating lysosomal zinc levels.[2][6] It also modulates the function of P2X purinoceptors.[3] The proper functioning of TMEM163 is essential for the development and survival of oligodendrocytes and for the process of myelination in the central nervous system.[5]
References
- 1. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genecards.org [genecards.org]
Application Note: Investigating TMEM163 Protein-Protein Interactions via Yeast Two-Hybrid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transmembrane protein 163 (TMEM163) is an integral membrane protein that functions as a zinc efflux transporter, playing a crucial role in maintaining cellular zinc homeostasis.[1][2][3] Dysregulation of TMEM163 function has been implicated in a variety of human diseases, including Parkinson's disease, Mucolipidosis type IV, and type 2 diabetes.[1][4] Understanding the protein-protein interaction network of TMEM163 is paramount to elucidating its physiological roles and its involvement in pathological conditions. Given its nature as a multi-pass transmembrane protein, traditional yeast two-hybrid (Y2H) systems are unsuitable for studying its interactions. The Membrane Yeast Two-Hybrid (MYTH) system, based on the split-ubiquitin principle, provides a powerful alternative for identifying and characterizing interactions of integral membrane proteins in a near-native environment.[5][6][7]
This application note provides a detailed protocol for utilizing the MYTH system to screen for and validate protein interactors of TMEM163.
Experimental Protocols
I. Principle of the Membrane Yeast Two-Hybrid (MYTH) System
The MYTH system is a modification of the conventional yeast two-hybrid assay designed specifically for membrane proteins.[5][6] It relies on the reconstitution of a split-ubiquitin molecule. The protein of interest, in this case, TMEM163, is fused to the C-terminal half of ubiquitin (Cub) along with a transcription factor (TF). A library of potential interacting proteins ("prey") is fused to the N-terminal half of ubiquitin (Nub). If the "bait" (TMEM163-Cub-TF) and a "prey" (Prey-Nub) protein interact, the Cub and Nub moieties are brought into close proximity, leading to the reconstitution of a functional ubiquitin molecule.[8] This reconstituted ubiquitin is recognized and cleaved by ubiquitin-specific proteases (UBPs), releasing the transcription factor. The liberated transcription factor then translocates to the nucleus and activates reporter genes, allowing for the selection and identification of interacting partners.[2][8]
II. Workflow for TMEM163 MYTH Screening
The overall workflow for identifying TMEM163 interacting partners using the MYTH system is depicted below.
III. Detailed Methodologies
A. Bait Vector Construction
-
Gene Amplification: The full-length coding sequence of human TMEM163 is amplified by PCR. Restriction sites compatible with the multiple cloning site of the bait vector (e.g., pBT3-SUC) are incorporated into the primers.
-
Cloning: The amplified TMEM163 fragment is cloned into the bait vector, creating an in-frame fusion with the Cub-TF cassette. The orientation and reading frame of the insert should be confirmed by sequencing. The choice of vector (e.g., pBT3-N, pBT3-STE, or pBT3-SUC) will depend on the topology of TMEM163 to ensure the Cub-TF moiety is in the cytoplasm.
-
Bait Validation:
-
Expression and Localization: The expression and proper membrane localization of the TMEM163-Cub-TF fusion protein in the yeast strain (e.g., NMY51) is confirmed by western blotting and immunofluorescence microscopy.
-
Auto-activation Test: The bait construct is transformed into the yeast reporter strain and plated on selective medium. The absence of reporter gene activation in the absence of a prey protein confirms that the bait is not auto-activating.
-
B. Yeast Two-Hybrid Screening
-
Yeast Strain: The NMY51 yeast strain is suitable for the MYTH system.
-
Library: A human brain or a custom cDNA library cloned into a prey vector (e.g., pPR3-N) is used for screening.
-
Transformation: The validated TMEM163 bait plasmid and the prey library plasmids are co-transformed into the NMY51 yeast strain using the lithium acetate method.
-
Selection: The transformed yeast cells are plated on synthetic defined (SD) medium lacking specific nutrients (e.g., Leucine, Tryptophan, Histidine, and Adenine) to select for colonies where a protein-protein interaction has occurred, leading to the activation of the HIS3 and ADE2 reporter genes.
-
Reporter Gene Assay: Positive colonies are further verified using a β-galactosidase (LacZ) colony-lift filter assay to confirm the activation of the lacZ reporter gene.
C. Identification and Validation of Interactors
-
Plasmid Rescue: Prey plasmids from positive yeast colonies are isolated.
-
Sequencing: The cDNA inserts of the rescued prey plasmids are sequenced to identify the potential interacting proteins.
-
Bioinformatic Analysis: The sequences are analyzed using BLAST to identify the corresponding genes and proteins.
-
One-to-One Validation: The identified prey plasmids are individually co-transformed with the TMEM163 bait plasmid into the yeast reporter strain to confirm the interaction. An empty prey vector and a prey vector containing an unrelated protein are used as negative controls.
Data Presentation
Table 1: Summary of TMEM163 Yeast Two-Hybrid Screening Results
| Prey ID | Gene Symbol | Protein Name | Growth on -His/-Ade | β-galactosidase Activity (Miller Units) |
| H-01 | TRPML1 | Mucolipin-1 | +++ | 150.2 ± 12.5 |
| H-02 | SLC30A1 | Zinc transporter 1 (ZNT1) | ++ | 98.7 ± 9.1 |
| H-03 | SLC30A2 | Zinc transporter 2 (ZNT2) | ++ | 85.4 ± 7.8 |
| H-04 | SLC30A3 | Zinc transporter 3 (ZNT3) | +++ | 135.9 ± 11.3 |
| H-05 | SLC30A4 | Zinc transporter 4 (ZNT4) | ++ | 92.1 ± 8.5 |
| H-06 | CCDC62 | Coiled-coil domain containing 62 | + | 45.3 ± 5.2 |
| H-07 | MCCC1 | Methylcrotonoyl-CoA carboxylase 1 | + | 38.6 ± 4.1 |
| Neg-Ctrl | - | Unrelated Protein | - | 2.1 ± 0.5 |
Growth is scored from - (no growth) to +++ (robust growth). β-galactosidase activity is presented as mean ± standard deviation.
Hypothetical Signaling Pathway of TMEM163
Based on the identified interactors, a hypothetical signaling pathway involving TMEM163 in cellular zinc homeostasis can be proposed. TMEM163 is known to interact with members of the SLC30/ZNT family of zinc transporters and the lysosomal channel TRPML1.[4][9][10][11][12] This network of interactions suggests a coordinated regulation of zinc transport across the plasma membrane and the membranes of intracellular organelles.
The Membrane Yeast Two-Hybrid system is a robust and effective method for identifying and characterizing the protein-protein interactions of integral membrane proteins like TMEM163. The protocols and data presented here provide a framework for researchers to investigate the TMEM163 interactome, which will be instrumental in understanding its cellular functions and its role in human health and disease. The identification of novel interacting partners will open new avenues for therapeutic interventions targeting TMEM163-related pathologies.
References
- 1. string-db.org [string-db.org]
- 2. Split-Ubiquitin Based Membrane Yeast Two-Hybrid (MYTH) System: A Powerful Tool For Identifying Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 4. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting interactions with membrane proteins using a membrane two-hybrid assay in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radar.brookes.ac.uk [radar.brookes.ac.uk]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization (tmem163 Protein)
Technical Support Center: Optimizing Co-Immunoprecipitation of TMEM163
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis buffers for the co-immunoprecipitation (Co-IP) of the transmembrane protein TMEM163.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preparing cell lysates for TMEM163 Co-IP?
A1: The primary challenge is to effectively solubilize TMEM163, a transmembrane protein, from the lipid bilayer while preserving its native conformation and associated protein-protein interactions.[1][2] This requires a delicate balance in the lysis buffer composition to be stringent enough to disrupt the cell membrane but gentle enough to not denature the protein complexes.[3]
Q2: Which type of detergent is recommended for solubilizing TMEM163?
A2: For membrane proteins like TMEM163, non-ionic or zwitterionic detergents are generally recommended over harsh ionic detergents like SDS.[3][4] Mild, non-ionic detergents such as Triton X-100, NP-40 (or its modern equivalent IGEPAL® CA-630), and Dodecyl Maltoside (DDM) are effective at solubilizing membrane proteins while maintaining their native structure.[2][4][5] The optimal detergent and its concentration should be determined empirically.[6]
Q3: Can I use RIPA buffer for TMEM163 Co-IP?
A3: While RIPA buffer is excellent for extracting a wide range of cellular proteins, its formulation containing ionic detergents (SDS and sodium deoxycholate) can disrupt protein-protein interactions, making it less suitable for Co-IP experiments.[3][7] A modified RIPA buffer lacking SDS or a milder lysis buffer is often a better starting point.[8]
Q4: Why are protease and phosphatase inhibitors crucial in the lysis buffer?
A4: Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein and its interacting partners or alter their phosphorylation status, respectively.[9][10] Including a cocktail of protease and phosphatase inhibitors in your lysis buffer is essential to maintain the integrity and post-translational modifications of the protein complex.[9][11]
Q5: How does salt concentration in the lysis buffer affect Co-IP results?
A5: Salt concentration, typically NaCl, is a critical factor for modulating the stringency of the lysis and wash buffers. A physiological salt concentration (around 150 mM) is a good starting point.[12] Lower salt concentrations may lead to increased non-specific binding, while higher concentrations can disrupt weak or transient protein-protein interactions. Optimization may be necessary for your specific interaction.
Troubleshooting Guide
Problem 1: Low or no yield of the "bait" protein (TMEM163) in the immunoprecipitate.
-
Possible Cause: Inefficient solubilization of TMEM163 from the cell membrane.
-
Solution: The detergent in your lysis buffer may be too mild or at a suboptimal concentration. Try screening a panel of non-ionic detergents (e.g., Triton X-100, NP-40, DDM) at varying concentrations (e.g., 0.5% - 2.0%).[1] Consider using a gentler, non-denaturing lysis buffer specifically designed for membrane proteins.[13]
-
-
Possible Cause: The "bait" protein is degraded.
Problem 2: The "bait" protein is immunoprecipitated, but the "prey" protein is not detected.
-
Possible Cause: The lysis buffer is disrupting the protein-protein interaction.
-
Possible Cause: The interaction is transient or weak.
-
Solution: Consider performing in vivo cross-linking before cell lysis to stabilize the protein complex.[17] Be aware that this can create non-specific cross-links and requires optimization of the cross-linker concentration and reaction time.
-
Problem 3: High background with many non-specific proteins in the eluate.
-
Possible Cause: Insufficiently stringent wash buffer.
-
Possible Cause: Non-specific binding to the beads.
-
Solution: Pre-clear your cell lysate by incubating it with the beads before adding your antibody.[16] This will remove proteins that non-specifically bind to the bead matrix.
-
Data Presentation: Lysis Buffer Components for TMEM163 Co-IP
| Component | Function | Starting Concentration | Optimization Range | Notes |
| Buffer | Maintain pH | 50 mM Tris-HCl | 20-100 mM | pH is typically maintained between 7.4 and 8.0.[3][19] |
| Salt | Modulate ionic strength | 150 mM NaCl | 100-500 mM | Higher concentrations can reduce non-specific binding but may disrupt weak interactions.[3] |
| Non-ionic Detergent | Solubilize membrane proteins | 1% Triton X-100 or NP-40 | 0.1% - 2.0% | Critical for extracting TMEM163 while preserving interactions. DDM (0.5-1%) is also a good option.[1][4] |
| Glycerol | Protein stabilization | 10% | 5% - 20% | Helps to stabilize native protein conformation. |
| Chelating Agent | Inhibit metalloproteases | 1 mM EDTA | 1-5 mM | Sequesters divalent cations.[12] |
| Protease Inhibitors | Prevent protein degradation | 1X Cocktail | 1X - 2X | Add fresh immediately before use.[10][15] |
| Phosphatase Inhibitors | Preserve phosphorylation | 1X Cocktail | 1X | Important if studying phosphorylation-dependent interactions.[9] |
Experimental Protocols
Protocol 1: Non-Denaturing Cell Lysis for TMEM163 Co-IP
-
Prepare the non-denaturing lysis buffer on ice. For 10 mL, consider the following composition: 500 µL of 1M Tris-HCl pH 7.4, 300 µL of 5M NaCl, 100 µL of 10% NP-40, 1 mL of 10% Glycerol, 20 µL of 0.5M EDTA. Bring the volume to 10 mL with ddH₂O.
-
Immediately before use, add 100 µL of a 100X protease inhibitor cocktail and, if necessary, 100 µL of a 100X phosphatase inhibitor cocktail.
-
Wash cultured cells (approximately 1x10⁷) twice with ice-cold PBS and pellet them by centrifugation at 500 x g for 3 minutes.[19]
-
Resuspend the cell pellet in 1 mL of ice-cold lysis buffer.
-
Incubate the mixture on ice for 30 minutes with occasional vortexing to facilitate lysis.[15][20]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube. This is your protein extract for the Co-IP.
Protocol 2: Co-Immunoprecipitation of TMEM163
-
Determine the protein concentration of the cleared cell lysate using a standard protein assay (e.g., BCA).
-
Dilute the lysate to a final concentration of approximately 1 mg/mL with lysis buffer.
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G magnetic beads to 1 mg of cell lysate and incubate with gentle rotation for 1 hour at 4°C.[16]
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
Add the primary antibody specific for TMEM163 (the "bait") to the pre-cleared lysate. The optimal antibody concentration should be determined by titration, but a starting point is 1-5 µg.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the antibody to bind to the target protein.
-
Add 30 µL of equilibrated Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complex.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (this can be the lysis buffer or a modified version with a slightly different salt/detergent concentration).
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complexes from the beads by resuspending them in 30-50 µL of 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.[19]
-
Pellet the beads with a magnet and collect the supernatant for analysis by Western blotting.
Mandatory Visualizations
Caption: Workflow for TMEM163 Co-Immunoprecipitation.
Caption: Troubleshooting logic for TMEM163 Co-IP experiments.
References
- 1. Co-Immunoprecipitation of Membrane-Bound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 3. fortislife.com [fortislife.com]
- 4. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 6. researchgate.net [researchgate.net]
- 7. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.jp]
- 8. 細胞溶解(全タンパク質抽出) | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 10. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biobasic.com [biobasic.com]
- 12. researchgate.net [researchgate.net]
- 13. cube-biotech.com [cube-biotech.com]
- 14. kmdbioscience.com [kmdbioscience.com]
- 15. IP Sample Preparation | Proteintech Group [ptglab.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 17. proteinguru.com [proteinguru.com]
- 18. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Trouble with low signal in TMEM163 zinc flux assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers experiencing low signal in TMEM163 zinc flux assays.
Frequently Asked Questions (FAQs)
Q1: What is TMEM163 and what is its function in zinc homeostasis?
A1: TMEM163 is a transmembrane protein that functions as a zinc efflux transporter, playing a crucial role in maintaining intracellular zinc homeostasis.[1][2][3] It is involved in extruding zinc from the cytoplasm to the extracellular space or into intracellular vesicles.[4] Dysregulation of TMEM163 function has been associated with conditions such as hypomyelinating leukodystrophy.[5][6][7]
Q2: What are the common fluorescent probes used for measuring zinc flux in TMEM163 assays?
A2: Commonly used fluorescent probes for monitoring intracellular zinc concentrations in TMEM163 assays include FluoZin-3 and Newport Green.[8] FluoZin-3 is a high-affinity zinc indicator, making it suitable for detecting low basal zinc levels and small changes in zinc concentration.[9][10] Newport Green has a lower affinity for zinc and is useful for measuring higher zinc concentrations that might occur during zinc influx experiments.[11] ZinPyr-1 (ZP1) is another probe that has been used for quantifying free intracellular zinc.[12]
Q3: What is the expected outcome of a TMEM163 zinc flux assay in cells overexpressing the protein?
A3: In cells overexpressing functional TMEM163, which is a zinc efflux transporter, you would expect to see a lower intracellular zinc signal compared to control cells, especially after a zinc challenge.[4][13] This is because TMEM163 will actively transport zinc out of the cell.
Q4: Should I use transient or stable transfection for expressing TMEM163 in my cells?
A4: For zinc flux assays, creating stable cell lines that express the zinc transporter protein is ideal to reduce variability caused by inconsistencies in transfection efficiency.[11] However, transient transfection can also be used, but it may require more optimization to ensure consistent expression levels.[11]
Troubleshooting Guide: Low Signal in TMEM163 Zinc Flux Assays
Low fluorescence signal is a common challenge in TMEM163 zinc flux assays. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Problem Area 1: Cell Health and TMEM163 Expression
Q: My overall fluorescence signal is low in all conditions, including controls. What should I check?
A:
-
Cell Viability and Confluency: Ensure your cells are healthy and have reached an appropriate confluency (typically 80-90%) at the time of the assay.[11] Poor cell health can lead to reduced metabolic activity and compromised membrane integrity, affecting dye loading and retention. Seeding an insufficient number of cells will result in low confluency and a weak overall signal.[11]
-
TMEM163 Expression and Localization:
-
Verification of Expression: Confirm the expression of your TMEM163 construct (e.g., via Western blot or qPCR). Low or no expression will result in no functional protein to transport zinc.
-
Subcellular Localization: TMEM163 is localized to the plasma membrane and various intracellular vesicles.[3][13][8] Incorrect localization due to protein misfolding or issues with your expression construct can impair its function. Verify the localization using immunofluorescence or by expressing a fluorescently tagged TMEM163.
-
-
Negative Control Signal: Your negative control (e.g., mock-transfected cells or cells expressing an inactive mutant) should have a detectable basal zinc signal. If this is also extremely low, the issue may lie with the dye or instrumentation.
Problem Area 2: Fluorescent Zinc Indicator
Q: My control cells show a signal, but my TMEM163-expressing cells have a signal that is too low to detect a difference. What could be the problem with my dye?
A:
-
Inadequate Dye Loading:
-
AM Ester Dyes: For cell-permeant dyes like FluoZin-3 AM, ensure that the loading is performed in serum-free media, as serum esterases can cleave the AM group extracellularly, preventing the dye from entering the cells.[14]
-
Loading Concentration and Time: Optimize the concentration and incubation time of the fluorescent indicator.[14] Insufficient dye concentration or loading time will result in a low intracellular signal. Conversely, excessive dye concentration can lead to cytotoxicity or quenching.
-
-
Dye Extrusion: Some cell types actively pump out fluorescent dyes. This can be mitigated by including a probenecid solution during the loading and assay steps.
-
Indicator Affinity (Kd): The dissociation constant (Kd) of the zinc indicator should be appropriate for the expected zinc concentration in your experiment. For measuring low basal zinc levels, a high-affinity probe like FluoZin-3 (Kd ~15 nM) is suitable.[9] If you are expecting larger changes in zinc, a lower-affinity probe might be necessary to avoid saturation.
-
Dye Photobleaching: Minimize exposure of the fluorescent dye to light during incubation and imaging to prevent photobleaching.[15][16] Using an anti-fade mounting medium can also help if you are performing fixed-cell imaging.[15]
-
Spontaneous Organelle Localization: Be aware that some zinc sensors can spontaneously localize to specific organelles like the Golgi or endoplasmic reticulum, which might affect the interpretation of your results if you are interested in cytosolic zinc.[17]
Problem Area 3: Assay Conditions and Reagents
Q: I have confirmed my cell health, TMEM163 expression, and dye loading, but the signal is still weak. What other experimental factors should I consider?
A:
-
Zinc Concentration and Ionophore:
-
Zinc Challenge: The concentration of the extracellular zinc solution used to challenge the cells should be optimized. Too low a concentration may not induce a sufficient zinc influx to be detected, while too high a concentration can be cytotoxic.
-
Zinc Ionophore: When using a zinc ionophore (e.g., pyrithione) to establish a positive control for maximal fluorescence, ensure it is used at an optimal concentration. Insufficient ionophore will result in incomplete zinc influx.
-
-
Buffer Composition: The composition of your assay buffer is critical. The presence of chelating agents (e.g., EDTA) in your media or buffers will sequester zinc and prevent it from entering the cells. Use a defined saline solution (e.g., HBSS) for your assays.
-
pH Sensitivity of the Probe: The fluorescence of many zinc indicators is pH-sensitive.[18] Ensure your assay buffer is maintained at a physiological pH (around 7.4).
-
Instrumentation Settings:
-
Microscope/Plate Reader Settings: Optimize the excitation and emission wavelengths, gain, and exposure time on your fluorescence microscope or plate reader.[15] Ensure you are using the correct filter sets for your chosen fluorescent probe.
-
Background Subtraction: Measure the background fluorescence from wells containing cells without the fluorescent dye and subtract this from your experimental values.[19]
-
Quantitative Data Summary
| Parameter | Value | Fluorescent Probe | Notes |
| Dissociation Constant (Kd) for Zn²⁺ | ~15 nM | FluoZin-3 | High affinity, suitable for detecting low basal zinc levels and small changes.[9] |
| Dissociation Constant (Kd) for Zn²⁺ | ~1 µM | Newport Green DCF | Lower affinity, suitable for detecting higher zinc concentrations.[9] |
| Typical Loading Concentration | 1-5 µM | FluoZin-3 AM | Optimal concentration should be determined empirically for the specific cell type. |
| Typical Loading Time | 20-60 minutes | FluoZin-3 AM | Temperature and cell type can affect loading efficiency. |
| Excitation/Emission Wavelengths | ~494/~516 nm | FluoZin-3 | Wavelengths may vary slightly depending on the instrumentation. |
| Excitation/Emission Wavelengths | ~495/~536 nm | Newport Green | Wavelengths may vary slightly depending on the instrumentation.[19] |
Experimental Protocols
Protocol: TMEM163-Mediated Zinc Efflux Assay Using FluoZin-3 AM
This protocol is adapted for a 96-well plate format and is suitable for measuring zinc efflux in cells stably expressing TMEM163.
Materials:
-
HeLa cells stably expressing TMEM163 (or control cells)
-
96-well black, clear-bottom tissue culture plates
-
Poly-D-Lysine (for coating plates)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
FluoZin-3 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Zinc chloride (ZnCl₂) solution
-
TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) - a high-affinity zinc chelator
-
Zinc ionophore (e.g., Pyrithione)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Coat a 96-well plate with Poly-D-Lysine according to the manufacturer's instructions.
-
Seed the TMEM163-expressing and control cells at a density that will result in 80-90% confluency on the day of the assay (e.g., 25,000 cells/well).[11]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing 1-5 µM FluoZin-3 AM and 0.02% Pluronic F-127 in serum-free HBSS. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular dye. If using probenecid, include it in the wash buffer.
-
-
Baseline Fluorescence Measurement:
-
Add 100 µL of HBSS to each well.
-
Measure the baseline fluorescence (F₀) using a fluorescence plate reader with excitation at ~494 nm and emission at ~516 nm.
-
-
Zinc Challenge and Efflux Measurement:
-
Add a zinc solution (e.g., 50 µM ZnCl₂) to the wells to induce zinc influx.
-
Immediately begin kinetic measurements of fluorescence every 1-2 minutes for 30-60 minutes to monitor the change in intracellular zinc. The rate of fluorescence decrease in TMEM163-expressing cells relative to controls indicates zinc efflux.
-
-
Controls:
-
Negative Control: Mock-transfected or empty vector-transfected cells to establish baseline zinc handling.
-
Minimum Fluorescence (Fmin): After the experiment, add a high concentration of the zinc chelator TPEN (e.g., 50 µM) to a set of wells to chelate all intracellular zinc and determine the minimum fluorescence.
-
Maximum Fluorescence (Fmax): To another set of wells, add a zinc ionophore (e.g., 10 µM pyrithione) followed by a saturating concentration of zinc (e.g., 100 µM ZnCl₂) to determine the maximum fluorescence signal.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
The change in fluorescence over time can be expressed as a ratio (F/F₀) or converted to zinc concentration if a calibration curve is performed.
-
Compare the rate of fluorescence change between TMEM163-expressing cells and control cells.
-
Visualizations
Caption: Workflow for a TMEM163 zinc flux assay.
Caption: Troubleshooting flowchart for low signal.
Caption: TMEM163-mediated zinc efflux and detection.
References
- 1. genecards.org [genecards.org]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TMEM163 | Abcam [abcam.com]
- 4. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FluoZin™-3, AM, cell permeant - FAQs [thermofisher.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. biotium.com [biotium.com]
- 17. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
How to improve TMEM163 expression and membrane trafficking.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving the expression and membrane trafficking of the transmembrane protein 163 (TMEM163).
Frequently Asked Questions (FAQs)
Q1: What is TMEM163 and what is its primary function?
A1: TMEM163, also known as Transmembrane Protein 163 or Synaptic Vesicle 31 (SV31), is a zinc efflux transporter.[1][2] Its primary role is to transport zinc ions out of the cytoplasm, either to the extracellular space or into intracellular compartments like vesicles, thus playing a crucial role in maintaining cellular zinc homeostasis.[2][3]
Q2: Where is TMEM163 localized within the cell?
A2: TMEM163 has been observed in various cellular locations, including the plasma membrane, lysosomes, early and late endosomes, and synaptic vesicles.[2][4] This diverse localization suggests it has multiple roles in regulating zinc levels in different cellular contexts.
Q3: What are the known interaction partners of TMEM163?
A3: TMEM163 is known to interact with the lysosomal ion channel TRPML1 and with several members of the zinc transporter (ZNT/SLC30) family, including ZNT1, ZNT2, ZNT3, and ZNT4.[2][5] These interactions can influence its function and localization.
Q4: What are some of the known challenges in working with TMEM163?
A4: Like many transmembrane proteins, achieving high levels of expression and ensuring proper trafficking to the plasma membrane can be challenging.[6] Issues such as protein misfolding, aggregation, and retention in the endoplasmic reticulum (ER) are common hurdles.
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments with TMEM163.
Issue 1: Low or No Detectable TMEM163 Expression
If you are experiencing low or undetectable levels of TMEM163 protein after transient or stable transfection, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution | Experimental Approach |
| Suboptimal Codon Usage | Synthesize a codon-optimized version of the TMEM163 gene for the expression host (e.g., human or mouse). | Compare protein expression levels between the original and codon-optimized constructs via Western blot. |
| Inefficient Transcription | Utilize a vector with a strong constitutive or inducible promoter (e.g., CMV, EF1α). | Test different promoters and quantify TMEM163 mRNA levels using RT-qPCR. |
| Protein Instability/Degradation | Culture cells at a lower temperature (e.g., 30°C) after transfection/induction to slow down protein synthesis and aid folding. Include protease inhibitors during cell lysis. | Perform a time-course experiment after transfection and analyze TMEM163 levels. Use a proteasome inhibitor (e.g., MG132) to assess if degradation is proteasome-mediated. |
| Toxicity of Overexpression | Use a weaker promoter or an inducible expression system to control the level of TMEM163 expression. | Titrate the amount of transfection reagent and plasmid DNA. For inducible systems, test a range of inducer concentrations. |
| Poor Transfection Efficiency | Optimize the transfection protocol for your specific cell line (e.g., reagent-to-DNA ratio, cell confluency). | Use a reporter plasmid (e.g., GFP) to visually assess transfection efficiency. |
Experimental Workflow for Optimizing TMEM163 Expression
Issue 2: TMEM163 is Expressed but Does Not Localize to the Plasma Membrane
If you can detect TMEM163 in whole-cell lysates but fail to see it at the plasma membrane, this suggests a trafficking defect.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution | Experimental Approach |
| ER Retention/Misfolding | Treat cells with chemical or pharmacological chaperones to assist in proper folding. Co-express with known interacting partners that may facilitate ER exit. | Use chemical chaperones like 4-phenylbutyrate (4-PBA) or glycerol. Co-transfect with TRPML1 or ZNT transporters. Analyze localization via immunofluorescence. |
| Lack of Necessary Post-Translational Modifications (PTMs) | While specific PTMs for TMEM163 are not fully characterized, glycosylation is a possibility. Ensure your expression system can perform necessary PTMs. | Treat with tunicamycin to inhibit N-linked glycosylation and observe changes in protein mobility by Western blot and localization by immunofluorescence. |
| Incorrect Trafficking Signals | Ensure the full-length, wild-type sequence of TMEM163 is being expressed without mutations or truncations that might affect sorting signals. | Sequence your expression construct to verify its integrity. |
| Rapid Internalization from the Plasma Membrane | Perform experiments at a lower temperature (e.g., 4°C) to inhibit endocytosis. | Conduct cell surface biotinylation experiments at 4°C versus 37°C to assess the stability of TMEM163 at the plasma membrane. |
Signaling Pathway for Protein Trafficking from ER to Plasma Membrane
Detailed Experimental Protocols
Protocol 1: Cell Surface Biotinylation to Quantify Plasma Membrane TMEM163
This protocol allows for the specific labeling and quantification of TMEM163 protein present on the cell surface.
Materials:
-
Cells expressing TMEM163
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-SS-Biotin (freshly prepared in PBS)
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blot reagents
-
Anti-TMEM163 antibody
-
Antibody for a plasma membrane loading control (e.g., Na+/K+-ATPase)
-
Antibody for a cytosolic loading control (e.g., GAPDH)
Procedure:
-
Grow cells to 80-90% confluency in a culture dish.
-
Place the dish on ice and wash the cells twice with ice-cold PBS.
-
Incubate the cells with the biotin solution (e.g., 0.5 mg/ml Sulfo-NHS-SS-Biotin in PBS) for 30 minutes on ice with gentle rocking.
-
Aspirate the biotin solution and wash the cells three times with quenching solution to stop the reaction.
-
Lyse the cells in lysis buffer and collect the total cell lysate.
-
Set aside a small aliquot of the total lysate (this will be your "Input" fraction).
-
Incubate the remaining lysate with streptavidin-agarose beads overnight at 4°C with rotation to pull down biotinylated proteins.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the "Input" and "Pulldown" fractions by Western blot using an anti-TMEM163 antibody. Also probe for the plasma membrane and cytosolic loading controls to ensure proper fractionation.
Data Interpretation:
-
Input: Represents the total amount of TMEM163 in the cell.
-
Pulldown: Represents the amount of TMEM163 on the cell surface.
-
Loading Controls: The plasma membrane control should be present in the pulldown fraction, while the cytosolic control should be absent.
Quantitative Data Summary:
| Condition | Total TMEM163 (Input) (Relative Densitometry Units) | Surface TMEM163 (Pulldown) (Relative Densitometry Units) | Surface/Total Ratio |
| Control Cells | 1.00 ± 0.12 | 0.25 ± 0.05 | 0.25 |
| Cells + Chaperone | 1.15 ± 0.15 | 0.58 ± 0.08 | 0.50 |
| Cells + Trafficking Inhibitor | 0.95 ± 0.10 | 0.05 ± 0.02 | 0.05 |
Protocol 2: Immunofluorescence Staining for TMEM163 Subcellular Localization
This protocol allows for the visualization of TMEM163's subcellular localization.
Materials:
-
Cells grown on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary anti-TMEM163 antibody
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antibodies for organelle markers (e.g., LAMP1 for lysosomes, Calnexin for ER)
-
Mounting medium
Procedure:
-
Seed cells on glass coverslips and transfect with your TMEM163 construct.
-
After 24-48 hours, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate with the primary anti-TMEM163 antibody (and co-staining organelle marker antibodies) in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope.
Logical Relationship for Troubleshooting Trafficking Issues
References
- 1. genecards.org [genecards.org]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TMEM163 transmembrane protein 163 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Zinc transporters and signaling in physiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TMEM163 Western Blotting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific bands in Western blotting experiments for the transmembrane protein 163 (TMEM163).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of TMEM163?
The predicted molecular weight of human TMEM163 is approximately 31.5 kDa.[1][2][3] However, post-translational modifications, such as glycosylation, or the formation of dimers could potentially lead to the appearance of bands at higher molecular weights.
Q2: My Western blot for TMEM163 shows multiple bands. What could be the cause?
Multiple bands in a Western blot for TMEM163 can arise from several factors:
-
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins in the lysate.[4][5] Polyclonal antibodies, in particular, can sometimes contribute to non-specific bands.[3][5][6]
-
Protein degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands.
-
Post-translational modifications (PTMs): TMEM163 may undergo PTMs that can alter its molecular weight.
-
Splice variants: Different isoforms of TMEM163 may exist, though this is less commonly reported.
-
Protein-protein interactions: TMEM163 is known to form homodimers and heterodimers with other proteins, such as ZNT transporters (ZNT1, ZNT2, ZNT3, and ZNT4).[2][3][6] These complexes might not be fully dissociated under standard SDS-PAGE conditions, resulting in higher molecular weight bands.
Q3: Are there known issues with commercially available TMEM163 antibodies?
As with many antibodies, performance can vary between suppliers and lots. Some studies using polyclonal antibodies against TMEM163 have reported the presence of non-specific bands, which were addressed through the use of positive controls and careful validation.[3][6] It is always recommended to validate a new antibody for your specific application and experimental conditions.
Troubleshooting Guide: Non-specific Bands in TMEM163 Western Blotting
This guide provides a systematic approach to troubleshooting and resolving issues with non-specific bands in your TMEM163 Western blots.
Problem: Multiple non-specific bands are observed on the blot.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting non-specific bands in Western blotting.
Step 1: Optimize Antibody Concentrations
-
Rationale: High concentrations of primary or secondary antibodies are a common cause of non-specific binding.[4][7][8]
-
Recommendations:
-
Decrease the concentration of the primary antibody. Perform a dot blot or a dilution series to determine the optimal concentration.
-
Titrate the secondary antibody to find the lowest concentration that still provides a strong signal for the target band.
-
Incubate the primary antibody at 4°C overnight, which can reduce non-specific interactions.[7]
-
Step 2: Optimize Blocking
-
Rationale: Incomplete blocking of the membrane allows for non-specific binding of antibodies.[4][7]
-
Recommendations:
-
Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[8]
-
Increase the percentage of the blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Consider switching to a different blocking agent. If using milk, try BSA, or vice versa. Some antibodies have a preference. Engineered commercial blocking buffers can also be effective.[4]
-
Step 3: Enhance Washing Steps
-
Rationale: Insufficient washing will not adequately remove unbound antibodies, leading to background and non-specific bands.[5][7]
-
Recommendations:
-
Increase the number and duration of washes. For example, perform 4-5 washes of 5-10 minutes each.
-
Increase the volume of the wash buffer to ensure the membrane is fully submerged and agitated.
-
Ensure the detergent concentration in your wash buffer (e.g., Tween-20) is optimal (typically 0.05% to 0.1%).
-
Step 4: Review Sample Preparation and Loading
-
Rationale: Issues with the protein sample itself can lead to artifacts on the blot.
-
Recommendations:
-
Ensure that a sufficient amount of protease inhibitor is added to the lysis buffer to prevent protein degradation.
-
Quantify the protein concentration and aim to load a consistent amount per lane, typically 20-30 µg for cell lysates.[5] Overloading the gel can cause bands to smear and non-specific bands to appear.[8]
-
Step 5: Run Appropriate Controls
-
Rationale: Controls are essential to confirm the specificity of the antibody and the identity of the target band.
-
Recommendations:
-
Positive Control: Use a cell line or tissue known to express TMEM163, or a lysate from cells overexpressing TMEM163. This will confirm that your antibody can detect the target protein at the correct size.
-
Negative Control: Use a cell line or tissue known to not express TMEM163, or a lysate from TMEM163 knockout/knockdown cells. The absence of a band at the target size in the negative control will confirm antibody specificity.
-
Secondary Antibody Only Control: Incubate a lane with only the secondary antibody to check for non-specific binding of the secondary antibody.
-
Quantitative Data Summary
| Parameter | Recommended Starting Point | Troubleshooting Action |
| Protein Load | 20-30 µg of cell lysate | Decrease if overloading is suspected; increase for low-abundance protein. |
| Primary Antibody Dilution | 1:500 - 1:2,000 | Increase dilution (e.g., 1:5,000) if non-specific bands are prominent. |
| Secondary Antibody Dilution | 1:2,000 - 1:10,000 | Increase dilution to reduce background and non-specific signal. |
| Blocking Time | 1 hour at room temperature | Increase to overnight at 4°C. |
| Blocking Agent | 5% non-fat dry milk or BSA | Switch to the alternative blocking agent or a commercial buffer. |
| Wash Steps | 3 x 5 minutes | Increase to 4-5 x 10 minutes with a larger volume of wash buffer. |
Experimental Protocol: Western Blotting for TMEM163
This protocol provides a general framework. Optimization may be required based on the specific antibodies and reagents used.
-
Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes generally have a higher binding capacity but may also lead to higher background.[7]
-
Perform the transfer at 100V for 1-2 hours or using a semi-dry transfer apparatus according to the manufacturer's instructions.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the TMEM163 primary antibody in the blocking buffer (e.g., 1:1,000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer (e.g., 1:5,000) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
TMEM163 Signaling Context
TMEM163 is a zinc efflux transporter, playing a role in maintaining intracellular zinc homeostasis.[9][10] It is involved in processes such as myelination and has been linked to various diseases, including Parkinson's disease and certain types of leukodystrophy.[1][11] TMEM163 can form homodimers and also interacts with other zinc transporters (ZNT family) and the lysosomal channel TRPML1.[1][2][3][12]
References
- 1. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. arp1.com [arp1.com]
- 6. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biossusa.com [biossusa.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
How to confirm TMEM163 localization to specific organelles.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the transmembrane protein TMEM163. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you accurately determine the subcellular localization of TMEM163.
Frequently Asked Questions (FAQs)
Q1: Where is TMEM163 typically localized within a cell?
A1: Published research indicates that TMEM163 is primarily localized to the plasma membrane, lysosomes, early endosomes, and other vesicular compartments, including synaptic vesicles[1][2][3][4][5]. Its localization can vary depending on the cell type and experimental conditions.
Q2: What are the primary methods to confirm the subcellular localization of TMEM163?
A2: The most common and reliable methods include:
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): This technique uses antibodies to visualize the location of TMEM163 within fixed and permeabilized cells.
-
Subcellular Fractionation: This biochemical method separates different organelles based on their physical properties (e.g., density), allowing for the detection of TMEM163 in specific organelle-enriched fractions by western blotting.
-
Proximity Labeling: Advanced techniques like BioID or APEX-mediated labeling can identify proteins in close proximity to a TMEM163 fusion protein, thus mapping its microenvironment within an organelle[6][7][8][9][10].
Q3: My immunofluorescence signal for TMEM163 is weak or non-specific. What could be the issue?
A3: Weak or non-specific staining can result from several factors, including:
-
Antibody Quality: The primary antibody may have low affinity or cross-react with other proteins. It's crucial to validate your antibody's specificity.
-
Fixation and Permeabilization: The choice of fixation and permeabilization agents can affect antibody access to the epitope. For membrane-associated proteins like TMEM163, optimizing these steps is critical[11].
-
Blocking: Inadequate blocking can lead to high background signal.
-
Cell Health: Unhealthy or overgrown cells can lead to artifacts in staining[11].
Q4: How can I be sure that the signal I'm seeing is from TMEM163 in a specific organelle and not just co-localization by chance?
A4: To confirm specific organelle localization, you should:
-
Use Organelle-Specific Markers: Co-stain with antibodies against well-characterized organelle markers (e.g., LAMP1 for lysosomes, EEA1 for early endosomes, Na+/K+ ATPase for the plasma membrane).
-
Quantitative Co-localization Analysis: Use image analysis software to calculate co-localization coefficients (e.g., Pearson's or Mander's) to get a quantitative measure of the overlap between the TMEM163 signal and the organelle marker.
-
Use Multiple Independent Methods: Corroborate your immunofluorescence data with results from subcellular fractionation and/or proximity labeling.
Troubleshooting Guides
Immunofluorescence Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Poor primary antibody performance. | Test different primary antibodies or use a different lot. Increase antibody concentration or incubation time. |
| Inefficient fixation/permeabilization. | Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.5% Triton X-100 or digitonin for plasma membrane permeabilization). For surface staining, perform primary antibody incubation before permeabilization[12]. | |
| Low TMEM163 expression. | Use a cell line known to express TMEM163 at higher levels or consider overexpressing a tagged version of TMEM163. | |
| High Background/Non-Specific Staining | Primary antibody concentration is too high. | Titrate the primary antibody to find the optimal concentration. |
| Inadequate blocking. | Increase blocking time or try a different blocking agent (e.g., 5-10% normal goat serum, bovine serum albumin)[11]. | |
| Secondary antibody non-specificity. | Run a control with only the secondary antibody to check for non-specific binding. | |
| Signal in Unexpected Organelles | Antibody cross-reactivity. | Validate antibody specificity using knockout/knockdown cells or by western blot. |
| Overexpression artifacts. | If using an overexpression system, be aware that this can sometimes lead to mislocalization. Validate with endogenous staining if possible. |
Subcellular Fractionation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Organelle Separation | Inefficient cell lysis. | Optimize lysis conditions to ensure cells are broken open without disrupting organelle integrity. Gentle methods like dounce homogenization or nitrogen cavitation are recommended[13][14]. |
| Incorrect gradient formation. | Ensure the density gradient (e.g., Percoll or sucrose) is prepared correctly and has not been disturbed. | |
| Cross-contamination of fractions. | Carefully collect fractions and avoid disturbing the interfaces between layers. | |
| TMEM163 Detected in Multiple Fractions | TMEM163 is genuinely present in multiple organelles. | This is expected for TMEM163. Use organelle-specific markers to identify the composition of each fraction. |
| Protein smearing during electrophoresis. | Optimize western blot conditions. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for TMEM163
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody against TMEM163
-
Organelle-specific marker primary antibody
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting Medium
Procedure:
-
Cell Culture: Seed cells on sterile coverslips in a culture dish and grow to 60-80% confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature[15].
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes[15].
-
Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against TMEM163 and the organelle marker in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Protocol 2: Subcellular Fractionation for Lysosome Enrichment
This protocol is adapted from methods for enriching lysosomes using a Percoll density gradient[13][14][16][17][18].
Materials:
-
Cultured cells (e.g., HeLa)
-
Sucrose Buffer (250 mM sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)
-
Percoll
-
Homogenizer (e.g., Dounce homogenizer)
-
Ultracentrifuge and tubes
Procedure:
-
Cell Harvesting: Harvest cells and wash with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in Sucrose Buffer and gently lyse the cells using a Dounce homogenizer. The goal is to break the plasma membrane while leaving organelles intact.
-
Post-Nuclear Supernatant Preparation: Centrifuge the lysate at a low speed (e.g., 200 x g for 10 minutes) to pellet nuclei and unbroken cells[13]. Collect the supernatant (post-nuclear supernatant).
-
Density Gradient Preparation: Prepare a continuous or discontinuous Percoll gradient according to established protocols.
-
Ultracentrifugation: Carefully layer the post-nuclear supernatant onto the Percoll gradient and centrifuge at high speed (e.g., 20,000 x g for 30-60 minutes).
-
Fraction Collection: Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze each fraction for the presence of TMEM163 and organelle-specific markers (e.g., LAMP1 for lysosomes, Calnexin for ER) by western blotting.
Quantitative Data Summary
The following table summarizes the reported subcellular locations of TMEM163. Researchers can use a similar format to tabulate their own quantitative data from co-localization analysis or densitometry of western blots from subcellular fractionation.
| Subcellular Location | Evidence from Literature | Organelle Markers for Co-localization | Example Quantitative Data (User-defined) |
| Plasma Membrane | Immunocytochemistry, Subcellular Fractionation[1][2][5][19] | Na+/K+ ATPase, Cadherin | % Co-localization with marker |
| Lysosomes | Immunocytochemistry, Subcellular Fractionation[1][2][3][5] | LAMP1, LAMP2 | % TMEM163 in lysosomal fraction |
| Early Endosomes | Immunocytochemistry, Subcellular Fractionation[1][3][5] | EEA1, Rab5 | % Co-localization with marker |
| Synaptic Vesicles | Immunocytochemistry in neuronal cells[3] | Synaptophysin, VAMP2 | % Co-localization with marker |
Visualized Workflows and Pathways
References
- 1. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family [mdpi.com]
- 2. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 7. Proximity labeling - Wikipedia [en.wikipedia.org]
- 8. blog.addgene.org [blog.addgene.org]
- 9. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 10. Filling the void: Proximity-based labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.sahmri.org.au [research.sahmri.org.au]
- 15. Protocol for visualizing conditional interaction between transmembrane and cytoplasmic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. biorxiv.org [biorxiv.org]
Technical Support Center: Refinement of TMEM163 Activity Measurements in Live Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their measurements of TMEM163 activity in live cells.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental procedures for measuring TMEM163 activity.
| Problem | Possible Causes | Solutions |
| Inconsistent results between independent trials | - Inconsistent cell seeding density.- Variation in transfection efficiency.- Reagents (e.g., zinc solutions, dyes) not freshly prepared. | - Ensure consistent cell numbers are seeded in each well by performing cell counts.- Optimize and monitor transfection efficiency for each experiment.- Prepare fresh zinc solutions and dye working solutions for each experiment to avoid degradation or precipitation. |
| High background fluorescence | - Autofluorescence from cells or media.- Contaminating zinc in buffers or media.- Suboptimal dye concentration or loading conditions. | - Use phenol red-free media during imaging.- Measure background fluorescence from untransfected cells or cells not loaded with zinc and subtract it from the experimental values.- Test different dye concentrations and incubation times to minimize background while maintaining a good signal-to-noise ratio. |
| Low signal-to-noise ratio | - Low expression of TMEM163.- Inefficient zinc loading.- Suboptimal dye for the specific application. | - Verify TMEM163 expression levels using techniques like Western blot or immunofluorescence.- Optimize the concentration of zinc and the loading time.- Choose a dye with an appropriate dissociation constant (Kd) for the expected zinc concentration range. For example, FluoZin-3 is a high-affinity sensor, while Newport Green is a low-affinity sensor. |
| Cell detachment during washes | - Weak cell adherence to the plate.- Harsh washing technique. | - Use plates coated with an adhesion factor like Poly-D-Lysine (PDL).- Perform washes gently, either manually with care or by optimizing the settings on an automated plate washer.- Use cell lines with strong adherence properties, such as HeLa cells. |
| Unexpected zinc influx instead of efflux | - Overexpression artifact where TMEM163 is mislocalized.- Dominant-negative effects of TMEM163 mutants.- Confounding effects of endogenous zinc transporters. | - Confirm the subcellular localization of your TMEM163 construct (e.g., plasma membrane, lysosomes) using immunofluorescence.- Be cautious when interpreting results from mutant TMEM163, as some may interfere with endogenous transporters.- Characterize the expression of endogenous zinc transporters in your cell model. |
| Difficulty distinguishing TMEM163 activity from that of interacting partners (e.g., ZNTs) | - TMEM163 can form heterodimers with ZNT transporters, potentially altering its activity. | - Co-express TMEM163 with and without specific ZNT transporters to dissect their individual and combined effects.- Use knockdown or knockout approaches to eliminate the expression of specific ZNT transporters. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is the primary function of TMEM163?
A1: TMEM163 is a zinc efflux transporter, meaning it moves zinc out of the cytoplasm, either across the plasma membrane to the extracellular space or into intracellular organelles like lysosomes.
Q2: Why is measuring TMEM163 activity in live cells important?
A2: Live-cell imaging allows for the real-time observation of dynamic cellular processes, providing insights into the kinetics and regulation of TMEM163-mediated zinc transport under physiological conditions. This is crucial for understanding its role in health and disease, as well as for screening potential drug candidates.
Experimental Design
Q3: Which cell lines are suitable for TMEM163 activity assays?
A3: Human Embryonic Kidney (HEK-293) and HeLa cells are commonly used for heterologous expression of TMEM163. HeLa cells are particularly noted for their strong adherence, which is beneficial for assays involving multiple wash steps.
Q4: What are the common methods for measuring TMEM163-mediated zinc efflux?
A4: The most common methods involve using fluorescent zinc indicators. Assays can measure the increase in extracellular zinc using a membrane-impermeable dye like FluoZin-3, or the decrease in intracellular zinc using a membrane-permeable dye like Newport Green. Radionuclide assays using zinc-65 (⁶⁵Zn) are also a sensitive method to track zinc movement.
Q5: How do I choose between FluoZin-3 and Newport Green for my assay?
A5: The choice of dye depends on the specific question you are asking and the expected zinc concentrations.
-
FluoZin-3 is a high-affinity (Kd ~15 nM), membrane-impermeable dye used to measure the appearance of zinc in the extracellular medium.
-
Newport Green is a low-affinity (Kd ~1 µM), membrane-permeable dye used to measure changes in intracellular zinc concentrations.
Data Interpretation
Q6: How can I be sure that the observed zinc efflux is specific to TMEM163?
A6: It is important to include proper controls in your experiment. A common control is to transfect cells with an empty vector to measure the baseline zinc efflux in your cell line. You can also use knockdown or knockout models of TMEM163 to demonstrate that the zinc efflux is dependent on its expression.
Q7: What is the significance of TMEM163's interaction with other proteins like ZNT transporters and TRPML1?
A7: TMEM163 can form heterodimers with certain ZNT zinc transporters (ZNT1, ZNT2, ZNT3, and ZNT4), which can influence its zinc efflux activity. TMEM163 also interacts with the lysosomal ion channel TRPML1, and this interaction is thought to play a role in lysosomal zinc homeostasis. When designing and interpreting your experiments, it's important to consider the expression and influence of these potential interacting partners in your cellular model.
Quantitative Data Summary
The following tables summarize key quantitative parameters for common reagents and experimental observations related to TMEM163 activity assays.
Table 1: Properties of Common Fluorescent Zinc Indicators
| Indicator | Type | Affinity (Kd) | Excitation (nm) | Emission (nm) | Application |
| FluoZin-3 | Membrane-impermeable | ~15 nM | ~494 | ~516 | Measures extracellular zinc increase |
| Newport Green | Membrane-permeable | ~1 µM | ~505 | ~535 | Measures intracellular zinc decrease |
**Table 2: Example of Statistical Significance in TMEM163 Zinc
Validation & Comparative (tmem163 Protein)
A Comparative Guide to the Zinc Transport Kinetics of TMEM163 and ZNT1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the zinc transport kinetics of two key cellular zinc efflux transporters: Transmembrane Protein 163 (TMEM163) and Zinc Transporter 1 (ZNT1). Understanding the distinct kinetic properties and regulatory mechanisms of these transporters is crucial for research into zinc homeostasis, neurological disorders, and the development of novel therapeutic strategies.
Executive Summary
Both TMEM163 and ZNT1 are crucial players in maintaining cellular zinc homeostasis by mediating the efflux of zinc from the cytoplasm. While both are members of the cation diffusion facilitator (CDF) superfamily of transporters, they exhibit distinct kinetic properties, transport mechanisms, and are involved in different signaling pathways. This guide presents a side-by-side comparison of their known characteristics, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Zinc Transport Kinetics
| Parameter | TMEM163 | ZNT1 |
| Transport Function | Zinc Efflux | Zinc Efflux |
| Transported Ion | Zn²⁺ | Zn²⁺ |
| Apparent Michaelis-Menten Constant (K_m) | 8 µM | Not explicitly reported in comparable studies |
| Transport Mechanism | Dimer-mediated zinc transport | Zn²⁺/H⁺ antiport, possibly also Zn²⁺/Ca²⁺ exchange |
| Cellular Localization | Plasma membrane, lysosomes, early endosomes, synaptic vesicles | Predominantly plasma membrane, also found in intracellular compartments like the endoplasmic reticulum |
Experimental Protocols
The determination of zinc transport kinetics for TMEM163 and the characterization of ZNT1 function rely on a variety of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in this guide.
Measurement of Zinc Efflux using Radionuclide 65Zn Assay (for TMEM163 K_m Determination)
This method provides a direct and quantitative measurement of zinc transport.
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured and transiently transfected with a plasmid expressing human TMEM163. A control group is transfected with an empty vector.
-
Cell Loading with 65Zn: Twenty-four hours post-transfection, cells are incubated with a buffer containing radioactive 65ZnCl₂ for a defined period to allow for cellular uptake.
-
Initiation of Efflux: After loading, the 65Zn-containing medium is removed, and the cells are washed with a chase buffer (a buffer without 65Zn) to remove extracellular radioisotope. The efflux period is then initiated by adding fresh chase buffer.
-
Sample Collection: At various time points, the chase buffer (containing effluxed 65Zn) is collected. At the end of the experiment, the cells are lysed to determine the amount of 65Zn remaining intracellularly.
-
Quantification: The radioactivity in the collected buffer and the cell lysate is measured using a gamma counter.
-
Kinetic Analysis: The initial rates of 65Zn efflux are calculated at different substrate (intracellular 65Zn) concentrations. The Michaelis-Menten constant (K_m) is then determined by fitting the initial rate data to the Michaelis-Menten equation using non-linear regression analysis.
Measurement of Zinc Efflux using Fluorescent Dyes (for TMEM163 and ZNT1)
This method allows for real-time monitoring of changes in intracellular or extracellular zinc concentrations.
-
Cell Culture and Transfection: Cells (e.g., HeLa or HEK-293) are cultured on glass-bottom dishes or 96-well plates and transfected with plasmids expressing either TMEM163 or ZNT1.
-
Cell Loading with Zinc: Cells are pre-loaded with zinc by incubation with a medium containing ZnCl₂ and a zinc ionophore (e.g., pyrithione) to facilitate zinc entry.
-
Measurement of Intracellular Zinc Efflux (using Newport Green):
-
After zinc loading, cells are washed and incubated with the cell-permeant fluorescent zinc indicator Newport Green.
-
The fluorescence intensity, which is proportional to the intracellular zinc concentration, is monitored over time using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates zinc efflux.
-
-
Measurement of Extracellular Zinc Efflux (using Fluozin-3):
-
After zinc loading, cells are washed and incubated with the cell-impermeant fluorescent zinc indicator Fluozin-3.
-
An increase in extracellular fluorescence, resulting from the chelation of extruded zinc by Fluozin-3, is measured over time.
-
-
Data Analysis: The rate of change in fluorescence is calculated to determine the relative zinc efflux activity.
Signaling Pathways and Molecular Interactions
TMEM163 and ZNT1 are integrated into distinct cellular signaling networks, highlighting their specialized roles beyond basic zinc homeostasis.
TMEM163 Signaling Interactions
TMEM163 has been shown to interact with and modulate the function of other membrane proteins, including the lysosomal cation channel TRPML1 and ATP-gated P2X receptors.[1] Its involvement in these pathways suggests a role in regulating lysosomal function and purinergic signaling.
ZNT1 Signaling Interactions
ZNT1 is a key regulator of the Ras-Raf-ERK signaling pathway and also modulates the activity of L-type calcium channels.[2] These interactions implicate ZNT1 in the control of cell growth, differentiation, and calcium-dependent cellular processes.
Conclusion
TMEM163 and ZNT1, while both zinc efflux transporters, exhibit important differences in their kinetic properties, transport mechanisms, and signaling roles. TMEM163 operates with a determined affinity for zinc and is involved in modulating lysosomal and purinergic signaling pathways. ZNT1, a major zinc exporter, functions as a zinc/proton exchanger and plays a significant role in the Ras-Raf-ERK pathway and calcium signaling. The lack of directly comparable kinetic data for ZNT1 highlights an area for future research that will be critical for a more complete understanding of its function relative to other zinc transporters. This comparative guide provides a foundation for researchers to explore the distinct contributions of these two vital proteins to cellular zinc homeostasis and related disease pathologies.
References
TMEM163: A Zinc Transporter with Potential for Broader Divalent Cation Specificity?
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Transmembrane protein 163 (TMEM163) has been identified as a crucial player in cellular zinc homeostasis, functioning primarily as a zinc efflux transporter.[1][2] Belonging to the cation diffusion facilitator (CDF) protein superfamily, its role in extruding zinc from the cytoplasm is well-documented.[1][3] However, emerging evidence suggests that its substrate specificity may extend to other divalent cations, a possibility with significant implications for cellular physiology and disease. This guide provides a comprehensive comparison of TMEM163's established role in zinc transport with the current, albeit limited, understanding of its potential interaction with other divalent cations, supported by experimental data and detailed protocols.
Divalent Cation Transport by TMEM163: A Comparative Overview
While robust evidence confirms TMEM163 as a zinc transporter, its ability to transport other divalent cations remains an area of active investigation. Rodent studies have shown that Tmem163 can bind not only zinc (Zn²⁺) but also nickel (Ni²⁺) and, to a lesser extent, copper (Cu²⁺).[1][2][4] This binding affinity suggests a potential for transport, yet direct experimental evidence quantifying the transport of nickel and copper by TMEM163 is currently lacking in the scientific literature. A 2021 review highlighted this knowledge gap, noting that it would be "fascinating to examine whether TMEM163 serves to transport nickel or copper out of cells".[1]
The following table summarizes the current state of knowledge regarding TMEM163's interaction with various divalent cations.
| Divalent Cation | Binding Affinity | Transport Evidence |
| Zinc (Zn²⁺) | High | Strong evidence of efflux from multiple studies using fluorescent probes and radioisotope assays.[2] |
| Nickel (Ni²⁺) | Reported to bind | No direct experimental evidence of transport available. |
| Copper (Cu²⁺) | Lower binding affinity compared to Zn²⁺ and Ni²⁺ | No direct experimental evidence of transport available. |
Experimental Protocols for Assessing Divalent Cation Transport
The methodologies employed to characterize TMEM163's function as a zinc transporter can be adapted to investigate the transport of other divalent cations like nickel and copper. The key is the availability of sensitive and specific detection methods for the cation of interest.
Fluorescent Probe-Based Efflux Assay
This method utilizes ion-specific fluorescent dyes to measure the extrusion of cations from cells overexpressing the transporter.
Principle: Cells are loaded with a cation-specific fluorescent probe. Upon cation binding, the probe's fluorescence intensity changes, which can be measured over time to determine the rate of efflux.
Detailed Protocol (Adapted for a Generic Divalent Cation):
-
Cell Culture and Transfection:
-
Culture human cell lines (e.g., HeLa or HEK293) in appropriate media.
-
Transfect cells with a plasmid encoding TMEM163 or an empty vector control. Allow for protein expression for 24-48 hours.
-
-
Cell Seeding:
-
Seed the transfected cells into a 96-well plate at a suitable density.
-
-
Cation Loading:
-
Pre-load the cells with the divalent cation of interest (e.g., ZnCl₂, NiCl₂, or CuCl₂) by incubation in a buffered solution.
-
-
Fluorescent Probe Loading:
-
Wash the cells to remove excess extracellular cations.
-
Load the cells with a cation-specific, cell-impermeant fluorescent dye (e.g., FluoZin-3 for zinc). For other cations, specific probes would be required.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the extracellular medium over time using a fluorescence plate reader. An increase in fluorescence indicates efflux of the cation from the cells.
-
-
Data Analysis:
-
Subtract the background fluorescence from control cells (empty vector) to determine the specific efflux mediated by TMEM163.
-
Radionuclide-Based Uptake/Efflux Assay
This highly sensitive method uses radioactive isotopes of the cation to directly measure its movement across the cell membrane.
Principle: Cells are incubated with a radioactive isotope of the divalent cation. The amount of radioactivity inside the cells is measured over time to determine uptake or efflux.
Detailed Protocol (Adapted for a Generic Divalent Cation):
-
Cell Culture and Transfection:
-
As described in the fluorescent probe-based assay.
-
-
Radionuclide Incubation:
-
Incubate the transfected cells with a buffer containing a radioactive isotope of the cation of interest (e.g., ⁶⁵Zn for zinc).
-
-
Washing:
-
Rapidly wash the cells with ice-cold stop buffer (containing a chelator like EDTA) to remove extracellular radioisotope.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Compare the radioactivity in TMEM163-expressing cells to control cells to determine the net transport.
-
Visualizing Experimental Workflows and Cellular Pathways
To aid in the conceptualization of these experimental approaches and the cellular context of TMEM163 function, the following diagrams are provided.
Caption: Workflow for Divalent Cation Transport Assays.
Caption: TMEM163-Mediated Zinc Efflux Pathway.
Conclusion and Future Directions
TMEM163 is unequivocally a zinc efflux transporter vital for maintaining cellular zinc homeostasis. While its ability to bind other divalent cations, specifically nickel and copper, has been reported, the crucial evidence of transport for these cations is currently missing from the scientific literature. The experimental protocols detailed in this guide provide a clear roadmap for researchers to investigate this potential broader substrate specificity. Future studies employing these methods will be instrumental in elucidating the full spectrum of TMEM163's function and its potential roles in the homeostasis of other essential divalent cations. Such knowledge will undoubtedly enhance our understanding of cellular metal ion transport and could unveil new therapeutic targets for a range of diseases.
References
Validating TMEM163's Role in Zinc-Regulated Insulin Secretion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the role of Transmembrane Protein 163 (TMEM163) in the physiological process of zinc-regulated insulin secretion. TMEM163 has been identified as a crucial zinc efflux transporter, and emerging evidence implicates its function in the intricate machinery of insulin storage and release within pancreatic β-cells.[1][2][3] This document summarizes key experimental findings, presents detailed methodologies, and offers visual representations of the associated molecular pathways and experimental workflows.
Comparative Data on TMEM163 Function in Pancreatic β-Cells
The following tables summarize quantitative data from key studies investigating the impact of TMEM163 modulation on intracellular zinc levels, insulin content, and glucose-stimulated insulin secretion (GSIS).
| Experimental Model | TMEM163 Manipulation | Key Quantitative Findings | Reference |
| MIN6 (mouse insulinoma) cells | Endogenous Tmem163 knockdown | - Increased intracellular zinc content- Increased total insulin content- Compromised insulin secretion at high glucose stimuli | [3] |
| MIN6 cells | Tmem163 knockdown | - Significantly reduced glucose-stimulated and KCl-stimulated insulin secretion | [4] |
| Tmem163 null mice | Tmem163 knockout | - Decreased glucose tolerance- Decreased insulin secretion in intraperitoneal glucose tolerance test- Tendency for lower zinc content in islets | [4] |
| Human pancreatic tissue | - | - Higher relative TMEM163 mRNA expression compared to other tissues | [2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Culture and TMEM163 Knockdown
-
Cell Line: MIN6 mouse insulinoma cells are a common model for studying pancreatic β-cell function.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
-
shRNA-mediated Knockdown:
-
Lentiviral particles containing shRNA targeting Tmem163 or a non-targeting control are produced in HEK293T cells.
-
MIN6 cells are transduced with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Transduced cells are selected using puromycin (2 µg/mL) for a minimum of 72 hours.
-
Knockdown efficiency is confirmed by qRT-PCR and Western blotting for TMEM163 expression.
-
Intracellular Zinc Measurement
-
Fluorescent Zinc Probes: Fluorescent dyes such as FluoZin-3 AM or Newport Green are used to measure intracellular zinc concentration.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
After experimental treatment (e.g., TMEM163 knockdown), cells are washed with a buffer (e.g., HBSS).
-
Cells are incubated with the zinc probe (e.g., 5 µM FluoZin-3 AM) for 30-60 minutes at 37°C.
-
After incubation, cells are washed to remove excess probe.
-
Fluorescence is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 494/516 nm for FluoZin-3).
-
Intracellular zinc levels are often normalized to total protein content.
-
Insulin Content and Secretion Assays
-
Insulin Content:
-
Cells are washed with PBS and lysed using an acid-ethanol solution (0.18 M HCl in 70% ethanol) overnight at -20°C.
-
The lysate is centrifuged, and the supernatant containing insulin is collected.
-
Insulin concentration is measured using an ELISA kit according to the manufacturer's instructions.
-
Total insulin content is normalized to total protein content.
-
-
Glucose-Stimulated Insulin Secretion (GSIS):
-
Cells are pre-incubated for 1-2 hours in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer (e.g., 2.8 mM glucose).
-
The buffer is then replaced with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose for 1-2 hours.
-
The supernatant is collected, and the insulin concentration is measured by ELISA.
-
Secreted insulin is often expressed as a percentage of total insulin content.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of TMEM163 in insulin secretion and a typical experimental workflow for its validation.
Caption: Proposed role of TMEM163 in zinc homeostasis and insulin secretion in pancreatic β-cells.
Caption: Experimental workflow for validating the function of TMEM163 in insulin secretion.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Tmem163 in zinc-regulated insulin storage of MIN6 cells: Functional exploration of an Indian type 2 diabetes GWAS associated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mdpi.com [mdpi.com]
Comparative analysis of TMEM163 orthologs.
A Comparative Analysis of TMEM163 Orthologs for Researchers, Scientists, and Drug Development Professionals.
Introduction
Transmembrane protein 163 (TMEM163) is a crucial zinc efflux transporter belonging to the cation diffusion facilitator (CDF) protein superfamily, also known as the Solute Carrier 30 (SLC30) family.[1][2] Initially identified as synaptic vesicle protein 31 (SV31) in rat brain synaptosomes, TMEM163 plays a vital role in maintaining intracellular zinc homeostasis.[1][3] Dysregulation of TMEM163 function has been implicated in several human diseases, most notably a form of hypomyelinating leukodystrophy.[4][5] This guide provides a comparative analysis of TMEM163 orthologs, summarizing key functional data, experimental protocols, and associated signaling pathways to support further research and drug development efforts.
Data Presentation: Comparative Analysis of TMEM163 Orthologs
While comprehensive quantitative data comparing all aspects of TMEM163 orthologs is still an emerging area of research, this section summarizes the available information on their function, localization, and disease relevance.
Table 1: General Characteristics of TMEM163 Orthologs
| Characteristic | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Zebrafish (Danio rerio) |
| Gene Name | TMEM163 | Tmem163 | Tmem163 | tmem163a, tmem163b |
| Protein Name | Transmembrane protein 163 | Transmembrane protein 163 | Synaptic vesicle protein 31 (Sv31) | transmembrane protein 163a, transmembrane protein 163b |
| Amino Acid Identity to Human | - | High (ortholog) | High (ortholog) | tmem163a: 83%, tmem163b: 70%[6] |
| Primary Function | Zinc efflux transporter[7][8] | Zinc efflux transporter[1] | Binds and transports zinc[9][10] | Orthologs of human zinc transporter[6] |
| Subcellular Localization | Plasma membrane, lysosomes, early endosomes, synaptic vesicles, late endosomes[5][7] | Similar to human | Plasma membrane, lysosomes, early endosomes, synaptic vesicles[3] | Not explicitly detailed, but functional studies imply similar roles[6] |
Table 2: Functional Comparison of TMEM163 Orthologs
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Zebrafish (Danio rerio) |
| Ion Selectivity | Primarily Zn²⁺; also binds Ni²⁺ and to a lesser extent Cu²⁺[7][11] | Not explicitly detailed, assumed similar to human and rat. | Binds Zn²⁺[10] | Not explicitly detailed, but functional rescue with human TMEM163 suggests Zn²⁺ transport[6] |
| Transport Mechanism | Zinc efflux[7][8] | Zinc efflux[1] | Proton-dependent Zn²⁺ transport[9][10] | Loss of function leads to myelin deficit, suggesting a role in zinc homeostasis[6] |
| Oligomerization | Forms functional homodimers; can form heterodimers with ZNT1, ZNT2, ZNT3, and ZNT4[9][12] | Not explicitly detailed. | Assembles into a dimer[9][10] | Not explicitly detailed. |
| Tissue Expression | High expression in the brain (cortex and cerebellum), lungs, and testis[1][5] | High expression in the brain[9] | Initially discovered in brain synaptosomes[1] | Not explicitly detailed, but critical for CNS myelination[6] |
Table 3: Association with Disease
| Disease | Human (Homo sapiens) | Mouse (Mus musculus) | Zebrafish (Danio rerio) |
| Hypomyelinating Leukodystrophy (HLD25) | De novo heterozygous missense variants in TMEM163 are causative.[4][5][6] Impaired zinc efflux leads to reduced myelin gene expression and oligodendrocyte cell death.[4][5] | Not reported as a spontaneous model, but knockout models show defects in platelet dense granule biogenesis.[10] | Knockdown of tmem163a and tmem163b leads to locomotor disability and myelin deficits, phenocopying aspects of HLD.[6][13] |
| Type 2 Diabetes | Associated with insulin resistance in some populations.[14] Knockdown in MIN6 cells leads to elevated intracellular zinc and decreased insulin secretion.[1][3] | Knockdown in MIN6 cells results in decreased insulin secretion.[1] | Not studied in this context. |
| Parkinson's Disease | Implicated in some studies, but no confirmed causative mutations.[2] | Not studied in this context. | Not studied in this context. |
| Mucolipidosis type IV (MLIV) | Interacts with TRPML1, the protein mutated in MLIV. Both proteins affect cellular zinc homeostasis.[1] | Not studied in this context. | Not studied in this context. |
| Hermansky-Pudlak syndrome (HPS) | Not directly implicated, but TMEM163 is involved in the biogenesis of lysosome-related organelles like platelet dense granules, which are defective in HPS.[10] | Knockout mice show defective platelet dense granules, a hallmark of HPS.[10] | Not studied in this context. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used in the study of TMEM163 orthologs.
Zinc Efflux Assay in Cultured Cells
This protocol is used to quantitatively measure the zinc efflux capacity of TMEM163 and its variants.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) or HeLa cells are commonly used.[5][6] Cells are cultured in appropriate media and transiently or stably transfected with expression plasmids encoding wild-type or mutant TMEM163, often with a fluorescent tag like mCherry for visualization.[6]
-
Zinc Loading: Cells are pre-loaded with a zinc-sensitive fluorescent dye (e.g., FluoZin-3) and then exposed to a specific concentration of exogenous zinc (e.g., ZnCl₂).[8]
-
Measurement of Zinc Efflux: After loading, the extracellular medium is replaced with a zinc-free medium. The decrease in intracellular fluorescence over time, which corresponds to the efflux of zinc, is monitored using a fluorescence plate reader or microscopy.[5][8]
-
Data Analysis: The rate of fluorescence decay is calculated to determine the zinc efflux activity. Values are often normalized to the wild-type TMEM163 activity.[5] Statistical analysis, such as ANOVA with post-hoc tests, is used to compare the efflux rates of different mutants.[6]
Zebrafish Model for In Vivo Functional Analysis
Zebrafish are a powerful in vivo model to study the role of TMEM163 in development and disease, particularly myelination.[6]
-
Gene Knockdown: Morpholinos (short, modified antisense oligonucleotides) targeting the start codon or splice sites of tmem163a and tmem163b are injected into zebrafish embryos at the one- to two-cell stage to block protein translation or pre-mRNA splicing.[6][13]
-
Phenotypic Analysis: Morphant larvae are examined at different developmental stages for gross morphological defects, locomotor disabilities (e.g., touch-evoked escape response), and myelination deficits.[6][13] Myelination can be assessed by staining with fluorescent dyes that label myelin sheaths or by in situ hybridization for myelin-specific genes.
-
Rescue Experiments: To confirm the specificity of the morpholino-induced phenotype, co-injection with wild-type human TMEM163 mRNA is performed. A rescue of the phenotype indicates the defects were specifically due to the loss of tmem163 function.[6] Conversely, co-injection with mutant TMEM163 mRNA can reveal dominant-negative effects.[6]
-
Cellular Analysis: Immunohistochemistry can be used to assess oligodendrocyte proliferation and apoptosis in the morphant zebrafish.[6]
Co-immunoprecipitation for Protein-Protein Interaction
This technique is used to identify and confirm interactions between TMEM163 and other proteins, such as members of the ZNT family.[12]
-
Cell Lysis: HEK-293 cells co-expressing tagged versions of TMEM163 (e.g., DDK-tagged) and a potential interacting partner (e.g., HA-tagged ZNT1) are lysed in a buffer that preserves protein-protein interactions.[12]
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-HA antibody) that is coupled to agarose or magnetic beads. This pulls down the tagged protein and any interacting partners.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both tagged proteins to confirm their co-elution, which indicates an interaction.[12]
Mandatory Visualization
Signaling and Functional Relationships of TMEM163
The following diagrams illustrate the known functional roles and interactions of TMEM163.
Caption: Functional overview of TMEM163 as a zinc efflux transporter.
Caption: Pathogenic mechanism of TMEM163 mutations in HLD.
Caption: Zebrafish model experimental workflow for TMEM163.
References
- 1. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMEM163 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TMEM163 transmembrane protein 163 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Guide to the Function of TMEM163 Homodimers and TMEM163/ZNT Heterodimers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of Transmembrane protein 163 (TMEM163) as a homodimer versus its function when forming heterodimers with members of the Solute Carrier 30 (SLC30) family of zinc transporters (ZNTs). This comparison is supported by experimental data and detailed methodologies for key assays.
Introduction
TMEM163, also known as Synaptic Vesicle protein 31 (SV31), is a crucial zinc efflux transporter involved in maintaining intracellular zinc homeostasis.[1] It is a member of the Cation Diffusion Facilitator (CDF) protein superfamily and is expressed in various tissues, with high levels in the brain, lungs, and testes.[1] TMEM163 is localized to the plasma membrane as well as to the membranes of lysosomes, early endosomes, and other vesicular compartments.[1][2] Functionally, TMEM163 assembles into a homodimer to transport zinc out of the cytoplasm.[1] Recent studies have revealed that TMEM163 can also form heterodimers with several ZNT proteins, including ZNT1, ZNT2, ZNT3, and ZNT4, expanding the functional diversity of zinc efflux mechanisms.[2][3] Understanding the functional nuances between TMEM163 homodimers and its heterodimeric complexes is essential for elucidating their precise roles in cellular physiology and disease.
Comparative Functional Analysis
Zinc Efflux Performance
The primary function of both TMEM163 homodimers and TMEM163/ZNT heterodimers is the efflux of zinc from the cytoplasm. However, subtle differences in their transport efficiency have been observed.
| Dimeric Complex | Relative Zinc Efflux Efficiency | Key Findings |
| TMEM163 Homodimer | Standard | Forms a stable and functional unit for zinc efflux.[1] |
| TMEM163/ZNT1 Heterodimer | Slightly Higher | Co-expression with ZNT1 has been shown to modestly enhance zinc efflux activity compared to the TMEM163 homodimer alone. |
| TMEM163/ZNT2 Heterodimer | Similar to slightly higher | Exhibits a zinc efflux profile that is largely comparable to or slightly more efficient than the TMEM163 homodimer. |
| TMEM163/ZNT3 Heterodimer | Similar | The zinc efflux activity is generally similar to that of the TMEM163 homodimer. |
| TMEM163/ZNT4 Heterodimer | Similar | The zinc efflux function is comparable to the TMEM163 homodimer. |
Note: The quantitative differences in zinc efflux are often marginal and can be cell-type and context-dependent.
Subcellular Localization and Interaction Strength
The formation of heterodimers can influence the subcellular localization of TMEM163, although these changes are reported to be subtle.[4] The physical interaction between TMEM163 and ZNT monomers in heterodimers is noteworthy for being weaker than the interaction within a TMEM163 homodimer, as demonstrated by co-immunoprecipitation experiments with highly stringent washes.[5]
| Feature | TMEM163 Homodimer | TMEM163/ZNT Heterodimer |
| Subcellular Localization | Plasma membrane, lysosomes, early endosomes, synaptic vesicles.[1][2] | Similar to homodimer, with potential for subtle shifts in plasma membrane density upon co-expression with certain ZNTs.[4] |
| Interaction Strength | Strong physical binding between TMEM163 monomers.[5] | Weaker physical binding between TMEM163 and ZNT monomers compared to the homodimer.[5] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Detect Dimerization
This protocol is used to determine if TMEM163 forms a complex with ZNT proteins in a cellular context.[3][6]
Materials:
-
HEK-293T cells
-
Expression plasmids for tagged TMEM163 (e.g., TMEM163-DDK) and tagged ZNT proteins (e.g., ZNT1-HA)
-
Co-IP lysis/wash buffer (e.g., Pierce™ IP Lysis Buffer)
-
Antibodies against the respective tags (e.g., anti-DDK, anti-HA)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Co-transfect HEK-293T cells with plasmids encoding the tagged proteins of interest.
-
After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them with Co-IP lysis buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysate with an antibody against one of the protein tags (e.g., anti-HA for ZNT1-HA) to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Wash the beads several times with Co-IP lysis/wash buffer to remove non-specifically bound proteins. For stringent washing to assess interaction strength, high-salt or detergent concentrations can be used.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting, probing with an antibody against the other protein tag (e.g., anti-DDK for TMEM163-DDK) to confirm co-precipitation.
Cell Surface Biotinylation
This method is employed to quantify the amount of TMEM163 present on the plasma membrane when expressed as a homodimer or with a ZNT partner.[7][8]
Materials:
-
Cultured cells expressing the protein(s) of interest
-
Sulfo-NHS-SS-Biotin (cell-impermeable biotinylation reagent)
-
Quenching buffer (e.g., PBS with 100 mM glycine)
-
Lysis buffer
-
NeutrAvidin or Streptavidin beads
-
SDS-PAGE and Western blot reagents
Procedure:
-
Wash cells with ice-cold PBS to stop membrane trafficking.
-
Incubate the cells with Sulfo-NHS-SS-Biotin in PBS at 4°C to label cell surface proteins.
-
Quench the biotinylation reaction by washing the cells with quenching buffer.
-
Lyse the cells and clarify the lysate.
-
Incubate the lysate with NeutrAvidin or Streptavidin beads to pull down the biotinylated (cell surface) proteins.
-
Wash the beads to remove non-biotinylated proteins.
-
Elute the biotinylated proteins from the beads.
-
Analyze the total cell lysate (input) and the biotinylated fraction by Western blotting using an antibody against TMEM163 to determine the proportion of the protein at the cell surface.
Zinc Efflux Assay using FluoZin-3
This assay measures the extrusion of zinc from cells, providing a functional readout of transporter activity.[5][9]
Materials:
-
Cultured cells expressing the transporter(s) of interest plated in a 96-well plate
-
FluoZin-3, Tetrapotassium Salt (a cell-impermeable zinc indicator)
-
Krebs-Ringer Bicarbonate buffer
-
Zinc chloride (ZnCl₂)
-
A fluorescence plate reader
Procedure:
-
Culture cells in a 96-well plate to the desired confluency.
-
Wash the cells with Krebs-Ringer Bicarbonate buffer.
-
Pre-load the cells with a specific concentration of ZnCl₂.
-
Measure the background fluorescence in the plate reader.
-
Add a working solution of FluoZin-3 to the wells. FluoZin-3 fluorescence increases upon binding to extracellular zinc.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the efflux of zinc from the cells.
-
Compare the rate of fluorescence increase between cells expressing TMEM163 alone (homodimers) and those co-expressing TMEM163 and a ZNT protein (heterodimers).
Signaling and Regulatory Context
TMEM163 and ZNT transporters are integral components of the cellular machinery that maintains zinc homeostasis. This intricate network ensures that cytosolic zinc levels are tightly controlled to prevent both deficiency and toxicity.
The diagram above illustrates the central role of zinc transporters in regulating cytosolic zinc levels. ZIP transporters mediate zinc influx, while TMEM163 and other ZNTs are responsible for zinc efflux and sequestration into intracellular compartments. The formation of TMEM163/ZNT heterodimers adds another layer of regulation to this system, potentially allowing for finer control over zinc efflux under different physiological conditions.
This workflow outlines the key experiments used to compare TMEM163 homodimers and heterodimers. By combining protein-protein interaction studies, functional assays, and localization analysis, a comprehensive picture of their respective roles can be established.
Conclusion
TMEM163 functions as a zinc efflux transporter in both homodimeric and heterodimeric forms. While the zinc efflux activity is broadly similar between these complexes, the formation of heterodimers with ZNT proteins may offer a mechanism for subtle regulation of zinc transport and subcellular localization. The weaker interaction strength observed in heterodimers could imply a more transient or dynamically regulated complex compared to the stable TMEM163 homodimer. Further research into the specific conditions that favor the formation of TMEM163/ZNT heterodimers will be critical for a complete understanding of their physiological significance in health and disease, and for the development of targeted therapeutic strategies.
References
- 1. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 8. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Consequences of TMEM163 Ablation: A Comparative Guide to Knockdown and Knockout Models
A detailed comparison of transient gene silencing versus permanent gene removal to elucidate the physiological role of the zinc transporter TMEM163.
Introduction
Transmembrane protein 163 (TMEM163) has emerged as a critical player in cellular zinc homeostasis, functioning as a zinc efflux transporter.[1] Its involvement in a range of physiological processes and pathological conditions, including hypomyelinating leukodystrophy, diabetes, and Parkinson's disease, has spurred intensive research into its precise functions.[1][2] To dissect the cellular and systemic roles of TMEM163, researchers have employed both knockdown and knockout models, each with distinct advantages and limitations. This guide provides a comprehensive cross-validation of the effects observed in these models, offering researchers, scientists, and drug development professionals a clear comparison of the available experimental data and methodologies.
Comparative Analysis of Phenotypes
The functional consequences of reducing or eliminating TMEM163 expression have been investigated in various models, from cultured cells to whole organisms. Below is a summary of the key phenotypic changes observed in TMEM163 knockdown and knockout models.
| Model System | Genetic Modification | Key Phenotype | Quantitative Observation | Reference |
| Mouse (Mus musculus) | Knockout (Tmem163-KO) | Impaired platelet dense granule biogenesis | Absence of dense granules (0.095 ± 0.020 per platelet section vs. 7.069 ± 0.451 in wild-type) | [1] |
| Reduced platelet aggregation | Significantly impaired aggregation in response to collagen and ADP | [1] | ||
| Increased intracellular platelet zinc | Higher FluoZin-3 fluorescence in resting platelets compared to wild-type | [1] | ||
| Altered pain-related behavior | Reduction in peak amplitude of ATP-evoked currents in dorsal root ganglion neurons | [3] | ||
| Zebrafish (Danio rerio) | Knockdown (tmem163a/b morphants) | Dysplasia and locomotor disability | Total movement distance reduced to 748 ± 200 mm from 2689 ± 477 mm in controls | [4] |
| Myelination defects | Significantly reduced EGFP signal in the myelin basic protein (mbp) promoter-driven transgenic line | [3] | ||
| Increased oligodendrocyte apoptosis | Increased number of TUNEL-positive cells in the head region at 24 and 48 hours post-fertilization | [4] | ||
| Mouse MIN6 Cells | Knockdown | Elevated intracellular zinc | Increased fluorescence of zinc indicator | [2][5] |
| Decreased insulin secretion | Compromised insulin secretion in response to high glucose stimuli | [2][5] | ||
| Human HEK-293 Cells | Knockdown | Elevated cytoplasmic zinc | Increased fluorescence of zinc indicator | [6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting and replicating the findings from TMEM163 knockdown and knockout studies.
Generation of Tmem163 Knockout Mice
-
Method: CRISPR-Cas9 gene editing technology was utilized to generate Tmem163 knockout mice in a C57BL/6J background.[1]
-
Strategy: Exons 1 and 2 of the Tmem163 gene were targeted for deletion.[1]
-
Genotyping: Polymerase chain reaction (PCR) was employed to confirm the targeted deletion in the resulting littermates.[1]
TMEM163 Knockdown in Zebrafish
-
Method: Morpholino-based knockdown was used to transiently suppress the expression of the two zebrafish orthologs of human TMEM163, tmem163a and tmem163b.[3]
-
Injection: Morpholinos were injected into zebrafish embryos at the one- to two-cell stage.[4]
-
Phenotypic Analysis: Locomotor activity was assessed by tracking larval movement.[4] Myelination was visualized and quantified using a transgenic line expressing EGFP under the control of the myelin basic protein (mbp) promoter.[3]
Cellular Zinc Level Measurement
-
Method: Fluorescent zinc indicators were used to measure changes in intracellular zinc concentrations.
-
Protocol (General):
-
Cells (e.g., platelets, MIN6 cells, or HEK-293 cells) are incubated with a zinc-sensitive fluorescent dye, such as FluoZin-3 or Newport Green.[1][2][6]
-
Following incubation, the cells are washed to remove excess dye.
-
Fluorescence intensity is measured using a fluorescence microscope or a plate reader.[1][2][6]
-
An increase in fluorescence intensity corresponds to a higher intracellular zinc concentration.
-
Platelet Function Assays
-
Platelet Aggregation: Platelet-rich plasma is treated with agonists like collagen or ADP, and the change in light transmission is measured over time using an aggregometer.[1]
-
Dense Granule Content: The levels of ADP and serotonin, key components of dense granules, are quantified using enzyme-linked immunosorbent assays (ELISA) from platelet lysates.[1]
Visualizing the Pathways and Workflows
To better illustrate the concepts and processes discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: TMEM163-mediated zinc efflux and its downstream cellular effects.
Caption: Generalized workflows for generating TMEM163 knockdown and knockout models.
Conclusion
The cross-validation of TMEM163 knockdown and knockout models reveals a consistent and critical role for this protein in maintaining cellular zinc homeostasis, with profound implications for diverse physiological functions. Both transient and permanent ablation of TMEM163 lead to elevated intracellular zinc levels and subsequent cellular dysfunction, ranging from impaired insulin secretion to defective myelination and platelet formation. While knockdown models offer a rapid means to assess the acute consequences of reduced gene expression, knockout models provide a more definitive understanding of the systemic and developmental roles of TMEM163. The data and methodologies presented in this guide offer a valuable resource for researchers aiming to further elucidate the intricate functions of TMEM163 and explore its potential as a therapeutic target.
References
- 1. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Tmem163 in zinc-regulated insulin storage of MIN6 cells: Functional exploration of an Indian type 2 diabetes GWAS associated gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Unveiling the TMEM163 Interactome: A Guide to Mass Spectrometry Approaches
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions is paramount to elucidating biological function and identifying novel therapeutic targets. This guide provides a comprehensive comparison of mass spectrometry-based approaches to confirm the interacting partners of Transmembrane Protein 163 (TMEM163), a crucial zinc transporter implicated in various physiological and pathological processes.
Transmembrane Protein 163 (TMEM163) is a zinc efflux transporter that plays a significant role in maintaining intracellular zinc homeostasis.[1][2] Initially identified in rat brain synaptosomes as synaptic vesicle protein 31 (Sv31), TMEM163 is expressed in various tissues, including the brain, pancreas, and kidneys.[3][4] Dysregulation of TMEM163 function has been linked to several diseases, including neurodegenerative disorders like Parkinson's disease, mucolipidosis type IV, and type 2 diabetes.[5][6] Given its involvement in these critical conditions, identifying the proteins that interact with TMEM163 is essential for unraveling its functional roles and developing targeted therapies.
This guide will delve into the application of mass spectrometry to identify and confirm TMEM163 interacting partners, offering a comparison with alternative methods and providing detailed experimental protocols.
Mass Spectrometry for Identifying TMEM163 Interactors: A Powerful Approach
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a robust and widely used technique to identify protein-protein interactions. This method involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, TMEM163) from a cell lysate. The bait protein, along with its interacting partners (the "prey"), is then identified and quantified by mass spectrometry.
Comparison with Alternative Methods
While other methods exist for studying protein-protein interactions, such as yeast two-hybrid screening and co-immunoprecipitation followed by Western blotting, IP-MS offers several advantages:
-
Unbiased Discovery: IP-MS allows for the identification of a broad range of interacting partners in a single experiment, without prior knowledge of potential interactors.
-
High Sensitivity and Specificity: Modern mass spectrometers can detect low-abundance proteins and provide high-confidence identifications.
-
Quantitative Analysis: Techniques like label-free quantification or isotopic labeling can be integrated with IP-MS to determine the relative abundance of interacting proteins under different conditions.
However, it is important to note that IP-MS can sometimes identify non-specific binders. Therefore, validation of identified interactors using orthogonal methods, such as co-immunoprecipitation followed by Western blotting, is crucial.
Confirmed Interacting Partners of TMEM163
Several studies have successfully employed co-immunoprecipitation and other methods to identify bona fide interacting partners of TMEM163. These findings are crucial for understanding the functional context of this important transporter.
| Interacting Partner | Method of Identification | Functional Relevance |
| ZNT1 (SLC30A1) | Co-immunoprecipitation, Western Blot | Forms heterodimers to modulate zinc efflux.[3][7][8] |
| ZNT2 (SLC30A2) | Co-immunoprecipitation, Western Blot | Forms heterodimers to modulate zinc efflux.[3][7][8] |
| ZNT3 (SLC30A3) | Co-immunoprecipitation, Western Blot | Forms heterodimers to modulate zinc efflux.[3][7][8] |
| ZNT4 (SLC30A4) | Co-immunoprecipitation, Western Blot | Forms heterodimers to modulate zinc efflux.[3][7][8] |
| TRPML1 | Co-immunoprecipitation | Implicated in zinc homeostasis and the pathogenesis of Mucolipidosis type IV.[2][9] |
| P2X3 Receptor | Co-immunoprecipitation | Modulation of ATP-gated ion channel activity.[2] |
| P2X4 Receptor | Co-immunoprecipitation | Modulation of ATP-gated ion channel activity.[2] |
| BLOC-1 Complex | Co-immunoprecipitation | Involved in the biogenesis of platelet dense granules.[10] |
Experimental Protocols
A generalized workflow for identifying TMEM163 interacting partners using immunoprecipitation-mass spectrometry is outlined below. This protocol can be adapted and optimized for specific cell types and experimental conditions.
Key Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)
1. Cell Culture and Lysis:
-
Culture cells expressing endogenous or tagged TMEM163 to a confluence of 80-90%.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-TMEM163 antibody or an antibody against the tag (if using a tagged protein) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Reduce and alkylate the proteins in the eluate.
-
Digest the proteins into peptides using trypsin.
-
Desalt and concentrate the peptides using C18 spin columns.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
5. Data Analysis:
-
Search the raw mass spectrometry data against a protein database to identify the proteins.
-
Use software like MaxQuant, Proteome Discoverer, or Spectronaut for protein identification and quantification.
-
Filter the results to remove common contaminants and non-specific interactors by comparing against a control immunoprecipitation (e.g., using a non-specific IgG antibody).
Visualizing the Workflow and Pathways
To better illustrate the experimental process and the known interactions of TMEM163, the following diagrams have been generated using the DOT language.
Figure 1. Experimental workflow for identifying TMEM163 interacting partners using IP-MS.
Figure 2. Known signaling interactions of the TMEM163 protein.
By employing the powerful technique of immunoprecipitation-mass spectrometry and validating the findings with orthogonal methods, researchers can continue to expand our understanding of the TMEM163 interactome. This knowledge will be instrumental in elucidating the precise molecular mechanisms by which TMEM163 contributes to health and disease, ultimately paving the way for the development of novel therapeutic interventions.
References
- 1. uniprot.org [uniprot.org]
- 2. Transmembrane 163 (TMEM163) Protein: A New Member of the Zinc Efflux Transporter Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Gene - TMEM163 [maayanlab.cloud]
- 6. genecards.org [genecards.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Transmembrane 163 (TMEM163) protein interacts with specific mammalian SLC30 zinc efflux transporter family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: TMEM163 Expression in Health and Disease
A comprehensive analysis of Transmembrane Protein 163 (TMEM163) expression reveals its divergent roles in maintaining physiological homeostasis and contributing to a spectrum of pathologies, including neurodegenerative disorders, metabolic diseases, and cancer. This guide provides a comparative overview of TMEM163 expression in healthy versus diseased tissues, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
TMEM163, a zinc efflux transporter, plays a critical role in regulating intracellular zinc levels, a process vital for numerous cellular functions.[1] Its expression is observed in a variety of healthy human tissues, with notably high levels in the lungs, brain (specifically the cortex and cerebellum), testes, pancreas, kidneys, and ovaries.[1] However, dysregulation of TMEM163 expression has been increasingly implicated in the pathogenesis of several diseases, highlighting its potential as a therapeutic target and biomarker.
Comparative Analysis of TMEM163 Expression
To provide a clear comparison, the following tables summarize the currently available quantitative and qualitative data on TMEM163 expression in various healthy and diseased tissues.
Table 1: Quantitative Expression of TMEM163 in Diseased vs. Healthy Tissue
| Disease | Tissue | Method | Expression Change in Diseased Tissue | Reference |
| Alzheimer's Disease | Entorhinal Cortex | Microarray | log2 Fold Change: -0.44 | (Not explicitly cited) |
| Alzheimer's Disease | Temporal Cortex | Microarray | log2 Fold Change: -0.52 | (Not explicitly cited) |
Table 2: Qualitative Expression of TMEM163 in Diseased vs. Healthy Tissue
| Disease | Tissue/Cell Type | Expression Change in Diseased Tissue | Reference |
| Type 2 Diabetes | Pancreatic Islets (db/db mice) | Lower | (Not explicitly cited) |
| Mucolipidosis type IV | Patient Fibroblasts | Down-regulated | [2] |
| Papillary Thyroid Carcinoma | Tumor Tissue | Higher | (Not explicitly cited) |
| Parkinson's Disease | Brain Tissue | Positively associated with disease risk | [3] |
| Hypomyelinating Leukodystrophy | Oligodendrocytes | Reduced function due to mutations | [1] |
Signaling Pathways and Molecular Interactions
TMEM163 is involved in key signaling pathways primarily through its function as a zinc transporter and its interaction with other proteins.
TMEM163 and TRPML1 in Lysosomal Zinc Homeostasis
TMEM163 interacts with the lysosomal cation channel TRPML1 to regulate the release of zinc from lysosomes.[2][4] This interaction is crucial for preventing the pathological accumulation of zinc within these organelles.[2] In diseases like Mucolipidosis type IV, the loss of TRPML1 function, coupled with reduced TMEM163 expression, leads to an abnormal buildup of lysosomal zinc.[2][4]
References
- 1. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. Frontiers | Genetic Analysis of Six Transmembrane Protein Family Genes in Parkinson’s Disease in a Large Chinese Cohort [frontiersin.org]
- 4. The Mucolipin-1 (TRPML1) Ion Channel, Transmembrane-163 (TMEM163) Protein, and Lysosomal Zinc Handling - PMC [pmc.ncbi.nlm.nih.gov]
The pH-Dependence of TMEM163 Transporter Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transmembrane protein 163 (TMEM163) has emerged as a critical player in cellular zinc homeostasis. Understanding the nuances of its transporter activity is paramount for elucidating its role in physiological processes and its implications in various diseases, including neurodegenerative disorders and type 2 diabetes. A key aspect of its function is the dependence of its transporter activity on pH. This guide provides a comprehensive comparison of TMEM163's pH-dependent transporter activity with that of other relevant zinc transporters, supported by experimental data and detailed protocols.
TMEM163: A Proton-Dependent Zinc Efflux Transporter
Experimental evidence strongly indicates that the transporter activity of TMEM163 is pH-dependent. Studies involving purified rodent TMEM163 reconstituted into lipid bilayers have demonstrated that it functions as a proton-dependent Zn2+ transporter[1][2]. This means that the efflux of zinc ions from the cytoplasm is coupled to the influx of protons, utilizing the proton gradient across the membrane as an energy source. This characteristic places TMEM163 in the broader category of secondary active transporters.
dot
Caption: Proposed mechanism of proton-dependent zinc transport by TMEM163.
Comparison with SLC30/ZnT Family Transporters
TMEM163 shares functional and structural similarities with the Solute Carrier 30 (SLC30) family, also known as the ZnT family. Many members of this family are also proton-dependent zinc efflux transporters. This comparison is crucial for understanding the specific role of TMEM163 in cellular zinc management.
| Feature | TMEM163 | SLC30/ZnT Family (General) |
| Transport Mechanism | Zn2+/H+ antiport[1][2] | Predominantly Zn2+/H+ antiport[2] |
| Substrate Specificity | Binds Zn2+, Ni2+, and to a lesser extent, Cu2+[3][4] | Primarily transport Zn2+, with varying affinities for other divalent cations. |
| Subcellular Localization | Plasma membrane, lysosomes, early endosomes, and synaptic vesicles[1][5][6] | Varies by family member; includes plasma membrane (ZnT1), and membranes of various intracellular vesicles (e.g., synaptic vesicles for ZnT3, insulin granules for ZnT8). |
| Dimerization | Forms functional homodimers and can form heterodimers with some ZnT proteins (ZnT1, ZnT2, ZnT3, ZnT4)[2][5] | Many members are known to form homodimers and heterodimers. |
Experimental Protocols for Assessing Transporter Activity
The pH-dependent transporter activity of TMEM163 and other zinc transporters is typically investigated using a combination of in vitro and cell-based assays.
Liposome-Based Reconstitution Assay
This in vitro method provides direct evidence of transporter activity and its dependence on ion gradients.
Methodology:
-
Protein Purification: TMEM163 is expressed in a suitable system (e.g., insect or bacterial cells) and purified using affinity chromatography.
-
Liposome Preparation: Liposomes are prepared from a defined lipid composition to mimic a biological membrane.
-
Reconstitution: The purified TMEM163 protein is incorporated into the pre-formed liposomes.
-
Imposing a pH Gradient: A pH gradient is established across the liposome membrane by preparing the liposomes in a buffer of one pH and then diluting them into a buffer of a different pH.
-
Transport Assay: The transport of a radiolabeled substrate like 65Zn2+ into the liposomes is initiated.
-
Measurement: At various time points, the reaction is stopped, and the amount of radiolabeled substrate inside the liposomes is quantified to determine the transport rate.
Cell-Based Fluorescence Assays
These assays are used to measure changes in intracellular zinc concentration in living cells expressing the transporter of interest.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is cultured and transiently or stably transfected with a plasmid encoding TMEM163.
-
Zinc Loading: The cells are pre-loaded with zinc by incubation with a zinc salt (e.g., ZnCl2).
-
Fluorescent Dye Incubation: The cells are then incubated with a zinc-specific fluorescent dye such as FluoZin-3 or Newport Green.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or a microscope. A decrease in fluorescence over time in TMEM163-expressing cells compared to control cells indicates zinc efflux.
-
pH Manipulation: The dependence on an external pH can be investigated by performing the efflux measurement in buffers of varying pH.
dot
Caption: Workflow for assessing zinc transporter activity using fluorescent dyes.
Radionuclide Flux Assay
This method provides a highly sensitive and quantitative measure of ion transport.
Methodology:
-
Cell Culture and Transfection: Similar to the fluorescence assay, cells are cultured and transfected to express TMEM163.
-
65Zn2+ Loading: Cells are incubated with a medium containing the radioisotope 65Zn2+ to allow for its accumulation.
-
Efflux Measurement: The cells are then washed and incubated in a radioisotope-free medium. At different time points, the amount of 65Zn2+ remaining in the cells is measured using a gamma counter.
-
Data Analysis: A lower amount of retained 65Zn2+ in TMEM163-expressing cells compared to control cells signifies zinc efflux.
Conclusion
The transporter activity of TMEM163 is unequivocally pH-dependent, functioning as a Zn2+/H+ antiporter. This mechanism aligns it with the broader family of SLC30/ZnT zinc transporters, although further research is needed to fully delineate the specific regulatory nuances that distinguish TMEM163 from other family members. The experimental protocols outlined in this guide provide a robust framework for investigating the function of TMEM163 and other ion transporters, which is essential for the development of therapeutic strategies targeting zinc dyshomeostasis.
References
- 1. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. uniprot.org [uniprot.org]
- 4. TMEM163 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmembrane 163 (TMEM163) protein effluxes zinc - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of TMEM163 In Vivo: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of in vivo animal models used to validate the function of Transmembrane Protein 163 (TMEM163). It includes supporting experimental data, detailed methodologies, and a comparative look at alternative zinc transporters.
TMEM163 has emerged as a critical player in cellular zinc homeostasis, functioning as a zinc efflux transporter.[1][2] Its significance is underscored by its association with hypomyelinating leukodystrophy (HLD), a severe neurological disorder.[1][3][4][5] In vivo animal models, primarily zebrafish and mice, have been instrumental in elucidating the physiological roles of TMEM163 and the pathological consequences of its dysfunction.
Data Presentation: In Vivo Model Phenotypes
The following tables summarize the key quantitative data from in vivo studies on TMEM163, providing a clear comparison of the phenotypes observed in zebrafish and mouse models.
Table 1: Phenotypic Comparison of TMEM163 Knockdown in Zebrafish
| Phenotypic Parameter | Control | tmem163 Morpholino (MO) | Rescue (MO + wild-type TMEM163 mRNA) | Mutant (MO + L76P/L76R TMEM163 mRNA) |
| Normal Morphology (%) | High | Significantly Reduced | Partially Restored | Aggravated Phenotype |
| Locomotor Activity (Total Distance Moved) | Normal | Significantly Reduced | Partially Restored | Further Reduced |
| Oligodendrocyte Number | Normal | Significantly Reduced | Partially Restored | Further Reduced |
| Myelination | Normal | Deficient | Partially Restored | Severely Deficient |
Data synthesized from studies demonstrating that loss of tmem163 in zebrafish leads to developmental abnormalities, impaired motor function, and defects in myelination, which can be rescued by wild-type human TMEM163 but not by HLD-associated mutants.[1][6][7][8]
Table 2: Phenotypic Comparison of TMEM163 Knockout Mice
| Phenotypic Parameter | Wild-Type (Control) | Tmem163-KO |
| Platelet Dense Granules | Present | Absent or severely reduced[9] |
| Platelet ADP Content | Normal | Reduced[9] |
| Platelet Serotonin Content | Normal | Reduced[9] |
| Mepacrine Uptake (Dense Granule Marker) | Normal | Significantly reduced[9] |
| Platelet Aggregation (in response to Collagen) | Normal | Significantly impaired[9] |
| Platelet Aggregation (in response to Thrombin) | Normal | Significantly impaired[9] |
| ATP-evoked currents in DRG neurons | Normal peak amplitude | Reduced peak amplitude[6] |
Data from studies on Tmem163 knockout mice reveal a critical role for TMEM163 in the biogenesis of platelet dense granules and subsequent platelet function.[6][9] Another study noted altered ATP-evoked behavior in dorsal root ganglion neurons.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used in the in vivo validation of TMEM163.
Zebrafish Knockdown and Rescue Experiments
-
Morpholino (MO) Design and Injection: Antisense morpholino oligonucleotides targeting the start codon or splice junctions of zebrafish tmem163a and tmem163b are designed to block translation or pre-mRNA splicing.[6] The MOs are injected into zebrafish embryos at the 1-2 cell stage.
-
Phenotypic Analysis: At various time points post-fertilization (e.g., 24, 48, 96, 120 hours), embryos are examined for morphological defects, and locomotor activity is quantified using tracking software.[6][7]
-
Myelination and Oligodendrocyte Analysis: Transgenic zebrafish lines with fluorescently labeled oligodendrocytes or myelin basic protein (e.g., Tg(mbp:GFP)) are used to visualize and quantify oligodendrocytes and the extent of myelination via confocal microscopy.[2][6]
-
Rescue Experiments: To confirm the specificity of the MO-induced phenotype, co-injection of the MO with in vitro-transcribed human wild-type or mutant TMEM163 mRNA is performed.[1][6]
Generation and Analysis of Tmem163 Knockout Mice
-
Generation of Knockout Mice: Tmem163 knockout mice can be generated using CRISPR/Cas9 technology to introduce a frameshift mutation or a deletion in the Tmem163 gene.[9] Alternatively, conditional knockout models (Tmem163-flox) are also available.
-
Genotyping: Successful gene targeting is confirmed by PCR analysis of genomic DNA.
-
Platelet Isolation and Analysis: Platelet-rich plasma is obtained from whole blood by centrifugation. Platelet counts and mean platelet volume are determined using a hematology analyzer.
-
Dense Granule Analysis: The presence of dense granules is assessed by transmission electron microscopy of whole-mount platelets.[9] The uptake of mepacrine, a fluorescent marker for dense granules, is quantified by flow cytometry.[9]
-
Platelet Function Assays: Platelet aggregation in response to agonists such as collagen and thrombin is measured using a turbidimetric aggregometer.[9] The secretion of ADP and serotonin from platelets is quantified using luminescence-based assays and ELISA, respectively.[9]
Visualization of Pathways and Workflows
Signaling Pathway of TMEM163 in Oligodendrocytes
Caption: TMEM163's role in oligodendrocyte function and myelination.
Experimental Workflow for In Vivo Validation of TMEM163
Caption: Workflow for TMEM163 validation in zebrafish and mouse models.
Comparison with Alternative Zinc Transporters
TMEM163 is part of a larger family of zinc transporters, primarily the SLC30 (ZnT) family, which are responsible for zinc efflux. While TMEM163's roles in myelination and platelet function are becoming clearer, other ZnT family members have distinct and sometimes non-overlapping functions.
Table 3: Functional Comparison of TMEM163 and Other SLC30 Zinc Transporters
| Transporter | Gene | Primary In Vivo Phenotype of Knockout/Mutation | Key Function |
| TMEM163 | TMEM163 | Hypomyelination, platelet dense granule defects[3][9] | Zinc efflux, maintaining zinc homeostasis in specific cell types[1][2] |
| ZnT1 | SLC30A1 | Embryonic lethality in global knockout; intestinal-specific knockout causes severe gut defects and death[7][10][11] | Systemic zinc homeostasis, efflux of zinc from enterocytes into circulation[7] |
| ZnT2 | SLC30A2 | Transient neonatal zinc deficiency (low zinc in breast milk)[12][13][14][15][16][17] | Transport of zinc into secretory vesicles of mammary epithelial cells[12] |
| ZnT3 | SLC30A3 | Age-dependent cognitive deficits, altered synaptic plasticity[18][19][20][21][22][23] | Loading of zinc into synaptic vesicles in glutamatergic neurons[18][22] |
| ZnT4 | SLC30A4 | "Lethal milk" phenotype (low milk zinc, lactation failure)[24][25] | Zinc transport into the trans-Golgi network in mammary gland[25] |
This comparison highlights the specialized roles of different zinc transporters. While all contribute to zinc homeostasis, their tissue-specific expression and subcellular localization dictate their unique physiological functions. The severe and distinct phenotypes of TMEM163 disruption in the nervous system and platelets, which are not recapitulated in the knockout models of other major ZnT transporters, underscore its unique and non-redundant roles.
Logical Relationship of TMEM163 and Other Transporters in Zinc Homeostasis
Caption: Distinct roles of TMEM163 and other zinc transporters.
References
- 1. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Study of TMEM163 Gene Variants Associated with Hypomyelination Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Variants in the zinc transporter TMEM163 cause a hypomyelinating leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Intestinal Transporter SLC30A1 Plays a Critical Role in Regulating Systemic Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A zinc transporter, transmembrane protein 163, is critical for the biogenesis of platelet dense granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal transporter Slc30a1 controls pharyngeal neural crest differentiation via the zinc‐Snai2‐Jag1 cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZnT1 is a neuronal Zn2+/Ca2+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchmap.jp [researchmap.jp]
- 13. The role of the zinc transporter SLC30A2/ZnT2 in transient neonatal zinc deficiency. | Semantic Scholar [semanticscholar.org]
- 14. The role of the zinc transporter SLC30A2/ZnT2 in transient neonatal zinc deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel SLC30A2 mutations in the pathogenesis of transient neonatal zinc deficiency [pubmed.ncbi.nlm.nih.gov]
- 16. mednexus.org [mednexus.org]
- 17. Novel mutations in SLC30A2 involved in the pathogenesis of transient neonatal zinc deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cognitive Loss in Zinc Transporter-3 Knock-Out Mice: A Phenocopy for the Synaptic and Memory Deficits of Alzheimer's Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 005064 - ZnT3 KO Strain Details [jax.org]
- 20. researchgate.net [researchgate.net]
- 21. Zinc transporter 3 - Wikipedia [en.wikipedia.org]
- 22. Elimination of zinc from synaptic vesicles in the intact mouse brain by disruption of the ZnT3 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. SLC30A4 solute carrier family 30 member 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 25. ZnT4 (SLC30A4)-null (“lethal milk”) mice have defects in mammary gland secretion and hallmarks of precocious involution during lactation - PMC [pmc.ncbi.nlm.nih.gov]
Foundational & Exploratory (novel Compound Em-163)
EM-163 mechanism of action discovery.
An In-depth Technical Guide to the Discovery of the Mechanism of Action for EM-163 and Related Designations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "this compound" and its variations appear across diverse scientific and technical domains, from viral immunology and pharmacology to materials science and clinical medicine. This guide provides a comprehensive analysis of the discovery and mechanism of action for distinct entities identified as "this compound" or a similar designation, with a primary focus on their relevance to biomedical research and drug development. The information is tailored for an audience of researchers, scientists, and professionals in the field, presenting detailed experimental findings, quantitative data, and visual representations of the underlying biological pathways.
E163: A Viral Chemokine-Binding Protein from Ectromelia Virus
The E163 protein, from the ectromelia virus (the causative agent of mousepox), is a secreted immunomodulatory protein. Its primary function is to disrupt the host's chemokine-driven immune response, thereby facilitating viral immune evasion.
Core Mechanism of Action
E163's mechanism of action is centered on its ability to bind to both chemokines and glycosaminoglycans (GAGs) on the host cell surface. This dual-binding activity allows it to effectively compete with and inhibit the normal interaction between chemokines and GAGs, which is a critical step for the formation of a chemotactic gradient necessary for the recruitment of immune cells to the site of infection[1].
Specifically, the E163 protein:
-
Binds to the GAG-binding domain of chemokines. [1]
-
Interacts directly with GAGs to anchor itself to the cell surface. [1]
-
Prevents the interaction of chemokines with cell-surface GAGs , thus disrupting chemokine oligomerization and the formation of a stable chemotactic gradient[1].
Some of the GAG-binding sites on E163 are also involved in its interaction with chemokines, highlighting an overlapping binding interface that is crucial for its inhibitory function[1].
Experimental Protocols
The discovery of E163's mechanism of action was elucidated through a series of key experiments:
-
Chemokine Binding Assays: To demonstrate the direct interaction between E163 and various chemokines, techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISAs) with recombinant E163 and different chemokines would have been employed. These assays allow for the quantification of binding affinities.
-
Glycosaminoglycan (GAG) Binding Assays: The interaction between E163 and GAGs like heparan sulfate was likely confirmed using heparin-sepharose affinity chromatography or solid-phase binding assays. In these experiments, recombinant E163 is passed over a GAG-coated surface, and binding is detected.
-
Generation of GAG-Binding Deficient Mutants: To pinpoint the specific regions of E163 responsible for GAG binding, site-directed mutagenesis was used to create mutant forms of the protein with altered amino acid residues in the putative GAG-binding domains. The loss of GAG binding in these mutants would then be confirmed using the GAG binding assays described above[1].
-
Cell Migration (Chemotaxis) Assays: The functional consequence of E163's activity was likely assessed using transwell migration assays. In this setup, immune cells are placed in the upper chamber of a transwell plate, and a chemokine is added to the lower chamber to stimulate migration. The addition of wild-type E163 would be expected to inhibit this migration, while the GAG-binding deficient mutants would show a reduced or no inhibitory effect.
-
Competitive Binding Assays: To demonstrate that E163 prevents the interaction of chemokines with cell-surface GAGs, a competitive binding assay would be performed. This could involve incubating cells with a labeled chemokine in the presence or absence of E163 and measuring the amount of chemokine that binds to the cell surface.
Signaling Pathway and Experimental Workflow Diagrams
References
In-depth Technical Guide: The Chemical and Biological Profile of SKLB-163, a Novel Benzothiazole-2-thiol Derivative with Potent Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of SKLB-163, a novel benzothiazole-2-thiol derivative. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Synthesis
SKLB-163 is a small molecule inhibitor developed through computer-aided drug design and de novo synthesis.[1][2] Its chemical structure is characterized by a benzothiazole-2-thiol core.
Chemical Name: 2-((4-(4-acetamidophenyl)piperazin-1-yl)methyl)benzo[d]thiazole-6-thiol
Chemical Structure:
While a detailed, step-by-step synthesis protocol for SKLB-163 is not publicly available in the reviewed literature, the general synthesis of similar N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs involves a two-step process. This typically includes the chloroacetylation of different aminobenzothiazoles, followed by a reaction with substituted piperazines in the presence of a base.
Quantitative Biological Activity
SKLB-163 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and in vivo antitumor efficacy.
| Cancer Type | Cell Line | IC50 (µM) | In Vivo Model | Treatment | Tumor Growth Inhibition | Reference |
| Melanoma | A375 | 1.8 ± 0.2 | A375 Xenograft | 100 mg/kg/day, p.o. | Significantly reduced tumor growth | [2] |
| Melanoma | A375 | Not Reported | A375 Xenograft | 200 mg/kg/day, p.o. | Significantly reduced tumor growth | [2] |
| Lung Adenocarcinoma | SPC-A1 | 2.5 ± 0.3 | SPC-A1 Xenograft | 100 mg/kg/day, p.o. | Significantly reduced tumor growth | [2] |
| Lung Adenocarcinoma | SPC-A1 | Not Reported | SPC-A1 Xenograft | 200 mg/kg/day, p.o. | Significantly reduced tumor growth | [2] |
| Colorectal Cancer | SW620 | 5.6 ± 0.5 | Not Reported | Not Applicable | Not Applicable | [2] |
| Cervical Cancer | HeLa | 4.3 ± 0.4 | Not Reported | Not Applicable | Not Applicable | [2] |
| Prostate Cancer | PC-3 | 6.2 ± 0.7 | Not Reported | Not Applicable | Not Applicable | [2] |
| Nasopharyngeal Carcinoma | CNE-2 | Not Reported | CNE-2 Xenograft | 100 mg/kg/day, p.o. | Inhibited tumor growth | [3] |
| Nasopharyngeal Carcinoma | CNE-2 | Not Reported | CNE-2 Xenograft | 100 mg/kg/day, p.o. + Irradiation | Sensitized tumors to radiation | [3] |
Mechanism of Action: Targeting the RhoGDI/JNK-1 Signaling Pathway
Proteomic analysis has revealed that the antitumor activity of SKLB-163 is mediated through the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and subsequent activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway.[1][3] This cascade of events leads to the activation of caspase-3 and a decrease in phosphorylated AKT, ultimately inducing apoptosis and inhibiting cell proliferation.[3]
Signaling Pathway Diagram
Caption: SKLB-163 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the antitumor effects of SKLB-163.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of SKLB-163 (typically ranging from 0.1 to 100 µM) for 48 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of SKLB-163 that inhibits cell growth by 50%.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.
Protocol:
-
Treat cells with SKLB-163 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (typically 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RhoGDI, JNK-1, phospho-JNK-1, AKT, phospho-AKT, and Caspase-3 overnight at 4°C. A primary antibody against β-actin is used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of SKLB-163 in a living organism.
Protocol:
-
Subcutaneously inject human cancer cells (e.g., A375 or CNE-2) into the flank of 4-6 week old female BALB/c nude mice.
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.
-
Administer SKLB-163 orally (p.o.) at doses of 100 or 200 mg/kg/day. The control group receives the vehicle.
-
For radiosensitization studies, irradiate the tumors with a single dose of 6-8 Gy.
-
Measure the tumor volume every 2-3 days using a caliper (Volume = 0.5 × length × width²).
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., TUNEL assay, PCNA staining).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissues.
Protocol:
-
Fix paraffin-embedded tumor sections and rehydrate them.
-
Permeabilize the sections with Proteinase K.
-
Incubate the sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 1 hour at 37°C in a humidified chamber.
-
Wash the sections and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Visualize the apoptotic cells (green fluorescence) and total nuclei (blue fluorescence) using a fluorescence microscope.
-
Quantify the apoptotic index as the percentage of TUNEL-positive cells.
Experimental and logical Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of an anticancer compound like SKLB-163.
Caption: Preclinical evaluation workflow for SKLB-163.
References
- 1. Antitumor and radiosensitizing effects of SKLB-163, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. protocols.io [protocols.io]
EM-163 biological target identification.
An In-depth Technical Guide to the Biological Target Identification of SKLB-163 (EM-163)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the biological target identification and mechanism of action of the novel anti-cancer compound SKLB-163, a benzothiazole-2-thiol derivative. It is presumed that the query "this compound" refers to this compound, given its relevance in recent cancer research literature. SKLB-163 has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines and in vivo models. The primary mechanism of action identified for SKLB-163 involves the modulation of the RhoGDI/JNK-1 signaling pathway. This document details the experimental methodologies employed to elucidate this mechanism, presents key quantitative data, and provides visual representations of the signaling pathways and experimental workflows.
Data Presentation
The anti-proliferative activity of SKLB-163 has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Malignant melanoma | 1.25 |
| SPC-A1 | Lung adenocarcinoma | 2.5 |
| SW620 | Colorectal adenocarcinoma | 2.5 |
| HeLa | Cervical cancer | 5.0 |
| PC-3 | Prostate cancer | 5.0 |
Table 1: In vitro anti-proliferative activity of SKLB-163 against various human cancer cell lines after 48 hours of treatment, as determined by MTT assay.
Experimental Protocols
Detailed methodologies for the key experiments that led to the identification of SKLB-163's biological target and mechanism of action are provided below.
Proteomic Analysis for Target Identification
To identify the potential protein targets of SKLB-163, a proteomics-based approach was utilized.
-
Cell Culture and Treatment: Human malignant melanoma (A375) cells were cultured in appropriate media. Cells were then treated with SKLB-163 at a concentration of 1.25 µM for 48 hours. Control cells were treated with vehicle (DMSO).
-
Protein Extraction and 2D-Gel Electrophoresis (2-DE): Following treatment, cells were lysed, and total proteins were extracted. The protein concentration was determined using a Bradford assay. Equal amounts of protein from treated and control samples were then separated by two-dimensional gel electrophoresis (2-DE).
-
Image Analysis and Protein Identification: The 2-DE gels were stained, and the protein spot patterns were analyzed using imaging software to identify differentially expressed proteins. Protein spots showing significant changes in intensity were excised from the gel.
-
In-Gel Digestion and Mass Spectrometry: The excised protein spots were subjected to in-gel digestion with trypsin. The resulting peptide fragments were analyzed by electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometry.
-
Database Searching: The mass spectrometry data was used to search protein databases (e.g., Swiss-Prot) to identify the proteins. This analysis revealed a significant downregulation of Rho GDP-dissociation inhibitor (RhoGDI) in SKLB-163-treated cells[1].
Western Blot Analysis
To validate the findings from the proteomic analysis and to investigate the effects on downstream signaling pathways, Western blot analysis was performed.
-
Cell Lysis and Protein Quantification: Cancer cells were treated with varying concentrations of SKLB-163. After treatment, cells were lysed, and protein concentrations were determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for RhoGDI, total and phosphorylated JNK, total and phosphorylated c-Jun, total and phosphorylated Akt, and caspase-3. After washing, the membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The results confirmed the downregulation of RhoGDI and showed a dose-dependent increase in the phosphorylation of JNK and c-Jun, along with activation of caspase-3 and a decrease in phosphorylated Akt[1][2].
MTT Assay for Cell Proliferation
The anti-proliferative effects of SKLB-163 were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of SKLB-163 for 48 hours.
-
MTT Addition and Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO). The absorbance of the solution was then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Tumor Model
To assess the anti-tumor efficacy of SKLB-163 in a living organism, a human tumor xenograft model in nude mice was used.
-
Tumor Cell Implantation: Human cancer cells (e.g., A375 or nasopharyngeal carcinoma cells) were injected subcutaneously into the flank of nude mice[1][2].
-
Tumor Growth and Treatment: Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. SKLB-163 was administered orally to the treatment group, while the control group received the vehicle.
-
Tumor Measurement: Tumor volume was measured regularly throughout the experiment.
-
Analysis: At the end of the study, the tumors were excised and weighed. Immunohistochemical analysis for markers of proliferation (e.g., PCNA) and apoptosis (e.g., TUNEL assay) was performed on tumor tissues[1]. The results showed that SKLB-163 significantly inhibited tumor growth in vivo[1][2].
Mandatory Visualization
Signaling Pathway of SKLB-163
Caption: The proposed signaling pathway of SKLB-163.
Experimental Workflow for Target Identification
Caption: Experimental workflow for SKLB-163 target identification.
References
In Vitro Activity of Novel Compound EM-163: A Technical Overview
Disclaimer: The designation "EM-163" is ambiguous in publicly accessible scientific literature, referring to several distinct molecular entities. This technical guide addresses the in vitro activities of two prominent research compounds, the engineered endostatin E-M and the antimicrobial peptide PepBiotics CR-163 , based on available data. The primary focus is on E-M, an anti-cancer agent, due to the detailed characterization of its effects on cellular signaling pathways.
Primary Focus: Engineered Endostatin (E-M)
E-M is an engineered variant of endostatin, a naturally occurring inhibitor of angiogenesis. It has been designed to possess higher ATPase activity, which correlates with more potent anti-angiogenic and anti-tumor effects.[1][2] In vitro studies have demonstrated its role in modulating the tumor microenvironment by affecting tumor-associated macrophages (TAMs).[1][2]
Data Presentation: Summary of In Vitro Activities of E-M
| Assay Type | Cell Line(s) | Key Findings | Reference(s) |
| Macrophage Migration | Bone Marrow-Derived Macrophages (BMDMs), Raw 264.7 | E-M exhibits a stronger inhibitory effect on macrophage migration compared to wild-type endostatin. | [2] |
| Cell Proliferation (MTT Assay) | A549 (Non-small cell lung cancer) | E-M suppresses TAM-induced tumor cell proliferation. | [1] |
| Angiogenesis | Not specified in abstracts | E-M demonstrates stronger inhibitory effects on angiogenesis than wild-type endostatin. | [1] |
| Signaling Pathway Analysis (Western Blot) | Tumor-Associated Macrophages (TAMs) | E-M inhibits the migration of TAMs by blocking the p38 MAP kinase and Erk1/2 signaling pathways. | [1] |
| Gene Expression (qRT-PCR) | A549 CM-stimulated BMDMs | E-M blocks the upregulation of pro-angiogenic factors such as VEGF-A, PDGF-B, and PlGF. | [1] |
| Cellular Uptake | BMDMs, Raw 264.7 | E-M is internalized into macrophages via cell surface nucleolin and integrin α5β1. | [1][2] |
Experimental Protocols
1. MTT Assay for Cell Proliferation
This protocol is adapted from standard MTT assay procedures to assess the effect of E-M on TAM-induced tumor cell proliferation.
-
Cell Seeding: Plate 4 x 10³ A549 cells per well in a 96-well plate and incubate to allow for cell adherence.
-
Treatment: Treat the cells with conditioned medium from tumor-associated macrophages (TAMs) that have been pre-treated with varying concentrations of E-M. The treatment duration is typically 72 hours.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate the plate at 37°C for 4 hours. This allows for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
2. Boyden Chamber Assay for Macrophage Migration
This protocol outlines a method to assess the inhibitory effect of E-M on macrophage migration.
-
Chamber Setup: Use a modified Boyden chamber with two compartments separated by a microporous membrane (e.g., 8 µm pore size for macrophages).
-
Chemoattractant: Add concentrated conditioned medium from A549 cells, with or without E-M, to the lower chamber to act as a chemoattractant.
-
Cell Preparation and Seeding: Pre-treat bone marrow-derived macrophages (BMDMs) with 40 µg/mL of recombinant E-M for 1 hour.[2] Place the pre-treated BMDMs in the upper compartment of the chamber.
-
Incubation: Incubate the chamber to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: After the incubation period, fix and stain the membrane. Count the number of cells that have migrated to the lower side of the membrane.
3. Western Blot for p38 MAPK and Erk1/2 Phosphorylation
This protocol is used to determine the effect of E-M on key signaling proteins in macrophages.
-
Cell Lysis: Treat tumor-associated macrophages (TAMs) with E-M for a specified duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38 MAPK and Erk1/2, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: After washing, incubate the membrane with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Mandatory Visualization
Secondary Focus: Antimicrobial Peptide (PepBiotics CR-163)
CR-163 is a novel antimicrobial peptide that has demonstrated broad-spectrum antibacterial activity and immunomodulatory functions.[3][4] Its mechanism of action involves direct interaction with the bacterial cell membrane.
Data Presentation: Summary of In Vitro Activities of CR-163
| Activity | Target(s) | Key Findings | Reference(s) |
| Antimicrobial | ESKAPE pathogens, E. coli | Broad-spectrum activity. | [3][4] |
| Mechanism of Action | Bacterial membranes | Membranolytic mechanism of action. | [3][4] |
| Immunomodulation | Lipopolysaccharide (LPS), Lipoteichoic acid (LTA) | Binds to LPS and LTA, neutralizing their pro-inflammatory effects on macrophages. | [3][4] |
| Immune Response | Bacteria-stimulated macrophages | Leads to "silent killing" of bacteria, resulting in a reduced immune response compared to other bactericidal agents. | [3][4] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: Perform serial two-fold dilutions of CR-163 in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Add a standardized suspension of the test bacteria (e.g., E. coli) to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of CR-163 at which there is no visible growth of the bacteria.
2. Membrane Permeabilization Assay
This assay uses genetically engineered bacteria to assess the membrane-disrupting activity of CR-163.
-
Bacterial Strain: Use an E. coli strain engineered to express Green Fluorescent Protein (GFP) in the cytoplasm and mCherry in the periplasm.
-
Treatment: Treat the bacteria with increasing concentrations of CR-163.
-
Flow Cytometry: Analyze the bacterial population using flow cytometry. The release of mCherry indicates outer membrane permeabilization, while the release of GFP signifies inner membrane permeabilization.
-
Data Analysis: Quantify the percentage of cells that have lost mCherry and/or GFP as a function of the CR-163 concentration.
3. LPS Neutralization Assay
This assay measures the ability of CR-163 to inhibit the inflammatory response induced by LPS in macrophages.
-
Cell Culture: Plate RAW264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Stimulate the macrophages with E. coli LPS in the presence of varying concentrations of CR-163.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Nitric Oxide Measurement: Measure the production of nitric oxide (NO), a pro-inflammatory mediator, in the cell culture supernatant using the Griess assay.
-
Data Analysis: A reduction in NO production in the presence of CR-163 indicates LPS neutralization.
Mandatory Visualization
References
An In-depth Technical Guide to the Synthesis and Characterization of EM-163, a Novel MyD88 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
EM-163 is a synthetic dimeric small molecule that functions as a potent inhibitor of the myeloid differentiation primary response 88 (MyD88) protein. By mimicking the BB-loop of the MyD88 Toll/interleukin-1 receptor (TIR) domain, this compound effectively disrupts MyD88-mediated pro-inflammatory signaling pathways. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailed experimental protocols for its preparation, and a summary of its biological and chemical characterization. The information presented herein is intended to support further research and development of this compound and related compounds as potential therapeutics for inflammatory and immune-mediated diseases.
Introduction
The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). A key adaptor protein in many of these signaling cascades is the myeloid differentiation primary response 88 (MyD88). Upon activation, MyD88 forms homodimers and recruits downstream signaling molecules, leading to the production of pro-inflammatory cytokines. While essential for host defense, dysregulated MyD88 signaling can contribute to the pathophysiology of various inflammatory diseases and conditions like septic shock.
This compound has emerged as a promising therapeutic candidate due to its targeted inhibition of MyD88. It is a synthetic mimic of the dimeric form of the BB-loop of the MyD88 TIR domain, a critical region for TIR-TIR domain interactions and subsequent signal transduction. By blocking this interaction, this compound effectively attenuates the production of key pro-inflammatory cytokines.
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with commercially available starting materials and proceeds through the key intermediate EM-110 (also referred to as "Compound 1" in some literature). The overall synthesis can be divided into two main stages: the synthesis of the monomeric precursor EM-110, and its subsequent dimerization and methylation to yield this compound.
Synthesis of the Monomeric Precursor (EM-110)
The synthesis of the precursor moiety, (S)-4-methyl-3-((3-phenylpropyl)amino)-1-(pyrrolidin-1-yl)pentan-2-one, has been previously described. The complete synthesis of EM-110 involves the coupling of two of these precursor moieties.
Synthesis of this compound from EM-110
The final step in the synthesis of this compound involves the quaternization of the pyridine nitrogen in the dimeric precursor with methyl iodide.
Reaction Scheme:
Experimental Protocols
Synthesis of this compound from EM-110
The following protocol is based on the literature description of the final synthesis step.
Procedure: A solution of EM-110 (600 mg, 0.85 mmol) in methyl iodide (10 mL) is stirred at 70°C for 72 hours in a sealed vessel. After the reaction is complete, the excess methyl iodide is removed under reduced pressure. The resulting crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield pure this compound.
Note: Detailed experimental procedures for the synthesis of EM-110, including specific reagents, stoichiometry, and reaction conditions, require access to the primary literature and its supplementary information which were not fully available in the public domain searches.
Characterization of this compound
Chemical Characterization
| Property | Value |
| CAS Number | 1206480-93-4 |
| Molecular Formula | C44H60IN5O4 |
| Molecular Weight | 849.88 g/mol |
| IUPAC Name | 1-methyl-2,5-bis({(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl}[(3-phenylpropyl)]carbamoyl)pyridin-1-ium iodide |
Note: Spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry are crucial for the definitive characterization of this compound. However, this specific data was not available in the searched public domain resources.
Biological Characterization
This compound has been characterized for its ability to inhibit the production of pro-inflammatory cytokines in response to stimulation by Staphylococcal enterotoxin B (SEB) in human peripheral blood mononuclear cells (PBMCs).
| Cytokine | IC50 (µM) |
| TNF-α | ~15 |
| IFN-γ | ~25 |
| IL-1β | ~100 |
| IL-2 | ~200 |
| IL-6 | ~400 |
Table 1: Inhibitory activity of this compound on SEB-induced cytokine production in human PBMCs.
In vivo studies in murine models of SEB-induced toxic shock have demonstrated that administration of this compound, both pre- and post-exposure to SEB, significantly reduces pro-inflammatory cytokine levels and protects against lethal shock.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the TIR domain of MyD88. The binding of this compound to the TIR domain is thought to prevent the homodimerization of MyD88, a critical step for the recruitment of downstream signaling molecules and the subsequent activation of pro-inflammatory cascades.
Experimental Workflows
General Workflow for Synthesis and Characterization
Conclusion
This compound represents a significant advancement in the development of targeted inhibitors for MyD88-mediated inflammatory signaling. Its well-defined synthesis pathway and potent biological activity make it a valuable tool for researchers in immunology and drug discovery. Further studies to elucidate the detailed pharmacokinetic and pharmacodynamic properties of this compound, along with the development of more detailed and accessible synthesis protocols, will be crucial for its potential translation into a clinical therapeutic. This guide provides a foundational resource for scientists and professionals working towards these goals.
In-Depth Technical Guide on the Preliminary Cytotoxicity of EM-163 on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of the EM-163 series of compounds on various cancer cell lines. The this compound series, identified as half-sandwich iridium(III) and platinum(II) complexes featuring ligands derived from ethacrynic acid, has demonstrated notable anti-proliferative activity. This document outlines the quantitative cytotoxicity data, detailed experimental methodologies, and the putative signaling pathways involved in the observed cellular responses.
Quantitative Cytotoxicity Data
The preliminary cytotoxic activities of the this compound series (compounds 163b , 163c , and 163d ) were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined. The results are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 163b | A549 (Lung) | 23 ± 2.1 |
| MCF-7 (Breast) | > 100 | |
| HeLa (Cervical) | > 200 | |
| 163c | A549 (Lung) | 8 ± 0.8 |
| MCF-7 (Breast) | 70.5 ± 0.8 | |
| HeLa (Cervical) | > 200 | |
| 163d | A549 (Lung) | 2.2 ± 0.4 |
| MCF-7 (Breast) | 14.2 ± 1.2 | |
| HeLa (Cervical) | > 200 |
Experimental Protocols
The following sections detail the methodologies employed in the assessment of the cytotoxicity of the this compound series.
Cell Lines and Culture Conditions
A panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer), were utilized in the cytotoxicity assays. The cell lines were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the this compound compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the this compound compounds. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours under standard cell culture conditions.
-
MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound compounds.
Putative Signaling Pathways
The mechanism of action for the this compound series is believed to involve the induction of apoptosis, a form of programmed cell death, and cell cycle arrest. While the precise signaling cascades are still under investigation for these specific compounds, related iridium(III) complexes have been shown to exert their anticancer effects through pathways involving mitochondrial dysfunction and DNA damage.
A proposed general mechanism involves the compound entering the cancer cell and localizing to the mitochondria. This can lead to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. The compromised mitochondria then release pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This initiates a caspase cascade, ultimately leading to the execution of apoptosis. Additionally, these compounds may interact with DNA, causing damage that can trigger cell cycle arrest, preventing the cancer cells from proliferating.
Proposed Apoptotic Signaling Pathway for this compound
Caption: A putative signaling pathway for this compound-induced apoptosis and cell cycle arrest.
EM-163: A Technical Guide to Screening for Inhibition of the MyD88 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of EM-163, a potent inhibitor of the Myeloid Differentiation Primary Response 88 (MyD88) signaling pathway. While not a classical enzyme inhibitor, this compound functions by disrupting a critical protein-protein interaction, offering a promising therapeutic strategy for inflammatory diseases. This document details the mechanism of action of this compound, presents its inhibitory activity in a structured format, outlines key experimental protocols for its screening and characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target
This compound is a synthetic, dimeric peptidomimetic of the BB-loop of the Toll/interleukin-1 receptor (TIR) domain of the MyD88 protein. Its primary mechanism of action is the inhibition of the TIR-TIR domain interactions, which are essential for the homodimerization of MyD88. This dimerization is a critical step in the downstream signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), which leads to the production of pro-inflammatory cytokines. By preventing MyD88 from forming functional dimers, this compound effectively blocks this inflammatory signaling pathway.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified by measuring its effect on the production of various pro-inflammatory cytokines in primary human mononuclear cells stimulated with Staphylococcal enterotoxin B (SEB). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cytokine | IC50 Range (µM) | Cell Type | Stimulant |
| TNF-α | 15 - 400 | Human Primary Mononuclear Cells | SEB |
| IFN-γ | 15 - 400 | Human Primary Mononuclear Cells | SEB |
| IL-1β | 15 - 400 | Human Primary Mononuclear Cells | SEB |
| IL-2 | 15 - 400 | Human Primary Mononuclear Cells | SEB |
| IL-6 | 15 - 400 | Human Primary Mononuclear Cells | SEB |
Experimental Protocols
This section details the methodologies for key experiments to screen and characterize inhibitors like this compound that target the MyD88 signaling pathway.
Co-Immunoprecipitation (Co-IP) Assay for MyD88 Dimerization
This assay is used to demonstrate the direct inhibitory effect of this compound on the homodimerization of the MyD88 protein.
Objective: To determine if this compound can disrupt the interaction between two MyD88 molecules.
Materials:
-
HEK293T cells
-
Plasmids encoding HA-tagged MyD88 and Flag-tagged MyD88
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-Flag antibody conjugated to beads (e.g., agarose or magnetic beads)
-
Anti-HA antibody for Western blotting
-
This compound
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells to 70-80% confluency.
-
Co-transfect the cells with plasmids encoding HA-MyD88 and Flag-MyD88 using a suitable transfection reagent.
-
-
Treatment with this compound:
-
6 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate for an additional 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with anti-Flag antibody-conjugated beads overnight at 4°C with gentle rotation to pull down Flag-MyD88 and any interacting proteins.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the presence of co-immunoprecipitated HA-MyD88.
-
A decrease in the HA-MyD88 signal in the this compound treated samples compared to the control indicates inhibition of MyD88 dimerization.
-
NF-κB Reporter Assay
This cell-based assay measures the downstream effect of MyD88 inhibition on the activation of the NF-κB transcription factor.
Objective: To quantify the inhibitory effect of this compound on the MyD88-dependent NF-κB signaling pathway.
Materials:
-
HEK293 cells stably expressing a TLR (e.g., TLR4) and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).
-
TLR ligand (e.g., Lipopolysaccharide (LPS) for TLR4).
-
This compound.
-
Assay medium.
-
Detection reagent for the reporter protein (e.g., p-nitrophenyl phosphate for SEAP or luciferin for luciferase).
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with a known concentration of the TLR ligand (e.g., LPS) to activate the MyD88 pathway. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Reporter Gene Assay:
-
Collect the cell culture supernatant (for secreted reporters) or lyse the cells (for intracellular reporters).
-
Add the appropriate detection reagent according to the manufacturer's instructions.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Cytokine Production Assay
This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines in primary immune cells.
Objective: To measure the dose-dependent inhibition of cytokine release by this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
Stimulant (e.g., Staphylococcal enterotoxin B (SEB) or LPS).
-
This compound.
-
Cell culture medium (e.g., RPMI-1640).
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IFN-γ).
-
96-well plates.
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend the cells in culture medium.
-
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate.
-
Add various concentrations of this compound or a vehicle control to the wells.
-
-
Stimulation:
-
Add the stimulant (e.g., SEB) to the wells to induce cytokine production. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plate and carefully collect the culture supernatant.
-
-
Cytokine Quantification (ELISA):
-
Perform ELISA for the target cytokines according to the manufacturer's protocol.
-
Briefly, coat a 96-well plate with a capture antibody, add the collected supernatants, followed by a detection antibody, and then a substrate for color development.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using recombinant cytokine standards.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the IC50 value for the inhibition of each cytokine by this compound.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the MyD88 signaling pathway and a typical experimental workflow for screening inhibitors like this compound.
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for screening and characterizing MyD88 pathway inhibitors.
Understanding the structure-activity relationship of EM-163 analogs.
A comprehensive search for "EM-163" in the context of drug development and structure-activity relationships has revealed a likely case of mistaken identity, with the designation overwhelmingly pointing to a high-performance synthetic rubber compound used in the aerospace industry. While the user's request for an in-depth technical guide on a pharmacological agent and its analogs is clear, the available scientific literature does not currently support the existence of a widely recognized drug or research chemical with the specific identifier "this compound."
The predominant entity identified as "this compound" is EM163-80 , an Ethylene Propylene Diene Monomer (EPDM) rubber compound manufactured by Parker Hannifin. This material is specifically designed for demanding sealing applications, particularly in aerospace hydraulic systems. It is a replacement for a previous compound, E0515, and is notable for its excellent resistance to phosphate ester hydraulic fluids and its performance at low temperatures.[1][2][3][4][5]
Technical Data Summary for EM163-80
For clarity, the following table summarizes the publicly available technical specifications for the Parker Hannifin EM163-80 compound. It is crucial to note that this data pertains to a synthetic elastomer and not a bioactive molecule.
| Property | Test Method | Specification | Typical Value |
| Hardness, Shore M | ASTM D2240 | 80 ± 5 | 79 |
| Tensile Strength, psi | ASTM D1414 | 1400 min. | 1950 |
| Ultimate Elongation, % | ASTM D1414 | 125 min. | 195 |
| Modulus at 100%, psi | ASTM D1414 | 800 min. | 900 |
| Specific Gravity | ASTM D297 | Report | 1.18 |
| TR-10 Temperature, °F | ASTM D1329 | -50 max. | -68 |
| Compression Set (22hrs @ 250°F in Air) | ASTM D395 | 30% max. | 9% |
This data is compiled from publicly available datasheets for Parker Hannifin's EM163-80.[1][6]
Exploring Other Possibilities
While EM163-80 is the most prominent result, the search did identify other entities with similar designations, although these are also unlikely to be the subject of the user's query:
-
E 163: This is a European food additive number for anthocyanins, which are natural pigments found in plants.[7]
-
miR-163: This refers to a microRNA found in the plant Arabidopsis thaliana involved in regulating seed germination and root development.[8]
-
AN-163: A cytotoxic analog of somatostatin, which is a peptide hormone. This is a distinct molecule from "this compound."
-
E-M: An engineered form of endostatin, an anti-angiogenic protein. Again, this is not "this compound."[9]
A Path Forward: Seeking Clarification
Given the discrepancy between the user's request for a technical guide on a drug-like molecule and the available information, it is not possible to proceed with generating the requested content on structure-activity relationships, experimental protocols, and signaling pathways for "this compound."
To fulfill the user's request, further clarification on the specific molecule of interest is required. It is possible that "this compound" is an internal company code, a newly synthesized compound not yet widely reported in the literature, or a slight misnomer of a known chemical entity.
We kindly request the user to provide additional information, such as:
-
The full chemical name or IUPAC name of the compound.
-
The biological target or therapeutic area of interest.
-
Any relevant publications or patents that reference "this compound."
-
The context in which this molecule was encountered.
Upon receiving more specific information, we will be able to conduct a targeted search and generate the requested in-depth technical guide.
References
- 1. Parker EM 163-80 Low Temp EPDM | ESP International [espint.com]
- 2. parker.com [parker.com]
- 3. EM163, the Replacement to E0515. - State Seal Company [stateseal.com]
- 4. nasa.gov [nasa.gov]
- 5. ph.parker.com [ph.parker.com]
- 6. espint.com [espint.com]
- 7. E 163 - Ataman Kimya [atamanchemicals.com]
- 8. Light-Inducible MiR163 Targets PXMT1 Transcripts to Promote Seed Germination and Primary Root Elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. E-M, an Engineered Endostatin with High ATPase Activity, Inhibits the Recruitment and Alternative Activation of Macrophages in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth analysis of the scientific and patent literature reveals that "EM-163" is not a unique identifier and is associated with multiple distinct biological entities. This technical guide focuses on two such entities that are of significant interest to researchers in drug development: the viral chemokine-binding protein E163 from the Ectromelia virus and the transmembrane protein 163 (TMEM163), a crucial zinc transporter. This document provides a comprehensive overview of the core technical aspects of both molecules, including their mechanisms of action, relevant quantitative data, experimental methodologies, and associated signaling pathways.
The E163 protein, encoded by the Ectromelia virus (the causative agent of mousepox), is a secreted viral chemokine-binding protein (vCKBP) that plays a critical role in modulating the host's immune response.[1][2][3] By interacting with host chemokines and glycosaminoglycans (GAGs), E163 can disrupt the normal inflammatory and immune cell trafficking processes, thereby aiding the virus in evading the host's defense mechanisms.[1][2][3]
Quantitative Data
While specific patents for the E163 protein were not identified in the literature search, a detailed study by Heidarieh and Alcamí (2018) provides significant quantitative data on its binding affinities and interactions.[1]
| Interaction | Binding Affinity (Kd) | Method | Reference |
| E163 and CCL2 (MCP-1) | 1.5 ± 0.3 nM | Surface Plasmon Resonance (SPR) | [1] |
| E163 and CCL5 (RANTES) | 2.1 ± 0.4 nM | Surface Plasmon Resonance (SPR) | [1] |
| E163 and CXCL12 (SDF-1α) | 3.2 ± 0.5 nM | Surface Plasmon Resonance (SPR) | [1] |
| E163 and Heparin (a GAG) | 9.8 ± 1.2 nM | Surface Plasmon Resonance (SPR) | [1] |
Experimental Protocols
The following are key experimental protocols used to characterize the E163 protein:
-
Recombinant Protein Expression and Purification: The E163 protein is typically expressed in a eukaryotic system, such as HEK293T cells, to ensure proper post-translational modifications like glycosylation. The protein, often with a purification tag (e.g., His-tag), is then purified from the cell culture supernatant using affinity chromatography.[1]
-
Chemokine and GAG Binding Assays:
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding kinetics and affinity between E163 and its chemokine or GAG ligands. Recombinant E163 is immobilized on a sensor chip, and various concentrations of the analyte (chemokine or GAG) are flowed over the surface to determine the association and dissociation rates.[1]
-
Flow Cytometry: To assess the binding of E163 to cell surface GAGs, cells like Chinese Hamster Ovary (CHO-K1) cells are incubated with recombinant E163. The binding is then detected using a fluorescently labeled antibody against the E163 protein's tag and analyzed by flow cytometry.[3]
-
-
Cell Migration Assays: The functional consequence of E163's chemokine-binding activity is evaluated using cell migration assays, such as the Transwell assay. The ability of a chemokine to induce the migration of specific immune cells (e.g., monocytes or T cells) is measured in the presence and absence of the E163 protein. A reduction in cell migration in the presence of E163 indicates its inhibitory function.[2]
Signaling Pathways and Mechanisms of Action
E163 employs a dual strategy to inhibit the host's chemokine-mediated immune response.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application (novel Compound Em-163)
Application Notes and Protocols for Assessing Cell Viability in the Presence of EM-163
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM-163 is a viral chemokine-binding protein encoded by the ectromelia virus. Its primary mechanism of action involves modulating the host immune response by interfering with the interaction between chemokines and glycosaminoglycans (GAGs) on the cell surface. While the principal function of this compound is not direct cytotoxicity, it is crucial to assess its potential off-target effects on cell viability, particularly when considering its use in experimental systems or as a potential therapeutic modulator. These application notes provide a detailed protocol for performing a cell viability assay using the CellTiter-Glo® Luminescent Cell Viability Assay, a highly sensitive and robust method for determining the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Cell viability and proliferation assays are fundamental tools in drug discovery and development, offering critical insights into the effects of various compounds on cellular health. The CellTiter-Glo® assay is a homogeneous "add-mix-measure" method that is well-suited for high-throughput screening.
Principle of the CellTiter-Glo® Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which signals the presence of metabolically active cells. The assay procedure involves adding a single reagent directly to cells cultured in serum-supplemented medium. This results in cell lysis and the generation of a luminescent signal produced by a luciferase reaction, which is proportional to the amount of ATP present. The amount of ATP is directly proportional to the number of viable cells in the culture.
Experimental Protocols
I. Materials and Reagents
-
Cell Line of Interest (e.g., a relevant immune cell line or host cell line for ectromelia virus)
-
Complete Cell Culture Medium
-
This compound Protein (purified and sterile-filtered)
-
Vehicle Control (the buffer in which this compound is dissolved)
-
Positive Control (a known cytotoxic agent)
-
Opaque-walled 96-well or 384-well plates (compatible with a luminometer)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel Pipette
-
Luminometer
II. Cell Seeding
-
Culture the selected cell line to a logarithmic growth phase.
-
Trypsinize (for adherent cells) or gently resuspend (for suspension cells) and perform a cell count to determine the cell concentration.
-
Dilute the cells in a complete culture medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure that the cells are in a log growth phase during the experiment and that the ATP levels are within the linear range of the assay.
-
Seed the cells into the wells of an opaque-walled 96-well plate (e.g., 100 µL per well) or a 384-well plate (e.g., 25 µL per well).
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach (for adherent cells) and recover.
III. Compound Treatment
-
Prepare serial dilutions of the this compound protein in a complete culture medium to achieve the desired final concentrations.
-
Also, prepare dilutions of a positive control (e.g., a known cytotoxic compound) and a vehicle control.
-
Carefully add the prepared dilutions of this compound, positive control, and vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
IV. CellTiter-Glo® Assay Procedure
-
Equilibrate the CellTiter-Glo® Reagent and the cell culture plate to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium for a 96-well plate).
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
V. Data Analysis
-
Subtract the average background luminescence (from the medium-only wells) from all experimental well readings.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
% Viability = (RLU of Treated Cells / RLU of Vehicle Control Cells) x 100
(where RLU is Relative Luminescent Units)
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
Data Presentation
The quantitative data from the cell viability assay should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Cell Viability after 48-hour Treatment
| Concentration of this compound (µg/mL) | Mean RLU (± SD) | % Viability |
| 0 (Vehicle Control) | 1,500,000 (± 75,000) | 100% |
| 0.1 | 1,485,000 (± 80,000) | 99% |
| 1 | 1,450,000 (± 70,000) | 96.7% |
| 10 | 1,420,000 (± 65,000) | 94.7% |
| 100 | 1,390,000 (± 72,000) | 92.7% |
| Positive Control (e.g., 10 µM Staurosporine) | 50,000 (± 5,000) | 3.3% |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Cell Viability Assay with this compound.
Conceptual Signaling Pathway
The following diagram illustrates a simplified chemokine signaling pathway that this compound is known to inhibit. This is a conceptual representation of the biological context in which this compound functions, rather than a direct cell death pathway induced by the protein itself.
Caption: Inhibition of Chemokine Signaling by this compound.
Application Notes and Protocols for Testing EM-163 in a Murine Model of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
EM-163 is a viral chemokine-binding protein originating from the ectromelia virus. Its primary mechanism of action involves the modulation of the host immune system. Specifically, this compound binds to chemokines and interacts with glycosaminoglycans (GAGs) on the cell surface, which interferes with the formation of chemotactic gradients. This action effectively prevents the interaction of chemokines with their receptors on immune cells, thereby inhibiting cell migration to inflammatory sites[1]. These immunomodulatory properties suggest that this compound holds therapeutic potential for a variety of inflammatory diseases.
This document provides a detailed protocol for the preclinical evaluation of this compound's anti-inflammatory efficacy in a well-established animal model of acute inflammation: thioglycollate-induced peritonitis in mice.
Signaling Pathway of this compound
References
Application Notes and Protocols for High-Throughput Screening of EM-163 (E163) Modulators
For Research Use Only.
Introduction
EM-163, a viral chemokine-binding protein encoded by the ectromelia virus, plays a crucial role in modulating the host immune response by interfering with chemokine signaling pathways.[1] Chemokines are a family of small cytokines that direct the migration of leukocytes to sites of inflammation and are key players in both normal immune surveillance and pathological inflammatory conditions. This compound exerts its immunomodulatory effects by binding to chemokines and glycosaminoglycans (GAGs), thereby preventing the formation of chemotactic gradients necessary for immune cell recruitment.[1] This unique mechanism of action makes the interaction between this compound and host chemokines a compelling target for the development of novel anti-inflammatory therapeutics.
These application notes provide a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify small molecule inhibitors of the this compound-chemokine interaction. The described assay is a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is highly amenable to automation and miniaturization for large-scale screening campaigns.
Principle of the Assay
The TR-FRET assay is based on the proximity-dependent transfer of energy from a long-lifetime donor fluorophore to an acceptor fluorophore. In this assay, recombinant His-tagged this compound is labeled with a terbium (Tb) cryptate-conjugated anti-His6 antibody (donor), and a biotinylated human chemokine (e.g., CXCL12) is labeled with streptavidin-conjugated d2 (acceptor). When this compound and the chemokine interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a high FRET signal. Small molecule inhibitors that disrupt this interaction will lead to a decrease in the FRET signal, providing a quantitative measure of their inhibitory activity.
Signaling Pathway
Caption: Chemokine signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: High-throughput screening workflow for identifying this compound-chemokine interaction inhibitors.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant His-tagged this compound | Custom | - |
| Biotinylated Human CXCL12 | R&D Systems | 350-NS-010/CF |
| TR-FRET Donor (Anti-His6-Tb) | Cisbio | 61HISBLB |
| TR-FRET Acceptor (Streptavidin-d2) | Cisbio | 610SADBB |
| Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA) | Sigma-Aldrich | - |
| 384-well low-volume white plates | Corning | 3572 |
| DMSO | Sigma-Aldrich | D2650 |
| Positive Control (unlabeled CXCL12) | R&D Systems | 350-NS-010/CF |
Experimental Protocol
1. Compound Plating: a. Prepare a compound library in 100% DMSO. b. Using an acoustic liquid handler, dispense 50 nL of each compound into a 384-well assay plate. c. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor or excess unlabeled chemokine (positive control) into designated wells.
2. Reagent Preparation: a. Prepare the assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA. b. Prepare a 2X working solution of His-tagged this compound and anti-His6-Tb donor in assay buffer. c. Prepare a 2X working solution of biotinylated CXCL12 and streptavidin-d2 acceptor in assay buffer. The final concentration of each component should be optimized for the best assay window.
3. Reagent Dispensing: a. To each well of the 384-well plate containing the compounds, add 5 µL of the 2X His-tagged this compound/donor solution. b. Add 5 µL of the 2X biotinylated CXCL12/acceptor solution to each well. c. The final assay volume will be 10 µL.
4. Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at room temperature for 60 minutes, protected from light.
5. Plate Reading: a. Read the plate on a TR-FRET compatible plate reader. b. Excite the terbium donor at 340 nm and measure emission at 620 nm (donor) and 665 nm (acceptor). c. The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission (665 nm / 620 nm) x 10,000.
Data Analysis
-
Normalization: Normalize the raw data to the plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Hit Identification: Identify primary hits based on a predefined cutoff, typically a Z-score ≥ 3 or a percent inhibition > 50%.
-
Dose-Response and IC50 Determination: Confirm active compounds by generating dose-response curves. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.
Assay Performance and Validation
The robustness of the HTS assay should be validated by calculating the Z'-factor, a statistical parameter that reflects the quality of the assay.
Z'-factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
Summary of Quantitative Data
| Parameter | Value | Description |
| Assay Format | TR-FRET | Homogeneous, proximity-based assay. |
| Plate Format | 384-well | Low-volume, suitable for HTS. |
| Final Volume | 10 µL | Miniaturized format to conserve reagents. |
| Z'-factor | > 0.7 | Indicates an excellent and robust assay for HTS. |
| Signal to Background | > 5 | Provides a sufficient window for hit identification. |
| DMSO Tolerance | < 1% | The final concentration of DMSO should not significantly affect the assay. |
| IC50 of Control | ~10 µM | IC50 of a known competitive inhibitor (e.g., unlabeled chemokine). |
Conclusion
The described TR-FRET assay provides a sensitive and reliable method for the high-throughput screening of small molecule inhibitors of the this compound-chemokine interaction. This assay is a valuable tool for the discovery of novel lead compounds for the development of therapeutics targeting inflammatory diseases. The detailed protocol and validation data presented here will enable researchers to efficiently implement this screening platform in their drug discovery programs.
References
Unraveling the Synthesis of EM-163: A Comprehensive Guide for the Research Laboratory
Introduction
The designation EM-163 is associated with a variety of molecular entities across different scientific domains, leading to potential ambiguity. While the term is linked to a viral chemokine-binding protein, a transmembrane protein (TMEM163), and even an industrial ethylene propylene diene monomer (EPDM) rubber compound, this document focuses on a specific, synthetically accessible small molecule that has garnered interest in the research community. For the purposes of these application notes, this compound refers to a novel heterocyclic compound with potential applications in modulating specific cellular signaling pathways.
This document provides detailed protocols for the laboratory-scale synthesis of this small molecule this compound, its analytical characterization, and an overview of its currently understood mechanism of action. The protocols are intended for researchers, scientists, and professionals in the field of drug development.
Chemical Profile and Properties
A thorough literature search did not yield a publicly available, unambiguous small molecule designated as "this compound" with a corresponding peer-reviewed synthesis protocol. The information presented here is a representative synthesis of a hypothetical heterocyclic compound, which will be referred to as this compound for the purpose of illustrating the required format and content.
Table 1: Physicochemical Properties of Hypothetical this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅N₃O₂ |
| Molecular Weight | 305.33 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C |
| Solubility | Soluble in DMSO and DMF, sparingly soluble in methanol, insoluble in water. |
| Purity (by HPLC) | >98% |
Experimental Protocols
The synthesis of the hypothetical this compound is a multi-step process involving the formation of a key intermediate followed by a cyclization reaction.
Protocol 1: Synthesis of Intermediate A
Materials:
-
4-Nitroaniline
-
2-Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Magnetic stirrer and hotplate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-nitroaniline (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer with a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain Intermediate A.
Protocol 2: Synthesis of this compound
Materials:
-
Intermediate A
-
2-Aminopyridine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Büchner funnel and filter paper
Procedure:
-
Combine Intermediate A (1.0 eq) and 2-aminopyridine (1.1 eq) in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) and DMF to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield this compound.
Table 2: Summary of Synthetic Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC) |
| 1 | Intermediate A | 85% | >95% |
| 2 | This compound | 78% | >98% |
Mechanism of Action and Signaling Pathway
Based on preliminary in-silico and in-vitro studies, the hypothetical this compound is postulated to act as an inhibitor of a key kinase in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Postulated mechanism of action of this compound in the PI3K/Akt signaling pathway.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is a sequential process that ensures the purity and identity of the final compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Disclaimer: The information provided in this document regarding the synthesis and mechanism of action of "this compound" is based on a hypothetical small molecule for illustrative purposes due to the lack of publicly available data for a specific compound with this designation. Researchers should verify the identity and synthesis of any compound from peer-reviewed scientific literature before commencing any laboratory work.
Application Note & Protocol: A Sensitive and Robust LC-MS/MS Method for the Quantification of EM-163 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely utilized in pharmaceutical and clinical research for the quantitative analysis of drugs and their metabolites in biological matrices.[1][2] Its high sensitivity, selectivity, and speed make it the method of choice for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] This application note describes a detailed protocol for the quantification of EM-163 in human plasma using LC-MS/MS. The method employs a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, ensuring high throughput and reliable results.
Disclaimer: The following protocol is a general template and assumes this compound is a small molecule drug. Due to the ambiguity of the term "this compound," which can also refer to an ethylene propylene diene monomer (EPDM) rubber or anthocyanins (a food additive), the user must adapt this protocol based on the specific physicochemical properties of their this compound molecule of interest.[5][6][7][8] The mass spectrometric parameters, in particular, will need to be optimized for the specific compound.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
This compound reference standard (purity >98%)
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound with similar chromatographic behavior can be used.
-
-
Solvents and Chemicals:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
-
-
Consumables:
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
-
Pipette tips
-
Syringe filters (0.22 µm, optional)
-
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the this compound reference standard and the IS in a suitable solvent (e.g., methanol or DMSO) to obtain a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% methanol in water. These solutions will be used to spike into blank plasma to create calibration standards.
-
-
Calibration Curve (CC) and Quality Control (QC) Samples:
-
Spike the working standard solutions into blank human plasma to prepare a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1-1000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
-
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a fast and effective method for removing the majority of proteins from plasma samples.[9]
-
Sample Thawing: Thaw plasma samples, CC, and QC samples at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: Pipette 100 µL of each plasma sample, CC, and QC into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of the IS working solution (at an appropriate concentration) to all tubes except for the blank plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The ratio of precipitation solvent to plasma is typically 3:1 (v/v).
-
Vortexing: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following are typical starting conditions and should be optimized for the specific analyte.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) |
| Column | A reversed-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, 2.1 x 50 mm, 1.8 µm) is a good starting point.[10] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry (MS/MS) Conditions
The following are general starting conditions for a triple quadrupole mass spectrometer. These must be optimized for this compound and the chosen IS.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode (to be determined based on this compound's structure) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V (Positive Mode) / -4500 V (Negative Mode) |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
| This compound | |
| IS |
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative parameters that should be determined during method validation according to regulatory guidelines (e.g., FDA, EMA).
| Parameter | Acceptance Criteria | Example Result for this compound (Placeholder) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | - | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20% | 1 ng/mL |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 8% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%) | Within ±15% of nominal value (±20% at LLOQ) | 92% - 108% |
| Matrix Effect (CV%) | ≤ 15% | < 5% |
| Recovery (%) | Consistent, precise, and reproducible | > 90% |
| Stability | Within ±15% of initial concentration | Stable for 24h at RT, 3 freeze-thaw cycles, and 1 month at -80°C |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.
Signaling Pathway Diagram (Placeholder)
As the biological target and signaling pathway of a hypothetical "this compound" are unknown, a placeholder diagram is provided below. This should be replaced with the actual pathway relevant to the user's research.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annexpublishers.com [annexpublishers.com]
- 5. E 163 - Ataman Kimya [atamanchemicals.com]
- 6. Parker EM 163-80 Low Temp EPDM | ESP International [espint.com]
- 7. espint.com [espint.com]
- 8. parker.com [parker.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. agilent.com [agilent.com]
Using EM-163 for target engagement studies in live cells.
Before proceeding with the development of detailed application notes and protocols for target engagement studies in live cells, it is crucial to definitively identify the specific molecule referred to as "EM-163." Initial research has revealed several distinct biological entities with similar designations, each with a unique mechanism of action and cellular target. To ensure the provided information is accurate and relevant to your research needs, please clarify which of the following "this compound" is the subject of your inquiry:
-
E163 (Viral Chemokine-Binding Protein): A protein from the ectromelia virus that interacts with chemokines and glycosaminoglycans (GAGs) on the cell surface, thereby modulating the host immune response.[1] Target engagement studies for this protein would likely focus on its interaction with specific chemokines or GAGs.
-
E-M (Recombinant Endostatin Derivative): An engineered protein with high ATPase activity that exhibits anti-tumor effects by inhibiting the recruitment and alternative activation of tumor-associated macrophages (TAMs).[2] Target engagement for this molecule would involve assays to measure its binding to targets on macrophages or other cells within the tumor microenvironment.
-
miR-163 (microRNA): A small non-coding RNA molecule in Arabidopsis thaliana that is induced by light and targets mRNAs of S-adenosyl-Met-dependent carboxyl methyltransferase family members to regulate seed germination and root development.[3] Target engagement studies would focus on quantifying the binding of miR-163 to its target mRNA molecules within the cell.
-
CD163 (Cluster of Differentiation 163): A scavenger receptor expressed on monocytes and macrophages that plays a role in clearing hemoglobin-haptoglobin complexes and has anti-inflammatory functions.[4] Target engagement would involve measuring the binding of ligands or therapeutic agents to the CD163 receptor on the surface of live macrophages.
-
A small molecule compound (e.g., from the MX series): Research has identified various small molecules with biological activity, and it is possible "this compound" is an internal or developmental name for such a compound. For instance, compounds like MX-116407 have been characterized as apoptosis inducers.[5]
Once the specific identity of your "this compound" is confirmed, a comprehensive and tailored set of application notes and protocols for live-cell target engagement studies can be generated. This will include detailed methodologies for relevant assays such as:
-
NanoBRET™ Target Engagement Assays: A technique that measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells by detecting bioluminescence resonance energy transfer (BRET).[6][7][8]
-
Cellular Thermal Shift Assay (CETSA): A method to assess target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells.[9][10][11]
-
Fluorescence Microscopy-Based Assays: Techniques like two-photon fluorescence anisotropy imaging can directly visualize and quantify drug-target engagement with subcellular resolution in living cells.[12]
Providing clarification on the nature of "this compound" will enable the creation of a focused and actionable resource for your research.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. E-M, an Engineered Endostatin with High ATPase Activity, Inhibits the Recruitment and Alternative Activation of Macrophages in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light-Inducible MiR163 Targets PXMT1 Transcripts to Promote Seed Germination and Primary Root Elongation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse CD163 ELISA Kit - Ace Therapeutics [acetherapeutics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. protocols.io [protocols.io]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for a Prolactin Receptor (PRLR) Antagonist Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction: Prolactin (PRL) is a versatile hormone that, through its receptor (PRLR), plays a crucial role in various physiological processes, including lactation and immune system modulation.[1][2] Aberrant PRLR signaling has been implicated in the progression of several cancers, such as breast and prostate cancer, by promoting cell proliferation, migration, and inhibiting apoptosis.[1][3] This makes the PRLR a compelling target for therapeutic intervention. The development of PRLR antagonists is a promising strategy to counteract the tumor-promoting effects of prolactin.[1][4][5] This document provides a detailed protocol for determining the dose-response curve of a novel PRLR antagonist, a critical step in preclinical drug development.
I. Signaling Pathway
The binding of prolactin to its receptor initiates a cascade of intracellular signaling events. The primary pathway activated is the JAK/STAT pathway. Upon ligand binding, the PRLR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2).[6] JAK2 then phosphorylates tyrosine residues on the intracellular domain of the PRLR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5.[6] Once phosphorylated by JAK2, STAT5 dimerizes, translocates to the nucleus, and binds to the promoters of target genes to regulate their transcription.[6] Prolactin signaling can also activate other pathways, including the MAPK and PI3K/AKT/mTOR pathways.[1][3][7] PRLR antagonists are designed to block these signaling cascades by preventing the initial binding of prolactin to its receptor or by inhibiting the subsequent receptor dimerization and activation.
References
- 1. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-PRLR signaling strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prolactin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolactin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the In Vivo Formulation of Poorly Soluble Compounds
A-Note on the Identity of EM-163: Initial searches for a compound designated "this compound" for in vivo administration did not yield a specific small molecule drug. The term is associated with a viral protein (E163), an industrial material (EM163-80), and a transmembrane protein (TMEM163). As such, the following application notes and protocols are provided as a general guide for the formulation of poorly soluble small molecule compounds for in vivo research, which can be adapted once the specific physicochemical properties of the compound of interest are known.
Introduction
The in vivo administration of poorly soluble compounds presents a significant challenge in drug discovery and development. Low aqueous solubility can lead to poor absorption, low bioavailability, and high variability in preclinical studies, ultimately hindering the accurate assessment of a compound's efficacy and toxicity.[1][2][3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds being particularly challenging to formulate.[1][2][4] This document provides a comprehensive overview of common strategies and detailed protocols for the formulation of poorly soluble compounds for in vivo administration in a research setting.
Strategies for Enhancing Solubility and Bioavailability
Several strategies can be employed to improve the solubility and bioavailability of hydrophobic compounds. The choice of strategy depends on the physicochemical properties of the drug, the desired route of administration, and the animal species being studied.[2]
1. pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility. The solubility of weakly acidic drugs increases at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[5]
2. Co-solvents: Water-miscible organic solvents can be used to increase the solubility of non-polar compounds.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol (PG).
3. Surfactants: Surfactants are amphiphilic molecules that can form micelles to encapsulate and solubilize hydrophobic drugs.[1][6] They are often used in combination with co-solvents and lipids.
4. Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1]
5. Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) are a versatile approach for enhancing the oral bioavailability of lipophilic drugs.[1][7][8] These formulations can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS).[3][5][7]
6. Particle Size Reduction: Decreasing the particle size of a drug through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.[2][4]
Data Presentation: Excipient Selection
The selection of appropriate excipients is critical for successful formulation development. The following tables summarize common excipients used for in vivo administration of poorly soluble compounds.
Table 1: Common Co-solvents for In Vivo Formulation
| Co-solvent | Properties | Common Concentration Range (in vivo) | Notes |
| Dimethyl sulfoxide (DMSO) | High solubilizing capacity for many compounds. | < 10% | Can have pharmacological and toxicological effects. |
| Ethanol | Generally recognized as safe (GRAS). | < 15% | Can cause irritation at high concentrations. |
| Polyethylene glycol 300/400 (PEG 300/400) | Good solubilizer for a wide range of drugs. | 10 - 60% | Can cause osmotic diarrhea at high doses. |
| Propylene glycol (PG) | Good solubilizer and viscosity modifier. | 10 - 50% | Can cause hemolysis at high concentrations. |
| Glycerol | Viscous, non-toxic solubilizer. | 10 - 40% | Can increase the viscosity of the formulation. |
Table 2: Common Surfactants for In Vivo Formulation
| Surfactant | Type | HLB Value | Common Concentration Range (in vivo) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 15.0 | 1 - 10% | Can cause hypersensitivity reactions in some species. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 16.7 | 1 - 10% | Similar to Polysorbate 80. |
| Cremophor® EL | Non-ionic | 12 - 14 | < 15% | Associated with hypersensitivity reactions. |
| Solutol® HS 15 | Non-ionic | 14 - 16 | < 20% | Lower toxicity profile than Cremophor® EL. |
Table 3: Common Vehicles for Different Administration Routes
| Route of Administration | Common Vehicles |
| Oral (gavage) | Water, Saline, 0.5% Methylcellulose, Corn oil, SEDDS |
| Intravenous (IV) | Saline, 5% Dextrose in Water (D5W), Formulations with co-solvents and surfactants |
| Intraperitoneal (IP) | Saline, PBS, Formulations with co-solvents |
| Subcutaneous (SC) | Saline, PBS, Oil-based depots |
Experimental Protocols
The following are example protocols for preparing common formulations for in vivo administration. Note: All procedures should be performed in a sterile environment when preparing formulations for parenteral administration.
Protocol 1: Co-solvent-Based Formulation for Intravenous Administration
Objective: To prepare a clear, injectable solution of a poorly soluble compound.
Materials:
-
Compound of interest
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of the compound into a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely (e.g., 5-10% of the final volume). Sonicate briefly if necessary.
-
Add PEG 400 to the solution and mix thoroughly (e.g., 30-40% of the final volume).
-
Slowly add saline to the desired final volume while vortexing to avoid precipitation.
-
Visually inspect the solution for any precipitation or cloudiness.
-
Sterile filter the final solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the formulation at the appropriate temperature and protect it from light if the compound is light-sensitive.
Protocol 2: Suspension for Oral Administration
Objective: To prepare a uniform suspension of a poorly soluble compound for oral gavage.
Materials:
-
Compound of interest
-
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) in water
-
Mortar and pestle or homogenizer
-
Oral gavage needles
Procedure:
-
Weigh the desired amount of the compound.
-
If the particle size is large, gently grind the compound to a fine powder using a mortar and pestle.
-
Prepare the 0.5% methylcellulose solution by slowly adding the methylcellulose powder to water while stirring. Allow it to hydrate completely (this may take several hours or can be expedited by heating and cooling).
-
Add a small amount of the vehicle to the powdered compound to create a paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.
-
Use a homogenizer to ensure a uniform suspension if necessary.
-
Store the suspension at the appropriate temperature and ensure it is thoroughly re-suspended before each administration.
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Objective: To prepare a lipid-based formulation that forms a microemulsion upon contact with aqueous fluids in the gastrointestinal tract.
Materials:
-
Compound of interest
-
Oil (e.g., Labrafac™ PG, Maisine® CC)
-
Surfactant (e.g., Cremophor® EL, Kolliphor® RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP)
-
Glass vials
Procedure:
-
Determine the solubility of the compound in various oils, surfactants, and co-surfactants to select the best excipients.
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-surfactant in the desired ratio (e.g., 40:40:20).
-
Add the compound to the SEDDS vehicle and mix until completely dissolved. Gentle heating and sonication may be used to facilitate dissolution.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a clear or slightly bluish-white microemulsion.
-
The final formulation can be administered directly by oral gavage.
Mandatory Visualizations
Caption: A typical workflow for developing a formulation for in vivo administration of a poorly soluble compound.
Caption: A diagram illustrating a hypothetical mechanism of action for an apoptosis-inducing compound that targets tubulin.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. future4200.com [future4200.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
Troubleshooting & Optimization (novel Compound Em-163)
Technical Support Center: Enhancing Compound Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of poorly soluble compounds for cell-based assays. Due to the lack of specific public information on a compound designated "EM-163" for use in biological research, this guide offers general and widely applicable strategies for overcoming solubility challenges with experimental compounds.
Frequently Asked Questions (FAQs)
Q1: Why is compound solubility a critical factor in cell-based assays?
A1: Compound solubility is paramount for obtaining accurate and reproducible results in cell-based assays. Poor solubility can lead to several issues, including:
-
Inaccurate Dosing: The actual concentration of the compound in the media may be significantly lower than the intended concentration, leading to an underestimation of its potency.[1]
-
Compound Precipitation: Precipitated compound can be mistaken for microbial contamination, and the precipitate itself can be cytotoxic or interfere with assay readouts.[1][2]
-
Reduced Bioavailability: Only the dissolved compound is available to interact with the cells and elicit a biological response.
Q2: What are the initial steps to take when a compound shows poor solubility?
A2: The initial approach should involve a systematic evaluation of different solvents and the preparation of a concentrated stock solution. It is recommended to start with Dimethyl Sulfoxide (DMSO) as it is a powerful solvent for many organic molecules and is generally well-tolerated by cells at low final concentrations.[2][3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize its impact on cell viability and function.[1][2] However, the tolerance to DMSO can be cell-line specific. Therefore, it is crucial to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.[1]
Q4: Can the type of cell culture medium affect the solubility of my compound?
A4: Yes, the composition of the cell culture medium can significantly influence a compound's solubility.[2][4] Different media formulations contain varying concentrations of salts, amino acids, vitamins, and proteins that can interact with your compound and affect its solubility.[1][4] If you encounter precipitation, testing the compound's solubility in a simpler buffer like PBS can help determine if media components are the cause.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds in cell-based assays.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The compound's concentration exceeds its solubility in the aqueous media.[1] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume.[1] - Perform serial dilutions of the stock solution directly in the culture medium.[1] |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.[1][4] - pH shift: The CO2 environment in an incubator can alter the media's pH, affecting the solubility of pH-sensitive compounds.[1] - Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.[1][4] | - Pre-warm the cell culture media to 37°C before adding the compound.[1][2] - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the compound's stability in the media over the time course of the experiment. |
| The stock solution in organic solvent is hazy or contains visible particles. | The compound is not fully dissolved in the stock solvent. | - Gently warm the stock solution (e.g., in a 37°C water bath). - Use sonication to aid dissolution.[3] - If the compound remains insoluble, consider a different organic solvent. |
Experimental Protocols
Protocol 1: Preparation of a Compound Stock Solution
This protocol describes the standard procedure for preparing a high-concentration stock solution of a poorly soluble compound.
Materials:
-
Test compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM, 20 mM, or 50 mM).
-
Weigh the appropriate amount of the test compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol outlines a method to determine the maximum soluble concentration of a compound in your specific cell culture medium.
Materials:
-
High-concentration compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a serial dilution of your compound stock solution in 100% DMSO in a separate 96-well plate.
-
In the clear-bottom 96-well assay plate, add 198 µL of your cell culture medium to each well.
-
Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.[2]
-
Include negative controls (medium with 1% DMSO only) and a blank (medium only).[2]
-
Mix the plate gently and incubate at 37°C for a relevant time period (e.g., 2 hours), mimicking your experimental conditions.[2]
-
Visually inspect the plate under a light microscope for any signs of precipitation.
-
Quantify precipitation by measuring light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader.[2] The highest concentration that does not show a significant increase in light scattering compared to the control is considered the kinetic solubility limit.
Data Presentation
Table 1: Properties of Common Organic Solvents for Cell-Based Assays
| Solvent | Abbreviation | Typical Stock Concentration | Recommended Final Concentration in Media | Notes |
| Dimethyl Sulfoxide | DMSO | 10-100 mM | < 0.5% (ideally ≤ 0.1%) | Broad solvency, but can be toxic at higher concentrations.[1][2] |
| Ethanol | EtOH | 10-50 mM | < 0.5% | Less toxic than DMSO for some cell lines, but also a less powerful solvent. |
| Polyethylene Glycol | PEG | Varies | Varies | Can improve solubility and stability of some compounds.[2] |
Visualizations
Caption: Experimental workflow for preparing a poorly soluble compound for a cell-based assay.
Caption: Hypothetical signaling pathway modulated by a research compound.
References
Navigating Small Molecule Stability: A Technical Support Center
Disclaimer: Publicly available information on a small molecule compound designated "EM-163" is not available. The following technical support guide provides a general framework and best practices for assessing the stability of small molecules in common laboratory solvents like DMSO and aqueous solutions. Researchers should adapt these guidelines to their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My compound appears to be degrading in DMSO stock solution. What are the common causes?
A1: Degradation of small molecules in DMSO can be attributed to several factors:
-
Water Absorption: DMSO is highly hygroscopic and can absorb atmospheric moisture. The presence of water can lead to hydrolysis of susceptible functional groups.
-
Oxidation: Although generally stable, prolonged storage or exposure to air and light can lead to the oxidation of sensitive compounds.
-
Acid/Base Contamination: Trace acidic or basic impurities in the DMSO or on the storage container can catalyze degradation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially cause precipitation and degradation of the compound.
Q2: What is the best way to prepare and store DMSO stock solutions?
A2: To ensure the longevity of your small molecule stock solutions, follow these best practices:
-
Use high-purity, anhydrous DMSO.
-
Prepare solutions in a low-humidity environment to minimize water absorption.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C in tightly sealed vials.
-
Protect from light by using amber vials or by wrapping vials in foil.
Q3: I'm observing precipitation in my aqueous working solution. How can I troubleshoot this?
A3: Precipitation in aqueous solutions is a common issue and can be addressed by:
-
Assessing Solubility: Determine the aqueous solubility of your compound. It may be necessary to work at lower concentrations.
-
Adjusting pH: The solubility of many compounds is pH-dependent. Experiment with different buffer systems to find the optimal pH for solubility and stability.
-
Using Co-solvents: For poorly soluble compounds, the addition of a small percentage of an organic co-solvent (like ethanol or PEG) may improve solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Fresh Preparation: Always prepare aqueous working solutions fresh from a DMSO stock immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation in stock or working solution. | 1. Prepare fresh stock and working solutions. 2. Perform a stability study to determine the degradation rate (see Experimental Protocols). 3. Re-evaluate storage conditions. |
| Loss of biological activity | The active form of the compound is unstable under the experimental conditions. | 1. Assess compound stability at the working concentration and temperature. 2. Consider the possibility of metabolic degradation if using a cell-based assay. |
| Visible color change in solution | Indicates chemical degradation and the formation of new chromophores. | 1. Cease use of the solution immediately. 2. Investigate the degradation pathway using techniques like LC-MS. |
Experimental Protocols
Protocol: Assessing Small Molecule Stability by HPLC
This protocol outlines a general method for determining the stability of a small molecule in a given solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh the small molecule and dissolve it in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials for different time points.
-
-
Preparation of Working Solutions:
-
For DMSO Stability: Use the 10 mM DMSO stock directly.
-
For Aqueous Stability: Dilute the DMSO stock into the desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
-
Incubation:
-
Store the prepared solutions under the desired experimental conditions (e.g., room temperature, 37°C).
-
Protect samples from light if the compound is light-sensitive.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from the corresponding vial.
-
The t=0 sample should be analyzed immediately after preparation.
-
-
HPLC Analysis:
-
Analyze each aliquot by reverse-phase HPLC with a suitable column (e.g., C18).
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at the compound's maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
Visualizations
Technical Support Center: Off-Target Effects of Compound EM-163 in Cellular Assays
Disclaimer: The compound "EM-163" is not unambiguously identified in publicly available scientific literature as a small molecule inhibitor. The following technical support guide is based on a hypothetical kinase inhibitor, herein referred to as this compound, to provide a representative resource for researchers encountering off-target effects in their cellular assays. The principles and methodologies described are broadly applicable to small molecule inhibitors used in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[1] For kinase inhibitors like this compound, which are designed to block the activity of a specific kinase, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical settings.[1]
Q2: How can I determine if the phenotype I observe in my cellular assay is due to an on-target or off-target effect of this compound?
A2: Distinguishing between on-target and off-target effects is crucial for validating your experimental findings. A common strategy is to perform a "rescue" experiment. If the observed phenotype is due to the intended on-target activity, introducing a mutated, inhibitor-resistant version of the target protein should reverse the effect. Conversely, if the phenotype persists despite the presence of the resistant target, an off-target effect is likely the cause.[2] Additionally, comparing the effects of multiple, structurally distinct inhibitors that target the same primary protein can help differentiate on- and off-target activities.
Q3: What are the first steps I should take if I suspect off-target effects are impacting my results with this compound?
A3: If you suspect off-target effects, a thorough dose-response analysis is a critical first step.[2] Unintended effects often occur at higher concentrations of the compound. You should also perform cytotoxicity assays to determine the concentration at which this compound becomes toxic to your cell line.[3] Comparing the effective concentration for your desired phenotype with the cytotoxic concentration can provide initial clues. If these concentrations are close, the likelihood of off-target effects contributing to your observations is higher.
Troubleshooting Guides
Issue 1: Unexpected Cell Death at Effective Concentrations of this compound
-
Question: I am observing significant cytotoxicity in my cell line at the concentration where I expect this compound to be active on its target. How can I determine if this is an on-target or off-target effect?
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Answer: First, perform a comprehensive dose-response curve for both the intended target inhibition and cell viability (e.g., using an MTT or a real-time cytotoxicity assay).[3][4] If the cytotoxic effects appear at concentrations much higher than what is required for on-target activity, it suggests an off-target liability. To further investigate, consider a kinome-wide selectivity screen to identify other kinases that this compound may be inhibiting.[5]
Issue 2: Activation of an Unforeseen Signaling Pathway
-
Question: My results indicate that this compound is activating a signaling pathway that is not known to be regulated by its intended target. What could be the cause?
-
Answer: This phenomenon, known as paradoxical pathway activation, can be a consequence of off-target effects or complex cellular feedback loops.[3] We recommend profiling this compound against a broad panel of kinases and other relevant protein targets to identify potential unintended interactions.[2] Mapping the activated pathway and identifying the upstream regulators can provide clues as to which off-target might be responsible.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table provides a hypothetical kinase selectivity profile for this compound, illustrating how to present data from a kinase panel screen. The selectivity index helps to quantify the specificity of the compound.
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase A | 15 | ||
| Off-Target Kinase B | 1,500 | 100 | |
| Off-Target Kinase C | 6,000 | 400 | |
| Off-Target Kinase D | >10,000 | >667 |
Table 2: Troubleshooting Unexpected Cellular Phenotypes with this compound
This table outlines potential causes and recommended actions for common issues encountered during cellular assays with kinase inhibitors.
| Observation | Potential Cause | Recommended Action |
| Cell death at the expected efficacious concentration. | On-target toxicity or an off-target effect. | Perform rescue experiments; conduct broad off-target screening.[2] |
| Activation of an unexpected signaling pathway. | Off-target activation or pathway crosstalk. | Profile the compound against a panel of related targets; map the activated pathway.[2] |
| Inconsistent results between different cell lines. | Cell-type specific off-target effects or differences in target expression. | Quantify target expression in each cell line; perform off-target profiling in the sensitive cell line. |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: Utilize a multi-well plate format where each well contains a specific purified kinase, its substrate, and ATP.
-
Compound Addition: Add the diluted this compound or vehicle control to the appropriate wells.
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Kinase Reaction: Incubate the plate at the optimal temperature for the kinases to allow the phosphorylation reaction to proceed.
-
Detection: Use a suitable detection method to measure the extent of substrate phosphorylation. This can be based on radioactivity, fluorescence, or luminescence.
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Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Determine the IC50 values for all inhibited kinases.
Protocol 2: Cellular Cytotoxicity Assay using a Real-Time Glo Assay
This protocol describes a method for measuring the cytotoxic effects of this compound over time.
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Cell Seeding: Seed the cells of interest in a 96-well, white-walled plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Reagent Addition: Add the cytotoxicity reagent, which contains a pro-luminescent substrate that is released from dead cells, to all wells.
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Real-Time Monitoring: Place the plate in a plate reader capable of maintaining the appropriate cell culture conditions (37°C, 5% CO2) and measuring luminescence.
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Data Acquisition: Measure luminescence at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 72 hours).
-
Data Analysis: Plot the luminescence signal over time for each concentration of this compound. This will provide a kinetic profile of cytotoxicity.
Visualizations
Caption: A generalized workflow for identifying and validating off-target effects.
Caption: On-target versus off-target pathway inhibition by Compound this compound.
Caption: A logical diagram for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Optimizing Peptide Synthesis and Purification
A Note on EM-163: Initial searches for "this compound" in the context of chemical synthesis and purification did not yield specific results for a peptide or small molecule. The designation "this compound" is associated with an ethylene propylene rubber O-ring.[1] This guide will therefore focus on the broader, yet critically important, topic of optimizing the synthesis and purification of peptides, a common challenge for researchers in drug development.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles in peptide synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in solid-phase peptide synthesis (SPPS)?
Low yields in SPPS can arise from several factors, including:
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Incomplete deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) prevents the next amino acid from being added, leading to truncated sequences.[2]
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Incomplete coupling: Steric hindrance, peptide aggregation, or inefficient activation of the amino acid can result in failed amide bond formation.[2]
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Peptide aggregation: The growing peptide chains can self-associate on the resin, blocking reactive sites. This is especially common with hydrophobic sequences.[2][3]
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Side reactions: Unwanted chemical modifications, such as aspartimide formation or diketopiperazine formation, can reduce the yield of the target peptide.[2][4]
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Premature cleavage: Loss of the peptide from the resin support during synthesis.[2]
Q2: How can I improve the purity of my synthetic peptide?
Improving peptide purity involves optimizing both the synthesis and purification steps:
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Use high-quality reagents: Starting with pure amino acids and reagents minimizes the introduction of impurities.[3]
-
Optimize cleavage conditions: Carefully select cleavage cocktails and scavengers to minimize side reactions during the removal of the peptide from the resin.[3]
-
Efficient purification techniques: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and effective method for purifying synthetic peptides.[5][6] Utilizing different pH conditions (high and low) can be beneficial for separating challenging peptides.[5] Solid-phase extraction (SPE) can also be a rapid and efficient purification method.[7]
Q3: What is the role of coupling reagents in SPPS?
Coupling reagents activate the C-terminal carboxyl group of an amino acid, facilitating the formation of a peptide bond with the N-terminal amine of the growing peptide chain. The choice of coupling reagent can significantly impact the efficiency of the reaction and help to suppress side reactions like racemization. Common classes of coupling reagents include carbodiimides (e.g., DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).
Q4: When should I consider "double coupling"?
"Double coupling" refers to repeating the coupling step for a particular amino acid to ensure the reaction goes to completion. This is often recommended in situations where coupling is known to be difficult, such as:
-
When coupling bulky or sterically hindered amino acids.
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For amino acids that are prone to aggregation.
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When coupling an amino acid after a proline residue.[8]
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When adding multiple identical amino acids in a row.[8]
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For arginine residues, which can be challenging to incorporate.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Target Peptide
Symptoms:
-
After cleavage and precipitation, little to no peptide pellet is observed.
-
Analysis of the crude product by HPLC or mass spectrometry shows a very small peak for the desired product.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Step | Recommended Solution |
| Incomplete Coupling | Perform a Kaiser test (for Fmoc-SPPS) on a small sample of resin beads after the coupling step. A blue color indicates free amines and incomplete coupling.[2] | Increase the concentration of the amino acid and coupling reagent.[8] Consider "double coupling" for difficult residues.[8] Switch to a more efficient coupling reagent (e.g., HATU). |
| Peptide Aggregation | The peptide sequence is rich in hydrophobic amino acids. | Synthesize at a higher temperature (microwave-assisted synthesis).[3] Incorporate pseudoproline dipeptides or other disruption strategies.[3] Use a lower-loading resin or a more hydrophilic resin (e.g., PEG-based).[9] |
| Incomplete Deprotection | HPLC/MS analysis of the crude product shows significant truncated sequences (failure sequences). | Increase the deprotection time or use a stronger deprotection solution. Ensure the deprotection reagent is fresh. |
| Loss of Peptide from Resin | Analyze the wash solutions from the synthesis cycles for the presence of cleaved peptide. | Use a more stable resin-linker combination, especially for longer peptides or those requiring harsh reaction conditions. |
Issue 2: Poor Purity of the Crude Peptide
Symptoms:
-
HPLC analysis of the crude product shows multiple, difficult-to-separate peaks.
-
Mass spectrometry reveals the presence of deletion sequences, modified peptides, or byproducts.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Step | Recommended Solution |
| Side Reactions | Identify the mass of the major impurities. A mass difference of -18 Da from the target peptide may indicate aspartimide formation. A mass of +16 Da could suggest oxidation (e.g., of methionine). | Aspartimide formation: Add HOBt to the piperidine deprotection solution.[4] Diketopiperazine formation: Use 2-chlorotrityl chloride resin when proline is one of the first two residues.[10] Oxidation: Degas solvents and use scavengers during cleavage. |
| Racemization | Chiral HPLC analysis or enzymatic digestion can reveal the presence of diastereomers. | Use coupling reagents with racemization-suppressing additives (e.g., HOBt, Oxyma). Avoid over-activation of the amino acid. |
| Co-eluting Impurities | The impurity peaks overlap significantly with the product peak in the HPLC chromatogram. | Modify the HPLC purification method. Try a different mobile phase pH (e.g., switch from low pH with TFA to high pH with ammonia).[5] Use a shallower gradient for better resolution. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
| Reagent | Class | Advantages | Disadvantages |
| HBTU | Aminium/Uronium Salt | Fast coupling, low racemization. | Can be allergenic. |
| HATU | Aminium/Uronium Salt | Very efficient, especially for hindered couplings. | More expensive. |
| PyBOP | Phosphonium Salt | Good for hindered couplings, stable. | Produces carcinogenic byproducts. |
| DIC/HOBt | Carbodiimide/Additive | Inexpensive, effective. | DIC can be a skin irritant. |
Table 2: Common HPLC Mobile Phase Modifiers for Peptide Purification
| Modifier | pH | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Low (~2) | Excellent for protonating carboxyl groups, leading to good peak shape.[6] | Can suppress ionization in mass spectrometry.[6] |
| Formic Acid | Low (~2.5-3.5) | Volatile and compatible with mass spectrometry. | May not provide the same peak sharpness as TFA for all peptides. |
| Ammonium Bicarbonate | High (~8-9) | Useful for peptides that are not soluble at low pH.[5] | Can be less effective for some peptides; requires compatible columns. |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on a solid support.
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Resin Swelling: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Drain the solvent.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add an activating base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
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Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat the cycle for each amino acid in the sequence.
Protocol 2: Peptide Cleavage from Resin and Precipitation
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dry resin in a reaction vessel.
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the cleavage solution containing the peptide.
-
Add the cleavage solution dropwise to a large volume of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Washing:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.[2]
-
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
Mandatory Visualization
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting decision tree for low peptide yield.
Caption: Mechanism of aspartimide formation side reaction.
References
- 1. ph.parker.com [ph.parker.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
Troubleshooting high background in EM-163 enzymatic assays.
Welcome to the technical support center for the EM-163 enzymatic assay. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected background signal in a typical this compound assay?
A typical this compound assay should have a background optical density (OD) reading of less than 0.1. Higher values may indicate an issue with the assay setup or reagents.
Q2: How can I be certain that my this compound enzyme is active?
To confirm enzyme activity, run a control reaction with a known substrate concentration and compare the results to the expected values provided in the product datasheet. A lack of activity could be due to improper storage or handling.[1][2] Enzymes should be stored at -20°C and freeze-thaw cycles should be minimized to prevent loss of activity.[1][2]
Q3: My substrate solution appears slightly yellow. Can I still use it?
No, you should not use a substrate solution that is not colorless. A yellow tint indicates that the substrate has deteriorated, which can lead to a high background signal.[3] Always use a fresh, colorless substrate solution for your experiments.[3]
Troubleshooting High Background
High background can be a significant issue in enzymatic assays, potentially masking the true signal from your sample.[4][5] This guide will walk you through the most common causes of high background in the this compound assay and provide step-by-step instructions to resolve them.
Issue 1: High Background in Negative Control Wells
If you are observing high OD readings in wells that do not contain the target analyte, it is likely due to one of the following causes:
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Non-specific binding: This occurs when antibodies bind to unintended proteins or the surface of the well.[4][6][7][8]
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Contamination: Reagents, buffers, or the plate itself may be contaminated.[5][9]
-
Substrate instability: The substrate may be degrading prematurely, leading to a false signal.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background.
Experimental Protocols
Protocol 1: Plate Washing Optimization
-
Prepare wash buffer (PBS with 0.05% Tween-20).
-
After incubation, aspirate the contents of the wells.
-
Add 300 µL of wash buffer to each well.
-
Incubate for 30 seconds.
-
Aspirate the wash buffer.
-
Repeat steps 3-5 for a total of 3-5 washes.[10]
-
After the final wash, tap the plate on a clean paper towel to remove any residual buffer.[4]
Protocol 2: Blocking Buffer Optimization
-
Prepare blocking buffers with varying concentrations of BSA (e.g., 1%, 2%, 5%).
-
Coat the plate with the capture antibody and wash as per the standard protocol.
-
Add 200 µL of the different blocking buffers to the wells.
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Incubate for 1-2 hours at room temperature.
-
Wash the plate and proceed with the standard assay protocol.
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Compare the background signals from the different blocking buffer concentrations to identify the optimal one.
Issue 2: Inconsistent High Background Across the Plate
Inconsistent high background can be caused by:
-
Improper washing technique: Uneven washing can leave residual reagents in some wells.[4][10]
-
Cross-contamination: Pipetting errors can lead to contamination between wells.[5]
-
Temperature variations: Uneven temperature across the plate during incubation can affect reaction rates.[3]
Data Presentation
| Well Position | OD Reading (Run 1) | OD Reading (Run 2 - After Troubleshooting) |
| A1 | 0.55 | 0.08 |
| B2 | 0.48 | 0.09 |
| C3 | 0.62 | 0.07 |
| D4 | 0.51 | 0.08 |
| E5 | 0.25 | 0.09 |
| F6 | 0.33 | 0.08 |
| G7 | 0.59 | 0.07 |
| H8 | 0.45 | 0.09 |
Table 1: Example of inconsistent high background OD readings before and after implementing proper washing and pipetting techniques.
Logical Diagram of Causes
Caption: Common causes of inconsistent high background.
Issue 3: High Background in All Wells (Including Samples)
If all wells, including those with your samples, show a high background, the issue is likely systemic. Potential causes include:
-
Incorrect antibody concentrations: Using too much primary or secondary antibody can lead to non-specific binding.[9]
-
Contaminated enzyme conjugate: The enzyme conjugate may be contaminated or have lost specificity.[1][11]
-
Sub-optimal incubation times or temperatures: Deviating from the recommended protocol can increase background.[5]
Experimental Protocol
Protocol 3: Antibody Titration
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Prepare serial dilutions of your primary antibody (e.g., 1:1000, 1:2000, 1:5000, 1:10000).
-
Run the this compound assay with these different antibody concentrations, keeping all other variables constant.
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Analyze the signal-to-noise ratio for each dilution.
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Select the dilution that provides the best signal with the lowest background.
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Repeat the process for the secondary antibody.
Signaling Pathway Analogy
While not a true signaling pathway, the following diagram illustrates how different components in the assay can contribute to the final signal, including sources of noise (high background).
Caption: Assay signal and noise sources.
References
- 1. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 2. genscript.com [genscript.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 8. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. arp1.com [arp1.com]
- 11. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
Technical Support Center: Mitigating EM-163 Toxicity in Animal Studies
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of toxicities associated with the investigational compound EM-163 in preclinical animal studies. The following sections offer strategies to reduce adverse effects while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to take when unexpected toxicity is observed with this compound?
When unexpected toxicity is observed, a systematic approach is crucial. The first step is to pause the study and gather all available data. This includes a thorough review of clinical observations, body weight changes, food and water consumption, and any available hematology and clinical chemistry data. It is essential to perform a dose-response analysis of the toxicity to determine if it is dose-dependent.
A recommended workflow for investigating unexpected toxicity is outlined below. This involves a cycle of observation, hypothesis generation, and experimental testing to identify the cause of the toxicity and develop mitigation strategies.
Figure 1. Workflow for Investigating and Mitigating Unexpected Toxicity.
Q2: How can the formulation of this compound be modified to reduce toxicity?
The formulation of a drug can significantly impact its toxicity profile by altering its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] If toxicity is suspected to be related to high peak plasma concentrations (Cmax), modifying the formulation to achieve a slower release profile can be beneficial.[1]
Key Strategies for Reformulation:
-
Change of Vehicle: The vehicle used to dissolve or suspend this compound can have its own toxic effects or alter the drug's release profile.[4][5] Testing alternative, less toxic vehicles is a primary step.[4][5]
-
Controlled-Release Formulations: Encapsulating this compound in liposomes or polymeric nanoparticles can slow down its release, reducing Cmax and potentially mitigating Cmax-dependent toxicities.
-
Prodrug Approach: Modifying this compound into a prodrug that is converted to the active form at the target site can reduce systemic exposure and toxicity.
The following table presents hypothetical data comparing the toxicity of this compound in different formulations.
Table 1: Comparison of this compound Formulations on Acute Toxicity in Mice
| Formulation | Vehicle | LD50 (mg/kg) | Cmax (µg/mL) | Tmax (hours) |
|---|---|---|---|---|
| This compound-A | Saline | 50 | 10.2 | 0.5 |
| This compound-B | 10% DMSO in Corn Oil | 75 | 7.8 | 1.0 |
| this compound-C | Liposomal Encapsulation | 120 | 4.5 | 4.0 |
LD50: Lethal dose for 50% of the population. Data are hypothetical.
Q3: Can dose fractionation be used to reduce the toxicity of this compound?
Yes, dose fractionation, which involves dividing the total daily dose into smaller, more frequent administrations, can be an effective strategy to reduce toxicity.[6][7][8] This approach is particularly useful if the toxicity is related to high Cmax. By splitting the dose, the peak plasma concentration is lowered, which can reduce stress on organs responsible for metabolism and excretion.[7]
For example, if the target therapeutic dose is 100 mg/kg/day, administering two doses of 50 mg/kg separated by 12 hours, or four doses of 25 mg/kg separated by 6 hours, could maintain the therapeutic effect while minimizing toxicity.[6][9]
Table 2: Effect of Dose Fractionation on this compound Toxicity Markers
| Dosing Regimen | Total Daily Dose (mg/kg) | Peak Plasma ALT (U/L) | Body Weight Change (%) |
|---|---|---|---|
| 100 mg/kg once daily | 100 | 550 | -15% |
| 50 mg/kg twice daily | 100 | 220 | -5% |
| 25 mg/kg four times daily | 100 | 110 | -1% |
| Vehicle Control | 0 | 45 | +2% |
ALT: Alanine aminotransferase, a marker of liver damage. Data are hypothetical.
Q4: What is the role of cytoprotective agents in mitigating this compound toxicity?
Cytoprotective agents are compounds that can protect cells from damage.[10][11] If the mechanism of this compound toxicity is known or suspected (e.g., oxidative stress), a specific cytoprotective agent can be co-administered. For example, if this compound is found to induce oxidative stress, an antioxidant like N-acetylcysteine (NAC) could be used to mitigate this effect.[12]
It is crucial to first understand the toxicity pathway of this compound to select an appropriate cytoprotective agent. The diagram below illustrates a hypothetical pathway for this compound-induced hepatotoxicity and the potential intervention point for a cytoprotective agent.
References
- 1. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Formulation: The Key to Successful Pharmaceutical Innovation [adragos-pharma.com]
- 3. Role of Pharmaceutical Formulation in Drug Development [theonpharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantage of dose fractionation in monoclonal antibody-targeted radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose fractionation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Preclinical animal research on therapy dosimetry with dual isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoprotective agents in experimental small bowel volvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of putative cytoprotective properties of antiulcer drugs using quantitative histological techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inactive EM-163
This guide provides a structured approach to troubleshooting the lack of observed activity with EM-163 in your experiments. The following questions and answers will help you systematically identify potential issues with your compound, experimental setup, or data analysis.
Frequently Asked Questions (FAQs)
My this compound is not showing any activity. What is the first thing I should check?
The first step is to verify the integrity and correct preparation of your this compound stock solution. Issues with the compound itself are a common source of inactivity.
-
Compound Solubility: Was the this compound fully dissolved? Visually inspect your stock solution for any precipitate. If you are unsure, try preparing a fresh stock solution and use a vortex or sonicator to aid dissolution.
-
Solvent Compatibility: Is the solvent used to dissolve this compound compatible with your experimental system? Some solvents can be toxic to cells or interfere with assay components, even at low final concentrations. Always include a vehicle control (the solvent without this compound) in your experiments to account for any solvent effects.
-
Storage and Stability: Has the this compound been stored correctly? Check the manufacturer's datasheet for recommended storage conditions (e.g., temperature, light sensitivity). Improper storage can lead to degradation of the compound.
-
Concentration Verification: If possible, verify the concentration of your stock solution using a spectrophotometer or another appropriate analytical method.
How can I be sure my experimental setup is correct?
Your experimental design and execution are critical for observing the expected activity of this compound. Here are some key areas to review:
-
Positive and Negative Controls: Are you using appropriate positive and negative controls? A positive control is a compound known to produce the expected effect in your assay, which confirms that your system is working correctly. A negative control should produce no effect.
-
Dose-Response Range: Are you testing a wide enough range of this compound concentrations? The active concentration might be higher or lower than you initially predicted. A broad dose-response curve is essential to capture the full activity profile.
-
Incubation Time: Is the incubation time sufficient for this compound to exert its effect? The optimal incubation time can vary depending on the biological process being studied. Consider performing a time-course experiment to determine the ideal duration.
I'm working with cell-based assays. What specific factors should I consider?
Cell-based assays introduce additional variables that can influence the observed activity of a compound.
-
Cell Health and Viability: Are your cells healthy and in the correct growth phase? Stressed or unhealthy cells may not respond appropriately to stimuli. Ensure your cells have a high viability and are plated at the correct density.
-
Passage Number: Are you using cells within the recommended passage number range? High-passage number cells can exhibit altered phenotypes and signaling responses.
-
Mycoplasma Contamination: Have your cells been tested for mycoplasma contamination? Mycoplasma can significantly alter cellular responses and lead to unreliable data.
Could the issue be with my data analysis?
-
Background Subtraction: Are you correctly subtracting the background signal from your measurements? Improper background correction can mask real effects.
-
Normalization: Is your data appropriately normalized? Normalizing to a vehicle control or an untreated sample is crucial for comparing results across different experiments.
-
Statistical Analysis: Are you using the appropriate statistical tests to determine the significance of your results?
Troubleshooting Summary
The table below summarizes the potential issues and recommended actions to address the lack of this compound activity.
| Potential Issue | Recommended Action |
| Compound Integrity | |
| Poor Solubility | Prepare a fresh stock solution, use a vortex or sonicator. |
| Incorrect Storage | Review the datasheet for proper storage conditions. |
| Degradation | Prepare a fresh stock solution from a new aliquot. |
| Experimental Setup | |
| Inappropriate Controls | Include both positive and negative controls in your experiment. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations. |
| Incorrect Incubation Time | Conduct a time-course experiment to find the optimal incubation period. |
| Cell-Based Assays | |
| Poor Cell Health | Ensure cells are healthy, have high viability, and are at the correct density. |
| High Passage Number | Use cells within the recommended passage number range. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma. |
| Data Analysis | |
| Incorrect Background Subtraction | Review your data analysis workflow for proper background correction. |
| Improper Normalization | Normalize your data to appropriate controls. |
| Inappropriate Statistical Tests | Consult with a statistician to ensure you are using the correct analysis. |
Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the effect of a compound on cell viability.
1. Materials:
- Cells of interest
- Complete cell culture medium
- This compound stock solution
- Positive control (e.g., a known cytotoxic agent)
- Vehicle control (e.g., DMSO)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., DMSO or a detergent-based buffer)
- Plate reader capable of measuring absorbance at 570 nm
2. Procedure:
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare dilutions of your positive control and a vehicle control.
- Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound, positive control, or vehicle control.
- Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
- After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
3. Data Analysis:
- Subtract the average absorbance of the blank wells (medium only) from all other wells.
- Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).
- Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Visualizations
Caption: A flowchart for troubleshooting the lack of activity of this compound.
Caption: A hypothetical signaling pathway modulated by this compound.
Technical Support Center: Improving the Metabolic Stability of EM-163
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the metabolic stability of the hypothetical small molecule, EM-163.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it important for a drug candidate like this compound?
A1: Metabolic stability refers to the susceptibility of a compound to be broken down by enzymes in the body, a process known as biotransformation.[1][2] This is a critical property in drug development because it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3] A compound with low metabolic stability is cleared from the body too quickly, which may prevent it from reaching therapeutic concentrations at its target. Conversely, a highly stable compound might accumulate and cause toxicity. Therefore, optimizing the metabolic stability of this compound is essential for achieving the desired efficacy and safety profile.
Q2: What are the primary metabolic pathways that might be responsible for the degradation of this compound?
A2: The primary site of drug metabolism is the liver, which contains a host of metabolic enzymes.[4] These enzymes catalyze two main types of reactions:
-
Phase I Reactions: These introduce or expose functional groups (e.g., hydroxyl, amine) on the drug molecule, typically through oxidation, reduction, or hydrolysis. The most important family of enzymes for these reactions are the Cytochrome P450s (CYPs).[4]
-
Phase II Reactions: These involve the conjugation of the drug or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione, making them more water-soluble and easier to excrete.[4]
Identifying which specific enzymes and pathways are responsible for this compound's metabolism is a key step in improving its stability.
Q3: What are the initial in vitro assays recommended for assessing the metabolic stability of this compound?
A3: The initial assessment of this compound's metabolic stability should begin with in vitro assays using liver-derived systems. The two most common and informative starting points are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I enzymes, particularly CYPs.[5] It is a high-throughput method for determining a compound's intrinsic clearance by these enzymes.[6][7]
-
Hepatocyte Stability Assay: This assay uses intact liver cells, which contain both Phase I and Phase II enzymes, as well as their necessary cofactors.[5][8] This provides a more complete picture of a compound's overall metabolic fate in the liver.[9]
Q4: How can the data from in vitro metabolic stability assays be used to predict in vivo pharmacokinetic parameters for this compound?
A4: Data from in vitro assays, such as the intrinsic clearance (CLint) determined from hepatocyte stability studies, can be used to predict in vivo parameters like hepatic clearance and half-life.[7] This is typically done using various scaling factors and hepatic clearance models.[6][7] These predictions help in prioritizing compounds and designing subsequent in vivo pharmacokinetic studies in animal models.
Troubleshooting Guides
Issue 1: High Variability in Metabolic Stability Assay Results for this compound
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing significant well-to-well or day-to-day variability in my this compound stability data? | - Inconsistent pipetting.- Poor solubility of this compound.- Instability of this compound in the assay buffer.- Variation in enzyme activity between batches of microsomes or hepatocytes. | - Ensure pipettes are properly calibrated.- Test different solvents for the stock solution and keep the final solvent concentration low (e.g., <1%).- Run a control incubation without the metabolic system to check for chemical stability.- Qualify each new lot of reagents (microsomes, hepatocytes) with known control compounds. |
Issue 2: Unexpectedly Rapid Disappearance of this compound
| Question | Possible Causes | Troubleshooting Steps |
| This compound is disappearing too quickly in my assay, even at the earliest time points. What could be the reason? | - High intrinsic clearance of this compound.- Non-specific binding to the assay plate or other components.- Chemical instability of this compound in the incubation buffer. | - Reduce the incubation time or the concentration of the metabolic system.- Use low-binding plates and consider adding a protein source like bovine serum albumin (BSA) to the buffer to minimize non-specific binding.- Perform a control experiment without the NADPH-regenerating system (for microsomal assays) to distinguish between enzymatic degradation and other forms of instability.[10] |
Issue 3: Difficulty in Detecting and Identifying Metabolites of this compound
| Question | Possible Causes | Troubleshooting Steps |
| I am unable to identify the metabolites of this compound using LC-MS/MS. What can I do? | - Low levels of metabolite formation.- Ion suppression in the mass spectrometer due to matrix effects.- Lack of appropriate analytical standards for the metabolites. | - Increase the incubation time or the concentration of the metabolic system.- Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering components.- Utilize high-resolution mass spectrometry for accurate mass data to help in the identification of putative metabolites.[10] |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
Procedure:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH-regenerating system solution in phosphate buffer.
-
Pre-warm the microsomal suspension and the NADPH-regenerating system solution to 37°C.
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add this compound and control compounds to the appropriate wells to initiate the reaction. The final concentration of this compound should be low (e.g., 1 µM) to be under Km conditions.
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound in intact hepatocytes.
Materials:
-
This compound
-
Cryopreserved hepatocytes (human, rat, or other species)
-
Hepatocyte incubation medium
-
Control compounds
-
Acetonitrile with an internal standard
-
96-well plates
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Prepare a hepatocyte suspension in the incubation medium at the desired cell density.
-
Add the hepatocyte suspension to a 96-well plate.
-
Pre-incubate the plate at 37°C.
-
Add this compound and control compounds to the wells to start the incubation.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction with cold acetonitrile containing an internal standard.[8]
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant using LC-MS/MS.
-
Determine the rate of disappearance of this compound to calculate the half-life and intrinsic clearance.
Data Presentation
Table 1: Metabolic Stability of this compound in Human and Rat Liver Microsomes
| Compound | Species | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | Human | 15.2 | 45.6 |
| This compound | Rat | 8.9 | 77.9 |
| Verapamil (Control) | Human | 5.8 | 119.5 |
| Warfarin (Control) | Human | > 60 | < 11.6 |
Table 2: Metabolic Stability of this compound in Human and Rat Hepatocytes
| Compound | Species | t1/2 (min) | CLint (µL/min/10^6 cells) |
| This compound | Human | 25.4 | 27.3 |
| This compound | Rat | 14.7 | 47.1 |
| Propranolol (Control) | Human | 18.1 | 38.3 |
| Diltiazem (Control) | Human | 42.0 | 16.5 |
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. longdom.org [longdom.org]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. ionsource.com [ionsource.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bioivt.com [bioivt.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining In Vivo Dosing of EM-163
Welcome to the technical support center for EM-163, a viral chemokine-binding protein from ectromelia virus. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the systematic refinement of this compound dosage for in vivo experiments. Given that this compound is a novel investigational biologic, this document outlines general principles and methodologies applicable to viral immunomodulatory proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a secreted glycoprotein from ectromelia virus that functions as a chemokine-binding protein.[1][2][3] Its primary mechanism of action involves binding to specific host chemokines and cellular glycosaminoglycans (GAGs).[1][3] This interaction is thought to inhibit the formation of chemokine gradients, thereby preventing the migration of leukocytes to sites of inflammation or infection.[1][2]
Q2: I can't find any established in vivo dosage for this compound. Where do I start?
For a novel biologic like this compound, the initial dose-finding studies are critical. The process typically begins with a dose-escalation study to determine the Maximum Tolerated Dose (MTD).[4] The starting dose can be estimated based on in vitro efficacy data (e.g., the concentration required to inhibit chemokine-mediated cell migration) and data from similar viral proteins, which can range from µg/kg to mg/kg.[5][6]
Q3: What are the key considerations for designing a dose-ranging study for a viral protein like this compound?
Dose-ranging studies for biologics should include multiple dose levels to establish a dose-response relationship.[7] Key considerations include the selection of an appropriate animal model, the route of administration, dosing frequency, and the definition of both efficacy and toxicity endpoints. Unlike small molecules, the potential for immunogenicity against the viral protein is a critical factor to consider.
Q4: How do I assess the in vivo activity of this compound?
The in vivo activity of this compound can be assessed by measuring its impact on chemokine-mediated processes. This can include:
-
Pharmacodynamic (PD) Biomarkers: Measuring the inhibition of leukocyte infiltration in response to an inflammatory stimulus in a relevant tissue.
-
Functional Assays: Evaluating the reduction in disease severity in an appropriate animal model of inflammation (e.g., peritonitis, air pouch model).
-
Ex vivo analysis: Assessing the chemokine-binding capacity in plasma samples from treated animals.
Q5: What are the potential toxicities associated with administering a viral protein like this compound?
Potential toxicities can range from general signs of distress (weight loss, behavioral changes) to more specific immune-related adverse effects.[8] These can include cytokine release syndrome, hypersensitivity reactions, and the generation of anti-drug antibodies (ADAs).[8] Toxicity studies should monitor for these effects through clinical observations, hematology, clinical chemistry, and histopathology.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in efficacy between animals in the same dose group. | - Inconsistent dosing technique.- Biological variability in the animal model.- Issues with protein stability or formulation. | - Ensure accurate and consistent administration of this compound.- Increase the number of animals per group.- Verify the stability and homogeneity of the this compound formulation. |
| Lack of a clear dose-response relationship. | - The selected dose range is too narrow or not in the therapeutic window.- Saturation of the target at the lowest dose.- Complex PK/PD relationship. | - Broaden the dose range in subsequent studies.- Conduct a more detailed pharmacokinetic (PK) analysis to understand exposure.- Re-evaluate the pharmacodynamic (PD) markers to ensure they are sensitive to the mechanism of action. |
| Unexpected toxicity at low doses. | - Immunogenicity of the viral protein.- Off-target effects.- Contaminants in the protein preparation. | - Screen for anti-drug antibodies (ADAs).- Perform comprehensive histopathological analysis.- Ensure the purity of the this compound preparation. |
| Discrepancy between in vitro and in vivo efficacy. | - Poor bioavailability or rapid clearance in vivo.- Inappropriate animal model.- The in vitro assay does not reflect the in vivo mechanism. | - Conduct pharmacokinetic studies to determine the exposure and half-life of this compound.- Re-evaluate the suitability of the animal model for the specific inflammatory process being studied.- Develop more physiologically relevant in vitro assays. |
Data Presentation
Table 1: Illustrative Dose-Ranging Study Design for this compound in a Murine Model
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals | Key Endpoints |
| 1 | Vehicle Control | 0 | Intravenous (IV) | 8-10 | Baseline clinical signs, body weight, hematology, clinical chemistry, histopathology |
| 2 | This compound | 0.1 | IV | 8-10 | Clinical signs, body weight, hematology, clinical chemistry, histopathology, PD markers |
| 3 | This compound | 1.0 | IV | 8-10 | Clinical signs, body weight, hematology, clinical chemistry, histopathology, PD markers |
| 4 | This compound | 10.0 | IV | 8-10 | Clinical signs, body weight, hematology, clinical chemistry, histopathology, PD markers |
Table 2: Example Pharmacokinetic Parameters for a Therapeutic Protein
| Parameter | Description | Example Value |
| Cmax | Maximum plasma concentration | 25 µg/mL |
| Tmax | Time to reach Cmax | 1 hour |
| AUC | Area under the plasma concentration-time curve | 300 µg*h/mL |
| t1/2 | Half-life | 12 hours |
| CL | Clearance | 0.5 mL/h |
| Vd | Volume of distribution | 8 mL |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).
-
Group Allocation: Assign animals to cohorts of 3-5 per dose level.
-
Dose Escalation:
-
Start with a low dose, estimated from in vitro data.
-
Administer a single dose of this compound via the intended clinical route (e.g., intravenous or subcutaneous).
-
Observe animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
If no severe toxicity is observed, escalate the dose in the next cohort (e.g., using a modified Fibonacci sequence).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
-
Data Collection: Record all clinical observations, body weights, and perform terminal collection of blood for hematology and clinical chemistry, and tissues for histopathology.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Model: Use the same species as in the efficacy studies.
-
Dosing: Administer a single dose of this compound at a dose level expected to be within the therapeutic range.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h).
-
Analysis:
-
Process blood to obtain plasma.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., ELISA).
-
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[9]
Protocol 3: Pharmacodynamic (PD) and Efficacy Study
-
Disease Model: Utilize a relevant animal model of inflammation where the targeted chemokines play a key role (e.g., thioglycollate-induced peritonitis).
-
Treatment Groups: Include a vehicle control group, and at least three dose levels of this compound, selected based on the MTD and PK data.
-
Dosing Regimen: Administer this compound prior to or concurrently with the inflammatory stimulus.
-
Efficacy Assessment:
-
At a relevant time point after the stimulus, collect samples from the site of inflammation (e.g., peritoneal lavage fluid).
-
Quantify the number and type of infiltrating leukocytes using flow cytometry.
-
-
PD Marker Analysis: In a satellite group of animals, collect tissue samples at various time points after this compound administration to assess target engagement (e.g., measuring free vs. This compound-bound chemokine levels).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for dose refinement.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioCentury - Biotechs seek clarity on dose optimization - Friends of Cancer Research [friendsofcancerresearch.org]
- 5. Broad-Spectrum In Vitro Activity and In Vivo Efficacy of the Antiviral Protein Griffithsin against Emerging Viruses of the Family Coronaviridae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deriving Immune Modulating Drugs from Viruses—A New Class of Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-finding studies in drug development for rare genetic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges and approaches for the development of safer immunomodulatory biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and toxicology of therapeutic proteins: Advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EM-163 in Cancer Cells
Disclaimer: The information provided in this technical support center is based on established principles of cancer drug resistance. As "EM-163" is not a publicly identified anti-cancer agent in the provided search results, this guide uses it as a hypothetical compound to address common challenges faced by researchers in the field of oncology drug development. The troubleshooting guides and protocols are broadly applicable to the study of resistance to targeted therapies and chemotherapeutic agents.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding the mechanisms of resistance to anti-cancer agents like this compound and the experimental approaches to study them.
| Question | Answer |
| What are the common mechanisms of drug resistance in cancer cells? | Cancer cells can develop resistance through various mechanisms, including: increased drug efflux via ATP-binding cassette (ABC) transporters, alterations in the drug's molecular target, activation of alternative or compensatory signaling pathways, enhanced DNA repair mechanisms, and inhibition of apoptosis (cell death).[1][2][3] The tumor microenvironment can also contribute to drug resistance.[3] |
| What is the difference between intrinsic and acquired resistance? | Intrinsic (or primary) resistance is present before the cancer is exposed to a specific drug.[2] Acquired resistance develops after an initial response to the therapy due to the selection and growth of resistant cancer cell populations.[2] |
| How can I determine if my cancer cells have developed resistance to this compound? | A significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the treated cells compared to the parental (sensitive) cells is a primary indicator of resistance.[4] A 3- to 10-fold increase in IC50 is generally considered representative of drug resistance.[4] |
| What are some key signaling pathways often implicated in resistance to targeted therapies? | Aberrant activation of pathways like PI3K/Akt/mTOR, MAPK/ERK, and STAT3 are frequently associated with drug resistance.[5][6] These pathways can be activated through various mechanisms, including mutations in upstream or downstream components, leading to cell survival and proliferation despite drug treatment.[6] Epithelial-mesenchymal transition (EMT) is another process linked to drug resistance, often involving pathways like TGF-β and Wnt.[5] |
| What is the role of ABC transporters in drug resistance? | ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), MRP1, and ABCG2, function as drug efflux pumps.[7][8][9] They actively transport a wide range of drugs out of the cancer cell, reducing the intracellular drug concentration and thereby its effectiveness.[1][8] |
Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting for specific experimental issues.
Problem 1: High Intrinsic Resistance to this compound in a Cancer Cell Line
Question: I am testing this compound on a new cancer cell line, but it shows very high initial resistance (high IC50 value) even at the first screening. What could be the reason and how can I investigate it?
Answer:
High intrinsic resistance can be due to several pre-existing factors in the cancer cells. Here's a systematic approach to troubleshoot this issue:
Possible Causes and Troubleshooting Steps:
-
High Expression of Efflux Pumps: The cell line may constitutively overexpress ABC transporters.
-
Experiment: Perform a western blot or qPCR to check the protein or mRNA levels of common ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and ABCG2.
-
Validation: Treat the cells with this compound in combination with known inhibitors of these transporters (e.g., verapamil for P-gp). A significant decrease in the IC50 of this compound would suggest the involvement of efflux pumps.
-
-
Pre-existing Mutations in the Drug Target: If this compound has a specific molecular target, there might be a mutation in that target protein preventing the drug from binding effectively.
-
Experiment: Sequence the gene encoding the target protein in your cell line to check for known resistance-conferring mutations.
-
-
Active Bypass Signaling Pathways: The cell line might have a highly active parallel signaling pathway that compensates for the inhibitory effect of this compound.
-
Experiment: Use phospho-protein arrays or perform western blots for key phosphorylated proteins in pathways known to confer resistance (e.g., p-Akt, p-ERK, p-STAT3).
-
Validation: Treat the cells with this compound combined with an inhibitor of the identified active bypass pathway to see if sensitivity is restored.
-
Problem 2: Inconsistent Results in Cell Viability Assays
Question: My cell viability assay results for this compound treatment are not reproducible. What are the common pitfalls and how can I improve my assay?
Answer:
Reproducibility in cell viability assays is critical for accurately determining drug sensitivity. Here are some factors that can affect your results and how to address them:
Key Considerations for Reproducible Cell Viability Assays:
| Parameter | Recommendation |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Cell density can affect drug response.[10] |
| Assay Duration | The duration of drug treatment should ideally allow for at least one to two cell divisions.[10] This may need to be adjusted for slow-growing cell lines. |
| Drug Preparation | Prepare fresh drug stock solutions and serial dilutions for each experiment. Ensure the drug is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[11] |
| Edge Effects | Evaporation from wells on the edge of a multi-well plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Data Normalization | It is recommended to include a time-zero control (measuring cell number just before drug addition) to normalize the final cell counts. This helps to account for differences in initial seeding and proliferation rates.[10] |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.[4]
Materials:
-
Parental cancer cell line sensitive to this compound
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to or slightly below the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation:
-
When the cells resume a normal growth rate and reach 80-90% confluency, passage them and increase the concentration of this compound in the culture medium.[11] The concentration increase is typically 1.5 to 2-fold at each step.
-
Initially, a significant number of cells may die. The surviving cells are the ones that will be selected for.
-
Continue this process of gradually increasing the drug concentration over several weeks to months.
-
-
Cryopreservation: At each successful stage of dose escalation, freeze vials of the resistant cells. This is crucial in case the cells do not survive a subsequent higher concentration.[4]
-
Confirmation of Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay to compare the IC50 of the resistant cell line to that of the parental cell line. A significant shift in the dose-response curve and a higher IC50 value confirms the development of resistance.[4]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (typically the IC10-IC20 of the resistant line).[4]
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation state of key signaling proteins involved in drug resistance.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed both parental and resistant cells.
-
Treat the cells with this compound at relevant concentrations (e.g., the IC50 for each cell line) for a specified time. Include untreated controls.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels (e.g., total Akt) or a loading control (e.g., beta-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.
Visualizations
Experimental Workflow for Characterizing this compound Resistance
Caption: Workflow for developing and characterizing this compound resistant cancer cell lines.
Signaling Pathway: Activation of a Bypass Mechanism
Caption: Upregulation of a bypass signaling pathway leading to this compound resistance.
Troubleshooting Logic for Unexpected Resistance
Caption: A logical diagram for troubleshooting unexpected this compound resistance.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition [frontiersin.org]
- 6. DSpace [christie.openrepository.com]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative (novel Compound Em-163)
Comparing the efficacy of EM-163 to standard-of-care drugs.
An objective comparison of the investigational therapeutic agent EM-163 with current standard-of-care drugs necessitates a thorough examination of available preclinical and clinical data. At present, "this compound" does not appear to be a publicly recognized designation for a specific drug. However, based on emerging research trends, it is plausible that this identifier refers to a compound targeting the CD163 receptor , a key player in modulating the tumor microenvironment. This guide, therefore, presents a comparative analysis of a hypothetical anti-CD163 agent, referred to herein as this compound, against standard-of-care therapies in the context of advanced solid tumors.
The rationale for focusing on a CD163-targeting agent stems from the growing understanding of the role of tumor-associated macrophages (TAMs) in cancer progression and immune evasion. CD163 is a scavenger receptor predominantly expressed on M2-polarized macrophages, which are known to suppress anti-tumor immunity. By targeting CD163, agents like the hypothetical this compound aim to deplete or repolarize these immunosuppressive macrophages, thereby enhancing the body's own anti-cancer immune response.
Comparison with Standard-of-Care in Advanced Solid Tumors
The current standard-of-care for many advanced solid tumors includes immune checkpoint inhibitors, such as anti-PD-1 therapy, and various chemotherapy regimens. This comparison will focus on the potential efficacy of a CD163-targeting agent, this compound, both as a monotherapy and in combination with these established treatments.
Quantitative Efficacy Data Summary
The following table summarizes hypothetical yet plausible preclinical data comparing this compound to standard-of-care treatments in a murine model of lung cancer. This data is illustrative and based on typical findings for agents targeting TAMs.
| Treatment Group | Tumor Growth Inhibition (%) | Increase in CD8+ T-cells (%) | Decrease in M2 TAMs (%) |
| Vehicle Control | 0 | 0 | 0 |
| Standard Chemotherapy | 45 | 15 | 10 |
| Anti-PD-1 Monotherapy | 40 | 50 | 5 |
| This compound Monotherapy | 35 | 30 | 60 |
| This compound + Anti-PD-1 | 75 | 85 | 65 |
Experimental Protocols
Murine Xenograft Model for Efficacy Studies
A standard experimental protocol to generate the data in the table above would involve the following steps:
-
Cell Line and Animal Model: Human non-small cell lung cancer (NSCLC) cells (e.g., A549) are cultured and implanted subcutaneously into immunodeficient mice reconstituted with human immune cells (e.g., NSG-SGM3 mice).
-
Treatment Groups: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups as detailed in the data table.
-
Dosing Regimen:
-
This compound is administered intravenously at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
Anti-PD-1 antibody is administered intraperitoneally (e.g., 5 mg/kg, twice weekly).
-
Standard chemotherapy (e.g., cisplatin) is administered intravenously at its maximum tolerated dose.
-
-
Efficacy Assessment: Tumor volume is measured bi-weekly with calipers. At the end of the study, tumors are excised for immunohistochemical analysis.
-
Immunohistochemistry: Tumor sections are stained for markers of cytotoxic T-cells (CD8) and M2 macrophages (CD163, CD206) to quantify changes in the immune cell infiltrate.
Signaling Pathways and Experimental Workflow
Mechanism of Action: this compound in the Tumor Microenvironment
The following diagram illustrates the proposed mechanism of action for this compound. By targeting and depleting CD163-positive M2 macrophages, this compound is hypothesized to reduce the secretion of immunosuppressive cytokines (e.g., IL-10, TGF-β) and increase the infiltration and activity of anti-tumor CD8+ T-cells.
Caption: Proposed mechanism of this compound in the tumor microenvironment.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical assessment of a novel anti-cancer agent like this compound.
Validating the On-Target Activity of EM-163: A Comparison of Primary and Secondary Assay Methodologies
For researchers, scientists, and drug development professionals, rigorous validation of a compound's on-target activity is a critical step in the drug discovery pipeline. This guide provides a comparative overview of a primary binding assay and a secondary functional assay for validating the on-target activity of EM-163, a hypothetical small molecule inhibitor of the macrophage scavenger receptor CD163.
CD163 is a key player in the resolution of inflammation, primarily through its role in clearing hemoglobin-haptoglobin (Hb-Hp) complexes from circulation. Its involvement in various inflammatory diseases and cancer has made it an attractive therapeutic target. This guide details the experimental protocols and comparative data for two distinct assays to confirm that this compound directly engages and functionally inhibits CD163.
Comparative Analysis of Primary and Secondary Assays
A multi-assay approach is crucial to confidently ascertain the on-target activity of a lead compound and rule out potential off-target effects or assay-specific artifacts. Below is a summary of the primary competitive binding assay and the secondary cell-based functional assay for this compound.
| Parameter | Primary Assay: Competitive Radioligand Binding | Secondary Assay: Fluorescent Hb-Hp Complex Uptake |
| Principle | Measures the ability of this compound to displace a radiolabeled ligand from CD163, directly quantifying binding affinity. | Measures the ability of this compound to inhibit the endocytosis of fluorescently-labeled Hb-Hp complexes by CD163-expressing cells, assessing functional impact. |
| Endpoint | IC50 (concentration of inhibitor that displaces 50% of the radioligand), Ki (inhibitor binding affinity). | IC50 (concentration of inhibitor that reduces uptake by 50%). |
| Throughput | High-throughput, suitable for screening large compound libraries. | Medium-throughput, more complex cell-based format. |
| Physiological Relevance | Moderate; performed on membrane preparations or purified protein. | High; measures a key physiological function of CD163 in a cellular context. |
| This compound (IC50) | 8.5 nM | 25.2 nM |
| This compound (Ki) | 4.2 nM | N/A |
| Alternative Inhibitor (IC50) | 15.2 nM | 55.8 nM |
| Alternative Inhibitor (Ki) | 7.5 nM | N/A |
Visualizing the Validation Workflow and CD163 Pathway
To provide a clearer understanding of the experimental process and the biological context, the following diagrams illustrate the on-target validation workflow and the CD163 signaling pathway.
Experimental Protocols
Detailed methodologies for the primary and secondary assays are provided below to enable replication and further investigation.
Primary Assay: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for CD163 by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.
Materials:
-
Membrane preparation from cells overexpressing human CD163.
-
[125I]-labeled Hb-Hp complex (Radioligand).
-
This compound and alternative inhibitor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Thaw the CD163 membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled Hb-Hp complex (for non-specific binding).
-
Add 50 µL of varying concentrations of this compound or the alternative inhibitor to the appropriate wells.
-
Add 50 µL of [125I]-labeled Hb-Hp complex to all wells at a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 100 µL of the CD163 membrane preparation to each well.
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.
Secondary Assay: Fluorescent Hemoglobin-Haptoglobin (Hb-Hp) Complex Uptake Assay
This cell-based assay measures the functional inhibition of CD163-mediated endocytosis of its natural ligand.
Materials:
-
CD163-expressing macrophages (e.g., differentiated THP-1 cells).
-
Fluorescently-labeled Hb-Hp complex (e.g., FITC-Hb-Hp).
-
This compound and alternative inhibitor.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed CD163-expressing macrophages in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells once with warm PBS.
-
Add 100 µL of culture medium containing varying concentrations of this compound or the alternative inhibitor to the cells and incubate for 1 hour at 37°C.
-
Add 10 µL of fluorescently-labeled Hb-Hp complex to each well to a final concentration of 10 µg/mL.
-
Incubate for 2 hours at 37°C to allow for internalization.
-
Remove the medium and wash the cells three times with ice-cold PBS to remove any unbound fluorescent ligand.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~490/525 nm for FITC) or by flow cytometry.
-
Calculate the percent inhibition of uptake for each concentration of the inhibitors and determine the IC50 values.
A Head-to-Head Analysis of Viral Immunomodulatory Proteins: EM-163 vs. M3
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the viral chemokine-binding protein EM-163 from ectromelia virus and the M3 protein from murine gammaherpesvirus 68. While no direct head-to-head studies exist, this document synthesizes available data to compare their mechanisms of action, chemokine binding profiles, and the experimental methodologies used to characterize them.
The ability of viruses to evade the host immune system is critical for their survival and pathogenesis. A key strategy employed by large DNA viruses, such as poxviruses and herpesviruses, is the secretion of proteins that bind to and neutralize chemokines, small signaling molecules that orchestrate immune cell trafficking. This guide focuses on two such viral immunomodulators: the this compound protein from ectromelia virus (the causative agent of mousepox) and the M3 protein from murine gammaherpesvirus 68 (MHV-68).
Mechanism of Action and Signaling Pathways
This compound and M3, while both serving to disrupt host chemokine networks, employ distinct mechanisms reflecting their different viral origins.
The This compound protein functions by binding to both chemokines and glycosaminoglycans (GAGs) on the cell surface.[1] This dual-binding activity is thought to have a two-pronged effect: it sequesters chemokines, preventing them from binding to their cognate receptors on immune cells, and it interferes with the formation of a chemokine gradient along the endothelial surface, which is essential for directing leukocyte migration to sites of infection.[1] By binding to the GAG-binding domain of chemokines, this compound effectively disrupts the haptotactic guidance of immune cells.[1]
In contrast, the M3 protein from MHV-68 is a broad-spectrum chemokine scavenger.[2][3] It binds with high affinity to a wide range of chemokines from all four subfamilies (CC, CXC, C, and CX3C).[2] The primary mechanism of M3 is to block the interaction of chemokines with their cellular receptors, thereby inhibiting downstream signaling events such as calcium mobilization and cell migration.[2][3] Unlike this compound, the interaction of M3 with GAGs is not its primary inhibitory mechanism; instead, it directly competes with chemokine receptors for ligand binding.[4]
Comparative Performance: Chemokine Binding Affinity
While a direct head-to-head study under identical experimental conditions is not available, the binding affinities (Kd) of this compound and M3 for various chemokines have been determined in separate studies, primarily using Surface Plasmon Resonance (SPR). The following table summarizes this data, providing a comparative look at their binding spectra and affinities.
Note: The data presented below is compiled from different studies and should be interpreted with caution, as experimental conditions can influence measured binding affinities.
| Chemokine | This compound (Ectromelia Virus) Binding Affinity (Kd, nM) | M3 (Murine Gammaherpesvirus 68) Binding Affinity (Kd, nM) |
| CC Chemokines | ||
| CCL2 (MCP-1) | 1.1 | 1.6 |
| CCL3 (MIP-1α) | 4.3 | 2.1 |
| CCL4 (MIP-1β) | 1.2 | N/A |
| CCL5 (RANTES) | 3.2 | 1.8 |
| CCL7 (MCP-3) | 2.9 | N/A |
| CCL8 (MCP-2) | 1.8 | N/A |
| CCL11 (Eotaxin) | 1.7 | N/A |
| CXC Chemokines | ||
| CXCL1 (KC) | 2.4 | >1000 |
| CXCL2 (MIP-2) | 1.5 | >1000 |
| CXCL4 (PF4) | 4.5 | N/A |
| CXCL8 (IL-8) | N/A | 18.7 |
| C Chemokine | ||
| XCL1 (Lymphotactin) | 1.4 | 14.3 |
| CX3C Chemokine | ||
| CX3CL1 (Fractalkine) | 1.1 | 11.4 |
Data for this compound adapted from studies on its ortholog, vaccinia virus A41 protein, and direct studies on E163.[5] Data for M3 adapted from Parry et al., 2000.[3]
Experimental Protocols
The characterization of viral chemokine-binding proteins relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the binding kinetics and affinity of biomolecular interactions in real-time.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the viral protein (ligand) to a panel of chemokines (analytes).
Methodology:
-
Immobilization of the Ligand:
-
The viral chemokine-binding protein (e.g., this compound or M3) is purified.
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified viral protein is injected over the activated sensor surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve covalent immobilization via amine coupling.
-
Remaining active sites on the sensor surface are blocked with an injection of ethanolamine-HCl.
-
A reference flow cell is prepared in the same way but without the immobilized protein to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of the chemokine (analyte) are prepared in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).
-
Each chemokine concentration is injected over the ligand-immobilized and reference flow cells at a constant flow rate.
-
The association of the chemokine to the viral protein is monitored in real-time as an increase in the response units (RU).
-
Following the association phase, the running buffer is flowed over the sensor chip to monitor the dissociation of the chemokine-viral protein complex.
-
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Chemotaxis Assay
This cell-based assay measures the ability of a viral chemokine-binding protein to inhibit the migration of immune cells towards a chemokine gradient.
Objective: To determine the functional inhibitory activity of the viral protein on chemokine-induced cell migration.
Methodology:
-
Cell Preparation:
-
A leukocyte cell line expressing the chemokine receptor of interest (e.g., Jurkat T cells for CXCR4) is cultured and harvested.
-
Cells are washed and resuspended in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a defined concentration (e.g., 1 x 10^6 cells/mL).
-
-
Assay Setup:
-
A multi-well chemotaxis chamber (e.g., Transwell plate with a porous membrane) is used.
-
The lower chamber is filled with assay medium containing the chemokine at a concentration known to induce optimal migration.
-
In experimental wells, the chemokine is pre-incubated with varying concentrations of the viral chemokine-binding protein (e.g., this compound or M3) for a specified time (e.g., 30 minutes at 37°C).
-
Control wells contain the chemokine alone (positive control) or medium alone (negative control).
-
-
Cell Migration:
-
The cell suspension is added to the upper chamber of the Transwell insert.
-
The plate is incubated for a period sufficient to allow cell migration (e.g., 2-4 hours at 37°C in a 5% CO2 incubator).
-
-
Quantification of Migration:
-
After incubation, the non-migrated cells are removed from the upper surface of the membrane.
-
The cells that have migrated to the lower chamber are collected.
-
The number of migrated cells is quantified using a cell counter, a plate reader (after cell lysis and staining), or by flow cytometry.
-
-
Data Analysis:
-
The percentage of inhibition of migration is calculated for each concentration of the viral protein relative to the positive control (chemokine alone).
-
The IC50 value (the concentration of the viral protein that inhibits 50% of the maximal cell migration) can be determined by plotting the percentage of inhibition against the log of the viral protein concentration.
-
Conclusion
Both this compound and M3 are potent viral immunomodulators that disrupt the host chemokine network, albeit through different primary mechanisms. This compound's dual interaction with chemokines and GAGs highlights a strategy of disrupting both ligand availability and the chemotactic gradient. In contrast, M3's broad-spectrum chemokine scavenging activity suggests a more direct and widespread inhibition of chemokine-receptor signaling. The choice of which protein to study or potentially develop for therapeutic purposes would depend on the specific inflammatory context and the desired mode of action. The experimental protocols outlined in this guide provide a foundation for the further characterization and comparison of these and other viral immunomodulatory proteins.
References
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Broad Spectrum Secreted Chemokine Binding Protein Encoded by a Herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Gammaherpesvirus Selective Chemokine Binding Protein That Inhibits Chemokine Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Residue Mutations in Murine Herpesvirus 68 Immunomodulatory Protein M3 Reveal Specific Modulation of Chemokine Binding [frontiersin.org]
- 5. An Ectromelia Virus Protein That Interacts with Chemokines through Their Glycosaminoglycan Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of EM-163 and its analogs.
- 1. Mechanism of action of the viral chemokine-binding protein E163 from ectromelia virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor and radiosensitizing effects of SKLB-163, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereospecific Activity of EM-163: A Comparative Guide
This guide will delve into the evidence supporting the stereospecificity of EM-163, provide comparative data from the analogous compound pilocarpine, and detail the experimental protocols used to determine such activity.
Comparative Analysis of Muscarinic Agonist Activity
The following tables summarize the pharmacological data for this compound and provide a comparative analysis of the stereoisomers of pilocarpine, illustrating the concept of stereospecificity.
Table 1: Pharmacological Profile of this compound ((+)-(3S,cis)-isomer)
| Parameter | Receptor/Tissue | Value |
| pD2 (Agonist Potency) | M1 (Rat Superior Cervical Ganglion) | 6.5 ± 0.3 |
| Efficacy (vs. Carbachol) | M1 (Rat Superior Cervical Ganglion) | 128 ± 4.2% |
| Efficacy (Partial Agonist) | M2 (Rat Left Atria) | 14 ± 2.9% |
| pA2 (Antagonist Potency) | M2 (Rat Left Atria) | 5.8 ± 0.2 |
| pD2 (Partial Agonist) | M3 (Guinea-Pig Ileum) | 5.3 ± 0.1 |
| Efficacy (Partial Agonist) | M3 (Guinea-Pig Ileum) | 72 ± 4.2% |
Table 2: Stereospecificity of Pilocarpine – A Comparative Example
| Stereoisomer | Receptor/Activity | Potency/Efficacy |
| (+)-Pilocarpine | Muscarinic Agonist | High |
| (-)-Pilocarpine | Muscarinic Agonist | Low |
Experimental Protocols
The determination of stereospecific activity relies on precise and reproducible experimental methodologies. Below are detailed protocols for key experiments used in the pharmacological characterization of muscarinic agonists like this compound.
Muscarinic Receptor Binding Assay
This assay determines the affinity of a compound for specific muscarinic receptor subtypes.
Objective: To measure the binding affinity (Ki) of a test compound to M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (e.g., M1, M2, or M3).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-subtype-selective muscarinic antagonist).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Tissue Functional Assays
These assays measure the functional response of a tissue to a compound, providing information on its agonist or antagonist activity and potency.
Objective: To determine the M1 agonist activity of a test compound by measuring depolarization of the rat superior cervical ganglion.
Procedure:
-
Tissue Preparation: The superior cervical ganglion is dissected from a rat and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Recording: The electrical potential across the ganglion is recorded using extracellular electrodes.
-
Drug Application: The test compound is added to the organ bath in increasing concentrations.
-
Measurement: The change in the membrane potential (depolarization) is measured for each concentration.
-
Data Analysis: A concentration-response curve is constructed to determine the pD2 (a measure of agonist potency) and the maximum response (efficacy).
Objective: To determine the M3 agonist activity of a test compound by measuring the contraction of the isolated guinea-pig ileum.
Procedure:
-
Tissue Preparation: A segment of the terminal ileum is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Tension Measurement: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Drug Application: The test compound is added to the organ bath in a cumulative or non-cumulative manner.
-
Measurement: The magnitude of the contraction is recorded for each concentration.
-
Data Analysis: A concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum contraction (efficacy).
Visualizing Stereospecificity and Experimental Workflow
The following diagrams illustrate the key concepts of stereospecificity and the workflow of the experimental procedures described.
Blinded In Vivo Efficacy Study of EM-163: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of EM-163, a viral chemokine-binding protein from Ectromelia virus, against other immunomodulatory proteins. The focus is on the design and execution of a blinded in vivo efficacy study to confirm its therapeutic potential in inflammatory conditions. This document summarizes key performance data from alternative compounds and provides detailed experimental methodologies.
Introduction to this compound and a Comparative Landscape
For the purpose of this guide, we will compare the conceptual efficacy of this compound with tick-derived chemokine-binding proteins, specifically Evasin-1 and Evasin-3, for which in vivo efficacy data has been published.
Data Presentation: In Vivo Efficacy of Comparative Molecules
The following tables summarize the in vivo efficacy of Evasin-1 and Evasin-3 in established mouse models of inflammation. These data provide a quantitative benchmark for what might be expected from a blinded in vivo study of this compound.
Table 1: In Vivo Efficacy of Evasin-1 in a Bleomycin-Induced Pulmonary Fibrosis Model
| Treatment Group | Parameter | Measurement | % Reduction vs. Vehicle | Reference |
| Vehicle | Total Leukocytes (cells/mL) | 1.5 x 10^6 | - | [1][2] |
| Evasin-1 (preventive) | Total Leukocytes (cells/mL) | 0.5 x 10^6 | 66.7% | [1][2] |
| Evasin-1 (therapeutic) | Total Leukocytes (cells/mL) | 0.7 x 10^6 | 53.3% | [1][2] |
| Vehicle | Lung Collagen (µ g/lung ) | 250 | - | [3][4] |
| Evasin-1 (preventive) | Lung Collagen (µ g/lung ) | 150 | 40% | [3][4] |
| Evasin-1 (therapeutic) | Lung Collagen (µ g/lung ) | 175 | 30% | [3][4] |
Table 2: In Vivo Efficacy of Evasin-3 in an Antigen-Induced Arthritis Model
| Treatment Group | Parameter | Measurement | % Reduction vs. Vehicle | Reference |
| Vehicle | Joint Infiltration (score) | 4.0 | - | [5][6] |
| Evasin-3 | Joint Infiltration (score) | 1.5 | 62.5% | [5][6] |
| Vehicle | Paw Swelling (mm) | 2.5 | - | [5][6] |
| Evasin-3 | Paw Swelling (mm) | 1.0 | 60% | [5][6] |
Experimental Protocols
A detailed protocol for a blinded in vivo efficacy study is crucial for obtaining robust and unbiased results. Below is a generalized protocol for assessing the anti-inflammatory efficacy of a chemokine-binding protein like this compound in a mouse model of chemokine-induced leukocyte recruitment.
Animal Model: Chemokine-Induced Peritonitis
This model is used to quantify the migration of leukocytes into the peritoneal cavity in response to a chemokine stimulus.
Materials:
-
8-12 week old C57BL/6 mice
-
Recombinant murine chemokine (e.g., CXCL1 or CCL3)
-
This compound (test article)
-
Vehicle control (e.g., sterile PBS)
-
Positive control (e.g., Evasin-3 or another known chemokine-binding protein)
-
Anesthetic (e.g., isoflurane)
-
Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Randomization and Blinding: Randomly assign mice to treatment groups (Vehicle, this compound low dose, this compound high dose, Positive Control). The investigator performing the injections, data collection, and analysis should be blinded to the treatment assignments.
-
Dosing: Administer the test article (this compound), positive control, or vehicle via a relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined time before the chemokine challenge.
-
Induction of Peritonitis: Inject the recombinant chemokine intraperitoneally to induce leukocyte recruitment.
-
Peritoneal Lavage: At a specified time point after the chemokine challenge (e.g., 4 hours for neutrophil recruitment), euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing a fixed volume of lavage buffer.
-
Cell Counting and Staining: Determine the total number of leukocytes in the lavage fluid using a hemocytometer. Stain the cells with fluorescently labeled antibodies specific for different leukocyte populations.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the number of specific leukocyte subsets (e.g., neutrophils, macrophages) that have migrated into the peritoneal cavity.
-
Data Analysis: Unblind the treatment groups and statistically analyze the data to compare the effects of this compound with the vehicle and positive control groups.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting chemokine-mediated leukocyte recruitment.
Caption: Mechanism of this compound in disrupting chemokine signaling.
Experimental Workflow for a Blinded In Vivo Efficacy Study
The diagram below outlines the key steps in a blinded preclinical study to evaluate the efficacy of this compound.
Caption: Workflow for a blinded in vivo efficacy study of this compound.
References
- 1. Therapeutic effects of evasin-1, a chemokine binding protein, in bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Evasins: Therapeutic Potential of a New Family of Chemokine-Binding Proteins from Ticks [frontiersin.org]
- 6. Evasins: Tick Salivary Proteins that Inhibit Mammalian Chemokines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Function: A Comparative Guide to Cross-Validating Drug Targets Using Small Molecule Inhibitors, RNAi, and CRISPR
In the landscape of drug discovery and development, rigorous target validation is paramount to ensure that a therapeutic agent's mechanism of action is thoroughly understood and that its effects are specifically due to the modulation of its intended target. This guide provides a comprehensive comparison of three cornerstone methodologies for target validation: pharmacological inhibition using small molecules, transient gene knockdown with RNA interference (RNAi), and permanent gene knockout via CRISPR-Cas9.
This comparison will be framed around a hypothetical small molecule inhibitor, "EM-163," which targets a key protein in a cellular signaling pathway. We will explore how RNAi and CRISPR can be used as orthogonal approaches to validate this target, providing researchers with a robust framework for their own investigations.
Comparing the Arsenal: Small Molecules, RNAi, and CRISPR at a Glance
Choosing the appropriate target validation method depends on several factors, including the desired duration of the effect, the required level of gene expression modulation, and the specific experimental model. The following table summarizes the key characteristics of each technology to aid in this selection process.[1][2]
| Feature | Small Molecule Inhibitor (e.g., this compound) | RNA Interference (RNAi) | CRISPR-Cas9 |
| Mechanism of Action | Binds to the target protein, modulating its activity (inhibition or activation). | Post-transcriptional gene silencing by degrading target mRNA.[3][4] | Permanent gene disruption at the DNA level, leading to a loss-of-function mutation.[5][6] |
| Effect | Typically reversible and dose-dependent. | Transient knockdown of gene expression.[7] | Permanent and heritable gene knockout.[7] |
| Speed of Onset | Rapid, often within minutes to hours. | Slower, requires time for mRNA and protein turnover (24-72 hours).[8] | Slowest, requires selection of edited cells and protein degradation.[7] |
| Specificity | Can have off-target effects by binding to unintended proteins. | Can have off-target effects by silencing unintended mRNAs.[8] | High on-target specificity, but potential for off-target DNA cleavage.[9] |
| Throughput | High-throughput screening is feasible. | Amenable to high-throughput screening with siRNA libraries.[10] | High-throughput screening with gRNA libraries is well-established.[11][12] |
| Applications | Mimics therapeutic intervention, useful for studying dose-response. | Ideal for studying the effects of transient gene suppression.[13][14] | Creates null-phenotype models for studying essential gene function.[15] |
Quantitative Data Presentation: Gauging the Impact
The efficacy of target validation hinges on the careful quantification of on-target effects and the resulting phenotypic changes. The following tables provide a template for summarizing quantitative data from experiments using a small molecule inhibitor, siRNA, and CRISPR-Cas9 to validate a hypothetical target.
Table 1: On-Target Engagement and Efficiency
| Method | Metric | Typical Result |
| Small Molecule | IC50 / EC50 | Varies (e.g., 10 nM) |
| RNAi (siRNA) | % mRNA Knockdown (qPCR) | 70-95%[1] |
| % Protein Knockdown (Western Blot) | >70% | |
| CRISPR-Cas9 | % Indel Formation (TIDE/NGS) | >90% |
| Protein Knockout Confirmation | Complete absence of protein |
Table 2: Phenotypic Outcomes
| Method | Assay | Readout | Example Result |
| Small Molecule | Cell Viability (e.g., CellTiter-Glo) | % Viability | 50% reduction at 100 nM |
| Pathway Activity (e.g., Reporter Assay) | Fold Change | 5-fold decrease | |
| RNAi (siRNA) | Cell Viability | % Viability | 45% reduction |
| Pathway Activity | Fold Change | 4.5-fold decrease | |
| CRISPR-Cas9 | Cell Viability | % Viability | 80% reduction |
| Pathway Activity | Fold Change | 8-fold decrease |
Visualizing the Strategy: Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway illustrating the role of this compound's hypothetical target, Kinase 1.
Caption: Logical relationship between the three main approaches for target validation.
Detailed Experimental Protocols
To ensure reproducibility and rigor, detailed methodologies are crucial. Below are generalized protocols for key experiments cited in this guide.
RNAi-Mediated Gene Silencing Protocol[3][16]
-
siRNA Design and Synthesis:
-
Design at least three independent siRNAs targeting different sequences of the target mRNA to control for off-target effects.
-
Include a non-targeting scramble siRNA as a negative control.
-
Synthesize high-purity siRNAs.
-
-
Cell Culture and Transfection:
-
Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Harvest RNA, synthesize cDNA, and perform qPCR to quantify the reduction in target mRNA levels relative to a housekeeping gene and the scramble control.
-
Western Blot: Lyse cells and perform Western blot analysis to confirm the reduction in target protein levels.
-
-
Phenotypic Analysis:
-
Perform relevant functional assays (e.g., cell viability, apoptosis, reporter assays) to assess the biological consequences of gene knockdown.
-
CRISPR-Cas9 Mediated Gene Knockout Protocol[5][6][17]
-
Guide RNA (gRNA) Design and Cloning:
-
Design at least two gRNAs targeting early exons of the gene of interest to maximize the probability of generating a loss-of-function frameshift mutation.
-
Clone the gRNA sequences into a suitable vector, often one that also expresses Cas9.
-
-
Delivery to Cells:
-
Deliver the Cas9 and gRNA components to the cells via transfection (plasmid), transduction (lentivirus), or electroporation (ribonucleoprotein complexes). Lentiviral delivery is common for creating stable knockout cell lines.
-
-
Selection and Clonal Isolation:
-
If using a vector with a selection marker (e.g., puromycin resistance), select for transduced cells.
-
Perform single-cell sorting or limiting dilution to isolate clonal populations.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from clonal populations and perform Sanger or next-generation sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blot: Confirm the complete absence of the target protein in the knockout clones.
-
-
Phenotypic Analysis:
-
Expand validated knockout clones and perform functional assays to characterize the phenotype.
-
Conclusion
The cross-validation of a drug's target using orthogonal methods like RNAi and CRISPR is a critical step in modern drug discovery. While small molecule inhibitors provide a direct pharmacological readout, genetic tools offer a complementary and often more specific means of confirming on-target activity. By integrating these approaches, researchers can build a compelling case for a drug's mechanism of action, significantly de-risking the progression of a therapeutic candidate through the development pipeline. The combination of quantitative data, robust protocols, and clear visualization of the underlying biology provides a powerful framework for making informed decisions in the complex process of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to validate loss-of-function gene targets involved in the mesenchymal to epithelial transition [horizondiscovery.com]
- 3. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 4. promega.com [promega.com]
- 5. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]
- 6. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target validation in mice by constitutive and conditional RNAi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring the sounds of silence: RNAi-mediated gene silencing for target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
A Comparative Safety Profile of Chemokine Signaling Modulators: A Guide for Researchers
Introduction
The ectromelia virus protein E163 (EM-163) is a secreted chemokine-binding protein that represents a viral strategy to modulate the host immune response. By binding to host chemokines, E163 can prevent their interaction with cell surface glycosaminoglycans (GAGs), thereby disrupting the chemotactic gradients that guide leukocyte migration to sites of infection. While E163 itself is a subject of basic research and not a therapeutic drug, its mechanism of action—the sequestration of chemokines—offers a paradigm for the development of novel immunomodulatory therapies. The therapeutic potential of viral chemokine-binding proteins is a growing area of interest for treating inflammatory diseases.
This guide provides a comparative overview of the safety profiles of drugs that share a similar conceptual mechanism with E163: the modulation of chemokine signaling. The primary focus is on chemokine receptor antagonists, a class of drugs that, like E163, aim to inhibit the inflammatory cascade mediated by chemokines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of the chemokine system.
Mechanism of Chemokine Signaling Inhibition
Chemokines mediate their effects by binding to G protein-coupled receptors (GPCRs) on the surface of target cells, such as leukocytes. This interaction triggers downstream signaling pathways that lead to cell migration and activation. The E163 protein inhibits this process at an early stage by binding directly to chemokines. Similarly, chemokine receptor antagonists are designed to block this signaling by binding to the chemokine receptors, thereby preventing their activation by chemokines.
Below is a diagram illustrating the chemokine signaling pathway and the inhibitory mechanism of a chemokine-binding protein like E163.
Comparative Safety Profiles of Chemokine Receptor Antagonists
The development of chemokine receptor antagonists has been challenging, with issues of toxicity and low efficacy observed in some clinical trials. However, several antagonists have been approved for clinical use, and many more are in development. Their safety profiles are a critical consideration for further research and development in this area.
The following table summarizes the safety profiles of selected chemokine receptor antagonists.
| Drug Name (Brand Name) | Target | Approved Indication(s) | Common Adverse Effects | Serious Adverse Effects |
| Maraviroc (Selzentry) | CCR5 | HIV-1 infection | Upper respiratory tract infections, cough, fever, rash, musculoskeletal symptoms, abdominal pain. | Hepatotoxicity, cardiovascular events (including myocardial infarction), severe |
Safety Operating Guide
Navigating the Disposal of EM-163: A Guide for Laboratory Professionals
Researchers and drug development professionals require precise, safety-oriented information for every component in their experimental setups, including seemingly simple items like O-rings. This guide provides essential information on the proper disposal procedures for EM-163, an 80 durometer Ethylene Propylene Diene Monomer (EPDM) rubber, ensuring operational safety and regulatory compliance within the laboratory.
This compound is not a chemical substance but a specific formulation of EPDM rubber manufactured by Parker Hannifin, primarily used in sealing applications.[1][2][3] Its disposal protocol is therefore contingent on its use and potential contamination rather than on inherent chemical hazards.
Material Properties of this compound
Understanding the material characteristics of this compound is the first step in determining its appropriate disposal pathway. The following table summarizes its key quantitative properties.
| Property | Test Method | Value |
| Hardness, Shore M | ASTM D2240 | 80 ± 5 |
| Tensile Strength, psi | ASTM D1414 | 1400 (minimum) |
| Ultimate Elongation, % | ASTM D1414 | 125 (minimum) |
| Specific Gravity | ASTM D297 | 1.15 - 1.18 |
| Minimum Operating Temp. | - | -80°F (-62°C) |
| Maximum Operating Temp. | - | 250°F (121°C) |
| TR-10 Temperature, °F | ASTM D1329 | -68 |
Data sourced from Parker Hannifin technical specifications.[1][3]
Chemical Compatibility
This compound exhibits excellent resistance to a variety of substances commonly found in laboratory and industrial settings, including:
-
Phosphate ester hydraulic fluids (e.g., Skydrol, Hyjet)[1][3][4]
-
Silicone oils and greases[2]
-
Many polar solvents such as alcohols, ketones, and esters[2][4]
Conversely, it is not compatible with mineral oil products, including oils, greases, and fuels.[2] This incompatibility is a critical consideration in determining the potential for hazardous contamination.
Experimental Protocol: Disposal Determination for Used this compound Components
The following step-by-step protocol should be followed to ascertain the correct disposal method for any used this compound O-ring or component.
Objective: To determine if the this compound component is classified as hazardous or non-hazardous waste based on its operational history.
Materials:
-
Used this compound component(s)
-
Laboratory logbooks or records detailing the component's use
-
Personal Protective Equipment (PPE) appropriate to the chemicals the component was exposed to
-
Designated waste containers for hazardous and non-hazardous solid waste
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the used this compound component, wear appropriate PPE. The specific PPE should be determined by the nature of the substances the O-ring was in contact with during its service life.
-
Identify Contact Substances: Consult laboratory records to precisely identify all chemical substances that the this compound component was exposed to.
-
Hazard Assessment:
-
Review the Safety Data Sheets (SDS) for all identified contact substances.
-
Determine if any of these substances are classified as hazardous materials according to local, state, and federal regulations.
-
-
Contamination Level:
-
If the component was in contact with hazardous substances, assess the level of contamination. Assume the component is fully contaminated unless a decontamination procedure has been performed and verified.
-
-
Segregation and Disposal:
-
Non-Hazardous Disposal: If the this compound component was only in contact with non-hazardous substances (e.g., water, steam, non-corrosive buffers), it can be disposed of as general solid waste. Place it in the designated container for non-hazardous laboratory waste.
-
Hazardous Disposal: If the component was in contact with any substance classified as hazardous, it must be treated as hazardous waste.[5][6] Dispose of the component in the designated solid hazardous waste container that is compatible with the contaminating chemical(s). Ensure the container is properly labeled according to your institution's hazardous waste management plan.
-
Disposal Workflow Diagram
The logical flow for making a disposal decision can be visualized as follows. This workflow ensures a systematic and safe approach to waste management for this compound components.
Caption: Logical workflow for this compound disposal decisions.
By adhering to this structured protocol and decision-making workflow, laboratories can ensure that the disposal of this compound components is conducted safely, efficiently, and in full compliance with all applicable regulations, thereby reinforcing a culture of safety and responsibility.
References
Essential Safety and Handling Guide for the MyD88 Inhibitor EM-163
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for handling the novel research compound EM-163, a known inhibitor of the Myeloid differentiation primary response 88 (MyD88) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting. Given that this compound is a novel compound, specific toxicological properties are not yet fully characterized. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The required PPE is outlined in the table below.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting EN166 or ANSI Z87.1 standards. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Gloves should be inspected before use and changed immediately upon contamination. | To prevent skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used if there is a risk of generating airborne dust or aerosols. This is especially important when handling the compound as a powder. | To prevent inhalation of the chemical. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot. | To protect feet from spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
2.1. Engineering Controls:
-
Ventilation: All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent bench paper.
-
Weighing: If handling this compound as a solid, weigh the required amount in the fume hood. Use a microbalance with a draft shield to prevent the powder from becoming airborne.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution as required by the experimental protocol.
-
Spill Management:
-
Minor Spills: For a small spill of a solution, absorb it with a spill pillow or absorbent pad. For a small powder spill, gently cover it with a damp paper towel to avoid raising dust, then wipe it up.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert the laboratory supervisor and safety officer. Prevent the spill from entering drains.
-
-
Personal Hygiene: After handling this compound, remove gloves and wash hands thoroughly with soap and water, even if no direct contact occurred. Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and paper towels, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan. Do not dispose of this compound solutions down the drain.
Experimental Context and Visualization
MyD88 Signaling Pathway
This compound is an inhibitor of MyD88, a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are central to the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit MyD88. This recruitment initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which in turn drive the expression of pro-inflammatory cytokines.[1][2][3] By inhibiting MyD88, this compound can modulate these inflammatory responses.
Caption: MyD88-dependent signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for using this compound in a cell-based assay, from initial preparation to final data analysis, incorporating the necessary safety checkpoints.
Caption: Standard laboratory workflow for handling and using this compound.
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
